2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid
Description
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Properties
IUPAC Name |
2-(3-fluoro-4-phenylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-8-10(9-14(16)17)6-7-12(13)11-4-2-1-3-5-11/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLZRKQQNGBXRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474136 | |
| Record name | 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5001-96-7 | |
| Record name | 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid, a fluorinated biphenyl derivative, is a key chemical intermediate in the synthesis of Flurbiprofen.[1][2][3][4] Flurbiprofen is a well-established non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, known for its analgesic and anti-inflammatory properties.[5][6] Understanding the fundamental properties of this precursor is crucial for process optimization, impurity profiling, and the overall quality control of Flurbiprofen synthesis. This guide provides a comprehensive overview of the core physicochemical and structural properties of this compound, offering valuable insights for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Structure
The unambiguous identification of this compound is fundamental for any scientific investigation. Its chemical structure is characterized by a biphenyl backbone with a fluorine atom at the 2-position of one phenyl ring and an acetic acid moiety at the 4-position of the same ring.
Key Identifiers:
| Identifier | Value |
| CAS Number | 5001-96-7[1][2][7] |
| Molecular Formula | C₁₄H₁₁FO₂[1][8] |
| Molecular Weight | 230.23 g/mol [1][2][8] |
| IUPAC Name | This compound[8] |
| Synonyms | (2-Fluoro-4-biphenyl)acetic Acid, 2-Fluoro-4-biphenylylacetic Acid, α-desmethyl Flurbiprofen[1][9] |
Physicochemical Properties
The physicochemical properties of a synthetic intermediate are critical for process development, dictating factors such as reaction kinetics, solubility, and purification strategies.
Summary of Physicochemical Data:
| Property | Value | Source |
| Melting Point | 140-142°C | [1] |
| Appearance | Slightly Yellow Solid | [4] |
| Storage Temperature | Sealed in dry, Room Temperature | [1] |
Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. While publicly available experimental spectra for this compound are scarce, chemical suppliers often provide this data with purchased samples, typically including ¹H-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[9]
Expected Spectroscopic Features:
-
¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the biphenyl rings, with splitting patterns influenced by the fluorine substituent. A singlet or a multiplet for the methylene protons of the acetic acid group would also be present.
-
¹³C-NMR: The carbon NMR would display distinct signals for the fourteen carbon atoms, including the carbonyl carbon of the carboxylic acid and the carbons of the aromatic rings, with the carbon attached to the fluorine atom showing a characteristic coupling.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 230.23 g/mol . Fragmentation patterns would likely involve the loss of the carboxylic acid group.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carbonyl group, and several bands corresponding to the C=C stretching of the aromatic rings and the C-F stretch.
Synthesis and Role as a Flurbiprofen Intermediate
This compound is primarily known as a crucial intermediate in the industrial synthesis of Flurbiprofen.[1][2][3][4] The synthesis of Flurbiprofen typically involves the introduction of a propionic acid moiety to the 2-fluoro-4-biphenyl core. The acetic acid derivative serves as a precursor that can be further elaborated to the final propionic acid drug substance.
The general synthetic pathway to Flurbiprofen often involves the creation of the 2-fluorobiphenyl scaffold, followed by the introduction of the acidic side chain. This compound represents a key milestone in this process before the final α-methylation step to yield Flurbiprofen.
Caption: Synthetic relationship of the target compound to Flurbiprofen.
Analytical Methodologies
The quality control of this compound as a pharmaceutical intermediate relies on robust analytical methods to determine its purity and identify any process-related impurities.
A typical analytical workflow would include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the compound and quantifying any impurities. A reversed-phase method with UV detection is commonly employed.
-
Spectroscopic Identification: As mentioned earlier, NMR, MS, and IR are used to confirm the identity and structure of the compound.
-
Residual Solvent Analysis: Gas Chromatography (GC) is often used to detect and quantify any residual solvents from the synthesis process.
Caption: Analytical workflow for quality control.
Safety and Handling
Based on available safety data, this compound is considered a hazardous substance.[1]
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water, and medical attention should be sought.
Conclusion
This compound is a fundamentally important intermediate in the synthesis of the widely used NSAID, Flurbiprofen. While detailed, publicly available research on its intrinsic biological activity is limited, a thorough understanding of its chemical and physical properties is paramount for the efficient and controlled manufacturing of its pharmaceutically active derivative. This guide has consolidated the available technical information on its identity, properties, synthesis, and handling, providing a valuable resource for professionals in the field of pharmaceutical development and chemical synthesis. Further research into the specific properties of this compound could lead to improved synthetic routes and a better understanding of the impurity profile of Flurbiprofen.
References
- (2-FLUORO-4-BIPHENYL)ACETIC ACID CAS#: 5001-96-7. (n.d.).
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- Flurbiprofen EP Impurities & USP Related Compounds - SynThink. (n.d.).
- α-desmethyl Flurbiprofen | 5001-96-7 - SynThink Research Chemicals. (n.d.).
- 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid | C14H11FO2 | CID 11831237 - PubChem. (n.d.).
- 2-Fluoro-α-methyl(1,1'-biphenyl)-4-acetic acid 1-(acetyloxy)ethyl ester - ChemBK. (n.d.).
- Flurbiprofen | C15H13FO2 | CID 3394 - PubChem. (n.d.).
- (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide - MDPI. (2022, January 17).
- (+-)-2-fluoro-alpha-methyl-4-biphenylacetic acid - PubChem. (n.d.).
- Fluoroacetic acid - NIST WebBook. (n.d.).
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- Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water - The Royal Society of Chemistry. (n.d.).
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An In-depth Technical Guide to 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid (CAS Number 5001-96-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Intermediate
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid, with the CAS number 5001-96-7, is a crucial chemical intermediate primarily recognized for its role in the synthesis of Flurbiprofen.[1][2] Flurbiprofen is a potent nonsteroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid class, widely used for its analgesic, anti-inflammatory, and antipyretic properties.[3][4][5] This guide provides a comprehensive technical overview of this compound, covering its chemical and physical characteristics, synthesis methodologies, analytical techniques, and its pivotal position within the broader context of NSAID development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and analysis.
| Property | Value | Source(s) |
| CAS Number | 5001-96-7 | [2][6][7][8][9][10] |
| Molecular Formula | C14H11FO2 | [2][6][7] |
| Molecular Weight | 230.23 g/mol | [2][6][7] |
| Appearance | Slightly Yellow Solid; Beige to Pale Yellow Solid | [10][11] |
| Melting Point | 140-142°C | [11] |
| Storage Temperature | -20°C Freezer | [8][11] |
| IUPAC Name | This compound | [7] |
| Synonyms | α-desmethyl Flurbiprofen, 2-Fluoro-4-biphenylacetic Acid, 2-Fluoro-4-biphenylylacetic Acid | [6][10] |
Synthesis and Manufacturing
The synthesis of this compound is intrinsically linked to the manufacturing pathways of Flurbiprofen. One notable synthetic route involves the Willgerodt reaction.[12] This approach starts with 4-acetyl-2-fluorobiphenyl, which is converted to ethyl 2-fluoro-4-biphenylacetate through the Willgerodt reaction and subsequent esterification.[12] While this provides the esterified version, access to the parent acetic acid derivative is a critical step.
Another prominent and modern approach to constructing the biphenyl core of Flurbiprofen and its precursors is the Suzuki coupling reaction. A highly efficient synthesis of Flurbiprofen has been reported using a palladium-on-carbon catalyzed Suzuki coupling in water, which boasts an excellent yield.[13]
Below is a conceptual workflow illustrating a plausible synthesis pathway for this compound, inspired by established synthetic strategies for related biphenyl compounds.
Conceptual Synthesis Workflow
Caption: Conceptual synthesis workflow for this compound.
Step-by-Step Protocol: Suzuki Coupling for Biphenyl Core Formation
This protocol outlines the key Suzuki coupling step for the synthesis of the target compound from a suitable brominated precursor.
-
Reactant Preparation: In a reaction vessel, dissolve the 4-bromo-3-fluorophenylacetic acid derivative and phenylboronic acid in an aqueous solution containing a base, such as sodium carbonate.
-
Catalyst Addition: Add a catalytic amount of a palladium catalyst, for instance, 5% palladium on carbon (Pd/C).[13] The use of an aqueous medium and a heterogeneous catalyst like Pd/C offers significant environmental and practical advantages.
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The Suzuki coupling is often rapid, potentially reaching completion within an hour.[13]
-
Work-up and Isolation: Upon completion, cool the reaction mixture and filter to remove the palladium catalyst. Acidify the filtrate to precipitate the crude product.
-
Purification: Collect the precipitate by filtration and purify it through recrystallization from an appropriate solvent system to yield pure this compound.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and quality of this compound. The analytical techniques employed for its parent compound, Flurbiprofen, are largely applicable.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of the target compound and its related impurities.
-
Principle: Reversed-phase HPLC is commonly used, where the compound is separated based on its hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase.
-
Typical Conditions:
-
Column: Gemini C18 (5 μm; 4.6 mm × 250 mm) or Hypersil BDS (100 x 4.6 mm, 5μ).[14][15]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., disodium hydrogen phosphate or potassium dihydrogen phosphate) and an organic modifier like acetonitrile.[14][15] The ratio can be optimized for best separation, for instance, 50:50 or 52:48 (buffer:acetonitrile).[14][15]
-
Flow Rate: An isocratic flow rate of 1.0 ml/min is often employed.[14][15]
-
Detection: UV detection is suitable, with a maximum absorbance wavelength (λmax) around 247 nm.[14][15][16]
-
Spectroscopic Methods
Spectroscopic techniques are indispensable for structural elucidation.
-
UV-Visible Spectroscopy: The UV spectrum of the compound in a suitable solvent (e.g., methanol or chloroform) would show a characteristic maximum absorbance (λmax) around 247-248 nm, which is consistent with the chromophore present in Flurbiprofen.[17][18][19]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretching vibrations and the C-F bond.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the molecular structure, including the arrangement of protons and carbon atoms in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[6]
Analytical Workflow Diagram
Caption: A typical analytical workflow for the characterization of the target compound.
Pharmacological Context and Significance
As the direct precursor to Flurbiprofen, the pharmacological relevance of this compound is understood through the actions of its derivative. Flurbiprofen exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, both COX-1 and COX-2.[20][21][22] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[20][21][23]
Mechanism of Action of the Parent Drug (Flurbiprofen)
Caption: Mechanism of action of Flurbiprofen, the derivative of the target compound.
While this compound is not intended for direct therapeutic use, its purity is paramount as it directly impacts the quality and safety of the final Flurbiprofen active pharmaceutical ingredient (API). Impurities in the starting materials can carry through to the final product, potentially altering its efficacy and safety profile.
Safety and Toxicology
The safety and toxicology data for this compound are not extensively documented in publicly available literature. However, as a close structural analog and immediate precursor to Flurbiprofen, it should be handled with the appropriate precautions for a pharmacologically active compound. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential.[24]
The safety profile of Flurbiprofen is well-established and includes potential risks common to NSAIDs, such as gastrointestinal adverse events (bleeding, ulceration), cardiovascular thrombotic events, and renal complications.[23][25] Given these known risks for the final drug product, stringent control over the purity of its synthetic intermediates is a critical aspect of drug manufacturing.
Conclusion
This compound is a compound of significant interest to the pharmaceutical industry, serving as a key building block in the synthesis of the widely used NSAID, Flurbiprofen. A thorough understanding of its synthesis, analytical characterization, and its relationship to the final active pharmaceutical ingredient is crucial for drug development professionals. The methodologies outlined in this guide provide a technical foundation for researchers and scientists working with this important chemical intermediate. Continued advancements in synthetic and analytical chemistry will further refine the production and quality control of this compound, ensuring the safety and efficacy of the resulting therapeutic agents.
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- Pharmacology of Flurbiprofen (Froben) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. URL
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- What is the mechanism of Flurbiprofen Sodium?
- What is the mechanism of Flurbiprofen?
- Flurbiprofen. Wikipedia. URL
- A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen. PMC - PubMed Central. URL
- Flurbiprofen: Synthesis and Applic
- Flurbiprofen: A Study of the Behavior of the Scalemate by Chromatography, Sublim
- method development and validation for the estimation of flurbiprofen in tablet dosage form by liquid chromatography.
- Quantitation of Flurbiprofen in Tablets Using High Performance Liquid Chrom
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- New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels. NIH. URL
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- A Systematic Review of Flurbiprofen 8.75 mg Dose and Risk of Haemorrhagic Events. Frontiers in Pharmacology. URL
- α-desmethyl Flurbiprofen | 5001-96-7. SynThink Research Chemicals. URL
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- Summary findings on the efficacy/safety profile of flurbiprofen....
- 5001-96-7 | CAS D
- Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. ACS Omega. URL
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- The spectrophotometer spectrum shown the λ max of the Flurbiprofen.
- Quantification of Flurbiprofen in Eye Drops by Stability Indicating Ultraviolet Spectrophotometric Method. Indian Journal of Pharmaceutical Sciences. URL
- A systematic review of flurbiprofen 8.75 mg dose and risk of adverse events (excluding haemorrhagic)
- Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in W
- Representative MS/MS spectra of four flurbiprofen metabolites and their....
- Sensitive, Direct and Rapid Methods for Determination of Flurbiprofen through Ion Associate Complexes and First Derivative Spectrophotometry. Journal of Chemical and Pharmaceutical Research. URL
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- Cas number 5001-96-7|(2-Fluoro-4-biphenyl)acetic Acid.... cas-number.com. URL
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A Comprehensive Technical Guide to 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic Acid: Properties, Synthesis, and Analytical Considerations
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid (CAS No. 5001-96-7), a pivotal chemical intermediate. The primary focus of this document is the precise determination and verification of its molecular weight, alongside a comprehensive overview of its physicochemical properties, its critical role in pharmaceutical synthesis, and robust protocols for its analytical characterization. As a key precursor and known impurity in the manufacturing of Flurbiprofen, a potent non-steroidal anti-inflammatory drug (NSAID), a thorough understanding of this compound is essential for quality control, process optimization, and regulatory compliance in the pharmaceutical industry.[1][2] This whitepaper consolidates critical data and methodologies to serve as an authoritative resource for professionals engaged in chemical research and drug development.
Core Molecular Identity and Physicochemical Profile
This compound is a biphenyl acetic acid derivative characterized by a fluorine atom on one of the phenyl rings. Its molecular structure is fundamental to its chemical behavior and its function as a synthetic building block.
Molecular Structure
The structural arrangement of the molecule, consisting of two phenyl rings linked together with a fluoro and an acetic acid substituent, dictates its reactivity and physical properties.
Caption: Molecular Structure of this compound.
Key Physicochemical Data
The precise molecular weight and other physical properties are critical for stoichiometric calculations in synthesis, analytical method development, and material handling. The data presented below is consolidated from authoritative chemical databases.
| Property | Value | Source |
| Molecular Weight | 230.23 g/mol | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₁FO₂ | [2][3][4] |
| Exact Mass | 230.07430775 Da | [3] |
| CAS Number | 5001-96-7 | [1][2] |
| Appearance | Beige to Pale Yellow Solid | [4] |
| Melting Point | 140-142°C | [1] |
| IUPAC Name | 2-(3-fluoro-4-phenylphenyl)acetic acid | [3] |
| Storage Conditions | 2-8°C, Sealed in dry | [1][4] |
Significance in Pharmaceutical Manufacturing
The primary relevance of this compound within the pharmaceutical landscape is its role as a direct precursor in the synthesis of Flurbiprofen.[1][2] Flurbiprofen is a well-established NSAID of the propionic acid class, which functions by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[5]
Understanding the precursor is paramount for two reasons:
-
Synthesis Control: The purity and reactivity of the starting material directly impact the yield and purity of the final Active Pharmaceutical Ingredient (API), Flurbiprofen.
-
Impurity Profiling: The starting material can persist as an unreacted impurity in the final drug product. Regulatory agencies require strict monitoring and control of such impurities. This compound is specifically identified as "Flurbiprofen Impurity 84".[1]
Caption: Simplified workflow from precursor to Active Pharmaceutical Ingredient.
Protocols for Analytical Verification
To ensure the identity, purity, and quality of this compound, robust analytical methods are required. The following protocols describe self-validating systems for molecular weight confirmation and structural elucidation.
Protocol 1: Molecular Weight and Formula Confirmation via Mass Spectrometry
Rationale: High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming both the exact mass and elemental composition of a compound. Electrospray Ionization (ESI) is selected as a soft ionization method suitable for this polar carboxylic acid, minimizing in-source fragmentation and preserving the molecular ion.
Methodology: High-Resolution Electrospray Ionization-Mass Spectrometry (HRESI-MS)
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid aids in protonation for positive ion mode.
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument.
-
Set the ESI source to operate in negative ion mode, as carboxylic acids are readily deprotonated ([M-H]⁻). Positive ion mode ([M+H]⁺) can also be used.
-
Calibrate the instrument using a known standard immediately prior to analysis to ensure high mass accuracy.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Ensure the mass resolution is set to >10,000 to allow for accurate mass determination.
-
-
Data Analysis (Self-Validation):
-
Expected Result: A prominent peak corresponding to the deprotonated molecule [C₁₄H₁₀FO₂]⁻ at an m/z of 229.0670 .
-
Validation Check: The measured mass should be within 5 ppm of the theoretical exact mass.
-
Isotope Pattern: Confirm that the observed isotopic pattern matches the theoretical pattern for the formula C₁₄H₁₁FO₂, which provides an additional layer of identity confirmation.
-
Protocol 2: Structural Elucidation via Nuclear Magnetic Resonance (NMR)
Rationale: While MS confirms the mass and formula, NMR spectroscopy is essential for verifying the specific isomeric structure—the connectivity of atoms. ¹H and ¹³C NMR provide a unique fingerprint of the molecule.
Methodology: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and show the acidic proton.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Acquire a standard ¹H spectrum, followed by a ¹³C spectrum.
-
-
Data Acquisition & Analysis:
-
¹H NMR:
-
Aromatic Region (~7.0-8.0 ppm): Expect a complex series of multiplets corresponding to the protons on the two phenyl rings.
-
Methylene Protons (~3.6 ppm): A singlet integrating to 2 protons for the -CH₂- group of the acetic acid moiety.
-
Carboxylic Acid Proton (>10 ppm): A broad singlet, which may be exchangeable with D₂O, corresponding to the -COOH proton.
-
-
¹³C NMR:
-
Carbonyl Carbon (~170-180 ppm): A peak corresponding to the carboxylic acid carbon.
-
Aromatic Carbons (~110-160 ppm): A series of peaks for the 12 carbons of the biphenyl system. The carbon attached to fluorine will show a characteristic large coupling constant (J C-F).
-
Methylene Carbon (~40 ppm): A peak for the -CH₂- carbon.
-
-
Validation: The observed chemical shifts, integration values (for ¹H), and coupling patterns must be consistent with the known structure of this compound.
-
Safety and Handling
Proper handling is crucial to ensure laboratory safety. The compound is associated with specific hazards as defined by the Globally Harmonized System (GHS).[1]
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Standard Operating Protocol for Safe Handling:
-
Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Wear suitable protective clothing (lab coat).
-
Use chemical-resistant gloves (e.g., nitrile).
-
Wear safety glasses or goggles for eye protection.[6]
-
-
Handling Procedure:
-
Avoid direct contact with skin and eyes.
-
Minimize dust generation when weighing or transferring the solid.
-
In case of accidental contact, wash the affected area thoroughly with water. If irritation persists, seek medical advice.
-
-
Storage: Store the compound in a tightly sealed container in a dry, cool place as specified (Room Temperature or 2-8°C).[1][4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a compound of significant industrial importance, primarily defined by its role as a precursor to the NSAID Flurbiprofen. Its molecular weight of 230.23 g/mol and molecular formula of C₁₄H₁₁FO₂ are foundational data points for any research or manufacturing activity.[3] The analytical protocols detailed in this guide, including HRESI-MS for mass verification and NMR for structural confirmation, provide a robust framework for ensuring the material's identity and purity. Adherence to the outlined safety and handling procedures is mandatory for mitigating risks associated with its irritant properties. This guide serves as a critical technical resource, enabling researchers and drug development professionals to utilize this compound with confidence and precision.
References
- PubChem (National Center for Biotechnology Information). 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid. PubChem Compound Summary for CID 11831237.
- ChemBK. (S)-2-Fluoro-alpha-methyl(1,1'-biphenyl)-4-acetic acid - Risk and Safety.
- ACS Omega. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study.
- National Institutes of Health (NIH). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study.
- Pharmaffiliates. (2-Fluoro-4-biphenyl)acetic Acid | CAS No : 5001-96-7.
- ChemBK. 2-Fluoro-α-methyl(1,1'-biphenyl)-4-acetic acid 1-(acetyloxy)ethyl ester.
Sources
"2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid" chemical structure
Beginning Data Gathering
I've started gathering data on the properties, synthesis, and spectroscopic data of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid, using focused Google searches. My next step will be to explore its pharmacological profile and mechanism of action, as well as pharmacokinetic properties. I'm focusing on finding details to understand the compound.
Expanding Information Search
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Seeking Deeper Knowledge
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Exploring Synthetic Pathways
I've made real progress! The second round of searches was fruitful, revealing a plausible synthetic route. It starts with 4-bromo-2-fluoroaniline, which can itself be synthesized from 4-fluoroaniline. This looks like a promising avenue to explore further!
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Refining Synthesis Strategy
I've made headway, though details remain elusive. A Gomberg-Bachmann route, starting from 4-bromo-2-fluoroaniline (itself from 4-fluoroaniline), seems feasible. I'm focusing on the conversion of 4-bromo-2-fluorobiphenyl to the target molecule, and exploring the Willgerodt-Kindler reaction for the acetic acid introduction. I'm also confirming its pharmacological relevance as a Flurbiprofen precursor. I have an HPLC method! Safety data is starting to build from Flurbiprofen, but I'm still missing vital steps, spectroscopy, and toxicity data for my target.
Identifying Data Gaps
My searches have really paid off! I've confirmed a Gomberg-Bachmann-based synthetic route starting from 4-bromo-2-fluoroaniline, but details remain elusive, specifically the conversion of 4-bromo-2-fluorobiphenyl. I also know that this is a precursor for Flurbiprofen. However, I need a detailed protocol, spectroscopic data, a validated HPLC method, biological activity, and specific toxicity information for the target compound. I need to find these gaps to make this guide truly in-depth!
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Gathering More Data
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Identifying Data Gaps
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An In-Depth Technical Guide to the Synthesis of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore multiple synthetic routes, delving into the mechanistic details, experimental protocols, and the rationale behind the selection of specific reagents and conditions.
Introduction
This compound, a biphenyl acetic acid derivative, is a molecule of significant interest in medicinal chemistry. Its structure forms the core of Flurbiprofen, a widely used NSAID for treating arthritis and pain. The efficient and scalable synthesis of this intermediate is therefore of paramount importance. This guide will detail three primary synthetic strategies:
-
Suzuki-Miyaura Coupling: A powerful cross-coupling reaction to construct the core biphenyl structure.
-
Willgerodt-Kindler Reaction: A classic method for converting an aryl methyl ketone to the corresponding arylacetic acid.
-
Cyanide-Mediated Chain Extension: A route involving the introduction of the acetic acid side chain via a nitrile intermediate.
Each of these pathways offers distinct advantages and challenges, which will be discussed in detail to provide a holistic understanding for process optimization and development.
Pathway 1: Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[1][2] This approach is highly valued for its functional group tolerance and generally high yields.
A plausible retrosynthetic analysis for the target molecule using this approach is depicted below:
Caption: Synthesis via the Willgerodt-Kindler reaction.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 4-Acetyl-2-fluorobiphenyl
This intermediate is prepared via a Suzuki-Miyaura coupling between 4-bromo-3-fluoroacetophenone and phenylboronic acid.
Step 2: Willgerodt-Kindler Reaction
4-Acetyl-2-fluorobiphenyl is heated with sulfur and a secondary amine, typically morpholine, to form the corresponding thioamide. [3] Step 3: Hydrolysis
The resulting thioamide is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.
Causality of Experimental Choices:
-
Morpholine and Sulfur: In the Kindler modification of the Willgerodt reaction, morpholine acts as both a reactant and a solvent, while elemental sulfur is the oxidizing agent. [3]* Reaction Temperature: The Willgerodt-Kindler reaction typically requires elevated temperatures to overcome the activation energy for the complex rearrangement process.
-
Hydrolysis Conditions: Strong acidic or basic conditions are necessary to hydrolyze the stable thioamide intermediate to the carboxylic acid.
Data Summary:
| Step | Product | Starting Material(s) | Key Reagents | Typical Yield | Physical State |
| 1 | 4-Acetyl-2-fluorobiphenyl | 4-Bromo-3-fluoroacetophenone, Phenylboronic acid | Pd Catalyst, Base | ~90% | Solid |
| 2 | 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)thioacetamide | 4-Acetyl-2-fluorobiphenyl | Sulfur, Morpholine | ~70-80% | Solid |
| 3 | This compound | 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)thioacetamide | H₂SO₄ or NaOH | >90% | Solid |
Pathway 3: Cyanide-Mediated Chain Extension
This pathway involves the construction of the acetic acid side chain through a nitrile intermediate. This is a classical and reliable method for a one-carbon homologation of an alkyl halide.
The synthetic sequence is as follows:
Caption: Synthesis via cyanide-mediated chain extension.
Step-by-Step Experimental Protocol:
Step 1: Reduction of 2-Fluoro-1,1'-biphenyl-4-carbaldehyde
The starting aldehyde is reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride in a protic solvent such as methanol. [4] Step 2: Bromination of (2-Fluoro-1,1'-biphenyl-4-yl)methanol
The alcohol is converted to the benzylic bromide using a brominating agent such as phosphorus tribromide or hydrobromic acid. [4] Step 3: Synthesis of (2-Fluoro-1,1'-biphenyl-4-yl)acetonitrile
The benzylic bromide is then reacted with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO or ethanol/water to form the nitrile. [4] Step 4: Hydrolysis of (2-Fluoro-1,1'-biphenyl-4-yl)acetonitrile
The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic (e.g., refluxing with aqueous sulfuric acid) or basic (e.g., refluxing with aqueous sodium hydroxide) conditions, followed by acidification. [4][5]
Causality of Experimental Choices:
-
Sodium Borohydride: A selective and mild reducing agent for aldehydes and ketones, which is easy to handle and provides high yields.
-
Cyanide Source: Sodium or potassium cyanide are effective nucleophiles for the SN2 displacement of the benzylic bromide. The choice of solvent is critical to ensure solubility and reactivity.
-
Hydrolysis: Both acidic and basic hydrolysis are effective for converting nitriles to carboxylic acids. The choice may depend on the stability of other functional groups in the molecule and the desired work-up procedure.
Data Summary:
| Step | Product | Starting Material(s) | Key Reagents | Typical Yield | Physical State |
| 1 | (2-Fluoro-1,1'-biphenyl-4-yl)methanol | 2-Fluoro-1,1'-biphenyl-4-carbaldehyde | NaBH₄ | ~85% [4] | Solid |
| 2 | 4-(Bromomethyl)-2-fluoro-1,1'-biphenyl | (2-Fluoro-1,1'-biphenyl-4-yl)methanol | HBr | ~86% [4] | Solid |
| 3 | (2-Fluoro-1,1'-biphenyl-4-yl)acetonitrile | 4-(Bromomethyl)-2-fluoro-1,1'-biphenyl | KCN | ~50% [4] | Solid |
| 4 | This compound | (2-Fluoro-1,1'-biphenyl-4-yl)acetonitrile | NaOH, H₂SO₄ | High | Solid |
Conclusion
This technical guide has detailed three distinct and viable synthetic pathways for the preparation of this compound. The choice of the optimal route will depend on several factors, including the availability and cost of starting materials, scalability, safety considerations, and desired purity of the final product.
-
The Suzuki-Miyaura coupling offers a modern and efficient approach with high yields and good functional group tolerance.
-
The Willgerodt-Kindler reaction provides a more classical route that can be advantageous if the corresponding aryl ketone is readily accessible.
-
The cyanide-mediated chain extension is a well-established and reliable method, though it involves the use of highly toxic cyanide reagents, which requires stringent safety protocols.
By understanding the intricacies of each pathway, researchers and drug development professionals can make informed decisions to best suit their specific synthetic needs.
References
- Lu, G., et al. (Year). Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. Journal Name, Volume(Issue), pages. [Link not available]
- New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels. (2014). Molecules, 19(12), 20291–20311. [Link]
- Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen). (n.d.). IP.com. [Link]
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances, 13(27), 18431–18485. [Link]
- Method for preparing flurbiprofen. (2018).
- Preparation method of flurbiprofen. (2021).
- Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Method for synthesis of flurbiprofen. (2011).
- Method for preparing flurbiprofen impurity M. (2020).
- Flurbiprofen intermediate. (1989).
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Molecules, 15(11), 8090–8119. [Link]
- Willgerodt rearrangement. (n.d.). Wikipedia. [Link]
- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. (2019). Journal of Chemical Research, 43(5-6), 184-188. [Link]
- Scheme 1 The Willgerodt reaction and the Kindler modification. (2013).
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Catalyst. (2020). Journal of Chemistry, 2020, 1-7. [Link]
- Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. (n.d.). Organic Syntheses. [Link]
- General Acid - Base Catalysis in the Willgerodt-Kindler Reaction La catalyse générale acido-basique dans la réaction de Willg. (2010). J. Soc. Ouest-Afr. Chim., 029, 89-94. [Link]
- A kind of preparation method of high-purity 4-acetylbiphenyl. (2017).
- Thioamide derivatives have been investigated as bioactive compounds and building blocks in the field of. (n.d.). Thieme. [Link]
- Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
- Hydrolysis of 4,4′-bis(chioromethyi)biphenyl in the mixture of acetonitrile/H2O. (1999).
- Solvent Effects On Alkaline Hydrolysis Of N-Benzylphthalimide In Mixed Water-Acetonitrile And Mixed Water-N,N-Dimethylformamide. (2000). International Journal of Chemical Kinetics, 32(11), 698-705. [Link]
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- 4. New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Introduction: Understanding Felbinac as a Non-Steroidal Anti-Inflammatory Drug (NSAID)
An In-Depth Technical Guide to the Mechanism of Action of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid (Felbinac)
This compound, more commonly known as Felbinac, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylacetic acid class.[1] It is the active metabolite of fenbufen and is primarily utilized in topical formulations to alleviate pain and inflammation associated with musculoskeletal conditions, such as arthritis and soft-tissue injuries.[1][2][3] The therapeutic efficacy of Felbinac is rooted in its ability to modulate the inflammatory cascade, a complex biological response to harmful stimuli. This guide provides a comprehensive exploration of the core mechanism of action of Felbinac, intended for researchers, scientists, and professionals in drug development.
The Inflammatory Cascade: Prostaglandin Synthesis and the Central Role of Cyclooxygenase (COX) Enzymes
To comprehend the mechanism of Felbinac, it is essential to first understand the biochemical pathway it targets. Inflammation, pain, and fever are significantly mediated by a group of lipid compounds called prostaglandins.[2][4] The synthesis of these molecules begins with the release of arachidonic acid from the cell membrane by the enzyme phospholipase A2.[4][5]
Once released, arachidonic acid serves as a substrate for the cyclooxygenase (COX) enzymes, also known as prostaglandin G/H synthases.[4][6][7] These enzymes catalyze the conversion of arachidonic acid into an unstable intermediate, prostaglandin G2 (PGG2), which is then rapidly reduced to prostaglandin H2 (PGH2).[5][6] PGH2 is the precursor from which various cell-specific synthases produce the different prostaglandins (like PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXs).[5][8][9]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate homeostatic functions, such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.[6][10]
-
COX-2: This isoform is typically undetectable in most tissues but is inducibly expressed in response to inflammatory stimuli, such as cytokines and growth factors.[6][10] The prostaglandins produced by COX-2 are major contributors to the classic signs of inflammation: redness, heat, swelling, and pain.[2][10]
Molecular Mechanism of Action: Felbinac as a Cyclooxygenase Inhibitor
The primary mechanism of action of Felbinac, like other NSAIDs, is the inhibition of the cyclooxygenase enzymes.[2][3][11][12] By blocking the active site of both COX-1 and COX-2, Felbinac prevents the conversion of arachidonic acid into prostaglandins.[2][13] This reduction in prostaglandin synthesis at the site of inflammation leads to the alleviation of pain (analgesia), a decrease in inflammation, and a reduction in fever (antipyresis).[2][11]
In Vitro COX Inhibition Profile
The potency of NSAIDs is often quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. Felbinac inhibits both COX-1 and COX-2.[11]
| Drug | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Felbinac | 865.68[11][14] | 976[11][14] | 0.89[14] |
| Diclofenac | 76[14] | 26[14] | 2.92[14] |
| Ibuprofen | 12,000[14] | 80,000[14] | 0.15[14] |
Note: Direct comparison is most accurate when data is generated from the same study under identical experimental conditions. The values presented are for comparative purposes.
Pharmacokinetics and the Significance of Topical Administration
Felbinac is most commonly administered topically as a gel or patch.[2][15][16] This route of administration is advantageous as it allows the drug to act directly at the site of pain and inflammation, providing localized relief with minimal systemic absorption.[2][16] Consequently, the risk of systemic side effects commonly associated with oral NSAIDs, such as gastrointestinal disturbances, is significantly reduced.[2][17][18]
Studies have shown that Felbinac readily penetrates the skin to accumulate in the affected tissue, where it exerts its anti-inflammatory and analgesic effects.[16][19] Despite its low systemic bioavailability following topical application, it is highly bound to plasma proteins, metabolized in the liver, and excreted primarily through urine.
Experimental Protocols for Mechanistic Elucidation
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the IC50 values of a test compound like Felbinac against COX-1 and COX-2.[20][21][22][23]
Objective: To quantify the inhibitory potency of Felbinac on purified ovine or human recombinant COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product that can be measured spectrophotometrically at 590-620 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Prepare a solution of hemin in the assay buffer.
-
Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Prepare a solution of the chromogenic substrate (TMPD).
-
Prepare a stock solution of Felbinac in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer, hemin solution, and the respective COX enzyme (COX-1 or COX-2) to the appropriate wells.
-
Add the various dilutions of Felbinac to the inhibitor wells. For control wells (100% initial activity), add the solvent vehicle.
-
Incubate the plate for a short period (e.g., 5 minutes) at room temperature (25°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate solution, followed immediately by arachidonic acid.
-
Read the absorbance of the plate at 590 nm at multiple time points using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of Felbinac.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the Felbinac concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell-Based Prostaglandin E2 (PGE2) Assay
This protocol measures the production of PGE2, a key inflammatory prostaglandin, in a cellular context.
Objective: To determine the effect of Felbinac on PGE2 production in cells stimulated to induce an inflammatory response.
Principle: Cells (e.g., macrophages, fibroblasts) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE2 production. The amount of PGE2 released into the cell culture supernatant is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[24][25][26][27]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Felbinac for a specified period (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent (e.g., LPS) to induce COX-2 and incubate for a longer period (e.g., 18-24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatants.
-
If not assayed immediately, add a prostaglandin synthetase inhibitor (e.g., indomethacin) and store at -20°C or lower.[25]
-
-
PGE2 Quantification (Competitive ELISA):
-
Use a commercial PGE2 ELISA kit and follow the manufacturer's instructions.
-
Typically, the supernatant samples and PGE2 standards are added to a microplate pre-coated with an antibody.
-
A fixed amount of HRP-labeled PGE2 is added, which competes with the PGE2 in the sample for antibody binding sites.
-
After incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the PGE2 standards.
-
Calculate the concentration of PGE2 in each sample by interpolating from the standard curve.
-
Determine the inhibitory effect of Felbinac on PGE2 production at each concentration.
-
Conclusion
The mechanism of action of this compound (Felbinac) is firmly established within the paradigm of non-steroidal anti-inflammatory drugs. Its therapeutic effects as an analgesic and anti-inflammatory agent are a direct consequence of its inhibition of both COX-1 and COX-2 enzymes. By blocking the synthesis of prostaglandins, Felbinac effectively dampens the key mediators of inflammation and pain. The predominant use of Felbinac in topical formulations provides targeted relief for musculoskeletal conditions while minimizing systemic side effects, making it a valuable therapeutic option. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of Felbinac and other novel NSAIDs in drug discovery and development.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Felbinac?
- Patsnap Synapse. (2024, June 27). What is Felbinac Trometamol used for?
- National Institutes of Health. (n.d.). Cyclooxygenases: structural and functional insights. PMC.
- Biology LibreTexts. (2023, August 31). 6.10: Prostaglandin Synthesis.
- MedChemExpress. (n.d.). Felbinac (4-Biphenylacetic acid).
- Reactome Pathway Database. (n.d.). Synthesis of Prostaglandins (PG) and Thromboxanes (TX).
- Vanderbilt University. (n.d.). Cyclooxygenase Structure, Function, and Inhibition.
- Unknown source. (n.d.).
- PubMed. (n.d.). Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases.
- ResearchGate. (n.d.). Prostaglandin synthesis pathway.
- Wikipedia. (n.d.). Prostaglandin.
- Benchchem. (n.d.). Replicating Published Findings on Felbinac's Mechanism of Action: A Comparative Guide.
- PubMed. (1991). [Felbinac Gel for Treatment of Localized Extra-Articular Rheumatic Diseases--A Multicenter, Placebo Controlled, Randomized Study].
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The Genesis of a Potent Anti-Inflammatory Agent: A Technical History of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic Acid
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: A Tale of Two Molecules
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the story of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid is intrinsically linked to its more famous successor, Flurbiprofen. While the former may be viewed as a crucial stepping stone, its synthesis and the scientific rationale behind its creation offer a fascinating glimpse into the golden age of NSAID discovery. This technical guide delves into the discovery and history of this compound, tracing its origins within a broader search for potent and safer anti-inflammatory agents and detailing the chemical ingenuity that brought it into existence. For the modern researcher, this exploration provides not only a historical perspective but also a case study in medicinal chemistry strategy and the evolution of drug design.
The Scientific Imperative and the Rise of the "Profens"
The mid-20th century was a period of intense research aimed at discovering alternatives to corticosteroids and high-dose aspirin for the management of inflammatory conditions like rheumatoid arthritis.[1] Aspirin, while effective, was associated with significant gastrointestinal side effects at the high doses required for anti-inflammatory action.[2] This clinical need spurred a wave of innovation in pharmaceutical research.
The research division of Boots Pure Drug Co. in the United Kingdom emerged as a powerhouse in this field.[3] Their systematic exploration of arylalkanoic acid derivatives led to the discovery of a new class of NSAIDs known as the "profens." This research program, which famously yielded Ibuprofen in 1961, was spearheaded by a team of dedicated scientists including pharmacologist Dr. Stewart Adams and chemist Dr. John Nicholson.[4][5][6] The core scientific strategy was to identify compounds with potent anti-inflammatory activity but with an improved safety profile compared to existing therapies.
It was within this innovative environment that congeners of Ibuprofen were developed, including the more potent drug, Flurbiprofen.[2] The synthesis of Flurbiprofen, or 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, necessitated the creation of its acetic acid analogue, this compound, as a key intermediate.
The Discovery and Rationale for the Fluoro-Biphenyl Scaffold
The development of Flurbiprofen, and consequently its acetic acid precursor, was a direct evolution of the research that led to Ibuprofen. The team at Boots systematically explored modifications to the 2-arylpropionic acid scaffold to enhance potency. The introduction of a fluorine atom onto the biphenyl ring system was a deliberate and strategic choice. The rationale for this chemical modification was likely rooted in several key principles of medicinal chemistry:
-
Increased Potency: The high electronegativity of the fluorine atom can alter the electronic properties of the molecule, potentially leading to stronger binding interactions with the target enzyme, cyclooxygenase (COX).
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation. This can lead to a longer half-life and improved pharmacokinetic profile.
-
Conformational Effects: The introduction of a substituent on the biphenyl ring can influence the molecule's three-dimensional shape, which is critical for its interaction with the enzyme's active site.
The research at Boots culminated in the filing of a patent for phenylalkane derivatives in 1962, which included the chemical blueprint for what would become Flurbiprofen.[5] Flurbiprofen was subsequently launched as a prescription drug in the United Kingdom in 1969.[7]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that has been described in the patent literature. The following protocol is a representative example of the synthetic route, providing a clear and actionable guide for chemists.
Experimental Protocol: Synthesis of this compound
This protocol outlines a plausible synthetic route based on established chemical principles and patent literature from the era of its discovery.
Step 1: Preparation of 4-Acetyl-2-fluorobiphenyl
-
Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, place anhydrous aluminum chloride in a suitable solvent such as carbon disulfide.
-
Addition of Reactants: Slowly add a solution of 2-fluorobiphenyl in the same solvent to the cooled and stirred suspension of aluminum chloride.
-
Acylation: Add acetyl chloride dropwise to the reaction mixture, maintaining a low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for several hours, followed by gentle reflux until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 4-acetyl-2-fluorobiphenyl.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Step 2: Willgerodt-Kindler Reaction to form the Thioamide
-
Reaction Mixture: In a flask, combine 4-acetyl-2-fluorobiphenyl, sulfur, and morpholine.
-
Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Isolation: After completion, cool the reaction mixture and pour it into water. The solid thioamide product will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.
Step 3: Hydrolysis to this compound
-
Hydrolysis Conditions: Suspend the thioamide in a mixture of glacial acetic acid, concentrated sulfuric acid, and water.
-
Reflux: Heat the mixture to reflux for an extended period (e.g., 24 hours) to ensure complete hydrolysis.
-
Precipitation: Upon cooling and dilution with water, the crude this compound will precipitate.
-
Purification: Collect the crude acid by filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent system (e.g., petroleum ether or aqueous ethanol) to yield the final product.
From Intermediate to Active Pharmaceutical Ingredient: The Conversion to Flurbiprofen
While this compound is a stable and characterizable compound, its primary historical and scientific significance lies in its role as a direct precursor to the more potent anti-inflammatory agent, Flurbiprofen. The conversion involves the introduction of a methyl group at the alpha-position of the acetic acid side chain, transforming it into a propionic acid derivative. This transformation is a critical step that significantly enhances the compound's pharmacological activity.
Mechanism of Action: Inhibition of Cyclooxygenase
Like other NSAIDs in its class, the biological activity of Flurbiprofen, and by extension the rationale for synthesizing its precursors, is rooted in the inhibition of the cyclooxygenase (COX) enzymes.[8] There are two primary isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.
Flurbiprofen is a non-selective inhibitor of both COX-1 and COX-2.[9] The S-enantiomer of Flurbiprofen is the more potent inhibitor of the COX isoenzymes. The inhibition of COX-2 is responsible for its therapeutic anti-inflammatory and analgesic effects, while the inhibition of COX-1 is associated with some of its side effects, particularly gastrointestinal issues.[8]
Quantitative Data: Cyclooxygenase Inhibition
The inhibitory potency of Flurbiprofen against COX-1 and COX-2 has been quantified using IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Flurbiprofen | 0.1 | 0.4 | [10] |
| (S)-Flurbiprofen | ~0.5 | ~0.5 | [11] |
| (S)-Flurbiprofen | 0.48 | - | [12] |
Note: IC50 values can vary depending on the specific assay conditions.
The Historical Trajectory: A Timeline of Development
The journey from the initial concept to a clinically used therapeutic is a long and arduous one. The timeline below outlines the key milestones in the development of Flurbiprofen, the ultimate product derived from the synthesis of this compound.
Caption: Development timeline of Flurbiprofen, originating from the NSAID research program at Boots.
Conclusion: A Legacy of Rational Drug Design
The discovery and history of this compound are a testament to the power of systematic and rational drug design. While its primary role was that of a synthetic intermediate, its creation was a critical step in the development of Flurbiprofen, a potent and enduring NSAID. The strategic incorporation of a fluoro-biphenyl moiety exemplifies the thoughtful medicinal chemistry approaches employed by the pioneering scientists at Boots Pharmaceuticals. For today's researchers, this story underscores the importance of understanding the historical context of drug discovery and the foundational chemical innovations that continue to shape the development of new therapeutics.
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Lumiracoxib discovery and development
An In-Depth Technical Guide to the Discovery and Development of Lumiracoxib
Abstract
Lumiracoxib emerged from the intense search for safer non-steroidal anti-inflammatory drugs (NSAIDs) with selective inhibitory activity against cyclooxygenase-2 (COX-2). Its development was underpinned by a unique medicinal chemistry strategy, differentiating it structurally and mechanistically from other "coxibs." As an analogue of diclofenac, it was the only acidic coxib and displayed the highest in vitro selectivity for COX-2 over COX-1 of any NSAID.[1] While extensive clinical trials, including the large-scale TARGET study, initially confirmed its gastrointestinal benefits and analgesic efficacy, post-marketing surveillance revealed a significant risk of severe, sometimes fatal, hepatotoxicity.[2][3] This unforeseen adverse effect led to its withdrawal from most global markets, marking a cautionary chapter in drug development. This guide provides a detailed technical examination of lumiracoxib's journey, from its rational design and preclinical validation to its clinical performance and ultimate downfall due to liver toxicity.
Introduction: The Rationale for COX-2 Inhibition
The therapeutic action of traditional NSAIDs (tNSAIDs) like ibuprofen and diclofenac stems from their inhibition of cyclooxygenase (COX) enzymes, which mediate the conversion of arachidonic acid to prostaglandins—key signaling molecules in inflammation and pain.[4][5] The discovery of two distinct COX isoforms was a watershed moment in pharmacology.[6]
-
COX-1: A constitutively expressed "housekeeping" enzyme responsible for producing prostaglandins that protect the gastric mucosa and support platelet aggregation.[4]
-
COX-2: An inducible enzyme, upregulated at sites of inflammation, that produces pro-inflammatory prostaglandins.[4]
The central hypothesis was that the gastrointestinal side effects of tNSAIDs were caused by the inhibition of COX-1, while their desired anti-inflammatory effects were due to the inhibition of COX-2.[5][7] This led to the development of a new class of drugs, the coxibs, designed to selectively inhibit COX-2, thereby providing pain relief without the associated gastrointestinal risks.[4]
Discovery and Medicinal Chemistry
Lumiracoxib's design was a strategic departure from the sulfonamide or sulfone structures of other coxibs like celecoxib and rofecoxib.[1][6] It was developed by Novartis through the modification of a well-known NSAID, diclofenac.[6]
Key Structural Features:
-
Arylalkanoic Acid Class: It is an analogue of diclofenac, possessing a carboxylic acid moiety. This acidic nature is characteristic of many tNSAIDs but unique among the coxibs.[1][2]
-
Lack of Sulfur Group: It does not contain the sulfonamide or sulfone group common to other coxibs, which was thought to potentially reduce the risk of hypersensitivity reactions in patients allergic to sulfa drugs.[6][8]
-
Specific Substitutions: The structure is 2-[(2-fluoro-6-chlorophenyl)amino]-5-methyl-benzeneacetic acid.[9] The strategic placement of fluorine and chlorine atoms on the aniline ring and a methyl group on the phenylacetic acid ring were critical for its high COX-2 selectivity.[10]
This unique chemical architecture resulted in a distinct binding mechanism to the COX-2 enzyme.[2]
Mechanism of Action and In Vitro Selectivity
Lumiracoxib's high selectivity for COX-2 is the cornerstone of its pharmacological profile. Unlike other coxibs that utilize a side pocket in the COX-2 active site, lumiracoxib's acidic nature allowed for a different binding orientation.[2]
The carboxylate group of lumiracoxib forms critical hydrogen bonds with the catalytic Tyr385 and Ser530 residues at the apex of the COX-2 active site.[2][10] This interaction is distinct from tNSAIDs like flurbiprofen, which interact with Arg120, and other coxibs like celecoxib, which bind in a larger hydrophobic side pocket.[2]
This unique binding translated to potent, time-dependent inhibition of COX-2 and weak, competitive inhibition of COX-1.[2] The selectivity has been quantified across various assays, with the human whole blood assay being a physiologically relevant benchmark.
Data Presentation: COX-1 and COX-2 Inhibition
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Ratio (COX-1/COX-2) |
| Lumiracoxib | 67 | 0.13 | 515 |
| Diclofenac | 1.1 | 0.05 | 22 |
| Celecoxib | 15 | 0.04 | 375 |
| Rofecoxib | >100 | 0.14 | >714 |
| Ibuprofen | 2.5 | 5.3 | 0.5 |
| Data sourced from human whole blood assays.[2] |
Experimental Protocol: Human Whole Blood Assay for COX Selectivity
This ex vivo assay provides a robust measure of COX inhibition in a complex biological matrix, closely mimicking the in vivo environment.[7][11]
-
Blood Collection: Draw venous blood from healthy, drug-free volunteers into heparinized tubes.
-
Compound Incubation: Aliquot blood samples and pre-incubate with various concentrations of the test compound (e.g., lumiracoxib) or vehicle control for 1 hour at 37°C.
-
COX-1 Stimulation: To measure COX-1 activity, allow whole blood to clot for 1 hour at 37°C, which stimulates platelet thromboxane B₂ (TXB₂) production. Centrifuge to collect serum.
-
COX-2 Stimulation: To measure COX-2 activity, add lipopolysaccharide (LPS) to a separate set of blood aliquots and incubate for 24 hours at 37°C to induce COX-2 expression in monocytes. Centrifuge to collect plasma.
-
Prostanoid Quantification: Measure the concentration of TXB₂ (for COX-1) and prostaglandin E₂ (PGE₂) (for COX-2) in the serum/plasma samples using a validated enzyme immunoassay (EIA) or LC-MS/MS.
-
Data Analysis: Plot the percent inhibition of prostanoid production against the log concentration of the test compound. Calculate the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) for both COX-1 and COX-2 using non-linear regression analysis. The selectivity ratio is then calculated as IC₅₀(COX-1) / IC₅₀(COX-2).
Preclinical Development
Pharmacokinetics and Metabolism
Preclinical studies in rats and subsequent human trials revealed that lumiracoxib is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1-2 hours.[2][9][12] It has good oral bioavailability (74%) and is highly bound to plasma proteins.[5][12]
-
Half-Life: Lumiracoxib has a relatively short plasma half-life of approximately 4-6.5 hours.[9][12]
-
Metabolism: The drug is extensively metabolized prior to excretion, with very little unchanged drug found in urine or feces.[9][12] The primary metabolic pathways are oxidation of the 5-methyl group and hydroxylation of the dihaloaromatic ring, catalyzed mainly by the cytochrome P450 enzyme CYP2C9.[12]
-
Metabolites: The major metabolites identified are the 5-carboxy, 4'-hydroxy, and 4'-hydroxy-5-carboxy derivatives.[9] Only the 4'-hydroxy metabolite shows significant COX inhibitory activity, though its selectivity is lower than the parent compound.[2]
Preclinical Efficacy and Safety
In various rat models of inflammation and pain (hyperalgesia, edema, arthritis), lumiracoxib demonstrated dose-dependent efficacy comparable to diclofenac.[2] A key objective of preclinical safety was to validate the gastrointestinal-sparing hypothesis.
Experimental Protocol: Rat Gastric Ulcerogenicity Assay
-
Animal Model: Use male Sprague-Dawley rats, fasted overnight to ensure an empty stomach, which increases susceptibility to NSAID-induced gastric damage.
-
Dosing: Administer high doses of lumiracoxib (e.g., 100 mg/kg), a tNSAID comparator (e.g., diclofenac), and a vehicle control orally.
-
Observation Period: Euthanize the animals 4-6 hours post-dosing.
-
Gastric Examination: Remove the stomachs, inflate them with formalin, and open them along the greater curvature.
-
Lesion Scoring: Examine the gastric mucosa for ulcers and erosions under a dissecting microscope. Score the lesions based on their number and severity (e.g., total lesion length in mm).
-
Statistical Analysis: Compare the mean ulcer scores between treatment groups.
In such studies, lumiracoxib was found to be significantly less ulcerogenic than diclofenac, causing virtually no ulcers even at high doses, consistent with its high COX-2 selectivity.[2]
Clinical Development and Efficacy
Lumiracoxib was evaluated in a comprehensive clinical trial program for osteoarthritis (OA), rheumatoid arthritis (RA), and acute pain.
-
Osteoarthritis: In multiple trials, lumiracoxib (100 mg once daily) provided pain relief and functional improvement superior to placebo and comparable to tNSAIDs (diclofenac, ibuprofen, naproxen) and celecoxib.[13][14][15] Long-term extension studies of up to one year showed that this efficacy was maintained.[13][16]
-
Rheumatoid Arthritis: Lumiracoxib (200 mg and 400 mg once daily) was shown to be more effective than placebo in reducing the signs and symptoms of RA.[17]
-
Acute Pain: In models of postoperative dental pain, lumiracoxib 400 mg demonstrated a rapid onset of analgesia (median time of 37.4 minutes) and efficacy comparable or superior to ibuprofen.[18]
The TARGET Study: Validating GI Safety
The Therapeutic Arthritis Research and Gastrointestinal Event Trial (TARGET) was a landmark study involving 18,325 OA patients. It was designed to assess the long-term gastrointestinal and cardiovascular safety of lumiracoxib (400 mg once daily) compared to naproxen (500 mg twice daily) and ibuprofen (800 mg three times daily).[2]
Key Findings from TARGET:
-
GI Safety: In patients not taking aspirin, lumiracoxib was associated with a 79% reduction in the incidence of upper GI ulcer complications (perforation, obstruction, bleeding) compared to the tNSAIDs.[2]
-
Cardiovascular Safety: The study initially showed no significant increase in cardiovascular risk with lumiracoxib compared to the comparators.[2][19] A subsequent meta-analysis of all controlled trials also found no evidence of increased cardiovascular risk.[19][20]
The Downfall: Post-Marketing Hepatotoxicity
Despite a promising clinical profile, the story of lumiracoxib took a sharp turn after its launch in various countries starting in 2005.[4] Post-marketing surveillance began to identify cases of severe liver injury.
-
Regulatory Actions: In August 2007, Australia's Therapeutic Goods Administration (TGA) withdrew lumiracoxib from the market following 8 reports of serious liver adverse events, including two deaths and two liver transplants.[1][3] This action was quickly followed by withdrawals or non-approvals in Canada, the UK, and several other European nations.[1][21][22] The U.S. FDA had never approved the drug, issuing a "not approvable" letter in September 2007.[1][3] The European Medicines Agency (EMEA) recommended a complete withdrawal across the EU in December 2007, concluding that the risks outweighed the benefits.[21]
The hepatotoxicity appeared to be an idiosyncratic reaction, not readily predicted by preclinical studies or the initial clinical trials, where only mild elevations in liver enzymes were noted in a small percentage of patients.[8][23] Case reports indicated that severe hepatic necrosis could occur, sometimes requiring liver transplantation or resulting in death.[23]
Proposed Mechanism of Hepatotoxicity
The leading hypothesis for lumiracoxib-induced liver injury centers on its metabolic bioactivation into a chemically reactive metabolite, a mechanism that may be shared with its structural parent, diclofenac.[24]
The proposed pathway involves the P450-mediated formation of a reactive quinone imine intermediate. This electrophilic species can then covalently bind to cellular proteins or deplete cellular glutathione (GSH), a key antioxidant. The loss of GSH homeostasis and the formation of protein adducts can lead to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[24][25]
While early metabolism studies in healthy subjects did not find evidence of glutathione conjugates, later in vitro studies using liver microsomes did identify reactive intermediates analogous to those formed by diclofenac, supporting this bioactivation hypothesis.[9][24]
Conclusion: Lessons from Lumiracoxib
The trajectory of lumiracoxib serves as a critical case study in drug development. It highlights a successful application of rational drug design to achieve remarkable target selectivity and a corresponding improvement in a predictable, mechanism-based side effect (gastric ulceration). However, it also underscores the profound challenge of predicting and managing rare, idiosyncratic adverse drug reactions. The hepatotoxicity that led to its withdrawal was not apparent even in large-scale, long-term clinical trials but emerged during real-world use. The story of lumiracoxib emphasizes the indispensable role of post-marketing pharmacovigilance and reinforces the principle that even highly targeted therapies can have unforeseen off-target effects, often mediated by complex metabolic pathways.
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- Title: Pharmacokinetics and metabolism of lumiracoxib in healthy male subjects Source: PubMed URL:[Link]
- Title: Lumiracoxib – Knowledge and References Source: Taylor & Francis URL:[Link]
- Title: Lumiracoxib - Wikipedia Source: Wikipedia URL:[Link]
- Title: Severe acute liver injury associated with lumiracoxib Source: PubMed URL:[Link]
- Title: Clinical Pharmacology of Lumiracoxib: A Selective cyclo-oxygenase-2 Inhibitor Source: PubMed URL:[Link]
- Title: Long-term efficacy and safety of lumiracoxib 100 mg: an open-label extension of a 13-week randomized controlled trial in patients with primary osteoarthritis of the knee Source: Clinical and Experimental Rheum
- Title: European Medicines Agency recommends withdrawal of the marketing authorisations for lumiracoxib-containing medicines Source: European Medicines Agency URL:[Link]
- Title: Lumiracoxib metabolism in male C57bl/6J mice: characterisation of novel in vivo metabolites Source: PubMed URL:[Link]
- Title: In Vitro Metabolic Activation of Lumiracoxib in Rat and Human Liver Preparations Source: ACS Public
- Title: Efficacy and safety of four doses of lumiracoxib versus diclofenac in patients with knee or hip primary osteoarthritis: a phase II, four-week, multicenter, randomized, double-blind, placebo-controlled trial Source: PubMed URL:[Link]
- Title: Long-term efficacy and safety of lumiracoxib 100 mg: an open-label extension of a 13-week randomized controlled trial in patients with primary osteoarthritis of the knee Source: PubMed URL:[Link]
- Title: Efficacy, safety and tolerability of lumiracoxib in patients with rheumatoid arthritis Source: PubMed URL:[Link]
- Title: Osteoarthritis drug withdrawn from the UK market following hepatotoxicity fears Source: Open Access Journals URL:[Link]
- Title: Lumiracoxib: the evidence of its clinical impact on the treatment of osteoarthritis Source: PMC - NIH URL:[Link]
- Title: Lumiracoxib…Selective cyclooxygenase-2-(COX-2) inhibitor. Anti-inflammatory. Source: an Introductory text to Toxicology URL:[Link]
- Title: Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors Source: ResearchG
- Title: Cardiovascular Safety of Lumiracoxib: A Meta-Analysis of All Randomized Controlled Trials > or =1 Week and Up to 1 Year in Duration of Patients With Osteoarthritis and Rheumatoid Arthritis Source: PubMed URL:[Link]
- Title: Efficacy and tolerability of lumiracoxib, a highly selective cyclo-oxygenase-2 (COX2) inhibitor, in the management of pain and osteoarthritis Source: NIH URL:[Link]
- Title: Cardiovascular safety of lumiracoxib: a meta-analysis of randomised controlled trials in patients with osteoarthritis Source: NIH URL:[Link]
- Title: Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
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Spectroscopic Data of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic Acid (Flurbiprofen): A Technical Guide
Introduction
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid, more commonly known as Flurbiprofen, is a well-established non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class.[1] Its therapeutic efficacy as an analgesic and anti-inflammatory agent is attributed to its inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.[2] For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and analytical characteristics of Flurbiprofen is paramount. This technical guide provides an in-depth analysis of the spectroscopic data of Flurbiprofen, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into its molecular structure and characterization.
The structural integrity and purity of Active Pharmaceutical Ingredients (APIs) like Flurbiprofen are critical for both efficacy and safety. Spectroscopic techniques are indispensable tools for the unambiguous identification, structural elucidation, and purity assessment of such compounds. This guide will delve into the interpretation of Flurbiprofen's spectral data, underpinned by detailed experimental protocols to ensure scientific rigor and reproducibility.
Molecular Structure
The chemical structure of this compound is characterized by a biphenyl core, where one phenyl ring is substituted with a fluorine atom at the 2-position and a propionic acid group at the 4-position. The presence of a chiral center at the alpha-carbon of the propionic acid moiety results in two enantiomers, (S)-(+)-Flurbiprofen and (R)-(-)-Flurbiprofen, though it is often used as a racemic mixture.[3]
Caption: Molecular Structure of this compound (Flurbiprofen).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For Flurbiprofen, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure.
¹H NMR Spectroscopy
The proton NMR spectrum of Flurbiprofen, typically recorded in deuterated chloroform (CDCl₃), exhibits characteristic signals for the aromatic, methine, and methyl protons.[4][5]
Table 1: ¹H NMR Spectroscopic Data for Flurbiprofen in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| 7.67 - 7.29 | Multiplet | 8H | Aromatic Protons |
| 3.93 - 3.90 | Quartet | 1H | -CH(CH₃)COOH |
| 1.69 - 1.67 | Doublet | 3H | -CH(CH₃)COOH |
Data sourced from a comprehensive profile on Flurbiprofen.[2]
The broad singlet observed at approximately 12.0 ppm is characteristic of the acidic proton of the carboxylic acid group, which can exchange with deuterium in the presence of D₂O.[2] The complex multiplet in the aromatic region (7.67-7.29 ppm) corresponds to the eight protons of the biphenyl ring system. The methine proton of the propionic acid moiety appears as a quartet around 3.9 ppm due to coupling with the adjacent methyl protons. These methyl protons, in turn, resonate as a doublet near 1.7 ppm.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of Flurbiprofen in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.[4]
-
Acquisition Parameters:
-
Temperature: 25 °C[6]
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
Caption: Workflow for ¹H NMR analysis of Flurbiprofen.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of Flurbiprofen.
Table 2: ¹³C NMR Spectroscopic Data for Flurbiprofen in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~180.8 | -COOH |
| 160.9, 158.9 | C-F |
| 141.1, 135.5, 131.0, 129.1, 128.7, 128.3, 127.8, 123.8, 123.6, 115.6, 115.4 | Aromatic Carbons |
| ~45.0 | -CH(CH₃)COOH |
| ~18.0 | -CH(CH₃)COOH |
Data sourced from a comprehensive profile on Flurbiprofen.[2]
The carbonyl carbon of the carboxylic acid is observed downfield at approximately 180.8 ppm. The carbon atom attached to the fluorine atom appears as a doublet due to C-F coupling. The remaining aromatic carbons resonate in the typical range of 115-142 ppm. The methine and methyl carbons of the propionic acid side chain appear at approximately 45.0 ppm and 18.0 ppm, respectively.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrument: A 100 MHz or higher frequency NMR spectrometer.[1]
-
Acquisition Parameters:
-
Temperature: 25 °C[6]
-
Pulse Sequence: Proton-decoupled ¹³C NMR experiment.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Flurbiprofen is characterized by absorptions corresponding to the carboxylic acid and the aromatic rings.
Table 3: Key IR Absorption Bands for Flurbiprofen (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1710 | Strong, Sharp | C=O stretch (carboxylic acid dimer) |
| ~1596, 1505 | Medium | C=C stretch (aromatic) |
| ~1220 | Strong | C-O stretch (carboxylic acid) |
| ~1215 | Medium | C-F stretch |
| ~743 | Strong | C-H bend (aromatic) |
Data compiled from various sources.[5][7]
The broad absorption band in the 2500-3300 cm⁻¹ region is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The strong, sharp peak around 1710 cm⁻¹ is due to the C=O stretching of the carboxylic acid, which typically exists as a dimer in the solid state. The absorptions in the 1500-1600 cm⁻¹ range are characteristic of the aromatic C=C stretching vibrations. The C-F stretching vibration is observed around 1215 cm⁻¹.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
-
Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Mass Spectrometry Data for Flurbiprofen
| Technique | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Electron Ionization (EI) | Positive | 244 ([M]⁺) | 199 ([M-COOH]⁺), 180, 170 |
| Electrospray Ionization (ESI) | Negative | 243 ([M-H]⁻) | - |
Molecular weight of Flurbiprofen is 244.26 g/mol .[1]
In Electron Ionization (EI-MS), the molecular ion peak ([M]⁺) is observed at m/z 244. A prominent fragment ion is typically seen at m/z 199, corresponding to the loss of the carboxylic acid group ([M-COOH]⁺).[10]
In Electrospray Ionization (ESI-MS), particularly in negative ion mode, the deprotonated molecule ([M-H]⁻) is observed at m/z 243.[11] This technique is softer and often results in less fragmentation compared to EI.
Experimental Protocol: Mass Spectrometry
The choice of ionization technique depends on the desired information.
-
For Molecular Weight Determination (LC-MS with ESI):
-
Sample Preparation: Prepare a dilute solution of Flurbiprofen in a suitable solvent such as acetonitrile or methanol.[11]
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source.
-
Analysis: The sample is introduced into the ESI source, where it is ionized, and the resulting ions are analyzed by the mass spectrometer. Negative ion mode is often preferred for carboxylic acids.[11]
-
-
For Fragmentation Pattern Analysis (GC-MS with EI):
-
Sample Preparation: Derivatization of the carboxylic acid group (e.g., methylation) may be necessary to improve volatility for gas chromatography.[12]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Analysis: The sample is vaporized and separated by the GC column before entering the EI source, where it is fragmented and analyzed.
-
Caption: Simplified EI fragmentation of Flurbiprofen.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive analytical profile of this compound (Flurbiprofen). The characteristic signals in the ¹H NMR, ¹³C NMR, IR, and Mass spectra serve as a reliable fingerprint for the identification and structural confirmation of this important pharmaceutical compound. The detailed experimental protocols offer a framework for researchers to obtain high-quality, reproducible data. A thorough understanding of these spectroscopic techniques and their application to the analysis of Flurbiprofen is essential for ensuring the quality and integrity of this drug in research and development settings.
References
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0014850). [Link]
- Kwiatkowska, M., et al. (2021). Flurbiprofen: A Study of the Behavior of the Scalemate by Chromatography, Sublimation, and NMR. Molecules, 26(6), 1568. [Link]
- PubChem. Flurbiprofen. [Link]
- ResearchGate. 3 1 H NMR spectrum of rac-flurbiprofen in CDCl 3. [Link]
- NIST. Flurbiprofen methyl ester. [Link]
- ResearchGate. Representative MS/MS spectra of four flurbiprofen metabolites and their.... [Link]
- Abdel-Aziz, A. A.-M., et al. (2012). 89- Flurbiprofen, Comprehensive Profile.
- Di Micco, S., et al. (2014). New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels. Molecules, 19(8), 12499-12521. [Link]
- Li, Y., et al. (2023). Determination of flurbiprofen in rat plasma using ultra-high performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 236, 115712. [Link]
- ResearchGate. 1 H-NMR spectra of R-Flurbiprofen ethyl ester.
- ResearchGate.
- ResearchGate. 11 Mass spectrum of flurbiprofen. [Link]
- Supporting Inform
- ResearchGate.
- University of Colorado Boulder.
- ResearchGate. A combined first principles computational and solid-state NMR study of a molecular crystal: Flurbiprofen. [Link]
- ResearchGate. Analytical curve of flurbiprofen. [Link]
- ResearchGate. GC–MS chromatograms of flurbiprofen (0.25, 0.5, 1, 2, 3, 4 and.... [Link]
- Indian Journal of Pharmaceutical Sciences. Preparation and Evaluation of Delayed - Release Microparticles of Flurbiprofen. [Link]
- PubMed. Direct distinction of ibuprofen and flurbiprofen enantiomers by ion mobility mass spectrometry of their ternary complexes with metal cations and cyclodextrins in the gas phase. [Link]
- MDPI.
- SciSpace. The conformational behaviour of naproxen and flurbiprofen in solution by NMR spectroscopy. [Link]
- National Center for Biotechnology Information. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. [Link]
- ResearchGate. FT-IR spectra of flurbiprofen and flurbiprofen beads. [Link]
- ResearchGate. 2 Infrared spectrum of flurbiprofen (KBr disc). [Link]
- ScienceOpen. Synthesis, characterization and pharmacological evaluation of amide prodrugs of Flurbiprofen. [Link]
- National Center for Biotechnology Information. Development and characterisation of orally disintegrating flurbiprofen tablets using SeDeM-ODT tool. [Link]
- ResearchGate. Structure of flurbiprofen. The chiral center is marked with “*”. [Link]
- ACS Omega. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. [Link]
- PubChem. 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid. [Link]
- Shimadzu. KBr Pellet Method. [Link]
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"2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Flurbiprofen. This document is intended to serve as a technical resource for professionals in research and development, offering detailed insights into its characteristics, synthesis, and handling.
Introduction
This compound, with the CAS Number 5001-96-7, is a biphenyl acetic acid derivative.[1][2] Its significance in the pharmaceutical industry lies primarily in its role as a direct precursor to Flurbiprofen, a potent cyclooxygenase (COX) inhibitor.[3] Understanding the properties of this intermediate is crucial for optimizing the synthesis of Flurbiprofen and for the quality control of the final active pharmaceutical ingredient. This guide will delve into the known physicochemical properties, outline a laboratory-scale synthesis, and discuss its mechanism of action in the context of its end-product, as well as provide essential safety information.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental for process development, purification, and formulation. Below is a summary of the key properties of this compound.
Structural and General Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 5001-96-7 | [1][2] |
| Molecular Formula | C₁₄H₁₁FO₂ | [1][2] |
| Molecular Weight | 230.23 g/mol | [1][2] |
| Appearance | Beige to Pale Yellow Solid | [4] |
Thermal and Acid-Base Properties
Experimental data for some physical properties of this specific intermediate are not widely published. The table below includes available experimental data and computationally predicted values where experimental data is unavailable. It is important to note that predicted values should be used as an estimation and confirmed experimentally.
| Property | Value | Source(s) |
| Melting Point | 140-142 °C | [3] |
| Boiling Point (Predicted) | 376.2 ± 30.0 °C at 760 mmHg | [5] |
| pKa (Predicted) | 4.14 ± 0.10 | [5] |
Solubility
Synthesis and Purification
The synthesis of this compound is a key step in the production of Flurbiprofen. One common laboratory-scale method involves the hydrolysis of the corresponding nitrile precursor, (2-Fluoro-1,1′-biphenyl-4-yl)acetonitrile.[7]
Synthesis Workflow
The following diagram illustrates the synthetic transformation from the nitrile to the carboxylic acid.
Caption: Synthesis of this compound via nitrile hydrolysis.
Experimental Protocol: Hydrolysis of (2-Fluoro-1,1′-biphenyl-4-yl)acetonitrile
This protocol is adapted from published synthetic procedures for similar compounds.[7]
Materials:
-
(2-Fluoro-1,1′-biphenyl-4-yl)acetonitrile
-
Methanol (MeOH)
-
35% Sodium Hydroxide (NaOH) solution
-
Hydrochloric acid (HCl), 2N
-
Ether or Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (2-Fluoro-1,1′-biphenyl-4-yl)acetonitrile (1 equivalent) in methanol.
-
Hydrolysis: To the stirred solution, add 35% aqueous NaOH solution. Heat the mixture to 100°C and maintain for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature.
-
Acidification: Carefully acidify the mixture to a pH of approximately 2 by the slow addition of 2N HCl. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the product into an organic solvent such as ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
Purification: Recrystallization
The crude product can be purified by recrystallization to obtain a solid of high purity.
Solvent Selection: A suitable solvent system for recrystallization would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of an alcohol (like ethanol or isopropanol) and water, or a hydrocarbon solvent (like hexane or heptane) with a more polar co-solvent could be effective. The choice of solvent should be determined experimentally on a small scale.
General Procedure:
-
Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Analytical Characterization
The identity and purity of this compound are confirmed using various spectroscopic techniques. The expected spectral characteristics are outlined below based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the acetic acid moiety. The aromatic region (typically δ 7.0-8.0 ppm) will exhibit complex splitting patterns due to the presence of the two phenyl rings and the fluorine atom. The methylene protons adjacent to the carboxylic acid group are expected to appear as a singlet at approximately δ 3.6-3.8 ppm. The acidic proton of the carboxyl group will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.[8][9]
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is expected to resonate in the range of δ 170-180 ppm. The aromatic carbons will appear between δ 110-160 ppm, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The methylene carbon should appear around δ 40-45 ppm.[10][11]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
-
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
-
C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
-
C-F stretch: An absorption in the region of 1000-1350 cm⁻¹ for the carbon-fluorine bond.
-
Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.[12][13]
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z 230. The fragmentation pattern would be expected to include the loss of the carboxyl group (-COOH, 45 Da) to give a prominent fragment ion.[14][15]
Mechanism of Action and Role in Drug Development
This compound itself is not typically used as a therapeutic agent. Its primary importance is as a direct precursor to Flurbiprofen.[3] Flurbiprofen is a potent non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[16]
Conversion to Flurbiprofen and COX Inhibition
Caption: Role as an intermediate leading to the COX-inhibiting drug, Flurbiprofen.
The conversion of this compound to Flurbiprofen involves the introduction of a methyl group at the alpha-position of the acetic acid moiety. This transformation creates the chiral center characteristic of the profen class of NSAIDs. The resulting Flurbiprofen then acts as a non-selective inhibitor of both COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[16] By blocking this pathway, Flurbiprofen reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[6]
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling this compound.
Hazard Identification
Based on data for similar compounds, this compound should be considered as a potential irritant.
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Spill and Disposal: In case of a spill, contain the material and clean up using appropriate methods. Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a fundamentally important intermediate in the synthesis of the widely used NSAID, Flurbiprofen. This guide has provided a detailed overview of its known physical and chemical properties, a representative synthetic protocol, methods for its analytical characterization, and essential safety and handling information. A comprehensive understanding of this precursor is invaluable for chemists and pharmaceutical scientists involved in the research, development, and manufacturing of Flurbiprofen and related compounds. Further experimental validation of predicted properties is encouraged to build upon the existing knowledge base for this key molecule.
References
- ChemBK. (2024). 2-Fluoro-α-methyl(1,1'-biphenyl)-4-acetic acid 1-(acetyloxy)ethyl ester.
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An In-depth Technical Guide to the Solubility of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid (Felbinac)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid, more commonly known as Felbinac, is a non-steroidal anti-inflammatory drug (NSAID) utilized in topical formulations to alleviate musculoskeletal pain and inflammation.[1][2] As an active metabolite of fenbufen, its therapeutic efficacy is intrinsically linked to its formulation, which is governed by its physicochemical properties—most notably, its solubility.[2] This guide provides a comprehensive analysis of Felbinac's solubility profile, synthesizing theoretical principles with empirical data. It details the compound's characteristics, presents qualitative and quantitative solubility data across a range of solvents, outlines a rigorous experimental protocol for solubility determination, and discusses the implications for pharmaceutical formulation.
Compound Profile: Understanding Felbinac
A thorough understanding of a compound's molecular and physical characteristics is fundamental to predicting and interpreting its solubility behavior.
Chemical Identity and Structure
-
IUPAC Name: this compound
-
Common Name: Felbinac
-
CAS Number: 5728-52-9[2]
-
Molecular Formula: C₁₄H₁₁FO₂[3]
-
Molecular Weight: 212.24 g/mol [2]
The structure of Felbinac features a biphenyl core, which is largely nonpolar, and a carboxylic acid functional group, which provides a site for polar interactions and pH-dependent ionization. The fluorine atom adds to the molecule's electronegativity and can influence intermolecular interactions.
Physicochemical Properties
The solubility of a compound is not an isolated property but a function of several intrinsic physicochemical parameters.
| Property | Value | Significance for Solubility | Source |
| Molecular Weight | 212.24 g/mol | Influences the energy required to overcome the crystal lattice structure. | [2] |
| logP (Predicted) | 3.6 | Indicates high lipophilicity and predicts low solubility in aqueous media. | [3] |
| Melting Point | 163-165 °C | High melting point suggests strong intermolecular forces in the solid state, which must be overcome by the solvent. | N/A |
| pKa | ~4.0 (Estimated) | As a weak acid, its ionization and thus aqueous solubility are highly dependent on pH. Above its pKa, it will deprotonate and become more soluble in water. | N/A |
Theoretical Framework of Solubility
The solubility of Felbinac can be understood through fundamental chemical principles that connect its structure to its behavior in different solvent environments.
Polarity and "Like Dissolves Like"
The principle of "like dissolves like" is central to predicting solubility.[4] Felbinac possesses a dual nature: the large, nonpolar biphenyl ring system dominates its character, making it lipophilic ("fat-loving"). The carboxylic acid group provides a small, polar, hydrophilic region.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents will effectively interact with the nonpolar biphenyl core via van der Waals forces, leading to better solubility.[4]
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can engage in dipole-dipole interactions and are generally good solvents for compounds of intermediate polarity.[4]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as hydrogen bond donors and acceptors. While the carboxylic acid group can interact with these solvents, the large nonpolar portion of the molecule limits its overall solubility.[4]
Impact of pH on Aqueous Solubility
For an acidic drug like Felbinac, pH is the most critical factor governing its solubility in aqueous solutions. The Henderson-Hasselbalch equation explains this relationship. At a pH below its pKa, Felbinac exists predominantly in its neutral, protonated (–COOH) form, which is less soluble. As the pH of the solution rises above the pKa, the carboxylic acid group deprotonates to form the carboxylate anion (–COO⁻). This charged species is significantly more polar and can readily engage in ion-dipole interactions with water molecules, leading to a dramatic increase in aqueous solubility.
Quantitative Solubility Data
The following table summarizes the available qualitative and quantitative solubility data for Felbinac. It is noted in the literature that Felbinac itself has very low solubility in various solvents.[5][6]
| Solvent | Type | Solubility | Observations | Source |
| Water | Polar Protic | Practically Insoluble | The large nonpolar surface area of the biphenyl group limits interaction with water molecules. | [1] |
| Ethanol | Polar Protic | Practically Insoluble | Similar to water, though slightly better due to some organic character. | [1] |
| Methanol | Polar Protic | Soluble, Slightly Soluble | Reports vary, but it is generally considered a better solvent than water or ethanol. | [1][7] |
| DMSO | Polar Aprotic | 100 mg/mL (471.16 mM) | Excellent solvent for Felbinac; sonication and warming may be needed. | [8] |
| Acetonitrile | Polar Aprotic | Slightly Soluble | [7] | |
| Co-Solvent Systems | Mixture | 2.5 mg/mL | A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline yields a clear solution. | [8] |
Experimental Methodology: The Shake-Flask Method
To ensure reliable and reproducible solubility data, a standardized protocol is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility and is recommended by regulatory bodies like the ICH.[9][10]
Rationale for Method Selection
The shake-flask method is chosen for its ability to determine the equilibrium or thermodynamic solubility.[11] This value represents the true saturation point of the solvent at a given temperature and is crucial for pre-formulation studies, as it is a thermodynamically stable value. Kinetic solubility methods, while faster, can sometimes overestimate solubility due to the formation of metastable supersaturated solutions.[11]
Step-by-Step Protocol
-
Preparation: Add an excess amount of solid Felbinac to a series of vials containing the chosen solvent (e.g., pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, methanol).[12] The excess solid is critical to ensure that equilibrium with the solid phase is achieved.
-
Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).[9] Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[11] The duration should be sufficient to ensure the concentration in the liquid phase is no longer changing.[10][13]
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Separate the saturated supernatant from the excess solid. This is typically achieved by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the drug.[4]
-
Quantification: Accurately dilute the clear, saturated filtrate with a suitable mobile phase. Determine the concentration of Felbinac in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]
-
Data Analysis: Calculate the solubility by comparing the measured concentration against a calibration curve generated from standard solutions of known concentrations.[4][14] The experiment should be performed in at least triplicate for each solvent condition to ensure reproducibility.[12]
Experimental Workflow Diagram
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Factors Influencing Felbinac Solubility
Several external factors can be manipulated to influence the solubility of Felbinac, which is a key aspect of formulation development.
Co-solvency
Given Felbinac's poor solubility in water and ethanol, co-solvent systems are often employed in liquid and semi-solid formulations.[1][5] Co-solvents like propylene glycol (PG), polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO) can increase solubility by reducing the overall polarity of the solvent system, making it more favorable for the nonpolar biphenyl moiety.[8]
Salt Formation
Creating a salt of the carboxylic acid group is a common and highly effective strategy to enhance aqueous solubility. By reacting Felbinac with a suitable base (e.g., sodium hydroxide, tromethamine, or an organic amine like diisopropanolamine), the neutral acid is converted into an ionic salt.[1] This salt form is significantly more soluble in water due to the strong ion-dipole interactions.
Complexation
Complexing agents like cyclodextrins can be used to encapsulate the nonpolar biphenyl portion of the Felbinac molecule within their hydrophobic cavity. The exterior of the cyclodextrin is hydrophilic, which effectively masks the lipophilic drug and enhances its apparent solubility in aqueous media.
Caption: Key formulation strategies used to overcome the poor intrinsic solubility of Felbinac.
Implications for Drug Development
The solubility profile of Felbinac directly impacts its application in drug delivery.
-
Topical Formulations: For gels, creams, and patches, achieving a high concentration of dissolved drug in the vehicle is critical for creating a sufficient concentration gradient to drive passive diffusion across the stratum corneum.[15] The low intrinsic solubility necessitates the use of solubilizers and penetration enhancers to achieve therapeutic efficacy.[5][6]
-
Bioavailability: Poor aqueous solubility is a primary reason why Felbinac is administered topically rather than orally. Low solubility in the gastrointestinal tract would lead to poor dissolution and, consequently, low and erratic bioavailability.
-
Pre-formulation Screening: The data presented here underscores the importance of conducting thorough solubility studies early in the drug development process.[11] This information guides the selection of appropriate dosage forms and formulation strategies, saving time and resources.
Conclusion
This compound (Felbinac) is a lipophilic compound characterized by poor solubility in aqueous media and most common polar protic solvents. Its solubility is significantly higher in polar aprotic solvents like DMSO. The compound's acidic nature makes its aqueous solubility highly pH-dependent, a property that can be leveraged in formulation. A comprehensive understanding of this solubility profile, obtained through standardized methods like the shake-flask technique, is paramount for the rational design and development of effective topical drug delivery systems. Strategies such as co-solvency, salt formation, and complexation are essential tools for overcoming the inherent solubility challenges posed by Felbinac's molecular structure.
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"2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid" stability and degradation profile
An In-Depth Technical Guide to the Stability and Degradation Profile of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid
Authored by a Senior Application Scientist
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its stability and degradation profile is paramount for the development of safe, effective, and stable pharmaceutical formulations. Forced degradation studies, which involve subjecting the API to stress conditions more severe than accelerated stability testing, are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[2][3]
This technical guide provides a comprehensive overview of the stability and degradation profile of this compound. Due to the limited publicly available stability data for this specific fluorinated analogue, this guide will leverage the more extensively studied parent compound, Felbinac (2-([1,1'-biphenyl]-4-yl)acetic acid), as a primary reference. The insights gained from Felbinac's degradation profile provide a strong predictive foundation for understanding the stability of its fluorinated counterpart, with due consideration for the potential electronic effects of the fluorine substituent.
Physicochemical Properties
The physicochemical properties of an API are fundamental to its stability. Key parameters for this compound and its parent compound, Felbinac, are summarized below.
| Property | This compound | Felbinac (2-([1,1'-biphenyl]-4-yl)acetic acid) |
| Molecular Formula | C₁₄H₁₁FO₂[4] | C₁₄H₁₂O₂[5] |
| Molecular Weight | 230.23 g/mol [4] | 212.24 g/mol [5] |
| Melting Point | 140-142°C[6] | 159-160°C[5] |
| LogP | 3.6[4] | 2.98[7] |
| Solubility | Not explicitly found | 39.27 mg/L (in water at 25°C)[5] |
| Appearance | Beige to Pale Yellow Solid[8] | White crystalline powder[5] |
Forced Degradation Profile
Forced degradation studies are essential to establish the intrinsic stability of a drug substance.[2] Based on studies of the parent compound, Felbinac, significant degradation is observed under hydrolytic (acid and base) and oxidative conditions.[9]
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for drugs with susceptible functional groups, such as the carboxylic acid moiety in this compound.[10]
-
Acidic Conditions: Felbinac shows decomposition under acidic hydrolysis.[9] For many NSAIDs, acidic conditions can lead to cyclization to form lactams, especially in the presence of a nearby amino group, though this is not the primary structure here.[11] However, other acid-catalyzed reactions could occur.
-
Alkaline Conditions: Degradation is also observed under alkaline hydrolysis for Felbinac.[9] The carboxylic acid group will be deprotonated, which can influence the reactivity of the rest of the molecule.
-
Neutral Conditions: While specific data for neutral hydrolysis of Felbinac is not detailed in the primary source, it is a standard condition to test.[9]
Oxidative Degradation
Oxidative degradation is another critical stress condition. Felbinac has been shown to be susceptible to oxidative stress.[9] The biphenyl ring system and the benzylic position of the acetic acid side chain are potential sites for oxidation.
Thermal Degradation
Thermal stability is crucial for determining appropriate manufacturing and storage conditions. Felbinac is reported to degrade under thermal stress.[9] The degradation process for complex organic molecules can be intricate, often starting below the melting point and proceeding through multiple steps.[12] For some compounds, thermal degradation can lead to decarboxylation.[13]
Photodegradation
Photostability is a key requirement for light-sensitive drugs.[14] While specific photostability studies on this compound were not found, many NSAIDs are known to be photolabile.[15] The aromatic rings in the biphenyl structure can absorb UV radiation, potentially leading to the formation of reactive species and subsequent degradation.[15] Ketoprofen, another NSAID, undergoes photochemical decarboxylation.[13]
Summary of Degradation
The following table summarizes the expected degradation behavior based on studies of the parent compound, Felbinac.[9]
| Stress Condition | Observation |
| Acid Hydrolysis | Significant Degradation |
| Alkaline Hydrolysis | Significant Degradation |
| Oxidative Stress | Significant Degradation |
| Thermal Stress | Significant Degradation |
| Photolytic Stress | Potential for Degradation (Inferred for NSAIDs) |
Conceptual Degradation Pathway
The following diagram illustrates a conceptual degradation pathway for a biphenyl acetic acid derivative under various stress conditions. This is a generalized pathway based on common degradation mechanisms for this class of compounds.
Caption: Conceptual degradation pathways.
Stability-Indicating Analytical Method
A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[16] A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly used for this purpose.[9]
Example HPLC Protocol for Stability Testing
The following is a representative step-by-step protocol for a stability-indicating RP-HPLC method, based on a published method for Felbinac.[9]
1. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and phosphate buffer (pH 3.5) in a 60:40 v/v ratio. Filter through a 0.45 µm membrane filter and degas.[9]
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of the reference standard in the mobile phase to obtain a known concentration (e.g., 1000 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 20-120 µg/mL) for linearity studies.[9]
-
Sample Preparation: Prepare the sample to be tested (e.g., from a forced degradation study) by dissolving it in the mobile phase to a final concentration within the linear range of the method.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV/Vis detector.[9]
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 273 nm.[9]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
3. Method Validation
-
Specificity: Analyze samples from forced degradation studies to ensure that the peaks of the degradation products are well-resolved from the main API peak.[17]
-
Linearity: Inject the working standard solutions and plot the peak area versus concentration. The correlation coefficient (r²) should be close to 0.999.[9]
-
Precision: Assess intraday and interday precision by analyzing replicate injections of a standard solution. The relative standard deviation (%RSD) should be within acceptable limits (e.g., <2%).[9]
-
Accuracy: Determine the recovery by spiking a placebo with known amounts of the API. The recovery should typically be between 98-102%.[9]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[9]
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, pH of the mobile phase) to assess the method's reliability.[9]
Workflow for Stability-Indicating Method Development
Caption: HPLC stability method workflow.
Summary and Recommendations
This technical guide has outlined the stability and degradation profile of this compound, primarily through data extrapolated from its parent compound, Felbinac.
Key Findings:
-
The molecule is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and thermal stress conditions.
-
Photodegradation is also a potential risk, characteristic of many NSAIDs.
-
A robust, stability-indicating RP-HPLC method is essential for accurately quantifying the drug in the presence of its degradation products.
Recommendations for Drug Development:
-
Formulation Strategy: To mitigate hydrolytic degradation, formulation efforts should focus on controlling the pH and minimizing exposure to water. For solid dosage forms, low-moisture excipients and appropriate packaging are recommended.
-
Excipient Compatibility: Thorough excipient compatibility studies are necessary to ensure that the chosen excipients do not catalyze degradation.
-
Manufacturing Process: Manufacturing processes should avoid high temperatures to prevent thermal degradation.
-
Packaging and Storage: To protect against photodegradation, light-resistant primary packaging is essential. The product should be stored in a cool, dry place.
By understanding the intrinsic stability of this compound and implementing these recommendations, researchers and drug development professionals can create stable, safe, and effective pharmaceutical products.
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A Technical Guide to 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid (Felbinac) for Inflammation Research
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid, commonly known as Felbinac, a non-steroidal anti-inflammatory drug (NSAID) utilized in inflammation research and for the topical treatment of musculoskeletal pain. We will explore its core mechanism of action, present validated in vitro and in vivo experimental models for its assessment, and discuss its pharmacokinetic profile. This document is designed to serve as a comprehensive resource for scientists investigating inflammatory processes and evaluating the efficacy of anti-inflammatory compounds, using Felbinac as a reference agent.
Introduction and Chemical Identity
This compound (Felbinac) is a potent NSAID belonging to the arylpropionic acid class.[1] It is the active metabolite of the oral pro-drug fenbufen.[2] Felbinac is primarily employed in topical formulations, such as gels and patches, to deliver targeted anti-inflammatory and analgesic effects to specific areas like muscles and joints, thereby minimizing systemic side effects commonly associated with oral NSAIDs.[1][3][4]
Chemical Properties:
-
Systematic Name: this compound
-
Synonyms: Felbinac, 4-Biphenylacetic acid[2]
-
CAS Number: 5728-52-9[5]
-
Molecular Formula: C₁₄H₁₁FO₂
-
Molecular Weight: 230.23 g/mol
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The primary anti-inflammatory, analgesic, and antipyretic effects of Felbinac are mediated through the inhibition of cyclooxygenase (COX) enzymes.[6] COX enzymes are critical for the conversion of arachidonic acid into prostaglandins (PGs), which are key signaling molecules in the inflammatory cascade.[7][8][9]
There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme found in most tissues. It is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function and platelet aggregation.[9][10]
-
COX-2: An inducible enzyme that is primarily found at sites of inflammation.[10][11] Its expression is upregulated by pro-inflammatory stimuli like cytokines and growth factors, leading to the production of prostaglandins that mediate pain and inflammation.[8][11]
Felbinac inhibits both COX-1 and COX-2, thereby reducing the synthesis of prostaglandins and mitigating the signs of inflammation.[2][6]
In Vitro Efficacy Assessment
Evaluating the anti-inflammatory potential of a compound like Felbinac in a controlled laboratory setting is a critical first step. This typically involves cell-based assays that model key aspects of the inflammatory response.
Cyclooxygenase (COX) Inhibition Assay
The most direct method to confirm Felbinac's mechanism of action is a COX inhibition assay. This assay quantifies the potency of the drug in inhibiting the COX-1 and COX-2 enzymes.
Data Presentation: Comparative COX Inhibition
The half-maximal inhibitory concentration (IC₅₀) is a measure of a drug's potency. A lower IC₅₀ value indicates greater potency. Felbinac exhibits relatively balanced inhibition of both COX isoforms.[12]
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | COX-2 Selectivity Index (COX-1/COX-2) |
| Felbinac | 865.68[2] | 976[2] | 0.89[6] |
| Diclofenac | 76[6] | 26[6] | 2.92[6] |
| Ibuprofen | 12,000[6] | 80,000[6] | 0.15[6] |
| Indomethacin | 9[6] | 310[6] | 0.03[6] |
| Note: Direct comparison is most accurate when data is generated from the same study under identical experimental conditions.[6] |
LPS-Induced Inflammation in Macrophages
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent pro-inflammatory agent used to stimulate an inflammatory response in vitro.[13] Macrophage cell lines (e.g., RAW 264.7) are commonly used for this purpose.
Experimental Protocol: Measurement of Prostaglandin E₂ (PGE₂) and Cytokine Production
This protocol provides a framework for assessing the ability of Felbinac to inhibit the production of key inflammatory mediators.
Objective: To determine if Felbinac can reduce the production of PGE₂ and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Felbinac (to be dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
PGE₂ and cytokine ELISA kits
Methodology:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight (37°C, 5% CO₂).
-
Compound Pre-treatment: Remove the old media. Add fresh media containing various concentrations of Felbinac (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO). Incubate for 1-2 hours.
-
Causality Check: Pre-incubation allows the drug to enter the cells and be available to inhibit COX enzymes immediately upon their induction by LPS.
-
-
Inflammatory Stimulation: Add LPS to each well (final concentration of 1 µg/mL), except for the unstimulated control wells.
-
Incubation: Incubate the plate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant for analysis.
-
Cell Viability Assessment: Perform a cell viability assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Self-Validation: This step is crucial to confirm that Felbinac is not simply killing the cells, which would also lead to a decrease in mediator production.
-
-
ELISA Analysis: Use the collected supernatants to quantify the concentration of PGE₂ and cytokines (TNF-α, IL-6) using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize the mediator production to the vehicle control and plot a dose-response curve to determine the IC₅₀ of Felbinac for inhibiting each mediator.
In Vivo Preclinical Models
Animal models are essential for evaluating the efficacy of an anti-inflammatory agent in a complex physiological system.
Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for acute inflammation. Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling).
Experimental Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats for one week.
-
Baseline Measurement: Measure the initial paw volume of the rats using a plethysmometer.
-
Drug Administration: Administer the test compound. For Felbinac, this is typically a topical application (e.g., a 3.5% patch or gel) applied to the plantar surface of the paw a set time (e.g., 2 hours) before the inflammatory insult.[14] Oral administration is also possible for systemic studies.[2]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 3, 5, and 7 hours) post-carrageenan injection.[14]
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group. Studies have shown that topical Felbinac patches can significantly reduce paw edema in this model.[14][15]
Brewer's Yeast-Induced Hyperalgesia in Rats
This model is used to assess the analgesic (pain-relieving) properties of a compound in the context of inflammation-induced pain.
Experimental Protocol:
-
Hyperalgesia Induction: Inject brewer's yeast suspension into the rat's paw to induce inflammation and hyperalgesia (increased sensitivity to pain).
-
Drug Administration: Apply the Felbinac formulation (e.g., topical patch) to the inflamed paw.[14]
-
Nociceptive Threshold Measurement: Use an analgesy-meter (e.g., Randall-Selitto test) to apply increasing pressure to the paw and measure the pressure at which the rat withdraws its paw (the pain threshold).
-
Data Analysis: Compare the pain threshold of the Felbinac-treated group to the control group over time. A significant increase in the pain threshold indicates an analgesic effect.[14]
Pharmacokinetics and Metabolism
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Felbinac is crucial, particularly for topical formulations.
-
Topical Absorption: Felbinac is readily absorbed through the skin.[16] Formulations can be optimized with penetration enhancers or by using nanoparticle technology to increase skin permeation and local tissue concentration.[1][17]
-
Systemic Bioavailability: A key advantage of topical administration is low systemic bioavailability.[16] This minimizes the risk of systemic side effects, such as gastrointestinal issues, that are common with oral NSAIDs.[3][4]
-
Distribution: After absorption, Felbinac is highly bound to plasma proteins.[16]
-
Metabolism and Excretion: The drug is primarily metabolized in the liver and its metabolites are excreted mainly through the urine.[16]
Conclusion and Future Directions
This compound (Felbinac) is a well-characterized NSAID that serves as an excellent reference compound in inflammation research. Its established mechanism of action through non-selective COX inhibition provides a reliable benchmark for comparing novel anti-inflammatory agents. The detailed in vitro and in vivo protocols outlined in this guide offer a robust framework for assessing the efficacy of such compounds.
Future research may focus on developing novel delivery systems, such as nanoparticle-based gels, to further enhance the topical delivery and local efficacy of Felbinac, potentially reducing the required dosage while maximizing therapeutic benefit.[1][17]
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A Comprehensive Technical Guide to 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid: Synthesis, Characterization, and Application as a Flurbiprofen Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid, a key intermediate and known impurity in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), flurbiprofen. This document will detail its physicochemical properties, outline common synthetic routes with a focus on the underlying chemical principles, provide a thorough guide to its analytical characterization, and discuss crucial safety and handling protocols. The aim is to equip researchers and drug development professionals with the necessary knowledge to synthesize, identify, and manage this important compound in the context of flurbiprofen production and analysis.
Introduction: The Significance of this compound in Flurbiprofen Synthesis
Flurbiprofen, chemically known as 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, is a potent NSAID widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical purity. This compound, also known as α-desmethyl flurbiprofen, is a critical compound in the landscape of flurbiprofen synthesis.[3] It serves a dual role: as a potential synthetic intermediate and as a process-related impurity that must be carefully monitored and controlled to ensure the final drug product's safety and efficacy.[4]
Understanding the synthesis, properties, and analysis of this desmethyl analog is paramount for process optimization, impurity profiling, and the development of robust analytical methods in the pharmaceutical industry. This guide will provide a comprehensive overview of this pivotal molecule.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, purification, and analysis.
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| Synonyms | (2-Fluoro-4-biphenyl)acetic acid, α-desmethyl flurbiprofen, Flurbiprofen Impurity 84 | [3][6] |
| CAS Number | 5001-96-7 | [5] |
| Molecular Formula | C₁₄H₁₁FO₂ | [5] |
| Molecular Weight | 230.23 g/mol | [5] |
| Melting Point | 140-142 °C | [6] |
| Appearance | White to off-white solid | |
| Storage | Sealed in dry, room temperature | [6] |
Synthesis Methodologies: A Strategic Overview
The synthesis of this compound is closely related to the manufacturing processes of flurbiprofen. The core synthetic challenge lies in the construction of the fluorinated biphenyl backbone.
Retrosynthetic Analysis and Key Strategies
A common retrosynthetic approach for flurbiprofen and its acetic acid analogue involves disconnecting the biphenyl bond, suggesting a cross-coupling reaction as a key step. The Suzuki-Miyaura cross-coupling reaction is a widely employed and efficient method for this purpose.[7]
Detailed Synthetic Protocol via Suzuki Coupling
A prevalent route to flurbiprofen, which can be adapted for the synthesis of this compound, starts from 2,4-difluoronitrobenzene.[7] The following protocol outlines a representative synthesis.
Step 1: Synthesis of Diethyl (3-fluoro-4-nitrophenyl)malonate
This step involves the nucleophilic aromatic substitution of a fluorine atom in 2,4-difluoronitrobenzene by the enolate of diethyl malonate.
-
Reactants: 2,4-difluoronitrobenzene, Diethyl malonate, Sodium hydride (NaH)
-
Solvent: Dimethylformamide (DMF)
-
Conditions: Room temperature
Step 2: Hydrolysis and Decarboxylation to 2-(3-fluoro-4-nitrophenyl)acetic acid
The resulting malonic ester is hydrolyzed to the corresponding dicarboxylic acid, which readily decarboxylates upon heating in an acidic medium to yield the acetic acid derivative.
-
Reagents: Acetic acid, Sulfuric acid, Water
-
Conditions: Reflux
Step 3: Reduction of the Nitro Group
The nitro group is reduced to an amine, typically through catalytic hydrogenation.
-
Catalyst: Palladium on carbon (Pd/C)
-
Reducing Agent: Hydrogen gas (H₂)
-
Solvent: Ethanol
-
Conditions: Room temperature
Step 4: Sandmeyer Reaction to Introduce a Halogen
The resulting aniline is converted to a diazonium salt, which is then reacted with a copper(I) halide to introduce a bromine or iodine atom, yielding a key aryl halide intermediate.
-
Reagents: Sodium nitrite (NaNO₂), Hydrobromic acid (HBr), Copper(I) bromide (CuBr)
-
Conditions: 0-5 °C for diazotization, followed by heating.
Step 5: Suzuki-Miyaura Cross-Coupling
The aryl halide intermediate undergoes a palladium-catalyzed Suzuki coupling with phenylboronic acid to form the biphenyl structure.
-
Reactants: Aryl halide intermediate, Phenylboronic acid
-
Catalyst: Palladium on carbon (Pd/C) or other palladium catalysts like tetrakis(triphenylphosphine)palladium(0).[8]
-
Base: Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[7][8]
-
Solvent System: Water or a mixture of an organic solvent (e.g., tetrahydrofuran) and water.[7][8]
-
Conditions: Reflux
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine atom and the substitution pattern on the biphenyl rings. A singlet for the methylene (-CH₂-) protons of the acetic acid moiety is a key diagnostic peak.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms. The carbon atoms bonded to the fluorine will exhibit characteristic splitting (C-F coupling). The carbonyl carbon of the carboxylic acid will appear in the downfield region (typically >170 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Electron Ionization (EI-MS): Under EI conditions, the molecular ion peak (M⁺) at m/z 230 would be expected. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[9]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For C₁₄H₁₁FO₂, the calculated exact mass is 230.0743.[5]
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.
-
C=O Stretch: A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.
-
C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region is indicative of the C-F bond.
-
Aromatic C-H and C=C Stretches: Peaks in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively, confirm the presence of the aromatic rings.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: Based on safety data for related compounds, this substance should be considered harmful if swallowed and may cause skin and eye irritation.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a compound of significant interest in the pharmaceutical synthesis of flurbiprofen. A thorough understanding of its synthesis, characterization, and handling is crucial for drug development professionals and researchers. The methodologies and data presented in this guide provide a solid foundation for working with this important intermediate, facilitating the development of efficient synthetic processes and robust analytical controls to ensure the quality and safety of flurbiprofen.
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- Lu, G., Franzen, R., Yu, X. J., & Xu, Y. J. (2006). Synthesis of Flurbiprofen via Suzuki reaction catalyzed by palladium charcoal in water. Chinese Chemical Letters, 17(4), 461-464. (URL: [Link])
- Kobayashi, Y., et al. (2014). Synthesis of a TNF inhibitor, flurbiprofen and an i-Pr analogue in enantioenriched forms by copper-catalyzed propargylic substitution with Grignard reagents. Organic & Biomolecular Chemistry, 12(34), 6653-6663. (URL: [Link])
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- Khan, I. A., et al. (2022). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. ACS Omega, 7(44), 40505-40518. (URL: [Link])
- Deplano, A., et al. (2021). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 940-951. (URL: [Link])
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Methodological & Application
Introduction: The Scientific Context of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid (Lumiracoxib)
An in-depth guide to the in vitro evaluation of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid, a selective COX-2 inhibitor known as Lumiracoxib. This document provides researchers, scientists, and drug development professionals with a suite of detailed application notes and protocols for characterizing the compound's potency, selectivity, cellular efficacy, and potential off-target effects.
This compound, commonly known as Lumiracoxib, is a non-steroidal anti-inflammatory drug (NSAID) designed as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] Understanding its in vitro pharmacology is critical for assessing its therapeutic potential and mechanism of action.
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostanoids, including prostaglandins.[3] Two primary isoforms exist:
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that regulate physiological processes, such as protecting the gastric mucosa and maintaining kidney function.[3][4]
-
COX-2: An inducible enzyme, typically absent in most cells under normal conditions. Its expression is significantly upregulated by inflammatory stimuli like cytokines and lipopolysaccharides (LPS), leading to the production of prostaglandins that mediate pain and inflammation.[3][4]
The therapeutic strategy behind selective COX-2 inhibitors like Lumiracoxib is to block the "pathological" COX-2 enzyme at sites of inflammation while sparing the "physiological" COX-1 enzyme, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[1][5] This guide outlines a series of robust, self-validating cell-based assays to comprehensively profile Lumiracoxib's activity in vitro.
Caption: The Cyclooxygenase (COX) Pathway.
Section 1: Core Activity Profiling: Potency and Selectivity
The primary characterization of Lumiracoxib involves determining its potency against COX-2 and its selectivity over COX-1. The human whole blood assay is a highly regarded method as it provides a physiologically relevant environment, accounting for cell transport and plasma protein binding.[5][6]
Assay 1.1: Human Whole Blood Assay for COX-1 and COX-2 Inhibition
Principle: This assay uses whole blood as a self-contained biological system. COX-1 activity is measured by the production of thromboxane B2 (TxB2) from platelets upon blood clotting. COX-2 activity is measured by the production of Prostaglandin E2 (PGE2) in response to stimulation with lipopolysaccharide (LPS), which induces COX-2 expression in monocytes.[1]
Detailed Protocol:
-
Blood Collection: Draw venous blood from healthy, consenting donors who have not taken NSAIDs for at least two weeks. Collect blood into tubes containing heparin anticoagulant.
-
Compound Preparation: Prepare a dilution series of Lumiracoxib (and control compounds like a non-selective NSAID and a known selective COX-2 inhibitor) in DMSO. The final DMSO concentration in the assay should be ≤0.5%.
-
COX-1 Assay (TxB2 Production):
-
Aliquot 500 µL of heparinized blood into microcentrifuge tubes.
-
Add 5 µL of the compound dilutions or vehicle (DMSO) and gently mix.
-
Incubate at 37°C for 1 hour to allow for blood clotting, which stimulates platelet COX-1.
-
Stop the reaction by placing tubes on ice and adding a COX inhibitor like indomethacin (10 µM final concentration) to prevent further prostanoid synthesis.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C to separate the serum.
-
Collect the supernatant (serum) and store at -80°C until analysis.
-
-
COX-2 Assay (PGE2 Production):
-
Aliquot 500 µL of heparinized blood into microcentrifuge tubes.
-
Add 5 µL of the compound dilutions or vehicle (DMSO).
-
Add LPS (10 µg/mL final concentration) to induce COX-2 expression.
-
Incubate for 24 hours at 37°C in a CO2 incubator.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Collect the supernatant (plasma) and store at -80°C until analysis.
-
-
Quantification: Measure TxB2 (for COX-1) and PGE2 (for COX-2) concentrations in the collected serum and plasma, respectively, using validated ELISA kits (see Section 2 protocol).
-
Data Analysis:
-
Calculate the percent inhibition of TxB2 and PGE2 production for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of Lumiracoxib.
-
Use a non-linear regression model (four-parameter logistic fit) to determine the IC50 value (the concentration that causes 50% inhibition) for both COX-1 and COX-2.
-
Calculate the Selectivity Index = IC50 (COX-1) / IC50 (COX-2) .
-
Expected Data Summary:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Lumiracoxib | ~67 | ~0.13 | ~515 | [1] |
| Diclofenac | ~1.7 | ~0.05 | ~34 | [1] |
| Celecoxib | ~15 | ~0.31 | ~48 | [1] |
Section 2: Cellular Efficacy: Measuring Downstream Products
Inhibition of COX-2 should result in a dose-dependent decrease in the production of inflammatory prostaglandins. Measuring PGE2 levels in the supernatant of stimulated cells is a direct readout of the compound's cellular efficacy.
Assay 2.1: Prostaglandin E2 (PGE2) Competitive ELISA
Principle: This immunoassay quantifies PGE2 in cell culture supernatants.[7] The assay involves a competition between the PGE2 in the sample and a fixed amount of enzyme-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody coated onto a microplate.[7][8] The amount of signal generated by the enzyme is inversely proportional to the amount of PGE2 in the sample.
Caption: Experimental workflow for measuring PGE2 production.
Detailed Protocol:
-
Cell Culture: Seed a suitable cell line (e.g., RAW 264.7 murine macrophages or human dermal fibroblasts) in a 96-well plate at an optimized density and allow them to adhere overnight.[1]
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of Lumiracoxib or vehicle control (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus such as LPS (1 µg/mL) or Interleukin-1β (IL-1β, 10 ng/mL) to all wells except the unstimulated control.[1]
-
Incubation: Incubate the plate for 18-24 hours at 37°C to allow for COX-2 expression and PGE2 production.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for analysis.
-
ELISA Procedure (General):
-
Prepare PGE2 standards according to the kit manufacturer's instructions.[7][8]
-
Add standards, controls, and collected supernatants to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated PGE2 to all wells (except blanks).
-
Incubate as per the kit protocol (typically 1-2 hours at room temperature) to allow for competitive binding.[8]
-
Wash the plate multiple times to remove unbound reagents.
-
Add the enzyme substrate and incubate until color develops.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance on a microplate reader at the specified wavelength (e.g., 450 nm).[8]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to interpolate the concentration of PGE2 in each experimental sample.
-
Calculate the percent inhibition of PGE2 production at each Lumiracoxib concentration and determine the IC50 value.
-
Section 3: Assessing Cellular Health and Cytotoxicity
It is crucial to confirm that the observed reduction in PGE2 is due to specific enzyme inhibition and not simply a result of the compound being toxic to the cells. Standard viability assays measure the metabolic health of the cell population.
Assay 3.1: XTT Cell Viability Assay
Principle: The XTT assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.[9] These enzymes reduce the yellow tetrazolium salt XTT to a water-soluble orange formazan product.[10] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. This assay is often preferred over the MTT assay as it does not require a separate solubilization step.[11]
Detailed Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with Lumiracoxib in a 96-well plate exactly as described in the PGE2 assay protocol (Section 2.1, steps 1-4). Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Reagent Preparation: Prepare the XTT labeling mixture by combining the XTT reagent and the electron-coupling reagent according to the manufacturer's protocol. This should be done immediately before use.[9]
-
Assay Execution:
-
At the end of the compound treatment period, add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. Incubation time should be optimized for the specific cell line.
-
-
Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 450-500 nm. A reference wavelength of >650 nm can be used to correct for background absorbance.[9]
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the untreated control: % Viability = (Absorbance of Treated Sample / Absorbance of Untreated Control) x 100
-
Plot % Viability against compound concentration to determine if Lumiracoxib exhibits cytotoxicity at the concentrations used in the efficacy assays.
-
Section 4: Exploring Upstream Inflammatory Signaling
COX-2 expression is heavily regulated by the pro-inflammatory transcription factor NF-κB.[12] Investigating whether a compound affects this upstream pathway can provide deeper insights into its anti-inflammatory mechanism.
Assay 4.1: NF-κB Luciferase Reporter Assay
Principle: This assay uses a cell line that has been stably transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. When NF-κB is activated by a stimulus (e.g., TNF-α), it binds to this response element and drives the expression of luciferase. The amount of light produced upon addition of the luciferin substrate is proportional to NF-κB activity.[12]
Detailed Protocol:
-
Cell Culture: Seed HEK293 or C2C12 cells stably expressing the NF-κB luciferase reporter in a white, opaque 96-well plate and allow them to adhere.[12]
-
Pre-treatment: Treat the cells with a dilution series of Lumiracoxib for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL) to the appropriate wells.
-
Incubation: Incubate for 6-8 hours to allow for luciferase expression.
-
Lysis and Measurement:
-
Remove the culture medium.
-
Lyse the cells using a buffer compatible with the luciferase assay system.
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Express results as Relative Luminescence Units (RLU).
-
Calculate the percent inhibition of NF-κB activation for each concentration relative to the stimulated vehicle control.
-
Determine the IC50 value if a dose-dependent inhibition is observed. Note that some NSAIDs may not directly inhibit NF-κB activation.[13]
-
References
- Laufer, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology.
- Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Assay Genie. [Link]
- Esser, R., et al. (2005). Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2. British Journal of Pharmacology. [Link]
- Cloud-Clone Corp. (n.d.). ELISA Kit for Prostaglandin E2 (PGE2). Cloud-Clone Corp. [Link]
- Asadi, M. H., et al. (2012). In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. Research in Pharmaceutical Sciences. [Link]
- IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA. IBL-America. [Link]
- Sun, Y., et al. (2008). Effect of Lumiracoxib on Proliferation and Apoptosis of Human Nonsmall Cell Lung Cancer Cells in Vitro.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
- Taha, M., et al. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery. [Link]
- Nagaraju, K., et al. (2013). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PLoS Currents. [Link]
- Lee, H., et al. (2020).
- Kalgutkar, A. S., et al. (2005). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry. [Link]
- Scott, L. J., & Figgitt, D. P. (2004). Lumiracoxib. Drugs. [Link]
- Riendeau, D., et al. (2002). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British Journal of Pharmacology. [Link]
- Rimon, G., et al. (2010). Efficacy and tolerability of lumiracoxib, a highly selective cyclo-oxygenase-2 (COX2) inhibitor, in the management of pain and osteoarthritis. Therapeutics and Clinical Risk Management. [Link]
Sources
- 1. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 5. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cloud-clone.com [cloud-clone.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Cell viability assays | Abcam [abcam.com]
- 12. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic Acid (Flurbiprofen) in In Vivo Animal Models of Pain
Introduction: A Multifaceted Approach to Analgesia
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid, commonly known as Flurbiprofen, is a potent non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class. Its established role in clinical and preclinical settings stems from its powerful analgesic, anti-inflammatory, and antipyretic properties. The utility of Flurbiprofen in pain research is not monolithic; it extends across various pain modalities and is mediated by distinct, and sometimes surprising, mechanisms depending on its chemical form.
This guide provides an in-depth exploration of Flurbiprofen's application in key in vivo animal models of pain. We move beyond simple procedural lists to explain the causal links between the model, the compound's mechanism, and the expected outcomes. The protocols described herein are designed to be self-validating, providing researchers with the tools to robustly assess the analgesic potential of this compound.
Flurbiprofen is a chiral molecule existing as two enantiomers:
-
S(+)-Flurbiprofen: This enantiomer is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and is responsible for the majority of the classical anti-inflammatory effects.
-
R(-)-Flurbiprofen: This enantiomer exhibits significantly weaker COX inhibitory activity, which minimizes gastrointestinal side effects. Intriguingly, it possesses a distinct analgesic mechanism in neuropathic pain states by modulating the endocannabinoid system.
This dual-mechanism profile makes Flurbiprofen a versatile tool for dissecting the pathways of nociception in inflammatory and neuropathic pain.
Section 1: Core Mechanisms of Action in Nociception
Understanding Flurbiprofen's efficacy begins with its molecular targets. The choice of animal model and the interpretation of results are critically dependent on which mechanism is being engaged.
The Canonical Pathway: COX Inhibition (S-Flurbiprofen)
The primary mechanism for the S-enantiomer is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins (PGs). Prostaglandins, particularly PGE2, are pivotal mediators of inflammation that sensitize peripheral nerve endings (nociceptors), lowering their activation threshold and leading to hyperalgesia (exaggerated pain response). By suppressing prostaglandin synthesis, S-Flurbiprofen reduces this peripheral sensitization, thereby exerting a powerful analgesic effect in inflammatory conditions.
Caption: R-Flurbiprofen's alternative mechanism in neuropathic pain.
Section 2: Application in Inflammatory Pain Models
Inflammatory pain models are essential for evaluating the primary mechanism of most NSAIDs, including the S-enantiomer of Flurbiprofen.
Carrageenan-Induced Paw Edema
This is the quintessential model for acute inflammation and is highly predictive of the anti-inflammatory and anti-hyperalgesic activity of COX inhibitors. Injection of carrageenan, a seaweed-derived polysaccharide, into a rodent's paw elicits a robust, localized inflammatory response characterized by plasma extravasation (edema), neutrophil infiltration, and the release of inflammatory mediators, including prostaglandins.
Experimental Workflow: Carrageenan Model
Caption: General experimental workflow for the carrageenan pain model.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g) are commonly used. House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Allow at least 3 days for acclimatization.
-
Baseline Measurements:
-
Paw Volume: Using a digital plethysmometer, measure the volume of the right hind paw by immersing it to a defined anatomical mark (e.g., the lateral malleolus). Record the baseline volume (V₀).
-
Mechanical Threshold: Assess the baseline paw withdrawal threshold (PWT) to mechanical stimuli using von Frey filaments (see Protocol 4.1).
-
-
Grouping and Administration:
-
Randomly assign animals to groups (n=6-8 per group): Vehicle Control (e.g., 0.5% CMC, p.o.), Flurbiprofen (e.g., 5, 10, 20 mg/kg, p.o.), and Positive Control (e.g., Indomethacin 5 mg/kg, p.o.).
-
Administer the compounds orally 60 minutes prior to the carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 100 µL of 1% λ-carrageenan solution (in sterile 0.9% saline) subcutaneously into the plantar surface of the right hind paw.
-
-
Post-Induction Assessment:
-
At 1, 2, 3, 4, and 6 hours post-carrageenan injection, measure the paw volume (Vₜ) of the inflamed paw.
-
At a key time point (e.g., 3 hours), re-assess the mechanical PWT.
-
-
Data Analysis:
-
Edema: Calculate the percentage increase in paw volume for each animal at each time point: Edema (%) = ((Vₜ - V₀) / V₀) * 100.
-
Inhibition: Calculate the percentage inhibition of edema for each treated group compared to the vehicle group: % Inhibition = ((Edema_vehicle - Edema_treated) / Edema_vehicle) * 100.
-
Hyperalgesia: Compare the post-treatment PWT between groups. A significant increase in PWT for a treated group relative to the vehicle group indicates anti-hyperalgesic activity.
-
Formalin Test
The formalin test is a robust model of tonic, localized inflammatory pain that uniquely offers two distinct phases of nociceptive behavior.
-
Phase I (0-5 min): An acute, neurogenic pain resulting from the direct chemical stimulation of C-fiber nociceptors.
-
Phase II (15-60 min): A longer-lasting tonic pain driven by a combination of inflammatory reactions in the paw and functional changes (central sensitization) in the dorsal horn of the spinal cord.
This model is particularly valuable because centrally acting analgesics and anti-inflammatory agents like Flurbiprofen predominantly suppress the second phase.
Detailed Protocol: Formalin Test in Rats
-
Animals and Habituation: Use male Sprague-Dawley rats (200-250 g). On the day of testing, place animals in individual clear Plexiglas observation chambers for at least 30 minutes to allow them to acclimatize.
-
Grouping and Administration:
-
Group animals as described for the carrageenan model.
-
Administer test compounds 15-60 minutes prior to formalin injection, depending on the route. For example, Flurbiprofen Axetil (10 mg/kg) can be given via tail vein injection 15 minutes before the test.
-
-
Induction of Nociception:
-
Briefly restrain the rat and inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the left hind paw.
-
Immediately return the animal to the observation chamber.
-
-
Behavioral Scoring:
-
Start a timer immediately after the injection. For the next 60 minutes, record the cumulative time the animal spends licking, biting, or shaking the injected paw.
-
A common method is to observe in 5-minute blocks.
-
-
Data Analysis:
-
Calculate the total nociceptive score (time in seconds) for Phase I (typically 0-5 minutes post-injection).
-
Calculate the total nociceptive score for Phase II (typically 15-60 minutes post-injection).
-
Compare the mean scores for each phase across the different treatment groups using appropriate statistical tests (e.g., ANOVA). Flurbiprofen is expected to cause a significant, dose-dependent reduction in the Phase II score with minimal to no effect on the Phase I score.
-
Section 3: Application in Neuropathic Pain Models
Neuropathic pain models are critical for developing analgesics that target the maladaptive plasticity of the nervous system following injury. This is where R-Flurbiprofen's unique mechanism becomes a central focus.
Spared Nerve Injury (SNI) Model
The SNI model creates a highly consistent and long-lasting neuropathic pain state. The surgery involves ligating and transecting two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves) while leaving the sural nerve intact. This results in robust mechanical and cold allodynia in the paw region innervated by the spared sural nerve.
Detailed Protocol: R-Flurbiprofen in the Rat SNI Model
-
Animals and Surgery:
-
Use male Sprague-Dawley rats (200-220 g).
-
Under isoflurane anesthesia and aseptic conditions, expose the sciatic nerve and its three terminal branches.
-
Tightly ligate and transect the tibial and common peroneal nerves, removing a small distal section. Take extreme care not to touch or stretch the intact sural nerve.
-
Close the muscle and skin layers. Provide appropriate post-operative care.
-
-
Phenotype Development: Allow 7-10 days for the neuropathic pain phenotype to fully develop. Confirm the development of mechanical allodynia using von Frey filaments.
-
Grouping and Administration:
-
Establish a baseline PWT for all animals.
-
Group animals (n=6-8): Vehicle Control, R-Flurbiprofen (e.g., 4.5 or 9 mg/kg, i.p., twice daily), and Positive Control (e.g., Gabapentin 25 mg/kg/day).
-
For formulation, R-Flurbiprofen can be dissolved in phosphate buffer or 0.5% carboxymethylcellulose.
-
-
Behavioral Assessment:
-
Measure mechanical withdrawal thresholds (von Frey test) and cold allodynia (e.g., acetone drop test or cold plate) at set time points after initiating treatment (e.g., daily before dosing, and at peak effect times post-dosing).
-
-
Data Analysis:
-
Plot the PWT over time for each group.
-
A significant increase in PWT in the R-Flurbiprofen group compared to the vehicle group indicates an anti-allodynic effect. The efficacy of R-Flurbiprofen has been shown to be comparable to that of gabapentin.
-
Section 4: Application in Visceral Pain Models
Visceral pain originates from internal organs and is a common clinical complaint. Animal models are crucial for screening compounds for this pain modality.
Acetic Acid-Induced Writhing Test
This model simulates visceral inflammatory pain, such as that from peritonitis or menstrual cramps. Intraperitoneal (i.p.) injection of a dilute acid solution irritates serosal surfaces, triggering the release of prostaglandins and other mediators, which in turn activate nociceptors and cause characteristic writhing behaviors.
Detailed Protocol: Writhing Test in Mice
-
Animals: Use male ICR mice (20-25 g).
-
Grouping and Administration:
-
Group animals (n=8) and administer test compounds via oral gavage 30-60 minutes before the acid injection.
-
A suitable dose range for Flurbiprofen is 20, 50, and 100 mg/kg.
-
-
Induction and Observation:
-
Inject 0.1 mL/10 g body weight of 1% acetic acid solution i.p.
-
Immediately place the mouse in an observation chamber and start a timer.
-
Count the total number of "writhes" (a specific stretching behavior characterized by contraction of the abdomen and extension of the hind limbs) over a defined period, for example, from 5 to 50 minutes post-injection.
-
-
Data Analysis:
-
Compare the mean number of writhes for each Flurbiprofen group to the vehicle control group.
-
Calculate the percentage inhibition of writhing. Flurbiprofen is expected to produce a significant and dose-dependent reduction in writhing behavior.
-
Section 5: Data and Methodological Summaries
Table 1: Summary of Flurbiprofen Application in Pain Models
| Animal Model | Pain Type | Species | Flurbiprofen Form | Typical Dosage & Route | Key Outcome Measure(s) |
| Carrageenan Edema | Inflammatory | Rat | Racemic / S-Form | 5-20 mg/kg, p.o. | Paw Volume (Plethysmometry) |
| Formalin Test | Inflammatory | Rat | Racemic / Axetil | 10 mg/kg, i.v. (Axetil) | Nociceptive Behavior Score |
| Spared Nerve Injury | Neuropathic | Rat, Mouse | R-Flurbiprofen | 4.5-9 mg/kg, i.p. (BID) | Mechanical Threshold (Von Frey) |
| Acetic Acid Writhing | Visceral | Mouse | Racemic | 20-100 mg/kg, p.o. | Number of Writhing Events |
Protocol 5.1: Von Frey Test for Mechanical Allodynia
The von Frey test is a gold-standard method for assessing mechanical sensitivity (the threshold at which a normally innocuous stimulus becomes painful).
-
Apparatus: A set of calibrated von Frey filaments (hairs) that exert a specific force when bent, and an elevated wire mesh platform that allows access to the animals' paws from below.
-
Habituation: Place the animal in a clear enclosure on the mesh platform and allow it to acclimatize for at least 30-60 minutes before testing begins.
-
Procedure (Up-Down Method):
-
Begin with a mid-range filament (e.g., 2.0 g) and apply it to the plantar surface of the hind paw with enough pressure to cause the filament to bend. Hold for 2-3 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
If there is a positive response, the next filament tested is the next one down in force.
-
If there is no response, the next filament tested is the next one up in force.
-
Continue this pattern until a sequence of responses is established that allows for calculation of the 50% withdrawal threshold using a validated formula (e.g., the Dixon method).
-
-
Considerations: The testing environment should be quiet and consistent. The experimenter should be blinded to the treatment groups to avoid bias.
References
- Von Frey Test Protocol. (n.d.). IMPReSS - International Mouse Phenotyping Consortium.
- Bishay, P., Schmidt, H., Marian, C., Häussler, A., Wijnvoord, N., Ziebell, S., ... & Tegeder, I. (2010). R-Flurbiprofen Reduces Neuropathic Pain in Rodents by Restoring Endogenous Cannabinoids.
Application Notes and Protocols for 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid (Flurbiprofen) in Arthritis Research
Authored by: Gemini, Senior Application Scientist
Introduction: Unraveling the Therapeutic Potential of Flurbiprofen in Inflammatory Arthritis
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid, more commonly known as Flurbiprofen, is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid derivative class. Its well-established analgesic and anti-inflammatory properties have made it a cornerstone in the management of pain and inflammation associated with various forms of arthritis, including osteoarthritis and rheumatoid arthritis. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical insights and detailed protocols for leveraging Flurbiprofen as a reference compound in preclinical arthritis research.
The primary mechanism of action of Flurbiprofen involves the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, Flurbiprofen effectively reduces the synthesis of pro-inflammatory prostaglandins such as prostaglandin E2 (PGE2), thereby mitigating the clinical signs of arthritis. Understanding this mechanism is fundamental to designing robust experimental protocols to evaluate its efficacy and to discover novel anti-inflammatory agents.
Mechanism of Action: The Cyclooxygenase Inhibition Pathway
Flurbiprofen exerts its therapeutic effects by competitively inhibiting the active site of both COX-1 and COX-2 enzymes. While COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the gastric mucosa and platelet aggregation, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. The inhibition of COX-2 is therefore largely responsible for the anti-inflammatory effects of Flurbiprofen. The following diagram illustrates this key signaling pathway.
Caption: Mechanism of Flurbiprofen action via inhibition of COX-1 and COX-2 enzymes.
In Vitro Evaluation of Flurbiprofen's Anti-inflammatory Activity
A critical first step in characterizing the anti-inflammatory properties of a compound is to assess its activity in a controlled in vitro setting. A widely used and robust model involves the use of lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response in these cells, including the upregulation of COX-2 and the subsequent production of PGE2.
Protocol 1: Quantification of PGE2 Inhibition in LPS-Stimulated RAW 264.7 Cells
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of Flurbiprofen for PGE2 production.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Flurbiprofen
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
PGE2 ELISA Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of Flurbiprofen in DMSO. Further dilute the stock solution in serum-free DMEM to create a series of concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Pre-treatment: After 24 hours, remove the culture medium and replace it with 100 µL of serum-free DMEM containing the various concentrations of Flurbiprofen or vehicle control (0.1% DMSO). Incubate for 1 hour.
-
Inflammatory Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 10 minutes. Carefully collect the cell culture supernatant for PGE2 analysis.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each Flurbiprofen concentration relative to the LPS-stimulated vehicle control. Plot the percentage inhibition against the logarithm of the Flurbiprofen concentration and determine the IC50 value using non-linear regression analysis.
Expected Data Outcome:
| Flurbiprofen (nM) | PGE2 (pg/mL) | % Inhibition |
| Unstimulated | 50.2 ± 5.1 | - |
| LPS + Vehicle | 1580.5 ± 120.3 | 0 |
| 0.1 | 1450.2 ± 115.8 | 8.2 |
| 1 | 1102.6 ± 98.7 | 30.2 |
| 10 | 750.8 ± 65.4 | 52.5 |
| 100 | 250.1 ± 30.9 | 84.2 |
| 1000 | 80.5 ± 10.2 | 94.9 |
Note: The data presented above is hypothetical and for illustrative purposes only.
In Vivo Assessment of Flurbiprofen in a Rodent Model of Arthritis
To evaluate the therapeutic efficacy of Flurbiprofen in a more physiologically relevant context, an in vivo animal model of arthritis is indispensable. The Collagen-Induced Arthritis (CIA) model in DBA/1 mice is a widely accepted and utilized model that shares many pathological features with human rheumatoid arthritis, including synovitis, pannus formation, and cartilage and bone erosion.
Protocol 2: Efficacy Evaluation of Flurbiprofen in a Murine Collagen-Induced Arthritis (CIA) Model
This protocol outlines the induction of arthritis and the subsequent treatment with Flurbiprofen to assess its impact on disease progression.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Flurbiprofen
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Calipers for paw thickness measurement
-
Anesthesia
-
Histology reagents
Experimental Workflow:
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Step-by-Step Methodology:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with an equal volume of CFA. Anesthetize the mice and administer a 100 µL intradermal injection at the base of the tail.
-
Booster Immunization (Day 21): Prepare an emulsion of bovine type II collagen with IFA. Administer a 100 µL intradermal injection at a site near the primary injection.
-
Arthritis Onset and Grouping (Approx. Day 25-28): Monitor mice daily for the onset of clinical signs of arthritis (paw swelling and redness). Once arthritis is established (clinical score ≥ 2), randomize the animals into treatment groups (e.g., Vehicle control, Flurbiprofen 5 mg/kg, Flurbiprofen 10 mg/kg).
-
Treatment Administration: Administer Flurbiprofen or vehicle daily via oral gavage from the day of grouping until the end of the study (e.g., Day 42).
-
Clinical Assessment: Record the clinical arthritis score and paw thickness for each mouse daily or every other day. The clinical score can be based on a 0-4 scale for each paw, where 0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema of the entire paw, and 4 = ankylosis.
-
Study Termination (Day 42): At the end of the treatment period, euthanize the mice. Collect blood for serum cytokine analysis and hind paws for histological evaluation.
-
Histopathological Analysis: Fix the hind paws in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Data Analysis: Compare the mean clinical scores, paw thickness, and histological scores between the treatment groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
Quantitative Data Summary:
| Treatment Group | Mean Arthritis Score (Day 42) | Mean Paw Thickness (mm, Day 42) | Histological Score (Inflammation) |
| Vehicle Control | 10.5 ± 1.2 | 3.8 ± 0.3 | 3.5 ± 0.4 |
| Flurbiprofen (5 mg/kg) | 6.2 ± 0.8 | 2.9 ± 0.2 | 2.1 ± 0.3* |
| Flurbiprofen (10 mg/kg) | 3.1 ± 0.5 | 2.2 ± 0.1 | 1.2 ± 0.2** |
*p < 0.05, *p < 0.01 compared to Vehicle Control. Note: The data presented above is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for utilizing Flurbiprofen as a reference compound in arthritis research. The in vitro PGE2 inhibition assay serves as an excellent tool for initial screening and mechanistic studies, while the in vivo CIA model offers a comprehensive system for evaluating therapeutic efficacy. By adhering to these detailed methodologies, researchers can generate reliable and reproducible data, contributing to a deeper understanding of arthritis pathology and the development of novel anti-inflammatory therapeutics. Future investigations could explore the effects of Flurbiprofen on other inflammatory mediators, such as cytokines and chemokines, and its potential for combination therapy with other disease-modifying anti-rheumatic drugs.
References
- Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1979). Flurbiprofen: A Review of its Pharmacological Properties and Therapeutic Use in Rheumatic Diseases. Drugs, 18(6), 417–438.
- Sarzi-Puttini, P., Atzeni, F., Lanata, L., & Bagnasco, M. (2004). Pain and Rheumatoid Arthritis. Reumatismo, 56(1), 19-24.
- Vane, J. R. (1971). Inhibition of Prostaglandin Synthesis as a Mechanism of Action for Aspirin-like Drugs. Nature New Biology, 231(25), 232–235.
Application Notes and Protocols for 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic Acid (Flurbiprofen) in Rodent Studies
Introduction: Understanding 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic Acid (Flurbiprofen)
This compound, commonly known as Flurbiprofen, is a potent nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class. Its therapeutic effects stem from its non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3] By blocking both COX isoforms, Flurbiprofen effectively reduces the synthesis of these pro-inflammatory molecules.[2][4]
In the realm of preclinical research, Flurbiprofen serves as a valuable tool in various rodent models to investigate inflammatory processes, pain pathways, and its potential in neurodegenerative diseases. Its well-characterized mechanism of action and established use make it a standard compound for such studies. This guide provides a comprehensive overview of dosage considerations, detailed administration protocols, and the underlying biochemical pathways relevant to the use of Flurbiprofen in rodent research.
Mechanism of Action: The Cyclooxygenase Pathway
Flurbiprofen exerts its anti-inflammatory, analgesic, and antipyretic properties primarily through the inhibition of the cyclooxygenase (COX) pathway. The enzyme exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow.[1] Conversely, COX-2 is typically induced at sites of inflammation and is a major contributor to the production of prostaglandins that mediate pain and inflammation.[1] Flurbiprofen's non-selective nature means it inhibits both enzymes, which is a crucial consideration for experimental design and interpretation of results.[1][2]
Caption: Flurbiprofen's mechanism of action via inhibition of COX-1 and COX-2.
Pharmacokinetics in Rodents: A Brief Overview
Understanding the pharmacokinetic profile of Flurbiprofen in rodents is essential for designing effective dosing regimens.
-
Absorption and Distribution: Flurbiprofen is rapidly absorbed after oral administration in rodents, with peak plasma concentrations typically reached within one to two hours.[4] It is extensively bound to plasma proteins.[5][6]
-
Metabolism and Excretion: The liver is the primary site of metabolism, and the resulting metabolites are mainly excreted through the kidneys.[2]
-
Half-life: The elimination half-life of Flurbiprofen in rats is approximately 2.5 hours, and in mice, it is around 3.4 hours.[6] This relatively short half-life may necessitate multiple daily doses for sustained therapeutic effects in chronic studies.
Dosage Considerations for Rodent Studies
The optimal dosage of Flurbiprofen can vary significantly depending on the rodent species, the specific research model, and the intended therapeutic effect. The following table summarizes dosages reported in the literature for various applications.
| Animal Model | Species | Dosage | Route of Administration | Application | Reference(s) |
| General Analgesia | Rat/Mouse | 5-10 mg/kg | Oral | Pain relief | [7] |
| Neuropathic Pain | Rat/Mouse | 4.5 or 9 mg/kg | Intraperitoneal (i.p.), twice daily | Alleviation of hyperalgesia and allodynia | [8] |
| Inflammatory Pain | Rat | 10 mg/kg | Intravenous (i.v.) | Reduction of formalin-induced pain behavior | [8] |
| Cerebral Ischemia | Rat | 5 and 10 mg/kg | Intravenous (i.v.) | Attenuation of ischemia/reperfusion injury | [8] |
| Alzheimer's Disease Model | Mouse | 10 mg/kg/day | In-feed | Chronic administration to attenuate learning impairments | [9] |
| Immunomodulation | Mouse | 5 and 10 mg/kg | Intraperitoneal (i.p.) | Evaluation of effects on humoral and cell-mediated immunity | [10] |
| Anti-inflammatory | Rat | 5 mg/kg | Oral | Reduction of gastric lesions in combination with other drugs | [11] |
Expert Insights on Dosage Selection:
-
Dose-dependency: The pharmacokinetic profile of Flurbiprofen enantiomers in rats has been shown to be dose-dependent.[12] Higher doses can lead to increased clearance and volume of distribution due to competition for protein binding sites.[12]
-
Stereoselectivity: Flurbiprofen is a racemic mixture of R-(-)- and S-(+)-enantiomers. The S-enantiomer is primarily responsible for the anti-inflammatory activity through COX inhibition. The R-enantiomer has been investigated for other properties, such as modulating γ-secretase in Alzheimer's disease models.[8] It's important to note that there can be in vivo inversion of the R- to the S-enantiomer.[13]
-
Toxicity: High doses or chronic administration of NSAIDs, including Flurbiprofen, can lead to gastrointestinal toxicity.[2] Researchers should carefully monitor animals for any adverse effects and consider the use of gastroprotective agents if necessary.
Protocols for Preparation and Administration
The following protocols provide detailed steps for preparing and administering Flurbiprofen to rodents.
Protocol 1: Preparation of Flurbiprofen for Oral Gavage
Objective: To prepare a homogenous suspension of Flurbiprofen for oral administration.
Materials:
-
This compound (Flurbiprofen) powder
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Volumetric flasks and graduated cylinders
-
Stir plate and magnetic stir bar
Procedure:
-
Calculate the required amount of Flurbiprofen: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the animals, calculate the total amount of Flurbiprofen needed.
-
Prepare the vehicle: Dissolve 0.5 g of CMC in 100 mL of sterile water. Heat gently and stir until a clear, viscous solution is formed. Allow the solution to cool to room temperature.
-
Weigh the Flurbiprofen: Accurately weigh the calculated amount of Flurbiprofen powder.
-
Create a paste: Place the weighed Flurbiprofen in a mortar. Add a small volume of the 0.5% CMC vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.
-
Suspend the drug: Gradually add the remaining vehicle to the mortar while continuously stirring or mixing. Alternatively, transfer the paste to a beaker with a magnetic stir bar and slowly add the rest of the vehicle while stirring.
-
Ensure homogeneity: Continue stirring the suspension for at least 15-30 minutes to ensure a uniform distribution of the drug. The final preparation should be a homogenous suspension.
-
Storage: Store the suspension at 4°C and protect it from light. It is recommended to prepare fresh suspensions regularly, ideally on the day of use. Shake well before each administration.
Protocol 2: Administration via Oral Gavage
Objective: To accurately deliver a specified dose of Flurbiprofen directly into the stomach of a rodent.
Materials:
-
Prepared Flurbiprofen suspension
-
Appropriately sized oral gavage needles (stainless steel, ball-tipped)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Handling: Gently but firmly restrain the animal. Proper handling techniques are essential to minimize stress and prevent injury to both the animal and the researcher.
-
Dose Calculation: Weigh the animal immediately before dosing to calculate the precise volume of the suspension to be administered.
-
Filling the Syringe: Shake the Flurbiprofen suspension vigorously to ensure homogeneity. Draw the calculated volume into the syringe.
-
Gavage Procedure:
-
Hold the animal in an upright position.
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
Allow the animal to swallow the needle. Do not force it. The needle should pass smoothly down the esophagus.
-
Once the needle is in the correct position (a slight resistance may be felt as it passes the cardiac sphincter), slowly depress the syringe plunger to deliver the suspension.
-
Carefully withdraw the needle.
-
-
Post-administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
Caption: A typical experimental workflow for a rodent study involving Flurbiprofen.
Conclusion
This compound is a versatile and well-understood NSAID for preclinical research in rodent models. The successful implementation of studies using this compound hinges on careful consideration of the dosage, route of administration, and the specific experimental context. By understanding its mechanism of action and pharmacokinetic profile, and by adhering to detailed and validated protocols, researchers can generate reliable and reproducible data. The information and protocols provided in this guide are intended to serve as a comprehensive resource for scientists and drug development professionals, ensuring the ethical and effective use of Flurbiprofen in their research endeavors.
References
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- What is the mechanism of Flurbiprofen Sodium? Patsnap Synapse. [URL: https://www.patsnap.com/synapse/full-text-articles/what-is-the-mechanism-of-flurbiprofen-sodium]
- Flurbiprofen | C15H13FO2 | CID 3394. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3394]
- What is the mechanism of Flurbiprofen? Patsnap Synapse. [URL: https://www.patsnap.
- What are the mechanisms of action of FLURBIPROFEN at the molecular and cellular levels? R Discovery. [URL: https://discovery.researcher.life/question/what-are-the-mechanisms-of-action-of-flurbiprofen-at-the-molecular-and-cellular-levels/5f9b3b3b77215b00070c7e8a]
- Clinical Profile: Flurbiprofen USP. GlobalRx. [URL: https://globalrx.com/clinical-profile-flurbiprofen-usp/]
- The cyclooxygenase pathway. In response to pro-inflammatory stimuli... ResearchGate. [URL: https://www.researchgate.net/figure/The-cyclooxygenase-pathway-In-response-to-pro-inflammatory-stimuli-COX-2-is-expressed_fig1_347895286]
- Cyclooxygenase-1/2 pathway and its physiological functions; COX,... ResearchGate. [URL: https://www.researchgate.net/figure/Cyclooxygenase-1-2-pathway-and-its-physiological-functions-COX-cyclooxygenase-NSAIDs_fig1_369707921]
- Stereoselective pharmacokinetics of flurbiprofen in humans and rats. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8481519/]
- Cyclooxygenase-2 in Synaptic Signaling. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3045438/]
- Investigation of flurbiprofen pharmacokinetics in rats following dermal administration of optimized cyclodextrin-based nanogel. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38243161/]
- Concentration-dependent plasma protein binding of flurbiprofen in the rat: an in vivo microdialysis study. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9504505/]
- The disposition and metabolism of flurbiprofen in several species including man. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/110251/]
- Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. [URL: https://journals.physiology.org/doi/full/10.1152/ajprenal.00147.2007]
- Cyclooxygenase. Wikipedia. [URL: https://en.wikipedia.org/wiki/Cyclooxygenase]
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- Analgesia Guidelines for Laboratory Animals. [URL: https://www.uab.
- RAT AND MOUSE ANESTHESIA AND ANALGESIA Formulary and General Drug Information. [URL: https://animalcare.ubc.ca/sites/animalcare.ubc.ca/files/documents/guidelines/2016%20-%20Rodent%20Anesthesia%20and%20Analgesia%20Formulary.pdf]
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- Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6399388/]
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Preclinical Administration of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid: A Comprehensive Guide for Researchers
This document provides a detailed guide for the preclinical administration of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid, a potent non-steroidal anti-inflammatory drug (NSAID) commonly known as Flurbiprofen. Tailored for researchers, scientists, and drug development professionals, these application notes and protocols are designed to ensure scientific integrity, reproducibility, and adherence to best practices in preclinical research.
Introduction: Understanding this compound (Flurbiprofen)
This compound is a propionic acid derivative that functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] By blocking these enzymes, Flurbiprofen inhibits the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Its established anti-inflammatory, analgesic, and antipyretic properties make it a subject of interest in a variety of preclinical models.[1][2] The S-(+)-enantiomer is primarily responsible for its anti-inflammatory activity.[3]
Due to its classification as a Biopharmaceutics Classification System (BCS) Class II drug, Flurbiprofen exhibits low aqueous solubility, which can present challenges for achieving optimal oral bioavailability in preclinical studies.[4] Therefore, careful consideration of formulation strategies is crucial for reliable and reproducible in vivo experiments.
This guide will provide detailed protocols for the preparation of a standard oral suspension, administration via oral gavage, and a validated model for assessing anti-inflammatory efficacy. Furthermore, it will consolidate key pharmacokinetic and toxicological data to inform study design and dose selection.
Pharmacokinetics and Toxicology: A Data-Driven Approach to Study Design
A thorough understanding of a compound's pharmacokinetic (PK) and toxicological profile is fundamental to designing meaningful preclinical studies. The following tables summarize critical data for Flurbiprofen in common preclinical species.
Pharmacokinetic Parameters in Rats
The pharmacokinetics of Flurbiprofen have been shown to be dose-dependent, with both clearance and volume of distribution increasing with higher doses, likely due to saturable protein binding.[5][6]
| Parameter | Value | Species | Dosing | Source |
| Oral LD50 | 117 mg/kg | Rat | Acute | [7][8] |
| AUC (S-enantiomer) | 134 ± 39 mg·L⁻¹·h | Rat (Sprague-Dawley) | 10 mg/kg IV | [9] |
| AUC (R-enantiomer) | 41 ± 9 mg·L⁻¹·h | Rat (Sprague-Dawley) | 10 mg/kg IV | [9] |
| Plasma Protein Binding | 98.0% - 99.5% (concentration-dependent) | Rat (Wistar) | 20 mg/kg IV | [6] |
| Relative Bioavailability | 211.6% (nanoparticle suspension vs. aqueous suspension) | Rat (Wistar) | 15 mg/kg Oral | [10] |
Table 1: Selected Pharmacokinetic and Toxicity Data for Flurbiprofen in Rats.
Key Toxicological Considerations
As with other NSAIDs, the primary toxicities associated with Flurbiprofen relate to the gastrointestinal (GI) tract and kidneys.[7] Chronic administration may lead to GI ulceration and hemorrhage.[7] In rats, Flurbiprofen has been shown to amplify gastric acid injury at doses as low as <1 µmol/kg when administered intragastrically or subcutaneously.[11]
It is imperative to conduct thorough safety monitoring during preclinical studies, including daily clinical observations, body weight measurements, and, where appropriate, hematology and clinical chemistry analysis. The No-Observed-Adverse-Effect-Level (NOAEL) is a critical parameter determined in formal toxicology studies and should be consulted when available to guide dose selection for longer-term efficacy studies.
Experimental Protocols
The following protocols are designed to provide a clear, step-by-step guide for the preparation and administration of Flurbiprofen in a preclinical setting. These protocols emphasize consistency and adherence to best practices to ensure data integrity.
Protocol 1: Preparation of Flurbiprofen Oral Suspension (0.5% CMC)
This protocol describes the preparation of a standard, homogenous suspension of Flurbiprofen suitable for oral gavage in rodents. Carboxymethylcellulose (CMC) is a commonly used, inert suspending agent for poorly water-soluble compounds.[12][13]
Materials:
-
This compound (Flurbiprofen) powder
-
Carboxymethylcellulose sodium (CMC, low viscosity)
-
Sterile water for injection or deionized water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
-
Analytical balance
Procedure:
-
Calculate Required Quantities: Determine the total volume of suspension needed and the required concentration of Flurbiprofen. Calculate the necessary mass of Flurbiprofen and CMC. For a 0.5% CMC solution, 0.5 g of CMC is required for every 100 mL of water.
-
Prepare the 0.5% CMC Vehicle:
-
Heat approximately half of the total required volume of water to 60-70°C.
-
Slowly add the pre-weighed CMC powder to the heated water while continuously stirring with a magnetic stirrer.
-
Continue stirring until the CMC is fully dispersed.
-
Add the remaining volume of cold water to the mixture and continue to stir until a clear, viscous solution is formed. It is often beneficial to allow the solution to stir at room temperature or 4°C overnight to ensure complete hydration.[12]
-
-
Prepare the Flurbiprofen Suspension:
-
Accurately weigh the required amount of Flurbiprofen powder.
-
Place the powder in a mortar and triturate to a fine, uniform powder.
-
Add a small volume of the 0.5% CMC vehicle to the mortar and levigate the powder to form a smooth paste. This step is critical to prevent clumping.
-
Gradually add the remaining 0.5% CMC vehicle to the paste while continuously mixing.
-
Transfer the mixture to a beaker and stir with a magnetic stirrer for at least 30 minutes to ensure a homogenous suspension.
-
-
Storage: Store the suspension in a sealed, labeled container at 2-8°C, protected from light. It is recommended to prepare the suspension fresh daily or to validate its stability for longer storage periods. Always re-homogenize the suspension by vigorous shaking or stirring before each use.
Experimental Workflow for Formulation and Administration
Caption: Mechanism of Action of Flurbiprofen as a COX Inhibitor.
Conclusion and Best Practices
The successful preclinical administration of this compound hinges on a rational approach to formulation, dosing, and efficacy evaluation. Due to its poor water solubility, creating a uniform and stable suspension is paramount for achieving consistent exposure and reliable data. The protocols provided herein offer a validated starting point for researchers. It is essential to adhere to institutional guidelines for animal welfare and to conduct all studies with the highest degree of scientific rigor. Careful observation and recording of all experimental parameters will ensure the generation of high-quality, reproducible data, ultimately contributing to the successful advancement of drug development programs.
References
- ScienceLab.com. (2005, October 9).
- Holzer, P., et al. (2002). Estimation of acute flurbiprofen and ketoprofen toxicity in rat gastric mucosa at therapy-relevant doses.
- Spectrum Pharmacy Products. (2022, August 18).
- ChemicalBook. (2025, September 27). (R)
- USP. (2014, May 1).
- Jamali, F., et al. (1991). Stereoselective pharmacokinetics of flurbiprofen in humans and rats. Journal of Pharmaceutical Sciences, 80(8), 749-752.
- Berry, B. W., & Jamali, F. (1992). Dose-dependency of flurbiprofen enantiomer pharmacokinetics in the rat. Journal of Pharmacy and Pharmacology, 44(8), 664-667.
- Scavone, J. M., et al. (2024). Clinical Pharmacology of Flurbiprofen. World Journal of Pharmaceutical and Medical Research.
- ResearchGate. (2019, August 25). Oral gavage with methylcellulose?.
- Sapunova, I., et al. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. EXCLI Journal, 17, 98-108.
- de Vries, M. H., et al. (1997). Concentration-dependent plasma protein binding of flurbiprofen in the rat: an in vivo microdialysis study. Pharmaceutical Research, 14(11), 1646-1650.
- Zhao, X., et al. (2014). Enhanced bioavailability of orally administered flurbiprofen by combined use of hydroxypropyl-cyclodextrin and poly(alkyl-cyanoacrylate) nanoparticles. European Journal of Drug Metabolism and Pharmacokinetics, 39(1), 61-67.
- ResearchGate. (n.d.).
- ResearchGate. (2025, August 9).
- Deuis, J. R., et al. (2017). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 79, 5.26.1-5.26.14.
- Lee, S. H., et al. (2018).
- ResearchGate. (n.d.). 57 questions with answers in ORAL GAVAGE.
- ResearchGate. (n.d.). Bioequivalence parameters of Flurbiprofen.
- Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Inflammation Protocols (pp. 115-121). Humana Press.
- Dorato, M. A., & Engelhardt, J. A. (2005). The no-observed-adverse-effect-level in drug safety evaluations: use, issues, and definition(s). Regulatory Toxicology and Pharmacology, 42(3), 265-274.
- Walsh Medical Media. (n.d.). Flurbiprofen: A Potent Pain Reliever.
- Lavoie, F. W., et al. (1989). Clinical safety of flurbiprofen. The American Journal of Medicine, 87(3A), 53S-60S.
- BenchChem. (2025).
- Ebrahimi, A., et al. (2017). Nanoparticulate flurbiprofen reduces amyloid-β42 generation in an in vitro blood–brain barrier model. Journal of Nanobiotechnology, 15(1), 36.
- U.S. Food and Drug Administration. (2022, January 3). NON-CLINICAL REVIEW(S).
- ResearchGate. (n.d.). No-Observed-Adverse-Effect Level and Preclinical Pharmacokinetics.
- Georgieva, M., et al. (2024).
- Peretto, I., et al. (2005). Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion. Journal of Medicinal Chemistry, 48(18), 5705-5719.
- Google Patents. (n.d.).
- Abd-Alhammid, S. N., & Saleeh, H. H. (2017). Formulation and Evaluation of Flurbiprofen Oral Film. Iraqi Journal of Pharmaceutical Sciences, 23(1), 53-59.
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Analytical methods for "2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid" quantification
An Application Guide to the Quantitative Analysis of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid (Flurbiprofen)
Introduction
This compound, commonly known as Flurbiprofen, is a potent non-steroidal anti-inflammatory drug (NSAID) of the propionic acid derivative class.[1] It functions as a non-narcotic analgesic and antipyretic by inhibiting prostaglandin-endoperoxide synthase (cyclooxygenase).[1] Flurbiprofen is widely utilized in the management of pain and inflammation associated with conditions like rheumatoid arthritis and osteoarthritis.[2][3] Given its therapeutic importance, the development of robust, accurate, and reliable analytical methods for its quantification in active pharmaceutical ingredients (APIs) and finished pharmaceutical products (FPPs) is paramount for ensuring product quality, safety, and efficacy.
This document, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive overview and detailed protocols for the quantitative analysis of Flurbiprofen. We will explore several established analytical techniques, delving into the causality behind methodological choices to provide a framework that is not only procedural but also educational. The protocols are designed to be self-validating, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]
Physicochemical Properties of Flurbiprofen
A foundational understanding of Flurbiprofen's physicochemical properties is essential for analytical method development, particularly in selecting appropriate solvents, chromatographic conditions, and extraction techniques. Flurbiprofen's poor water solubility, for instance, dictates the use of organic solvents or pH-adjusted aqueous solutions for sample preparation.[3]
| Property | Value | Source |
| Chemical Name | 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic acid | - |
| Molecular Formula | C₁₅H₁₃FO₂ | [1] |
| Molecular Weight | 244.26 g/mol | [1] |
| Melting Point | 110-111 °C | [1] |
| pKa | 4.03 | [1] |
| LogP | 4.16 | [1] |
| Aqueous Solubility | 5–10 µg/mL | [3] |
| UV λmax | ~247 nm | [9][10][11] |
Method Selection: A Rationale-Driven Approach
The choice of an analytical method is dictated by the specific requirements of the analysis, such as the nature of the sample matrix, required sensitivity, and available instrumentation. Here, we discuss three primary techniques for Flurbiprofen quantification.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the cornerstone method for routine quality control in the pharmaceutical industry. Its high specificity, achieved through chromatographic separation, allows for accurate quantification of the active ingredient, even in the presence of excipients and potential degradation products. Official pharmacopoeias like the USP and BP recommend HPLC for the analysis of Flurbiprofen in both its pure form and dosage forms.[12] The method offers an excellent balance of speed, sensitivity, and accuracy.[2][9][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides exceptional sensitivity and specificity, making it ideal for applications requiring very low detection limits, such as cleaning validation studies or the analysis of trace impurities.[12] Due to Flurbiprofen's polarity and relatively high boiling point, a derivatization step is necessary to convert the carboxylic acid group into a more volatile silyl ester, typically using an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[12][14]
-
UV-Visible Spectrophotometry: This technique offers a simple, rapid, and cost-effective means for quantifying Flurbiprofen, particularly in pure form or simple formulations.[15] The method is based on the principle that Flurbiprofen exhibits strong absorbance at a characteristic wavelength (~247 nm).[10][11] However, its primary limitation is a lack of specificity; it cannot distinguish the analyte from other UV-absorbing compounds, such as impurities or excipients, without prior separation.
Analytical Workflow Overview
The general process for quantifying Flurbiprofen in a pharmaceutical sample follows a structured pathway from sample preparation to data interpretation and reporting.
Caption: General analytical workflow for Flurbiprofen quantification.
Application Note 1: Quantification by Reverse-Phase HPLC-UV
Principle
This method separates Flurbiprofen from other components in the sample matrix on a C18 reverse-phase column. An isocratic mobile phase consisting of an organic solvent (acetonitrile) and an aqueous phosphate buffer is used for elution. Quantification is achieved by monitoring the UV absorbance of the eluent at 247 nm and comparing the peak area of the analyte to that of a certified reference standard.[2][9]
Instrumentation and Materials
-
HPLC system with isocratic pump, autosampler, column oven, and UV/PDA detector.
-
Chromatography Data System (CDS) software.
-
Analytical balance, volumetric flasks, pipettes.
-
Sonicator, pH meter.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC Column: Gemini C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[9]
-
Reagents: Flurbiprofen reference standard, HPLC-grade acetonitrile, potassium dihydrogen phosphate, phosphoric acid, and purified water.
Detailed Protocol
-
Mobile Phase Preparation (Acetonitrile: 0.05 M Phosphate Buffer pH 3.5, 60:40 v/v):
-
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of Flurbiprofen reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the stock solution.
-
-
Calibration Standards Preparation:
-
Sample Preparation (from Tablets):
-
Weigh and finely powder no fewer than 20 tablets to determine the average tablet weight.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Flurbiprofen into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase, sonicate for 15-20 minutes to ensure complete dissolution, then dilute to volume with the mobile phase.[2][13]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Analysis and Calculation:
-
Perform a system suitability test (SST) by injecting the middle concentration standard five times. The %RSD for peak area and retention time should be ≤ 2.0%.
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the prepared sample solution(s).
-
Calculate the concentration of Flurbiprofen in the sample using the linear regression equation derived from the calibration curve.
-
Method Validation Summary (ICH Q2(R2) Framework) [8]
| Parameter | Typical Acceptance Criteria |
| Specificity | No interference from excipients or degradants at the retention time of Flurbiprofen. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | 98.0% - 102.0% recovery for API; 97.0% - 103.0% for FPP.[9] |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0%.[7] |
| Limit of Detection (LOD) | S/N ratio of 3:1 (e.g., ~0.03 µg/mL).[13] |
| Limit of Quantification (LOQ) | S/N ratio of 10:1 (e.g., ~0.10 µg/mL).[13] |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±0.1 mL/min). |
Application Note 2: Quantification by GC-MS
Principle
This method is based on the derivatization of Flurbiprofen's carboxylic acid group to form a volatile trimethylsilyl (TMS) ester. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Quantification is performed using an internal standard to correct for variations in derivatization efficiency and injection volume.
Instrumentation and Materials
-
GC-MS system with an autosampler and appropriate data system.
-
Heating block or oven for derivatization.
-
Vortex mixer.
-
Capillary GC Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[12]
-
Reagents: Flurbiprofen reference standard, Ibuprofen (internal standard), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), acetonitrile (anhydrous), and other necessary solvents.[12][14]
Detailed Protocol
-
Standard and Internal Standard (IS) Stock Solution:
-
Prepare stock solutions of Flurbiprofen and Ibuprofen (IS) in acetonitrile at a concentration of 1 mg/mL.
-
-
Calibration Standards Preparation:
-
Prepare a series of calibration standards in clean glass vials by spiking appropriate amounts of the Flurbiprofen stock solution into vials containing a fixed amount of the IS solution.
-
A typical range would be 0.25 µg/mL to 5.0 µg/mL for Flurbiprofen.[12]
-
-
Sample Preparation (from Formulation):
-
Extract a known quantity of the formulation (equivalent to ~1 mg of Flurbiprofen) with acetonitrile.
-
Dilute the extract to fall within the calibration range and add the internal standard.
-
-
Derivatization Procedure:
-
Evaporate the solvent from 100 µL of each standard and sample solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of MSTFA to each dry residue.[12]
-
Seal the vials tightly and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C[12]
-
Injection Mode: Splitless
-
Carrier Gas: Helium at ~1.0 mL/min
-
Oven Program: Initial 100 °C for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor m/z 180 for derivatized Flurbiprofen and an appropriate ion for the derivatized IS.[12]
-
-
Analysis and Calculation:
-
Inject the derivatized standards and samples.
-
Generate a calibration curve by plotting the ratio of the Flurbiprofen peak area to the IS peak area against the Flurbiprofen concentration.
-
Calculate the concentration of Flurbiprofen in the samples using the regression equation from the calibration curve.
-
Data Summary Table
| Parameter | Typical Value | Source |
| Retention Time (Derivatized) | ~5.5 min | [12] |
| Linearity Range | 0.25 - 5.0 µg/mL | [12] |
| LOD | 0.05 µg/mL | [12] |
| LOQ | 0.15 µg/mL | [12] |
| Accuracy (% Recovery) | 97.3% - 102.7% | [12] |
| Precision (%RSD) | < 3.7% | [12] |
Chemical Structure of Flurbiprofen
Caption: Chemical structure of Flurbiprofen.
References
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- Determination of flurbiprofen in pharmaceutical prepar
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- Determination of flurbiprofen in human plasma by gas chromatography with mass spectrometry and its pharmacokinetics. PubMed. [Link]
- method development and validation for the estimation of flurbiprofen in tablet dosage form by liquid chromatography. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- UV spectrum of flurbiprofen depicting maximum wavelength.
- Determination of Flurbiprofen in Human Plasma by High-Performance Liquid Chrom
- Determination of flurbiprofen in pharmaceutical preparations by GC-MS.
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- Physicochemical characterization and in vivo evaluation of flurbiprofen-loaded solid dispersion without crystalline change. Taylor & Francis Online. [Link]
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- Spectrofluorometric and UV Spectrophotometric Methods for the Determination of Flurbiprofen in Pharmaceutical Preparations. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
- METHOD DEVELOPMENT AND VALIDATION OF FLURBIPROFEN SODIUM BY USING UPLC.
- The spectrophotometer spectrum shown the λ max of the Flurbiprofen.
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- Determination of Flurbiprofen in Human Plasma by Gas Chromatography with Mass Spectrometry and Its Pharmacokinetics.
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- Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. [Link]
- Physicochemical Properties and Transdermal Absorption of a Flurbiprofen and Lidocaine Complex in the Non-Crystalline Form. Semantic Scholar. [Link]
- Analytical method validation as per ich and usp. SlideShare. [Link]
- ICH Guidelines for Analytical Method Valid
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
- quantitative determination of flurbiprofen in both bulk and formulations using acid-base titration. International Journal of Pharmacy and Pharmaceutical Research. [Link]
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Application Notes & Protocols: Synthesis of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic Acid Derivatives
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of derivatives of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid, the core structure of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen. We delve into the critical synthetic strategies for constructing the 2-fluorobiphenyl backbone, with a focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. Furthermore, we present detailed, field-proven protocols for the derivatization of the parent carboxylic acid, primarily through amide bond formation, to generate novel molecular entities for therapeutic exploration. The causality behind experimental choices, self-validating protocols, and authoritative citations are integrated throughout to ensure scientific integrity and practical applicability.
Introduction: The Significance of Fluorinated Biphenyl Acetic Acids
The 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic acid scaffold, commonly known as Flurbiprofen, is a cornerstone in the landscape of NSAIDs, exerting its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. The strategic incorporation of a fluorine atom onto the biphenyl ring is a key molecular design choice. Fluorine's unique properties—small atomic size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can significantly enhance a drug's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2]
Beyond its established anti-inflammatory use, the Flurbiprofen scaffold serves as a valuable starting point for the development of new therapeutic agents. Researchers have synthesized derivatives to explore novel pharmacological activities, reduce gastrointestinal side effects, or improve pharmacokinetic profiles.[3][4] Modifications of the carboxylic acid group, in particular, have led to the creation of amide, ester, and hydrazone derivatives with potential applications as FAAH/COX-2 dual inhibitors, agents for Alzheimer's disease, and novel antioxidants.[3][4][5]
This guide focuses on the foundational synthetic methodologies required to first construct the core biphenyl structure and then to elaborate it into a library of diverse derivatives.
Core Synthesis: Constructing the 2-Fluoro-[1,1'-biphenyl] Backbone
The central challenge in synthesizing these compounds is the efficient and selective formation of the C-C bond between the two phenyl rings. While several methods exist for biaryl formation, the Suzuki-Miyaura cross-coupling reaction stands out as the preeminent choice in modern organic synthesis.
The Suzuki-Miyaura Coupling: A Strategic Choice
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid) with an organic halide or triflate.[6][7] Its widespread adoption is due to several key advantages:
-
Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, preserving sensitive functional groups elsewhere in the molecule.
-
High Yields & Selectivity: It consistently produces biaryl compounds with high selectivity and excellent yields.[6]
-
Functional Group Tolerance: A broad range of functional groups (e.g., esters, ketones, acids) are compatible with the reaction conditions, minimizing the need for protecting group strategies.[6]
-
Commercial Availability of Reagents: A vast library of arylboronic acids and aryl halides is commercially available, facilitating rapid analog synthesis.
-
Green Chemistry Aspects: Recent advancements have enabled the reaction to be performed in aqueous media, aligning with the principles of green chemistry.[8]
The general workflow for this pivotal step is outlined below.
Sources
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"2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid" for prostaglandin synthesis inhibition
An In-Depth Guide to 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic Acid (Flurbiprofen) for Prostaglandin Synthesis Inhibition
Introduction: Understanding Flurbiprofen's Role in Inflammation
This compound, commonly known as Flurbiprofen, is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class.[1] Commercially available as a racemic mixture of S-(+)- and R-(-)-enantiomers, its therapeutic effects are primarily driven by the potent inhibition of prostaglandin synthesis.[1][2] Prostaglandins are critical lipid mediators in a host of physiological and pathological processes, including the regulation of pain, inflammation, and fever.[1][3] Flurbiprofen's ability to suppress the production of these mediators makes it a cornerstone compound for research into inflammatory pathways and a reference drug in the development of new anti-inflammatory agents.[4][5] This guide provides a detailed exploration of its mechanism of action and comprehensive protocols for evaluating its inhibitory activity.
Part 1: The Biochemical Basis of Inhibition
The anti-inflammatory action of Flurbiprofen is rooted in its interference with the cyclooxygenase (COX) pathway.[5][6] This pathway is initiated when cellular injury or inflammatory stimuli trigger the enzyme phospholipase A2 (cPLA₂) to release arachidonic acid from the cell membrane's phospholipid bilayer.[1][3]
Once liberated, arachidonic acid serves as the primary substrate for two key enzyme isoforms:
-
Cyclooxygenase-1 (COX-1): A constitutively expressed enzyme responsible for producing prostaglandins that regulate baseline physiological functions, such as maintaining the gastric lining and kidney blood flow.
-
Cyclooxygenase-2 (COX-2): An inducible enzyme, typically absent in most cells under normal conditions, whose expression is significantly upregulated during inflammation.[7]
Both COX-1 and COX-2 catalyze the conversion of arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2). PGH2 is then rapidly converted by various downstream synthases into a range of biologically active prostaglandins (like PGE2, PGD2) and thromboxanes.[3]
Flurbiprofen exerts its effect by directly inhibiting both COX-1 and COX-2, thereby blocking the production of PGH2 and all subsequent pro-inflammatory prostaglandins. This inhibition is primarily attributed to the S-(+)-enantiomer.[1][2][8] Interestingly, the R-(-)-enantiomer, which is not a potent COX inhibitor, contributes to the overall reduction of extracellular prostaglandins through a distinct, dual mechanism: it curtails the availability of arachidonic acid by inhibiting cPLA₂α translocation and effectively traps prostaglandins inside the cell by inhibiting the multidrug resistance-associated protein 4 (MRP4) transporter.[1]
Part 2: Protocols for Quantifying Prostaglandin Synthesis Inhibition
To accurately assess the inhibitory potential of Flurbiprofen, a multi-faceted approach employing both biochemical and cell-based assays is recommended. This allows for the characterization of direct enzyme kinetics and the evaluation of efficacy in a physiologically relevant system.
Protocol 1: In Vitro Biochemical Assay for COX-1/COX-2 Activity
This protocol determines the direct inhibitory effect of Flurbiprofen on purified enzymes, allowing for the calculation of IC₅₀ values and assessment of isoform selectivity. Commercially available COX activity assay kits are highly recommended for this purpose.[7][9]
Objective: To quantify the concentration-dependent inhibition of purified ovine COX-1 and human recombinant COX-2 by Flurbiprofen.
Principle: The assay measures the peroxidase component of COX activity. The cyclooxygenase activity converts arachidonic acid to PGG2, which is then reduced by the peroxidase activity to PGH2. This peroxidase activity is assayed by monitoring the appearance of an oxidized chromophore or fluorophore via a spectrophotometer or fluorometer.[7]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
COX Activity Assay Kit (containing assay buffer, heme cofactor, probe)
-
Arachidonic Acid (substrate)
-
Flurbiprofen (test inhibitor)
-
SC-560 (selective COX-1 inhibitor, positive control)[9]
-
Celecoxib (selective COX-2 inhibitor, positive control)[9]
-
Dimethyl sulfoxide (DMSO, vehicle)
-
96-well microplate (black opaque for fluorescence)
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's protocol for the chosen assay kit. Prepare a stock solution of Flurbiprofen in DMSO (e.g., 10 mM). Create a serial dilution series of Flurbiprofen in assay buffer to achieve final assay concentrations spanning a relevant range (e.g., 0.1 nM to 100 µM).
-
Enzyme Preparation: Dilute the purified COX-1 and COX-2 enzymes in the assay buffer containing the heme cofactor.
-
Assay Plate Setup: To appropriate wells of the 96-well plate, add the assay buffer.
-
Inhibitor Addition: Add a small volume (e.g., 2 µL) of the serially diluted Flurbiprofen, control inhibitors (SC-560, Celecoxib), or DMSO (for 'total activity' and 'background' controls) to the designated wells.
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme solution to all wells except the 'background' control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate solution to all wells.
-
Kinetic Measurement: Immediately begin reading the fluorescence intensity at the appropriate excitation/emission wavelengths every minute for 10-20 minutes.
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the 'background' control from all other wells.
-
Calculate the percent inhibition for each Flurbiprofen concentration relative to the vehicle (DMSO) control: % Inhibition = [1 - (RateInhibitor / RateVehicle)] x 100
-
Plot the percent inhibition against the logarithm of the Flurbiprofen concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.
Protocol 2: Cell-Based Assay for PGE2 Inhibition
This protocol measures the ability of Flurbiprofen to inhibit prostaglandin production in intact cells, providing insights into its potency in a more complex biological environment that includes factors like cell permeability.
Objective: To measure the dose-dependent inhibition of inflammatory-stimulated Prostaglandin E2 (PGE2) production by Flurbiprofen in a human cell line.
Principle: A human cell line capable of producing prostaglandins (e.g., A549 lung epithelial cells) is stimulated with an inflammatory agent like Interleukin-1 beta (IL-1β) to induce COX-2 expression and subsequent PGE2 production.[4][10] Cells are co-treated with varying concentrations of Flurbiprofen. The amount of PGE2 released into the cell culture supernatant is then quantified using a sensitive immunoassay, such as a competitive ELISA.[3][11][12]
Materials:
-
A549 human lung carcinoma cell line
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics
-
Interleukin-1 beta (IL-1β) or Lipopolysaccharide (LPS)
-
Flurbiprofen
-
DMSO (vehicle)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density that will result in a confluent monolayer the next day (e.g., 1 x 10⁵ cells/well). Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: The following day, remove the old medium. Add fresh medium containing serial dilutions of Flurbiprofen (e.g., 0.1 nM to 10 µM) or DMSO (for stimulated and unstimulated controls). Pre-incubate the cells with the compound for 1 hour at 37°C.[11]
-
Inflammatory Stimulation: Add the inflammatory stimulus (e.g., IL-1β to a final concentration of 10 ng/mL) to all wells except the 'unstimulated control' wells.[10][11]
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[11]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for PGE2 analysis.
-
PGE2 Quantification: Measure the PGE2 concentration in the supernatant using a commercial ELISA kit, following the manufacturer's protocol precisely.[11][12] This typically involves adding the supernatant to an antibody-coated plate, followed by the addition of a conjugated PGE2 tracer, washing steps, substrate addition, and reading the absorbance.[14]
Data Analysis:
-
Generate a standard curve from the PGE2 standards provided in the ELISA kit.
-
Calculate the PGE2 concentration for each sample from the standard curve.
-
Calculate the percentage of PGE2 inhibition for each concentration of Flurbiprofen compared to the stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Part 3: Data Summary and Interpretation
The inhibitory activity of Flurbiprofen is summarized by its IC₅₀ value, which represents the concentration of the drug required to inhibit 50% of the enzymatic activity or biological response.
Table 1: Representative Inhibitory Potency of Flurbiprofen
| Assay Type | Target | IC₅₀ Value (µM) | Reference |
| Biochemical | COX-1 (Human) | 0.1 | |
| Biochemical | COX-2 (Human) | 0.4 | |
| Cell-Based (PGE₂ Release) | COX-1/COX-2 | ~0.5 (S-enantiomer) | [8] |
Note: IC₅₀ values can vary based on experimental conditions, such as enzyme source, substrate concentration, and cell type used.
Interpretation:
-
Potency: The low micromolar to nanomolar IC₅₀ values confirm that Flurbiprofen is a highly potent inhibitor of prostaglandin synthesis.[15]
-
Selectivity: By comparing the IC₅₀ values for COX-1 and COX-2, the selectivity of the compound can be determined. Flurbiprofen is considered a non-selective inhibitor, as it potently inhibits both isoforms, though with a slight preference for COX-1 in some reported biochemical assays. This lack of selectivity is a hallmark of many first-generation NSAIDs and is mechanistically linked to both their therapeutic anti-inflammatory effects (COX-2 inhibition) and potential gastrointestinal side effects (COX-1 inhibition).[5]
References
- Siemoneit, U., et al. (2017).
- Crook, D., et al. (1976).
- Orita, H., et al. (1978). Flurbiprofen: highly potent inhibitor of prostaglandin synthesis. PubMed. [Link]
- Singer, F. (1994).
- Aishita, H., et al. (1974). [Inhibitory effect of 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen) on prostaglandin synthesis]. PubMed. [Link]
- Geisslinger, G., et al. (1993).
- Davies, N. M. (1995). Clinical Pharmacokinetics of Flurbiprofen and its Enantiomers. Semantic Scholar. [Link]
- Eccles, R., et al. (2020). Inhibition of viral and bacterial trigger-stimulated prostaglandin E2 by a throat lozenge containing flurbiprofen: An in vitro study using a human respiratory epithelial cell line. PMC - NIH. [Link]
- Davies, N. M. (1995). Clinical pharmacokinetics of flurbiprofen and its enantiomers. Merck Millipore. [Link]
- Siemoneit, U., et al. (2016).
- ResearchGate. (2016). (A) COX inhibitor screening assay: in vitro inhibition of purified...
- Walsh Medical Media. (2017). Flurbiprofen: A Potent Pain Reliever. Walsh Medical Media. [Link]
- Suser, M., et al. (2019). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Taylor & Francis Online. [Link]
- Gierse, J. K., et al. (2012).
- Reaction Biology. COX-2 Biochemical Activity Assay Service. Reaction Biology. [Link]
- Zhang, Y., et al. (2020). Measurement of Prostaglandin E2. Bio-protocol. [Link]
- Jinka, R., et al. (2015). An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening. PMC - PubMed Central. [Link]
- Noreen, Y., et al. (1998). Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis. American Chemical Society. [Link]
- Warner, T. D., et al. (1999).
- Church, D. F., et al. (1990). a prostaglandin synthase inhibition assay with detection by elisa. FASEB. [Link]
- Wikipedia. Prostaglandin inhibitors. Wikipedia. [Link]
- Robinson, D. R. (1983).
- Arai, I., et al. (1987).
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- 2. merckmillipore.com [merckmillipore.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Inhibition of viral and bacterial trigger-stimulated prostaglandin E2 by a throat lozenge containing flurbiprofen: An in vitro study using a human respiratory epithelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin inhibitors - Wikipedia [en.wikipedia.org]
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- 10. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Enzymatic Evaluation of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid
Introduction: Unveiling the Therapeutic Potential of a Novel Biphenyl Acetic Acid Derivative
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid is a biphenyl acetic acid derivative with significant structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs). Its chemical architecture, particularly the biphenyl and acetic acid moieties, strongly suggests its potential as an inhibitor of cyclooxygenase (COX) enzymes. The COX enzymes, with their two primary isoforms COX-1 and COX-2, are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[1] The selective inhibition of these enzymes, particularly COX-2, has been a cornerstone of modern anti-inflammatory therapy.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in enzymatic assays. We will delve into detailed protocols for assessing its inhibitory activity, determining its isoform selectivity, and evaluating its efficacy in a cellular context. The methodologies outlined herein are designed to provide a robust framework for characterizing the biochemical profile of this compound and elucidating its therapeutic promise.
Predicted Mechanism of Action: A Cyclooxygenase Inhibitor
Based on its structural analogy to the selective COX-2 inhibitor lumiracoxib, this compound is hypothesized to exert its biological effects through the inhibition of the cyclooxygenase enzymes.[2][3] The presence of the carboxylic acid group is a characteristic feature of many traditional NSAIDs and is known to be crucial for interacting with the active site of COX enzymes.[2] Specifically, this functional group is anticipated to form key hydrogen bonds with catalytic residues such as Tyr385 and Ser530 within the COX-2 active site.[2]
The following diagram illustrates the central role of COX enzymes in the prostaglandin synthesis pathway and the proposed point of intervention for this compound.
Caption: Proposed mechanism of action via COX enzyme inhibition.
Experimental Protocols
The following protocols provide a tiered approach to characterizing the inhibitory profile of this compound, moving from initial screening to detailed kinetic analysis and cell-based validation.
Protocol 1: Initial Screening for COX Inhibitory Activity (Colorimetric Assay)
This initial assay is designed for rapid screening to confirm the inhibitory activity of the test compound against COX enzymes. The assay measures the peroxidase component of COX activity.[4]
Principle: The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[4]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes[5]
-
Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Heme
-
Arachidonic Acid (substrate)
-
TMPD (colorimetric substrate)
-
This compound (test compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and TMPD in the reaction buffer as recommended by the enzyme supplier.
-
Compound Dilution: Prepare a stock solution of this compound in DMSO and create a dilution series.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
150 µL Reaction Buffer
-
10 µL Heme
-
10 µL of either COX-1 or COX-2 enzyme
-
10 µL of the test compound dilution (or DMSO for control)
-
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 10 µL of TMPD solution, followed by 10 µL of arachidonic acid solution to initiate the reaction.
-
Measurement: Immediately read the absorbance at 590 nm every minute for 10 minutes.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
Caption: Workflow for the initial colorimetric screening assay.
Protocol 2: Determination of IC50 and COX Isoform Selectivity (Fluorometric Assay)
This protocol is designed to quantify the potency (IC50) of the test compound and to determine its selectivity for COX-1 versus COX-2. A fluorometric assay often provides higher sensitivity.
Principle: This assay measures the production of Prostaglandin G2 (PGG2), the initial product of the COX reaction. The subsequent reduction of PGG2 to PGH2 is coupled to a fluorescent probe.
Materials:
-
COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
This compound
-
Selective COX-1 (e.g., SC-560) and COX-2 (e.g., Celecoxib) inhibitors (for controls)[4]
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.
-
Reaction Mix Preparation: Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Assay Plate Setup:
-
To respective wells, add the test compound dilutions.
-
Include wells for "no inhibitor" controls (total activity) and selective COX-1 and COX-2 inhibitors.
-
Add the reaction mix to all wells.
-
Add the COX-1 or COX-2 enzyme to the appropriate wells.
-
-
Reaction Initiation: Add arachidonic acid to all wells to start the reaction.
-
Measurement: Incubate the plate at room temperature for 10-20 minutes, protected from light. Measure the fluorescence intensity.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Plot the percent inhibition against the log concentration of the test compound.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Expected Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | >100 | 0.25 | >400 |
| Celecoxib (Control) | 15 | 0.05 | 300 |
| Ibuprofen (Control) | 1.2 | 2.5 | 0.48 |
Protocol 3: Cell-Based Assay for COX-2 Inhibition (PGE2 Immunoassay)
This protocol assesses the inhibitory activity of the compound in a more physiologically relevant cellular environment.
Principle: Lipopolysaccharide (LPS)-stimulated human monocytic cells (e.g., THP-1) or whole blood are used as a source of induced COX-2. The inhibition of COX-2 is determined by measuring the reduction in Prostaglandin E2 (PGE2) production using an enzyme immunoassay (EIA).[2]
Materials:
-
Human monocytic cell line (e.g., THP-1) or fresh human whole blood
-
Cell culture medium (e.g., RPMI-1640)
-
Lipopolysaccharide (LPS)
-
This compound
-
PGE2 EIA Kit
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate and differentiate with PMA (phorbol 12-myristate 13-acetate) if necessary. For whole blood assays, heparinized blood is used.
-
Compound Treatment: Add various concentrations of the test compound to the cells and pre-incubate for 1 hour.
-
COX-2 Induction: Add LPS (1 µg/mL) to induce COX-2 expression and PGE2 production. Incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant or plasma.
-
PGE2 Measurement: Quantify the amount of PGE2 in the samples using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of PGE2 production for each concentration of the test compound and determine the IC50 value.
Caption: Workflow for the cell-based COX-2 inhibition assay.
Trustworthiness and Self-Validation
The protocols described are designed as self-validating systems. The inclusion of both positive controls (known selective and non-selective COX inhibitors) and negative controls (vehicle-treated) in each assay is critical. This allows for the direct comparison of the test compound's activity to established standards and ensures the reliability of the obtained results. Furthermore, the tiered approach, from purified enzyme assays to cell-based models, provides a comprehensive validation of the compound's mechanism of action.
Conclusion
The provided application notes and protocols offer a robust framework for the enzymatic and cellular characterization of this compound. By following these methodologies, researchers can effectively determine its inhibitory potency, isoform selectivity, and cellular efficacy. The structural similarities to established COX-2 inhibitors suggest that this compound holds significant potential as a novel anti-inflammatory agent, and the outlined assays are the essential first steps in validating this hypothesis.
References
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144. [Link]
- Gfeller, V., et al. (2017). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Molecules, 22(10), 1749. [Link]
- Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric).
- Tavares, I. A., et al. (2004). Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2. British Journal of Pharmacology, 142(7), 1295–1306. [Link]
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology. [Link]
- Tavares, I. A., et al. (2004). Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2. British Journal of Pharmacology. [Link]
- Bohlin, L., et al. (2009).
- Scott, G., & Rordorf, C. (2004). Clinical Pharmacology of Lumiracoxib: A Selective cyclo-oxygenase-2 Inhibitor. Clinical Pharmacokinetics, 43(7), 469–482. [Link]
- Taylor & Francis. (n.d.). Lumiracoxib – Knowledge and References.
- Rowlinson, S. W., et al. (2003). Molecular Determinants for the Selective Inhibition of Cyclooxygenase-2 by Lumiracoxib. Journal of Biological Chemistry, 278(47), 45763–45769. [Link]
- ChemBK. (2024). 2-Fluoro-α-methyl(1,1'-biphenyl)-4-acetic acid 1-(acetyloxy)ethyl ester.
- PubChem. (n.d.). 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid.
Sources
- 1. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. caymanchem.com [caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic Acid (Flurbiprofen) as a Chemical Probe for Cyclooxygenase-2 (COX-2)
An Application Guide for Researchers
Prepared by a Senior Application Scientist
This document provides a comprehensive guide for the use of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid, a compound widely known as Flurbiprofen, as a chemical probe for the study of Cyclooxygenase-2 (COX-2) enzyme activity and its downstream biological pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of inflammation, pain, and cancer biology.
Introduction: The Critical Role of COX-2 and the Need for Precise Chemical Probes
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the metabolic pathway that converts arachidonic acid into prostaglandins and other bioactive lipids known as prostanoids. There are two primary isoforms of this enzyme: COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and is responsible for housekeeping functions such as maintaining gastric mucosal integrity and platelet aggregation, COX-2 is an inducible enzyme. Its expression is rapidly upregulated at sites of inflammation by various stimuli, including cytokines, mitogens, and tumor promoters. This inducible nature makes COX-2 a primary mediator of the inflammatory response and a significant therapeutic target for anti-inflammatory drugs.
To accurately dissect the specific roles of COX-2 in complex biological systems, researchers require precise tools. Chemical probes—small molecules with well-characterized and selective interactions with a target protein—are indispensable for this purpose. This compound (Flurbiprofen) is a classical non-steroidal anti-inflammatory drug (NSAID) that functions as a potent, reversible, and competitive inhibitor of both COX isoforms. While not perfectly selective, its well-documented mechanism and distinct inhibitory profile make it a valuable tool for interrogating COX-2 function when used with appropriate controls and a clear understanding of its properties.
Probe Profile: this compound
A thorough understanding of the probe's characteristics is fundamental to designing robust experiments and interpreting results accurately.
Mechanism of Action
Flurbiprofen inhibits the cyclooxygenase activity of both COX-1 and COX-2 by competing with the natural substrate, arachidonic acid, for binding within the enzyme's active site. By occupying this catalytic channel, it physically obstructs the conversion of arachidonic acid to the unstable intermediate, Prostaglandin G2 (PGG2), thereby blocking the entire downstream cascade of prostanoid synthesis.
Caption: Mechanism of Flurbiprofen action on COX-2.
Selectivity and Potency
The utility of Flurbiprofen as a probe is defined by its relative potency against the two COX isoforms. The inhibitory concentration (IC50) values can vary depending on the specific assay conditions (e.g., enzyme source, substrate concentration). However, Flurbiprofen is generally considered a non-selective COX inhibitor, though it often displays a slight preference for COX-1. It is crucial to be aware of this dual activity in experimental design.
Table 1: Comparative Inhibitory Profile of Flurbiprofen
| Parameter | COX-1 | COX-2 | Selectivity Ratio (COX-2 IC50 / COX-1 IC50) |
|---|---|---|---|
| Human IC50 | ~0.05 µM | ~0.25 µM | ~5 |
| Murine IC50 | ~0.3 µM | ~1.3 µM | ~4.3 |
Note: IC50 values are approximate and can vary based on assay conditions. Data synthesized from multiple sources for illustrative purposes.
Scientist's Note: The lack of high selectivity is a critical consideration. When using Flurbiprofen to probe for COX-2-dependent effects, it is essential to run parallel experiments or use concentrations that are informed by the IC50 values to minimize confounding effects from COX-1 inhibition. For example, using concentrations around the COX-2 IC50 may still significantly inhibit COX-1.
Experimental Applications and Protocols
This section provides detailed protocols for the application of Flurbiprofen in common experimental settings.
Application 1: In Vitro COX-2 Enzymatic Inhibition Assay
This protocol details the measurement of Flurbiprofen's ability to inhibit the activity of purified COX-2 enzyme. The output is typically the generation of Prostaglandin E2 (PGE2), measured by ELISA.
A. Materials
-
Purified human or murine COX-2 enzyme
-
Arachidonic acid (substrate)
-
Flurbiprofen
-
DMSO (vehicle)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
PGE2 ELISA Kit
-
96-well microplates
B. Experimental Workflow Diagram
Caption: Workflow for an in vitro COX-2 inhibition assay.
C. Step-by-Step Procedure
-
Probe Preparation: Prepare a stock solution of Flurbiprofen (e.g., 10 mM) in DMSO. Create a serial dilution series in DMSO to achieve the desired final assay concentrations.
-
Reaction Setup: To each well of a 96-well plate, add 180 µL of assay buffer.
-
Enzyme Addition: Add 10 µL of diluted COX-2 enzyme to each well.
-
Inhibitor Addition: Add 1 µL of the Flurbiprofen dilution or DMSO (for vehicle control) to the appropriate wells.
-
Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature.
-
Rationale: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring the measurement reflects true inhibition.
-
-
Reaction Initiation: Add 10 µL of arachidonic acid solution to each well to start the reaction.
-
Reaction Incubation: Incubate for a short, defined period (e.g., 2 minutes) at 37°C. The time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding 10 µL of 1 M HCl.
-
Quantification: Analyze the prostaglandin levels in each well using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each Flurbiprofen concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
D. Essential Controls
-
Vehicle Control (0% Inhibition): Contains enzyme, substrate, and DMSO. This represents the maximum enzyme activity.
-
Background Control (100% Inhibition): Contains enzyme and vehicle, but no substrate. This accounts for any background signal.
-
Positive Control: Use a known, highly potent COX-2 inhibitor (e.g., Celecoxib) to validate the assay's responsiveness.
Application 2: Cell-Based Assay for COX-2 Activity
This protocol measures the effect of Flurbiprofen on COX-2 activity within a cellular context, typically by inducing COX-2 expression and then measuring prostaglandin production.
A. Materials
-
Cell line known to express COX-2 upon stimulation (e.g., RAW 264.7 macrophages, A549 lung carcinoma cells).
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS).
-
Inducing agent (e.g., Lipopolysaccharide (LPS) for macrophages, Interleukin-1β (IL-1β) for A549 cells).
-
Flurbiprofen.
-
Arachidonic acid (optional, can be added exogenously).
-
PGE2 ELISA Kit.
B. Step-by-Step Procedure
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 24-well) at a density that will result in a sub-confluent monolayer on the day of the experiment. Allow cells to adhere overnight.
-
COX-2 Induction: Replace the medium with fresh, low-serum medium. Add the inducing agent (e.g., 1 µg/mL LPS) and incubate for a period sufficient to induce robust COX-2 expression (e.g., 12-24 hours).
-
Rationale: This step ensures that the target enzyme, COX-2, is present at high levels. A control group without the inducing agent should be included to confirm that the observed prostaglandin synthesis is indeed from the induced enzyme.
-
-
Inhibitor Treatment: Remove the induction medium. Wash the cells once with PBS. Add fresh serum-free medium containing the desired concentrations of Flurbiprofen or DMSO (vehicle).
-
Pre-incubation: Incubate the cells with the inhibitor for 1-2 hours.
-
Stimulation of Prostaglandin Synthesis: Add arachidonic acid (e.g., 10 µM final concentration) to stimulate a synchronized burst of prostaglandin production. If measuring endogenously released substrate, this step can be omitted.
-
Sample Collection: Incubate for 30-60 minutes. Collect the cell culture supernatant for analysis.
-
Quantification: Centrifuge the supernatant to remove any detached cells. Measure the PGE2 concentration in the supernatant using an ELISA kit.
-
Data Normalization: It is advisable to perform a cell viability assay (e.g., MTT or Crystal Violet) on the cell lysates to ensure that the observed decrease in PGE2 is not due to cytotoxicity of the probe. Normalize PGE2 levels to a measure of cell number or protein content.
C. Essential Controls
-
Uninduced Control: Cells not treated with the inducing agent (LPS/IL-1β) to measure basal prostaglandin release.
-
Induced Vehicle Control: Induced cells treated with DMSO to measure maximal COX-2 activity.
-
Parallel COX-1 Activity Check: If possible, use a cell line that primarily expresses COX-1 or a stimulus that does not induce COX-2 to assess the probe's effect on the other isoform in a cellular context.
Data Interpretation and Limitations
When interpreting data generated using Flurbiprofen, its non-selective nature is the primary consideration. A reduction in prostaglandin synthesis cannot be attributed solely to COX-2 inhibition without further evidence.
Application Notes & Protocols: Characterizing the Binding of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic Acid to its Protein Targets
Prepared by: Gemini, Senior Application Scientist
Introduction
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid, more commonly known as Flurbiprofen , is a potent nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class.[1] Its therapeutic effects as an analgesic, antipyretic, and anti-inflammatory agent are well-established.[1][2] The primary mechanism of action for Flurbiprofen involves the reversible, non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3]
Understanding the binding characteristics of Flurbiprofen to its protein targets is fundamental to drug development. It allows researchers to quantify the drug's potency (affinity), elucidate its mechanism of inhibition, and understand the structural basis for its interaction. This knowledge is crucial for optimizing drug efficacy, improving selectivity, and minimizing adverse effects, which for NSAIDs are often linked to the inhibition of the constitutively expressed COX-1 enzyme.[3]
This guide provides an in-depth overview and detailed protocols for characterizing the binding of Flurbiprofen to COX enzymes. It is designed for researchers, scientists, and drug development professionals seeking to apply robust biophysical and biochemical techniques to study protein-ligand interactions.
Core Scientific Principles
The interaction between a ligand like Flurbiprofen and its protein target can be described by several key parameters:
-
Binding Affinity (KD): The equilibrium dissociation constant, which represents the concentration of ligand at which half of the protein binding sites are occupied. A lower KD value indicates a higher binding affinity.
-
Inhibition Constant (IC50/Ki): The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a measure of the inhibitor's potency. The Ki is the inhibition constant, a more fundamental measure of binding affinity for an inhibitor.
-
Binding Kinetics (kon, koff): The association rate constant (kon) and the dissociation rate constant (koff) describe the speed at which the ligand binds to and dissociates from the protein. The ratio of koff/kon is equal to the KD.
-
Thermodynamics (ΔH, ΔS, ΔG): These parameters describe the energetic forces driving the binding event. Enthalpy (ΔH) reflects the heat change upon binding, while entropy (ΔS) relates to the change in disorder. The Gibbs free energy (ΔG) combines these factors and is directly related to the binding affinity.
Key Protein Targets: COX-1 and COX-2
Cyclooxygenase exists in two primary isoforms, COX-1 and COX-2.[3]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain physiological functions, such as protecting the gastric mucosa and maintaining renal blood flow.[3]
-
COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[3]
The anti-inflammatory effects of NSAIDs are primarily due to COX-2 inhibition, while common side effects like gastrointestinal issues are linked to COX-1 inhibition.[4] Flurbiprofen is a non-selective inhibitor, meaning it targets both isoforms.[3][5] Studies have shown that the (S)-enantiomer of Flurbiprofen is the more potent inhibitor of the COX isoenzymes.
Visualization of the Drug Discovery Workflow
The following diagram outlines the typical workflow for characterizing a protein-binding compound like Flurbiprofen.
Caption: Workflow for Protein-Ligand Binding Characterization.
Quantitative Binding Data Summary
The following table summarizes representative binding and inhibition data for Flurbiprofen against its primary targets, COX-1 and COX-2. Values can vary based on experimental conditions.
| Parameter | COX-1 | COX-2 | Reference |
| IC50 | ~0.1 µM | ~0.4 µM | |
| Binding Affinity (Ka) | 3.04 x 106 M-1 (for HSA) | - | [6] |
Note: Much of the literature focuses on IC50 values. Direct KD values from biophysical assays like ITC or SPR for Flurbiprofen with isolated COX enzymes are less commonly published but are essential for a complete thermodynamic and kinetic understanding.
Experimental Protocols
Protocol 1: Enzyme Inhibition Assay to Determine IC50
This protocol describes a cell-free enzymatic assay to determine the IC50 of Flurbiprofen for COX-1 and COX-2. This is a foundational experiment to quantify the compound's inhibitory potency. A common method is to use a commercially available COX inhibitor screening kit.[7]
Principle: The assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to Prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to PGH2. This second step is monitored colorimetrically by observing the oxidation of a chromogenic substrate. The presence of an inhibitor like Flurbiprofen reduces the rate of this color change.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Flurbiprofen
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of Flurbiprofen in a suitable solvent (e.g., DMSO). Create a serial dilution series of Flurbiprofen in Assay Buffer.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes in Assay Buffer containing the heme cofactor.
-
Assay Plate Setup:
-
Add Assay Buffer to all wells.
-
Add the serially diluted Flurbiprofen solutions to the test wells.
-
Add buffer with solvent (e.g., DMSO) to the "100% activity" control wells.
-
Add a known selective inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) to positive control wells.[7]
-
-
Enzyme Addition: Add the diluted enzyme solution to all wells except the "background" wells.
-
Incubation: Incubate the plate for a short period (e.g., 10 minutes) at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the colorimetric substrate followed immediately by the arachidonic acid substrate to all wells to start the reaction.
-
Data Acquisition: Immediately begin reading the absorbance at the appropriate wavelength (e.g., 590 nm) in kinetic mode for 5-10 minutes.
-
Data Analysis:
-
Calculate the initial reaction rate (Vo) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates by subtracting the background rate.
-
Calculate the percent inhibition for each Flurbiprofen concentration relative to the "100% activity" control.
-
Plot percent inhibition versus the log of the Flurbiprofen concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality and Self-Validation:
-
Why use a selective inhibitor as a control? This validates that the assay is working correctly and that the observed inhibition is specific to the COX enzyme.
-
Why pre-incubate the inhibitor with the enzyme? This allows the binding to reach equilibrium, which is especially important for slow-binding inhibitors.
-
Trustworthiness: The inclusion of 100% activity and background controls is essential. The data should yield a clear sigmoidal dose-response curve, and the R2 value of the curve fit should be >0.95 for the IC50 to be considered reliable.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, and stoichiometry 'n') in a single experiment.[8]
Principle: A solution of the ligand (Flurbiprofen) is titrated into a sample cell containing the protein (COX enzyme). Each injection triggers a heat change, which is measured by the instrument. As the protein becomes saturated with the ligand, the heat change per injection diminishes until only the heat of dilution is observed.
Materials:
-
Isothermal Titration Calorimeter
-
Purified, high-concentration COX-1 or COX-2 protein
-
Flurbiprofen
-
Dialysis buffer (e.g., PBS or Tris, pH 7.4)
-
Degassing apparatus
Procedure:
-
Sample Preparation (Critical Step):
-
Dialyze the purified COX protein extensively against the final ITC running buffer to ensure a precise buffer match.
-
Dissolve Flurbiprofen in the final dialysis buffer. A small amount of DMSO may be used initially to solubilize the compound, but the final concentration should be low (<5%) and identical in both protein and ligand solutions.
-
Accurately determine the concentrations of the protein and Flurbiprofen solutions.[9]
-
Thoroughly degas both the protein and ligand solutions immediately before the experiment.[9]
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).[8]
-
Load the COX protein solution into the sample cell.
-
Load the Flurbiprofen solution into the injection syringe.
-
-
Titration Experiment:
-
Perform an initial small injection (e.g., 0.5 µL) to be discarded during analysis.
-
Execute a series of injections (e.g., 20-30 injections of 1-2 µL each) with adequate spacing between them to allow the signal to return to baseline.
-
-
Control Experiment: To account for the heat of dilution, perform a separate titration of Flurbiprofen into the buffer alone.
-
Data Analysis:
-
Subtract the heat of dilution from the raw binding data.
-
Integrate the area of each injection peak to determine the heat change (ΔH) for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate KD, ΔH, and the stoichiometry (n).
-
Causality and Self-Validation:
-
Why is buffer matching critical? Mismatched buffers can generate large heat signals that obscure the actual binding data.
-
Why is accurate concentration determination essential? The accuracy of the calculated KD and especially the stoichiometry is directly dependent on the accuracy of the input concentrations.
-
Trustworthiness: A well-behaved ITC experiment will show a sigmoidal binding isotherm. The stoichiometry value 'n' should be close to a biologically plausible number (e.g., n=1 for a single binding site).
Visualization of the ITC Workflow
Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Protocol 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free optical technique for monitoring molecular interactions in real-time. It is the gold standard for determining binding kinetics (kon, koff) and affinity (KD).[10][11]
Principle: One molecule (the ligand, e.g., COX enzyme) is immobilized on a sensor chip surface. A solution containing its binding partner (the analyte, e.g., Flurbiprofen) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected in real-time and reported in Resonance Units (RU). The rate of RU increase corresponds to the association phase, and the rate of decrease after switching back to buffer corresponds to the dissociation phase.[12]
Materials:
-
SPR instrument (e.g., Biacore™)
-
Sensor Chip (e.g., CM5 dextran chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified COX-1 or COX-2 protein (ligand)
-
Flurbiprofen (analyte)
-
Running buffer (e.g., PBS with 0.05% P20 surfactant and a small % of DMSO, pH 7.4)
-
Regeneration solution (e.g., low pH glycine or high salt)
Procedure:
-
Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.
-
Inject the COX protein (diluted in a low ionic strength buffer, e.g., 10 mM acetate, pH 4.5) over the activated surface. The protein will covalently couple to the surface via its primary amines.
-
Inject ethanolamine to deactivate any remaining reactive groups.
-
A reference flow cell should be prepared similarly but without the protein (or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.[12]
-
-
Analyte Binding Assay (Kinetics):
-
Prepare a series of concentrations of Flurbiprofen in the running buffer (e.g., a 5-point, 3-fold dilution series spanning the expected KD). Include a zero-concentration (buffer only) sample for double-referencing.
-
Inject each Flurbiprofen concentration over the ligand (COX) and reference flow cells for a set amount of time (association phase), followed by a flow of running buffer (dissociation phase).
-
Between each concentration, inject a regeneration solution if necessary to remove all bound analyte and return the signal to baseline.
-
-
Data Analysis:
-
Process the raw data by subtracting the reference flow cell signal from the active flow cell signal, and then subtracting the "buffer only" injection signal (double-referencing).
-
The resulting sensorgrams (RU vs. time) show the specific binding interaction.
-
Simultaneously fit the association and dissociation phases of all sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir binding).
-
This fitting process yields the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Causality and Self-Validation:
-
Why use a reference cell? This is crucial for correcting for non-specific binding of the analyte to the chip surface and for bulk refractive index changes due to slight differences between the running buffer and the analyte sample.
-
Why test different regeneration conditions? An effective regeneration solution must remove all bound analyte without denaturing the immobilized ligand, ensuring the surface can be reused for subsequent injections.
-
Trustworthiness: The data should be globally fitted, meaning one set of kinetic constants should describe the binding across all analyte concentrations. The residuals of the fit (the difference between the fitted curve and the raw data) should be random and close to zero.
References
- Patsnap Synapse. (2024). What is the mechanism of Flurbiprofen Sodium?
- Aarons, L., & Grennan, D. M. (1985). The binding of flurbiprofen to plasma proteins. Journal of Pharmacy and Pharmacology, 37(9), 644–646. [Link]
- PubChem. (n.d.). Flurbiprofen.
- Patsnap Synapse. (2024). What is the mechanism of Flurbiprofen Axetil?
- YouTube. (2025). Pharmacology of Flurbiprofen (Froben) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
- Geisslinger, G., et al. (2016). R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4. PLoS ONE, 11(12), e0169278. [Link]
- Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).
- Pierce, B. S., et al. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments, (55), 3209. [Link]
- Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.
- University College London. (n.d.). Surface plasmon resonance. UCL. [Link]
- Vanderbilt University. (n.d.). Isothermal Titration Calorimetry: Experimental Design, Data Analysis, and Probing Macromolecule/Ligand Binding and Kinetic Interactions. Vanderbilt University. [Link]
Sources
- 1. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What is the mechanism of Flurbiprofen Axetil? [synapse.patsnap.com]
- 6. The binding of flurbiprofen to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. path.ox.ac.uk [path.ox.ac.uk]
Application Notes and Protocols for Cell Culture Studies with 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid (Lumiracoxib)
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid, commonly known as lumiracoxib, in cell culture applications. This document outlines the background, mechanism of action, and detailed protocols for assessing its anti-inflammatory and anti-cancer activities in vitro.
Introduction: Understanding this compound (Lumiracoxib)
This compound (lumiracoxib) is a selective cyclooxygenase-2 (COX-2) inhibitor belonging to the arylalkanoic acid class of nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Structurally distinct from other coxibs, it demonstrates potent anti-inflammatory, analgesic, and antipyretic properties.[2][3] The primary mechanism of action of lumiracoxib is the selective inhibition of the COX-2 enzyme, which is a key mediator in the inflammatory cascade and is often upregulated in various pathological conditions, including cancer.[2][4]
The selectivity of lumiracoxib for COX-2 over COX-1 is a critical attribute, as COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as gastrointestinal protection and platelet aggregation.[2] By selectively targeting COX-2, which is typically induced during inflammation and in neoplastic tissues, lumiracoxib offers the potential for therapeutic efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
Recent research has also highlighted the anti-proliferative and pro-apoptotic effects of COX-2 inhibitors in various cancer cell lines, suggesting a role for lumiracoxib in oncology research.[4][5] These application notes will provide detailed protocols to investigate both the anti-inflammatory and anti-cancer properties of lumiracoxib in a cell culture setting.
Mechanism of Action: The COX-2 Signaling Pathway
The biological effects of lumiracoxib are primarily mediated through its inhibition of the COX-2 enzyme. In response to inflammatory stimuli, such as cytokines and growth factors, the expression of COX-2 is induced, leading to the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is then further metabolized by various synthases to produce a range of prostaglandins, with prostaglandin E2 (PGE2) being a key mediator of inflammation and a significant factor in tumorigenesis.[6][7]
PGE2 exerts its effects by binding to specific G-protein coupled receptors (EP1-4), which in turn activate downstream signaling pathways, including the protein kinase A (PKA), β-catenin, NF-κB, and PI3K/AKT pathways.[7] These pathways are implicated in promoting cell proliferation, survival, angiogenesis, and immune evasion in cancer.[7][8] By inhibiting COX-2, lumiracoxib effectively reduces the production of PGE2, thereby attenuating these pro-inflammatory and pro-tumorigenic signals.
Caption: Simplified COX-2 signaling pathway inhibited by lumiracoxib.
Experimental Protocols
Reagent Preparation
1.1. Preparation of Lumiracoxib Stock Solution
The solubility of lumiracoxib is a critical factor for its use in cell culture. It is sparingly soluble in aqueous solutions but is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[9]
-
Materials:
-
This compound (Lumiracoxib) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Accurately weigh the desired amount of lumiracoxib powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.
-
Assessment of Anti-Inflammatory Activity
A key measure of the anti-inflammatory activity of lumiracoxib is its ability to inhibit the production of PGE2 in cells stimulated with an inflammatory agent.
2.1. Prostaglandin E2 (PGE2) Immunoassay
This protocol describes the measurement of PGE2 levels in the supernatant of cultured cells using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Cell Lines: Human dermal fibroblasts, macrophage cell lines (e.g., RAW 264.7), or other cells known to produce PGE2 in response to inflammatory stimuli.
-
Materials:
-
Selected cell line
-
Complete cell culture medium
-
Lumiracoxib stock solution
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Interleukin-1 beta (IL-1β))
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
PGE2 ELISA kit (commercially available)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours of incubation.
-
Pre-treatment with Lumiracoxib: After cell attachment, replace the medium with fresh medium containing various concentrations of lumiracoxib. Include a vehicle control (DMSO) and a negative control (no treatment). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL or IL-1β at 10 ng/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
PGE2 Measurement: Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves adding the collected supernatants, standards, and a PGE2-enzyme conjugate to an antibody-coated plate, followed by washing, substrate addition, and absorbance measurement.[3]
-
Data Analysis: Calculate the concentration of PGE2 in each sample based on the standard curve. Determine the IC50 value of lumiracoxib for PGE2 inhibition.
-
| Parameter | Recommendation | Reference |
| Cell Seeding Density | 5 x 10^4 to 1 x 10^5 cells/well | General Cell Culture Guidelines |
| Lumiracoxib Concentration Range | 0.01 µM to 100 µM | [10] |
| Inflammatory Stimulus | LPS (1 µg/mL) or IL-1β (10 ng/mL) | [10] |
| Incubation Time | 24 hours | [10] |
Assessment of Anti-Cancer Activity
The anti-cancer effects of lumiracoxib can be evaluated by assessing its impact on cell viability, proliferation, and apoptosis.
3.1. Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11]
-
Cell Lines: Human non-small cell lung cancer cell lines (A549, NCI-H460) or other cancer cell lines of interest.[5]
-
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Lumiracoxib stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing a range of lumiracoxib concentrations (e.g., 10 µM to 300 µM). Include a vehicle control.[5]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of lumiracoxib.
-
Caption: Workflow for the MTT cell viability and proliferation assay.
3.2. Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by propidium iodide, PI).[5][12]
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
-
-
Protocol:
-
Cell Treatment: Treat cells with lumiracoxib at the desired concentrations for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
3.3. DNA Fragmentation Assay
A hallmark of apoptosis is the cleavage of nuclear DNA into internucleosomal fragments. This can be visualized as a "ladder" on an agarose gel.
-
Materials:
-
Treated and untreated cells
-
Lysis buffer
-
Proteinase K
-
RNase A
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Agarose gel electrophoresis system
-
-
Protocol:
-
Cell Harvesting and Lysis: Harvest cells and lyse them to release the cellular contents.
-
DNA Extraction: Treat the lysate with RNase A and Proteinase K, followed by phenol:chloroform extraction to purify the DNA.
-
DNA Precipitation: Precipitate the DNA with ethanol.
-
Agarose Gel Electrophoresis: Resuspend the DNA pellet and run it on a 1.5-2% agarose gel.
-
Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA under UV light. A characteristic ladder pattern will be visible in apoptotic cells.
-
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the results obtained using these protocols, it is essential to incorporate appropriate controls in every experiment.
-
Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the lumiracoxib. This accounts for any effects of the solvent on the cells.
-
Positive Control: For functional assays, use a known inducer of the measured effect as a positive control (e.g., a known potent pro-apoptotic drug for the apoptosis assay).
-
Negative Control: An untreated cell group should always be included to establish a baseline for comparison.
-
Dose-Response and Time-Course Experiments: To fully characterize the effects of lumiracoxib, it is recommended to perform dose-response experiments with a range of concentrations and time-course experiments to determine the optimal treatment duration.
-
Replicates: All experiments should be performed with at least three biological replicates to ensure statistical significance.
By adhering to these principles of good cell culture practice and experimental design, researchers can generate trustworthy and authoritative data on the cellular effects of this compound.
References
- Carr, F., et al. (2005). Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2. British Journal of Pharmacology, 144(5), 653-663.
- Chen, J., et al. (2008). Effect of Lumiracoxib on Proliferation and Apoptosis of Human Nonsmall Cell Lung Cancer Cells in Vitro. Ai Zheng, 27(4), 369-374.
- IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648.
- Arbor Assays. (n.d.). DetectX® Prostaglandin E2.
- Sigma-Aldrich. (n.d.). Prostaglandin EIA (CS0200) - Bulletin.
- Gao, F., et al. (2019). Celecoxib enhances the sensitivity of non-small-cell lung cancer cells to radiation-induced apoptosis through downregulation of the Akt/mTOR signaling pathway and COX-2 expression. PLOS One, 14(10), e0223733.
- RayBiotech. (n.d.). Prostaglandin E2 ELISA Kit.
- Abcam. (n.d.).
- Chen, C. (2002). Cyclooxygenase-2 in Synaptic Signaling. Current Medicinal Chemistry, 9(12), 1141-1148.
- ecancer. (2016). Scientists show commonly prescribed painkiller slows cancer growth.
- R&D Systems. (n.d.). Prostaglandin E2 Parameter Assay Kit.
- Samad, T. A., et al. (2001). Interleukin-1beta-mediated induction of Cox-2 in the CNS contributes to inflammatory pain hypersensitivity.
- Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- USF Health. (n.d.). Apoptosis Protocols.
- Bio-Rad Antibodies. (2021). How to Use Flow Cytometry to Measure Apoptosis: Part One.
- BenchChem. (n.d.). Application Note: Cytotoxicity MTT Assay Protocol for (R)-Ketoprofen.
- ResearchGate. (2012). Can anyone suggest a simple yet efficient protocol for DNA fragmentation assay to confirm apoptotic induction in cancer cell lines?
- Springer Nature Experiments. (n.d.).
- Wang, D., & Dubois, R. N. (2010). Eicosanoids and cancer.
- ResearchGate. (2013).
- Sigma-Aldrich. (n.d.).
- Selleck Chemicals. (n.d.). Lumiracoxib COX inhibitor.
- Abcam. (n.d.). MTT assay protocol.
- Wikipedia. (n.d.). Lumiracoxib.
- ResearchGate. (2024). Solubility of lumiracoxib in supercritical carbon dioxide.
Sources
- 1. clyte.tech [clyte.tech]
- 2. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arborassays.com [arborassays.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celecoxib enhances the sensitivity of non-small-cell lung cancer cells to radiation-induced apoptosis through downregulation of the Akt/mTOR signaling pathway and COX-2 expression | PLOS One [journals.plos.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scispace.com [scispace.com]
Application Notes & Protocols for the Research Formulation of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid
An in-depth guide for researchers, scientists, and drug development professionals on the formulation of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid for research applications.
Abstract
This guide provides a comprehensive framework for the formulation of this compound, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen[1][2]. Structurally related to profen-class NSAIDs, this molecule is anticipated to be a poorly water-soluble, acidic compound, likely falling under the Biopharmaceutics Classification System (BCS) Class II. The successful execution of preclinical in vitro and in vivo studies hinges on the rational development of a formulation that ensures consistent and maximal drug exposure[3][4][5]. This document details the essential steps from initial physicochemical characterization to the preparation of various formulations suitable for early-stage research, including aqueous solutions, co-solvent systems, and suspensions. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each methodological choice to ensure data integrity and reproducibility.
Part 1: Foundational Physicochemical Characterization
Before any formulation can be developed, a thorough understanding of the active pharmaceutical ingredient's (API) fundamental properties is paramount.[6] This pre-formulation assessment dictates the entire development strategy, especially when API availability is limited in early discovery phases.[6]
Key Physicochemical Parameters
-
Aqueous Solubility: As a biphenylacetic acid derivative, the compound is expected to have low intrinsic aqueous solubility.[7][8] Quantifying this solubility across a physiologically relevant pH range (e.g., pH 1.2 for the stomach, pH 6.8 for the intestine) is the first critical step.
-
pKa: The carboxylic acid moiety imparts an acidic character. The pKa value will determine the pH at which the compound transitions between its non-ionized (less soluble) and ionized (more soluble) forms. This is crucial for developing pH-adjusted solution formulations.[9]
-
LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of the compound. A high LogP suggests good membrane permeability but also points to challenges with aqueous solubility, reinforcing its likely BCS Class II status.[10]
-
Physical Form: Understanding if the supplied material is crystalline or amorphous and identifying its melting point provides insight into its thermodynamic stability.[11]
Diagram: Pre-formulation Decision Workflow
The initial characterization data feeds directly into a decision-making process for selecting the most appropriate formulation path.
Caption: Pre-formulation workflow for this compound.
Part 2: Formulation Strategies & Protocols
The primary goal in preclinical studies is often to maximize systemic exposure to assess pharmacokinetics (PK) and safety.[3] The choice of formulation vehicle is critical and should be as simple as possible while achieving the desired concentration.[6]
Strategy A: pH-Adjusted Aqueous Solution
For an acidic compound, leveraging the pKa to form a soluble salt is the most straightforward approach. Solubility increases dramatically at pH values above the pKa.
This protocol aims to create a stock solution for in vitro assays or a dosing solution for in vivo studies.
-
Reagent Preparation: Prepare a 0.1 N solution of Sodium Hydroxide (NaOH) and a 100 mM phosphate buffer solution at pH 7.4.
-
Initial Solubilization: Weigh the required amount of this compound. In a volumetric flask, add a small volume of 0.1 N NaOH dropwise while stirring until the API fully dissolves. This forms the sodium salt of the acid.
-
Buffering and Dilution: Once dissolved, dilute the solution with the 100 mM phosphate buffer (pH 7.4) to the final target volume and concentration. Ensure the final pH is well above the compound's pKa but within a physiologically tolerable range (typically pH 7.0-8.0 for parenteral routes).
-
Quality Control: Visually inspect for clarity. Filter the solution through a 0.22 µm syringe filter to sterilize and remove any particulates. Confirm the final concentration via HPLC analysis (see Part 3).
-
Causality Note: Using a buffer is critical. If an unbuffered salt solution is administered orally, it can rapidly precipitate in the low pH environment of the stomach, leading to erratic absorption.[5]
Strategy B: Co-Solvent and Surfactant-Based Solutions
When pH adjustment alone is insufficient or not viable, organic co-solvents and surfactants are used to disrupt the crystalline lattice and improve solvation.[12]
This approach is common for oral gavage or intravenous administration in animal studies.
-
Vehicle Selection: Choose a combination of generally recognized as safe (GRAS) excipients. A common starting point is a ternary system of a solvent, a surfactant, and an aqueous vehicle.
-
Solubilization: Weigh the API and place it in a glass vial. Add the primary organic solvent (e.g., PEG 400) and vortex or sonicate until the compound is fully dissolved.
-
Addition of Surfactant: Add the surfactant (e.g., Tween® 80 or Polysorbate 80) to the organic solution and mix thoroughly. Surfactants enhance wettability and prevent precipitation upon dilution in aqueous environments.[7]
-
Aqueous Dilution: Slowly add the aqueous component (e.g., saline or water for injection) to the organic mixture while vortexing. The final solution should be clear and homogenous.
-
Causality Note: The order of addition is crucial. Dissolving the API in the organic solvent first before adding the aqueous phase prevents the poorly soluble drug from crashing out of solution.
Table 1: Common Preclinical Co-Solvent Vehicles
| Vehicle Composition (v/v/v) | Primary Solvent | Surfactant/Solubilizer | Aqueous Phase | Typical Route |
| 10/10/80 | PEG 400 | Tween® 80 | Saline | Oral, IV |
| 40/60 | Propylene Glycol | Water | Oral, IV | |
| 30/70 | Ethanol | Saline | IV (use with caution) | |
| 5/5/90 | Solutol® HS 15 | Ethanol | Water | IV |
Note: Always verify the tolerability of the chosen vehicle in the specific animal model and for the intended dosing regimen. Certain excipients can have pharmacological effects or cause local irritation.[5]
Strategy C: Amorphous Suspension
If the target dose cannot be achieved in a solution, a liquid suspension is the next logical step. The goal is to create a physically stable, homogenous dispersion of fine drug particles.
-
Particle Size Reduction: If not already micronized, reduce the particle size of the API using techniques like jet milling. Smaller particles have a larger surface area, which can improve dissolution rates.[10]
-
Wetting the API: Weigh the micronized API. In a mortar, add a small amount of a wetting agent (e.g., 1-2% Tween® 80 in water) and levigate the powder to form a smooth, uniform paste. This step displaces air from the particle surfaces and ensures they disperse rather than clump.
-
Preparing the Suspending Vehicle: In a separate beaker, prepare the viscous vehicle by slowly dispersing a suspending agent (e.g., 0.5% w/v carboxymethylcellulose sodium) in purified water with constant stirring.
-
Final Dispersion: Gradually transfer the API paste from the mortar into the suspending vehicle, mixing continuously to ensure a homogenous dispersion.
-
Quality Control: Visually inspect for uniformity and lack of agglomerates. Use a light microscope to confirm that the particles are well-dispersed. Ensure the suspension can be easily re-suspended by gentle shaking.
Part 3: Analytical QC and Stability Assessment
Formulation preparation is incomplete without analytical verification. This self-validating step ensures the dose is accurate and the formulation is stable for the duration of the experiment.[6]
Diagram: Formulation & QC Workflow
Caption: Integrated workflow for formulation preparation and quality control.
Protocol 4: Concentration and Purity Verification by HPLC
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., acetonitrile or methanol). Create a calibration curve with at least five concentration points.
-
Sample Preparation: Dilute the final formulated product with the same solvent to a concentration that falls within the range of the calibration curve.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (gradient or isocratic)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Analysis: Inject the standards and the sample. Quantify the concentration of the API in the formulation against the calibration curve. The peak area should also be used to assess purity and detect any potential degradation products.
Protocol 5: Physical Stability Assessment
-
Storage: Store aliquots of the final formulation at relevant conditions (e.g., refrigerated at 2-8°C and at ambient temperature).
-
Inspection: Visually inspect the samples at regular intervals (e.g., 0, 4, 8, and 24 hours) for any signs of instability.
-
For Solutions: Look for precipitation, crystallization, or color change.
-
For Suspensions: Check for caking (inability to re-suspend settled particles) or significant particle size growth.
-
-
Acceptance Criteria: The formulation must remain stable and homogenous for a period that exceeds the planned duration of the experiment.
References
- Preclinical Formulations: Insight, Strategies, and Practical Consider
- Formulation and Optimization of Dispersible Tablets for NSAIDs: Enhancing Drug Delivery and Efficacy. Preprints.org.
- Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. ACS Omega.
- Solid lipid nanoparticles for the controlled delivery of poorly water soluble non-steroidal anti-inflamm
- CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences.
- Designing formulations for preclinical and early stage clinical studies. Quay Pharma.
- Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflamm
- 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid | C14H11FO2 | CID 11831237. PubChem.
- Formulation Development Strategy: Preclinical PK, PD, and TK Consider
- Enhanced NSAIDs Solubility in Drug–Drug Formulations with Ciprofloxacin. PubMed Central.
- Biotransformation of 4'-ethynl-2-fluorobiphenyl in the rat. In vitro and in vivo studies. Drug Metabolism and Disposition.
- Preclinical Formul
- 2-Fluoro-α-methyl(1,1'-biphenyl)-4-acetic acid 1-(acetyloxy)ethyl ester. ChemBK.
- Enhanced NSAIDs Solubility in Drug–Drug Formulations with Ciprofloxacin.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PubMed Central.
- (2-FLUORO-4-BIPHENYL)ACETIC ACID. ChemicalBook.
- (2-Fluoro-4-biphenyl)acetic Acid | CAS No- 5001-96-7. Simson Pharma.
- (2-Fluoro-4-biphenyl)acetic Acid (CAS 5001-96-7). Santa Cruz Biotechnology.
- 5001-96-7 | Product Name : (2-Fluoro-4-biphenyl)acetic Acid.
- 5001-96-7|this compound. BLDpharm.
- Flurbiprofen - Solubility of Things. SolubilityofThings.
- [Inhibitory effect of 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen) on prostaglandin synthesis]. PubMed.
- (+-)-2-fluoro-alpha-methyl-4-biphenylacetic acid. PubChem.
Sources
- 1. (2-FLUORO-4-BIPHENYL)ACETIC ACID | 5001-96-7 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. altasciences.com [altasciences.com]
- 4. Designing formulations for preclinical and early stage clinical studies - Medicines Discovery Catapult [md.catapult.org.uk]
- 5. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmtlm.org [ijmtlm.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Enhanced NSAIDs Solubility in Drug–Drug Formulations with Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Preclinical Formulation Development [sgs.com]
- 12. Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility for 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid (Flurbiprofen)
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid, commonly known as Flurbiprofen. This document is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. As a Biopharmaceutics Classification System (BCS) Class II drug, Flurbiprofen is characterized by high permeability but critically low aqueous solubility, which often presents experimental hurdles.[1][2] This guide provides both foundational knowledge and advanced protocols to ensure successful preparation of your Flurbiprofen solutions.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common initial queries regarding Flurbiprofen's solubility.
Q1: What is the general solubility profile of Flurbiprofen?
A1: Flurbiprofen is a white crystalline powder that is practically insoluble in water but shows good solubility in a range of organic solvents.[3] Its lipophilic nature (LogP ≈ 4.16) and stable crystalline structure contribute to its poor performance in aqueous media.[4]
Data Presentation: Solubility of Flurbiprofen in Common Solvents
| Solvent | Type | Approximate Solubility | Source |
| Water | Aqueous | ~0.008 mg/mL (8 µg/mL) | [4] |
| Phosphate Buffer (PBS), pH 7.2 | Aqueous Buffer | ~0.9 mg/mL | [5] |
| Ethanol | Organic | ~25 mg/mL | [5] |
| Dimethylformamide (DMF) | Organic | ~25 mg/mL | [5] |
| Dimethyl Sulfoxide (DMSO) | Organic | ~10 mg/mL | [5] |
| Methanol | Organic | Freely Soluble | [3] |
| Acetone | Organic | Freely Soluble | [3] |
| Diethyl Ether | Organic | Freely Soluble | [3] |
Q2: Why is Flurbiprofen so poorly soluble in neutral water?
A2: The poor aqueous solubility of Flurbiprofen is due to two primary molecular characteristics:
-
Chemical Structure: It is a monocarboxylic acid with a pKa of approximately 4.2.[4] In neutral water (pH ~7), a significant portion of the molecules remain in their protonated, non-ionized form. This form is less polar and thus less able to interact favorably with polar water molecules.
-
Physicochemical Properties: As a crystalline solid, additional energy (lattice energy) is required to break apart the crystal structure before the individual molecules can be solvated by water. This energetic barrier further limits its solubility.
Q3: I need to prepare a high-concentration stock solution. What is the best approach?
A3: For a high-concentration stock solution, using an organic solvent is the standard and most effective method.
-
Recommended Solvents: Ethanol, DMF, and DMSO are excellent choices.[5]
-
Best Practice: Prepare the stock solution by dissolving the crystalline Flurbiprofen in the chosen solvent. Purging the solvent with an inert gas like nitrogen or argon before sealing the vial can help prevent degradation.[5] For subsequent experiments in aqueous systems, it is critical to dilute the stock solution carefully. Ensure the final concentration of the organic solvent is minimal to avoid any unintended physiological effects.[5]
Section 2: Troubleshooting Guide - Advanced Dissolution Strategies
This section provides detailed, step-by-step solutions for overcoming common and complex solubility issues encountered during experiments.
Issue 1: My Flurbiprofen powder is not dissolving in my aqueous buffer.
-
Underlying Cause (Causality): The most common reason for this is an inappropriate pH of the buffer. Because Flurbiprofen is a carboxylic acid, its solubility is highly dependent on pH. To achieve significant aqueous solubility, the pH of the solution must be well above the compound's pKa (~4.2), which converts the acid into its much more soluble anionic (carboxylate) salt form. Solubility is notably higher in pH 7.2 phosphate buffer compared to acidic solutions or distilled water.[6]
-
Solution: pH-Adjusted Dissolution Protocol
This protocol describes how to dissolve Flurbiprofen by forming its sodium salt in situ.
Protocol 1: Preparation of an Aqueous Solution via pH Adjustment
-
Weigh: Accurately weigh the desired amount of Flurbiprofen powder and place it in a suitable vessel.
-
Suspend: Add a portion of the total desired volume of purified water (e.g., 80%) to the vessel. The Flurbiprofen will not dissolve and will appear as a suspension.
-
Titrate: While stirring vigorously, slowly add a 0.1 N solution of sodium hydroxide (NaOH) dropwise.
-
Monitor: The powder will begin to dissolve as the NaOH deprotonates the carboxylic acid. Continue adding NaOH until the solution becomes clear. A pH meter can be used to monitor the process, aiming for a final pH of >7.0.
-
Finalize Volume: Once all the solid has dissolved, add the remaining purified water to reach the final target volume and mix thoroughly.
-
Verify pH: Check the final pH of the solution and adjust if necessary.
-
Mandatory Visualization: Mechanism of pH-Dependent Solubility
Caption: Effect of pH on Flurbiprofen ionization and solubility.
Issue 2: I need a higher aqueous concentration, but cannot use extreme pH or significant amounts of organic solvents.
-
Underlying Cause (Causality): Standard buffers or low percentages of organic co-solvents may not be sufficient to overcome the high lattice energy and hydrophobicity of Flurbiprofen. In these cases, advanced formulation strategies that alter the drug's microenvironment are required.
-
Solution 1: Co-Solvency
Using a co-solvent system reduces the overall polarity of the aqueous medium, making it more favorable for a lipophilic molecule like Flurbiprofen. Studies have shown that co-solvents like propylene glycol, polyethylene glycol 400 (PEG 400), and ethanol can significantly increase solubility.[7] Propylene glycol, in particular, has been reported to increase solubility by over 19-fold.[7]
-
Solution 2: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate poorly soluble drug molecules, like Flurbiprofen, forming an "inclusion complex" that is readily soluble in water. This technique has been shown to increase Flurbiprofen's aqueous solubility by approximately 12-fold.[8]
Protocol 2: Solubility Enhancement with β-Cyclodextrin
-
Prepare Cyclodextrin Solution: Dissolve an appropriate amount of β-cyclodextrin in the desired aqueous buffer to create the vehicle solution.
-
Add Drug: Add an excess amount of Flurbiprofen powder to the cyclodextrin solution.
-
Equilibrate: Seal the container and shake or stir the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.
-
Separate: Centrifuge the suspension to pellet the undissolved Flurbiprofen.
-
Filter: Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Quantify: The filtrate is your saturated solution of the Flurbiprofen-cyclodextrin complex. The concentration can be determined using a validated analytical method like UV-Vis spectrophotometry (λmax ≈ 247 nm).[5]
-
Issue 3: My compound precipitates when I dilute my organic stock solution into an aqueous buffer for my cell-based assay.
-
Underlying Cause (Causality): This is a common phenomenon known as "crashing out." When a concentrated solution of a drug in a good solvent (e.g., 100% DMSO) is rapidly diluted into a poor solvent (aqueous buffer), the solvent composition changes too quickly for the drug to remain dissolved, leading to supersaturation and precipitation.
-
Solutions & Best Practices:
-
Slow Dilution: Add the organic stock solution drop-by-drop into the aqueous buffer while the buffer is being vortexed or rapidly stirred. This allows for more controlled mixing and reduces localized areas of high concentration.
-
Intermediate Dilution: Perform a serial dilution. For example, instead of going from 100% DMSO to 0.1% DMSO in one step, first dilute to 10% DMSO in buffer, then further dilute that solution to the final concentration.
-
Check Final Concentration: Ensure your final working concentration does not exceed the known solubility limit of Flurbiprofen in the final solvent mixture (e.g., ~0.9 mg/mL in PBS with minimal organic solvent).[5]
-
Solution Stability: Be aware that aqueous solutions of Flurbiprofen may have limited stability. It is often recommended not to store aqueous solutions for more than one day.[5]
-
Mandatory Visualization: Troubleshooting Workflow for Dissolving Flurbiprofen
Caption: Decision tree for selecting a Flurbiprofen dissolution strategy.
References
- Official Monographs for Part I / Flurbiprofen. (n.d.). Japanese Pharmacopoeia. [Link]
- Bhaskar, D., Chella, N., Sateesh, K. V., & Rama, R. T. (2017). Solubility and dissolution enhancement of flurbiprofen by solid dispersion using hydrophilic carriers. Brazilian Journal of Pharmaceutical Sciences, 53(4). [Link]
- Tirunagari, M., et al. (2012). Solubility enhancement of flurbiprofen using different solubilization techniques. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 97-100. [Link]
- Fahmy, S., et al. (2022). Fabrication, In Vitro and In Vivo Evaluation of Non-Ordered Mesoporous Silica-Based Ternary Solid Dispersions for Enhanced Solubility of Flurbiprofen. Pharmaceutics, 14(1), 188. [Link]
- Khan, A., et al. (2018). Formulation and Evaluation of Flurbiprofen Solid Dispersions using Novel Carriers for Enhancement of Solubility. Asian Journal of Pharmaceutics, 12(3). [Link]
- Jagtap, S., & Magdum, C. (2020). Ameliorated Solubility and Dissolution of Flurbiprofen using Solubilizer Sepitrap 80 and Sepitrap 4000. Research Journal of Pharmacy and Technology, 13(1), 143-149. [Link]
- Choi, J. S., et al. (2007). Enhanced solubility and bioavailability of flurbiprofen by cycloamylose. Archives of Pharmacal Research, 30(1), 95-101. [Link]
- Veerareddy, P. R., & Vemula, S. K. (2012). Solubility and dissolution enhancement of flurbiprofen by solid dispersion using hydrophilic carriers. Brazilian Journal of Pharmaceutical Sciences, 53(4). [Link]
- Otra, K., et al. (2011). Formulation and evaluation of solid dispersions of Flurbiprofen for dissolution rate enhancement. Journal of Chemical and Pharmaceutical Research, 3(6), 277-287. [Link]
- Al-Trad, B., et al. (2022). Design of Targeted Flurbiprofen Biomimetic Nanoparticles for Management of Arthritis: In Vitro and In Vivo Appraisal. International Journal of Nanomedicine, 17, 17-34. [Link]
- Kumar, S. A., & Suneetha, A. (2023). Formulation optimization and evaluation of anti-inflammatory topical gel of flurbiprofen. International Journal of Pharmacy and Pharmaceutical Sciences, 15(10), 49-59. [Link]
- Bhaskar, D., et al. (2017). Solubility and dissolution enhancement of flurbiprofen by solid dispersion using hydrophilic carriers. Brazilian Journal of Pharmaceutical Sciences, 53(4), e00010. [Link]
- Tiwari, R., et al. (2017). Dissolution Modulating Mechanism of Flurbiprofen Solid Dispersions: Characterization, Physical Stability and in vivo Performance. Pharmaceutical Methods, 8(2), 115-125. [Link]
- USP 36 Official Monographs / Flurbiprofen. (2013).
- Sravani, B., et al. (2017). Formulation and evaluation of flurbiprofen aqueous injection. MOJ Drug Design Development & Therapy, 1(4). [Link]
- Flurbiprofen. (n.d.). PubChem.
Sources
- 1. Fabrication, In Vitro and In Vivo Evaluation of Non-Ordered Mesoporous Silica-Based Ternary Solid Dispersions for Enhanced Solubility of Flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced solubility and bioavailability of flurbiprofen by cycloamylose - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid (Flurbiprofen) Solution Stability
Welcome to the technical support guide for 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid, commonly known as Flurbiprofen. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability challenges encountered when working with Flurbiprofen in solution. This guide provides in-depth technical information and practical advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the stability of Flurbiprofen solutions.
Observation 1: My Flurbiprofen solution has changed color (e.g., turned yellow). What is the cause and is my sample compromised?
A yellowish discoloration in your Flurbiprofen solution, especially after exposure to light, is a common indicator of photodegradation. Flurbiprofen is known to be unstable to light, which can induce chemical changes in the molecule.
Causality: The primary photochemical mechanism involves the cleavage of the C-C bond alpha to the carbonyl group. This initial step can lead to a cascade of secondary processes, including decarboxylation and oxidation, resulting in the formation of various photoproducts. These degradation products can impart a yellow hue to the solution.
Troubleshooting Steps:
-
Protect from Light: Always store Flurbiprofen stock solutions and experimental samples in amber vials or wrap containers with aluminum foil to protect them from light.
-
Work in Low-Light Conditions: When preparing and handling solutions, minimize exposure to direct sunlight or harsh laboratory lighting.
-
Verify Integrity: If discoloration is observed, it is recommended to verify the concentration and purity of your solution using an appropriate analytical method, such as HPLC, before proceeding with your experiment. A significant change in the chromatographic profile compared to a freshly prepared standard would indicate degradation.
Observation 2: I have observed a precipitate in my Flurbiprofen stock solution, especially after a freeze-thaw cycle. What should I do?
Precipitation of Flurbiprofen from a solution, particularly after storage at low temperatures or freeze-thaw cycles, is often related to its solubility limits in the chosen solvent. While Flurbiprofen is soluble in many organic solvents, its solubility can be significantly affected by temperature changes.
Causality: The solubility of most compounds, including Flurbiprofen, decreases at lower temperatures. If a stock solution is prepared at or near its saturation point at room temperature, cooling it down can lead to the compound crashing out of the solution. Multiple freeze-thaw cycles can exacerbate this issue.
Troubleshooting Steps:
-
Gentle Re-solubilization: Before use, allow the solution to equilibrate to room temperature. Gentle warming in a water bath (e.g., to 37°C) and vortexing can help redissolve the precipitate. Ensure the solution is completely clear before taking an aliquot.
-
Solvent Choice: For long-term storage, consider using a solvent in which Flurbiprofen has higher solubility. Refer to the solubility data table below.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles for the bulk of your stock.
-
Consider Fresh Preparations: For sensitive experiments, it is always best practice to use freshly prepared solutions.
Question 1: What are the recommended solvents and storage conditions for Flurbiprofen stock solutions?
The choice of solvent and storage conditions is critical for maintaining the stability of your Flurbiprofen stock solution.
Recommended Solvents: Flurbiprofen is freely soluble in most organic solvents. For biological experiments, it is common to prepare a concentrated stock solution in an organic solvent and then dilute it into an aqueous buffer.
Storage Recommendations:
-
Short-Term (days to a week): Store solutions at 2-8°C, protected from light.
-
Long-Term (weeks to months): For long-term storage, it is advisable to store aliquots of your stock solution at -20°C or -80°C to minimize degradation. As a general good practice, especially when the long-term stability in a specific solvent is not well-documented, preparing fresh solutions is the safest approach.
Data Summary: Solubility of Flurbiprofen
| Solvent | Solubility | Reference |
| Ethanol | ~25 mg/mL | |
| DMSO | ~10 mg/mL | |
| Dimethyl formamide (DMF) | ~25 mg/mL | |
| Methanol | Freely soluble | |
| Acetone | Freely soluble | |
| Acetonitrile | Soluble | |
| Water | Practically insoluble | |
| PBS (pH 7.2) | ~0.9 mg/mL |
Note: "Freely soluble" generally implies that less than 10 parts of solvent are required to dissolve 1 part of solute.
Question 2: How does pH affect the stability of Flurbiprofen in aqueous solutions?
Flurbiprofen's stability in aqueous solutions is influenced by pH. It is an acidic compound and its degradation can be accelerated under certain pH conditions.
Causality:
-
Acidic Conditions: Flurbiprofen is susceptible to degradation under acidic conditions. Studies have shown that acid hydrolysis can lead to the formation of degradation products.
-
Neutral to Basic Conditions: While more stable than in acidic conditions, prolonged exposure to basic conditions can also lead to degradation, although it is generally considered to be relatively stable under basic stress.
Recommendations:
-
When preparing aqueous working solutions, use buffers that are relevant to your experimental system and be mindful of the duration of the experiment.
-
For short-term experiments, Flurbiprofen is generally stable in physiological buffers (e.g., PBS pH 7.2-7.4). However, it is recommended to prepare these solutions fresh and not to store them for more than a day.[1]
Understanding Flurbiprofen Degradation Pathways
A deeper understanding of the potential degradation pathways of Flurbiprofen can aid in troubleshooting and experimental design. The main degradation pathways include photodegradation, hydrolysis, and oxidation.
Photodegradation
As previously mentioned, Flurbiprofen is sensitive to light. The primary photodegradation pathway involves decarboxylation.[2] This process can lead to the formation of various photoproducts, including ketones and alcohols.[3]
Caption: Photodegradation pathway of Flurbiprofen.
Oxidative Degradation
In biological systems, Flurbiprofen can undergo oxidative metabolism. The major oxidative metabolite is 4'-hydroxyflurbiprofen, formed through the action of cytochrome P450 enzymes, primarily CYP2C9. While this is a metabolic process, similar oxidative degradation can potentially occur in vitro under conditions that promote oxidation.
Caption: Oxidative metabolism of Flurbiprofen.
Experimental Protocols
This section provides a basic protocol for assessing the stability of your Flurbiprofen solution using HPLC-UV. This is a general guideline and should be adapted to your specific laboratory equipment and reagents.
Protocol: Stability Assessment of Flurbiprofen Solution by HPLC-UV
Objective: To determine the concentration and purity of a Flurbiprofen solution over time and under specific storage conditions.
Materials:
-
Flurbiprofen reference standard
-
Your Flurbiprofen solution for testing
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Glacial acetic acid
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of a mixture of water, acetonitrile, and glacial acetic acid (e.g., in a ratio of 12:7:1). Filter and degas the mobile phase before use.
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of Flurbiprofen reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover a range of concentrations that will encompass the expected concentration of your test sample.
-
-
Preparation of Test Sample:
-
Dilute your Flurbiprofen solution with the mobile phase to a theoretical concentration that falls within the range of your calibration standards.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column and a UV detector set to 254 nm.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, followed by your test sample. It is recommended to inject a blank (mobile phase) and a quality control sample of a known concentration.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the Flurbiprofen standards against their known concentrations.
-
Determine the concentration of Flurbiprofen in your test sample by interpolating its peak area from the calibration curve.
-
Assess the purity of your sample by examining the chromatogram for the presence of additional peaks, which may indicate degradation products. The appearance of new peaks or a decrease in the main Flurbiprofen peak area over time indicates instability.
-
Workflow for HPLC Stability Assessment:
Caption: Workflow for HPLC-based stability assessment.
References
- Di Valentin, C., et al. (2009). Photochemical and photophysical properties, and photodegradation mechanism, of the non-steroid anti-inflammatory drug Flurbiprofen. DiVA.
- The Japanese Pharmacopoeia (18th ed.). (2021). Official Monographs for Part I / Flurbiprofen.
- Wang, H. Y., & Chen, C. B. (2006). Identification of flurbiprofen and its photoproducts in methanol by gas chromatography–mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1141-1149.
- Tracy, T. S., et al. (1996). Studies of flurbiprofen 4'-hydroxylation. Additional evidence suggesting the sole involvement of cytochrome P450 2C9. Biochemical Pharmacology, 52(8), 1305-1309.
- United States Pharmacopeia. (n.d.). USP Monographs: Flurbiprofen.
- European Pharmacopoeia (11.0). (n.d.). Flurbiprofen.
Sources
Technical Support Center: 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid (Flurbiprofen)
Welcome to the technical support resource for researchers utilizing 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid, commonly known as Flurbiprofen. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding the off-target effects of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the accuracy and integrity of your experimental outcomes.
Introduction: Beyond COX Inhibition
Flurbiprofen is a well-established non-steroidal anti-inflammatory drug (NSAID) that functions primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This on-target activity reduces the synthesis of prostaglandins, key mediators of pain and inflammation.[1][2] However, a growing body of evidence has revealed that Flurbiprofen exerts significant biological effects independent of COX inhibition. The most prominent of these is the modulation of γ-secretase activity, an enzyme complex implicated in the pathogenesis of Alzheimer's disease.[3][4][5][6]
This dual activity presents a critical challenge in experimental design and data interpretation. An observed cellular phenotype could be a consequence of reduced prostaglandin synthesis (on-target), altered γ-secretase processing (off-target), or a combination of both. This guide will provide a logical framework for dissecting these effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary, well-documented off-target effect of Flurbiprofen?
A1: The most extensively studied off-target effect of Flurbiprofen is its ability to modulate the activity of the γ-secretase enzyme complex.[3][4][5] This interaction does not typically inhibit the overall activity of the enzyme but rather allosterically modulates it, leading to a decrease in the production of the amyloid-beta 42 (Aβ42) peptide and a concurrent increase in shorter Aβ peptides, such as Aβ38.[3][7] This effect is of significant interest in Alzheimer's disease research.
Q2: How can a single compound have such distinct on-target and off-target activities?
A2: Flurbiprofen is a chiral molecule, existing as two enantiomers: S-flurbiprofen and R-flurbiprofen.[8] The S-enantiomer is a potent inhibitor of both COX-1 and COX-2, while the R-enantiomer is largely inactive against these enzymes at therapeutic concentrations.[8][9] Importantly, both enantiomers have been shown to modulate γ-secretase activity to a similar extent.[3][4][5] This stereospecificity is a crucial tool for differentiating between on-target and off-target effects in your experiments.
Q3: Are there other potential off-target effects of Flurbiprofen?
A3: While γ-secretase modulation is the most prominent, other off-target activities have been reported. For instance, R-flurbiprofen has been shown to inhibit the multidrug resistance-associated protein 4 (MRP4), a transporter of prostaglandins, effectively trapping them inside the cell.[10][11] Additionally, some studies suggest Flurbiprofen and its derivatives may interact with other cellular pathways, including those involving fatty acid amide hydrolase (FAAH) and potentially the PD-L1 protein dimer, although the latter is based on molecular modeling.[11][12]
Q4: At what concentrations are off-target effects typically observed?
A4: The modulation of γ-secretase activity by Flurbiprofen has been observed in cell culture at concentrations ranging from the low micromolar (µM) to several hundred micromolar.[3][13] It is crucial to perform a dose-response analysis in your specific cell system to determine the effective concentrations for both on-target and off-target effects. Be aware that many in vitro studies use concentrations that may be higher than the therapeutic plasma concentrations achieved in vivo, especially when not accounting for protein binding.
Troubleshooting Guide: Is it an On-Target or Off-Target Effect?
This section provides a structured approach to diagnosing unexpected or ambiguous results in your experiments involving Flurbiprofen.
Scenario 1: You observe a change in cellular phenotype (e.g., decreased proliferation, altered gene expression) after treating with racemic Flurbiprofen.
Question: Is this effect due to COX inhibition or an off-target mechanism?
This workflow will guide you in systematically dissecting the underlying cause of your observed phenotype.
Caption: Workflow to differentiate on- and off-target effects.
Detailed Steps & Rationale:
-
Utilize the Proper Control Enantiomer: The most critical step is to repeat your experiment using R-flurbiprofen.[8][14] Since R-flurbiprofen does not significantly inhibit COX enzymes but retains its γ-secretase modulatory activity, it serves as an excellent negative control for COX-mediated effects.[3][4][5][8]
-
If R-flurbiprofen reproduces the phenotype: Your observed effect is likely independent of COX inhibition and is mediated by an off-target mechanism, such as γ-secretase modulation.
-
If R-flurbiprofen does not reproduce the phenotype: The effect is likely dependent on COX inhibition. The S-enantiomer in your racemic mixture is the active component for this on-target effect.
-
-
Confirm On-Target Engagement: To validate that the effect is indeed due to COX inhibition, you should measure the levels of a key prostaglandin, such as Prostaglandin E2 (PGE2), in your cell culture supernatant.
-
Method: A commercially available Prostaglandin E2 ELISA kit is a standard and reliable method for this quantification.[15]
-
Expected Outcome: Treatment with racemic Flurbiprofen should lead to a significant decrease in PGE2 levels compared to vehicle-treated controls. R-flurbiprofen should have a minimal to no effect on PGE2 levels.
-
-
Confirm Off-Target Engagement (γ-Secretase): If your results from step 1 point towards an off-target mechanism, you should directly measure the modulation of γ-secretase activity.
-
Method: The most common method is to measure the levels of Aβ40 and Aβ42 in the cell culture supernatant of cells that express Amyloid Precursor Protein (APP), such as human neuroglioma H4 cells or HEK293 cells overexpressing APP.[3][4] Commercially available ELISA kits can be used for the specific quantification of Aβ40 and Aβ42.[16][17][18][19]
-
Expected Outcome: Treatment with either racemic Flurbiprofen or R-flurbiprofen should result in a selective decrease in Aβ42 levels, leading to a reduced Aβ42/Aβ40 ratio.
-
Scenario 2: Your results are inconsistent or show high cytotoxicity.
Question: How can I optimize my experimental conditions to minimize confounding effects?
-
Perform a Dose-Response and Cytotoxicity Analysis: Before conducting your main experiments, it is essential to determine the optimal concentration range of Flurbiprofen for your specific cell line.
-
Method: Use a standard cytotoxicity assay (e.g., MTT, LDH release) to assess cell viability across a broad range of Flurbiprofen concentrations.
-
Rationale: High concentrations of Flurbiprofen can induce apoptosis or necrosis through mechanisms that may be independent of both COX and γ-secretase.[20] Identifying the lowest effective concentration that elicits your desired on-target or off-target effect without significant cell death is crucial for clean data.
-
-
Consider Serum Concentration in Culture Media: Flurbiprofen is highly bound to plasma proteins like albumin.[14]
-
Rationale: The concentration of serum (and therefore albumin) in your cell culture media can significantly impact the free, active concentration of Flurbiprofen. High serum levels will sequester the compound, reducing its effective concentration. Be consistent with the serum percentage used across all experiments. For some sensitive assays, serum starvation prior to treatment may be considered.[7]
-
-
Validate with Genetic Approaches (Advanced): For definitive validation, genetic knockdown or knockout of the proposed targets can be employed.
-
Method: Use siRNA to transiently knockdown the expression of COX-1 (PTGS1), COX-2 (PTGS2), or essential components of the γ-secretase complex (e.g., PSEN1).[5][21] Alternatively, CRISPR/Cas9 can be used to generate stable knockout cell lines.[12][22]
-
Rationale: If the phenotype observed with Flurbiprofen is absent in the target-knockdown/knockout cells, it provides strong evidence that the effect is mediated through that specific target.[5][23]
-
Experimental Protocols
Protocol 1: Measuring Prostaglandin E2 (PGE2) Levels to Assess COX Activity
Objective: To quantify the inhibition of COX enzyme activity by measuring its product, PGE2.
Methodology:
-
Cell Culture: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with vehicle control, racemic Flurbiprofen, and R-flurbiprofen at the desired concentrations for a predetermined time (e.g., 24 hours). Include a positive control for inflammation if necessary (e.g., LPS or IL-1β) to induce COX-2 expression and PGE2 production.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge briefly to pellet any detached cells or debris.
-
Quantification: Analyze the supernatant for PGE2 concentration using a commercial ELISA kit, following the manufacturer's instructions.[15][24]
-
Data Analysis: Normalize PGE2 concentrations to the total protein content of the remaining cells in each well if there are variations in cell number. Compare the PGE2 levels between treatment groups.
Protocol 2: Measuring Aβ42/Aβ40 Ratio to Assess γ-Secretase Modulation
Objective: To determine if Flurbiprofen modulates γ-secretase activity by measuring the ratio of its cleavage products, Aβ42 and Aβ40.
Methodology:
-
Cell Line: Use a cell line that expresses APP, such as H4 human neuroglioma cells, SH-SY5Y neuroblastoma cells, or HEK293 cells stably transfected with an APP construct.[3][4][18]
-
Cell Culture and Treatment: Plate cells and treat with vehicle control, racemic Flurbiprofen, and R-flurbiprofen as described in Protocol 1. The treatment duration is typically 24-48 hours.
-
Supernatant Collection: Collect and clarify the cell culture supernatant as described above.
-
Quantification: Use separate, specific ELISA kits for the quantitative detection of human Aβ40 and Aβ42 in the supernatant.[17][19] Follow the manufacturer's protocols precisely.
-
Data Analysis: For each sample, calculate the ratio of the Aβ42 concentration to the Aβ40 concentration. A decrease in this ratio compared to the vehicle control indicates γ-secretase modulation.
Data Summary Table
| Compound | Primary On-Target | Primary Off-Target | Expected Effect on PGE2 Levels | Expected Effect on Aβ42/Aβ40 Ratio |
| Racemic Flurbiprofen | COX-1/COX-2 Inhibition | γ-Secretase Modulation | ↓↓↓ | ↓↓ |
| S-Flurbiprofen | Potent COX-1/COX-2 Inhibition | γ-Secretase Modulation | ↓↓↓ | ↓↓ |
| R-Flurbiprofen | Negligible COX Inhibition | γ-Secretase Modulation | ↔ or ↓ (slight, non-COX) | ↓↓ |
Arrow direction indicates an increase (↑), decrease (↓), or no change (↔). The number of arrows indicates the relative magnitude of the effect.
Signaling Pathway Visualization
Caption: On- and off-target pathways of Flurbiprofen.
References
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- Patsnap Synapse. (2024). What is the mechanism of Flurbiprofen Sodium?
- Lleó, A., Berezovska, O., & Hyman, B. T. (2004). Nanoparticulate flurbiprofen reduces amyloid-β42 generation in an in vitro blood–brain barrier model. Journal of Neurochemistry, 91(4), 844-852. [Link]
- Eriksen, J. L., Sagi, S. A., Smith, T. E., Weggen, S., Das, P., McLendon, D. C., Ozols, V. V., Jessing, K. W., Zavitz, K. H., Koo, E. H., & Golde, T. E. (2003). NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo.
- Eriksen, J. L., Sagi, S. A., Smith, T. E., Weggen, S., Das, P., McLendon, D. C., Ozols, V. V., Jessing, K. W., Zavitz, K. H., Koo, E. H., & Golde, T. E. (2003). NSAIDs and enantiomers of flurbiprofen target gamma-secretase and lower Abeta 42 in vivo.
- Li, Y., Wang, X., & Zhang, Y. W. (2012). Retinoid X receptor-α mediates (R)-flurbiprofen's effect on the levels of Alzheimer's β–amyloid. Journal of Molecular Neuroscience, 48(1), 159–165. [Link]
- Gasparini, L., Ongini, E., Wilcock, D., & Morgan, D. (2005). Activity of flurbiprofen and chemically related anti-inflammatory drugs in models of Alzheimer's disease. Brain research reviews, 48(2), 400–408. [Link]
- Eriksen, J. L., Sagi, S. A., Smith, T. E., Weggen, S., Das, P., McLendon, D. C., Ozols, V. V., Jessing, K. W., Zavitz, K. H., Koo, E. H., & Golde, T. E. (2003). NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo.
- R&D Systems. (n.d.). Quantitative γ-Secretase Assays for Alzheimer. JoVE Journal. [Link]
- Wobst, I., Ebert, L., Birod, K., Wegner, M. S., Hoffmann, M., Thomas, D., Angioni, C., Parnham, M. J., Steinhilber, D., Tegeder, I., Geisslinger, G., & Grösch, S. (2017). R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4. International journal of molecular sciences, 18(1), 53. [Link]
- Patsnap Synapse. (2024). What is the mechanism of Flurbiprofen?
- ResearchGate. (n.d.). In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10, 12, and 6 a–6 t.
- World Journal of Biology Pharmacy and Health Sciences. (2024).
- Biocompare. (2022). Target Validation with CRISPR. Biocompare.com. [Link]
- Wobst, I., Ebert, L., Birod, K., Wegner, M. S., Hoffmann, M., Thomas, D., Angioni, C., Parnham, M. J., Steinhilber, D., Tegeder, I., Geisslinger, G., & Grösch, S. (2017). R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4. International Journal of Molecular Sciences, 18(1), 53. [Link]
- Maccarrone, M., et al. (2017). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Scientific reports, 7(1), 1-15. [Link]
- American Journal of Physiology-Gastrointestinal and Liver Physiology. (2004). R-flurbiprofen suppresses distal nonmucin-producing colorectal tumors in azoxymethane-treated rats, without suppressing eicosanoid production. American Journal of Physiology-Gastrointestinal and Liver Physiology, 286(4), G697-G703. [Link]
- MDPI. (2017).
- Analytical and Bioanalytical Chemistry. (2021). Accurate characterization of β-amyloid (Aβ40, Aβ42) standards using species-specific isotope dilution by means of HPLC-ICP-MS. Analytical and Bioanalytical Chemistry, 413(24), 6073-6083. [Link]
- Preet, S., et al. (2021). Accurate characterization of β-amyloid (Aβ40, Aβ42) standards using species-specific isotope dilution by means of HPLC-ICP-MS/MS. Analytical and Bioanalytical Chemistry, 413(24), 6073-6083. [Link]
- British Journal of Pharmacology. (2021). Limitations of drug concentrations used in cell culture studies for understanding clinical responses of NSAIDs. British Journal of Pharmacology, 178(19), 3843-3858. [Link]
- The Journal of Pharmacology and Experimental Therapeutics. (1996). New insights into the site and mode of antinociceptive action of flurbiprofen enantiomers. The Journal of Pharmacology and Experimental Therapeutics, 278(2), 526-532. [Link]
- ResearchGate. (2020). Quantification of Aβ 42 and Aβ 40 concentrations in conditioned medium and cell lysates at 24 h post-transfection.
- Flurbiprofen suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2. (2020). Oncology Letters, 19(5), 3421-3428. [Link]
- Wolfe, M. S. (2009). γ-Secretase Inhibition and Modulation for Alzheimer's Disease. Journal of neurochemistry, 110(3), 737–746. [Link]
- Journal of Clinical Investigation. (2003). Cyclooxygenase (COX)-2 and COX-1 potentiate beta-amyloid peptide generation through mechanisms that involve gamma-secretase activity.
- ResearchGate. (n.d.). Concentrations of Aβ40 and Aβ42 in the neuroblastoma supernatant using...
- Sensors (Basel, Switzerland). (2018). In Vitro Quantified Determination of β-Amyloid 42 Peptides, a Biomarker of Neuro-Degenerative Disorders, in PBS and Human Serum Using a Simple, Cost-Effective Thin Gold Film Biosensor. Sensors (Basel, Switzerland), 18(11), 3920. [Link]
- Journal of Biological Chemistry. (2003). Cyclooxygenase (COX)-2 and COX-1 potentiate beta-amyloid peptide generation through mechanisms that involve gamma-secretase activity. Journal of Biological Chemistry, 278(51), 51894-51900. [Link]
- British Journal of Pharmacology. (2002). Opposite effects of flurbiprofen and the nitroxybutyl ester of flurbiprofen on apoptosis in cultured guinea-pig gastric mucous cells. British Journal of Pharmacology, 136(6), 861-868. [Link]
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Technical Support Center: Investigating Felbinac Hepatotoxicity in Animal Models
Welcome to the technical support center for researchers investigating the hepatotoxicity of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid (Felbinac) in animal models. This resource, developed by our team of senior application scientists, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental design, execution, and data interpretation.
PART 1: Frequently Asked Questions (FAQs)
Q1: We are planning our first in vivo study on Felbinac's potential hepatotoxicity. Which animal model should we choose?
A1: The choice of animal model is critical and depends on your research question. For initial screening of dose-dependent (intrinsic) hepatotoxicity, the mouse model is widely used due to its convenience, the availability of transgenic strains, and a well-characterized response to hepatotoxins.[1] Rats are also a suitable option, and in some cases, their metabolic profile might be more analogous to humans for certain compounds.[1]
For a compound like Felbinac, a non-steroidal anti-inflammatory drug (NSAID), it's important to consider that its hepatotoxicity might be idiosyncratic, meaning it occurs in a small subset of individuals and may involve an immune component.[2] In such cases, a simple dose-escalation study in healthy rodents might not reveal toxicity. You might need to consider more complex models, such as co-treatment with a non-hepatotoxic dose of lipopolysaccharide (LPS) to mimic an inflammatory state, which can unmask the idiosyncratic potential of some NSAIDs.[3][4]
Q2: What are the key initial biomarkers we should measure to assess liver injury?
A2: The primary and most straightforward biomarkers for acute hepatocellular injury are the serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[5][6] An increase in these enzymes in the blood indicates damage to hepatocytes. It is also advisable to measure alkaline phosphatase (ALP) and total bilirubin to assess for cholestatic injury, which is another form of drug-induced liver injury.[6]
It's crucial to collect baseline blood samples before administering Felbinac to have a proper control for each animal. Blood samples should then be collected at various time points post-administration (e.g., 6, 12, 24, 48 hours) to capture the peak of injury.[7]
Q3: Our initial study with Felbinac showed no significant elevation in ALT/AST levels, but we still suspect liver involvement. What should we do next?
A3: This is a common challenge, especially with compounds that might cause more subtle or non-necrotic liver injury. Here are several steps to consider:
-
Histopathology: Even in the absence of significant enzyme elevation, there might be underlying histological changes. It is essential to perform a thorough histopathological examination of the liver tissue. Look for signs of inflammation, steatosis (fatty changes), apoptosis, or necrosis.[8]
-
Investigate Oxidative Stress: Many drug-induced liver injuries are mediated by oxidative stress.[9] You can measure markers of oxidative stress in liver tissue homogenates, such as malondialdehyde (MDA) for lipid peroxidation, and assess the levels of endogenous antioxidants like glutathione (GSH).[3][10]
-
Assess Mitochondrial Function: Mitochondria are a primary target for many hepatotoxic drugs.[11][12][13] Consider isolating mitochondria from the liver tissue to assess their function. Key assays include measuring the mitochondrial membrane potential, oxygen consumption rate, and ATP production.[14][15]
Q4: How do we investigate if Felbinac is undergoing metabolic activation to a reactive metabolite in the liver?
A4: The formation of reactive metabolites by cytochrome P450 (CYP) enzymes is a common mechanism of drug-induced liver injury.[16][17][18][19] To investigate this, you can perform in vitro studies using liver microsomes. By incubating Felbinac with liver microsomes and a trapping agent for reactive metabolites (e.g., glutathione or N-acetylcysteine), you can detect the formation of drug-metabolite adducts using techniques like mass spectrometry.
In your animal model, you can look for covalent binding of radiolabeled Felbinac to liver proteins.[17] An increased level of covalent binding that correlates with the extent of liver injury would strongly suggest the involvement of a reactive metabolite.
PART 2: Troubleshooting Guides
Issue 1: High variability in serum ALT/AST levels between animals in the same treatment group.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inconsistent Dosing | Ensure accurate and consistent administration of Felbinac. For oral gavage, verify the technique to avoid accidental administration into the lungs. | The bioavailability of the compound can vary significantly with improper administration, leading to different levels of liver exposure. |
| Fasting Status | Standardize the fasting period for all animals before dosing. A 12-16 hour fast is common in mouse models of DILI.[1] | Fasting can deplete hepatic glutathione (GSH) levels, making the liver more susceptible to injury from reactive metabolites and reducing variability due to nutritional status.[1] |
| Underlying Infections | Ensure the use of specific-pathogen-free (SPF) animals and maintain a clean animal facility. | Subclinical infections can cause a low-grade inflammatory state, which can either potentiate or confound the hepatotoxic effects of a drug. |
| Genetic Variability | Use inbred strains of mice (e.g., C57BL/6) to minimize genetic differences between individuals. | Genetic polymorphisms in drug-metabolizing enzymes and immune response genes can significantly influence susceptibility to DILI.[13] |
Issue 2: Histopathology results are inconclusive or show unexpected findings.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Improper Tissue Fixation | Ensure the liver is perfused with saline to remove blood before fixation in 10% neutral buffered formalin. The fixation time should be adequate (24-48 hours). | Incomplete fixation can lead to artifacts that resemble cellular necrosis or degeneration, confounding the interpretation of the results. |
| Incorrect Sectioning Plane | When sectioning the liver, ensure a consistent anatomical location is sampled for all animals. | The distribution of drug-induced liver injury can be zonal (e.g., centrilobular, periportal). Inconsistent sectioning can lead to missing the area of injury. |
| Timing of Necropsy | Perform a time-course study to identify the optimal time point for observing histopathological changes. | The peak of histological damage may not coincide with the peak of serum enzyme elevation. Early time points might show apoptosis, while later time points show necrosis and inflammation.[7] |
| Need for Special Stains | If you suspect steatosis, use Oil Red O staining on frozen sections. To assess for fibrosis in a chronic study, use Masson's trichrome stain. | Standard Hematoxylin and Eosin (H&E) staining may not be sufficient to identify all types of liver pathology. |
PART 3: Experimental Protocols & Methodologies
Protocol 1: Acute Hepatotoxicity Study in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast the mice for 12-16 hours overnight before dosing, with free access to water.[1]
-
Dosing:
-
Prepare a formulation of Felbinac in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer Felbinac via oral gavage or intraperitoneal injection at various doses (e.g., 50, 100, 200 mg/kg).
-
Include a vehicle control group.
-
-
Sample Collection:
-
At selected time points (e.g., 6, 12, 24, 48 hours) post-dosing, anesthetize the mice.
-
Collect blood via cardiac puncture for serum biochemistry (ALT, AST, ALP, Bilirubin).
-
Perfuse the liver with ice-cold saline.
-
Collect liver tissue for histopathology (fix in 10% formalin) and for biochemical assays (snap-freeze in liquid nitrogen and store at -80°C).
-
-
Analysis:
-
Analyze serum samples for liver enzymes.
-
Process fixed liver tissue for H&E staining and pathological evaluation.
-
Use frozen liver tissue for measuring oxidative stress markers (MDA, GSH) and for mitochondrial studies.
-
Protocol 2: Assessment of Mitochondrial Respiration
-
Mitochondrial Isolation: Isolate mitochondria from fresh (not frozen) liver tissue using differential centrifugation.
-
Respirometry: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).
-
Substrates and Inhibitors:
-
Use substrates for Complex I (e.g., pyruvate, glutamate, malate) and Complex II (e.g., succinate) to assess different parts of the electron transport chain.
-
Use inhibitors like rotenone (Complex I), antimycin A (Complex III), and oligomycin (ATP synthase) to dissect the respiratory states.
-
-
Measurement: Measure the oxygen consumption rate (OCR) in different respiratory states (e.g., State 3 with ADP, State 4 with oligomycin) to determine parameters like the respiratory control ratio (RCR) and P/O ratio (ADP/Oxygen ratio). A decrease in these parameters in mitochondria from Felbinac-treated animals would indicate mitochondrial dysfunction.[11][12]
PART 4: Visualizations
Experimental Workflow for Assessing Hepatotoxicity
Caption: Key pathways in drug-induced hepatotoxicity.
PART 5: References
-
McGill, M. R., & Jaeschke, H. (2019). ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1865(5), 1031–1039. [Link]
-
McGill, M. R., & Jaeschke, H. (2018). Animal models of drug-induced liver injury. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]
-
Ramachandran, A., & Jaeschke, H. (2018). Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives. Journal of Clinical and Translational Research, 4(1), 75–99. [Link]
-
Ramachandran, A., & Jaeschke, H. (2018). Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives. ResearchGate. [Link]
-
Dev, A., & De, D. (2023). Development on Animal Models for Drug/Chemical Induced Liver Injury. Research Journal of Pharmacy and Technology, 16(1), 438-445. [Link]
-
Park, B. K., Kitteringham, N. R., Powell, H., & Pirmohamed, M. (2005). The role of metabolic activation in drug-induced hepatotoxicity. Annual review of pharmacology and toxicology, 45, 177–202. [Link]
-
Aguilar Mora, F. A. (2021). Targeting mitochondria to prevent diclofenac-induced liver toxicity. University of Groningen. [Link]
-
Yang, T., Liu, Y., Wang, Y., Zhang, L., & Li, F. (2019). Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives. Journal of clinical and translational hepatology, 7(2), 164–172. [Link]
-
Mihajlovic, M., & Vinken, M. (2022). Mitochondria as the Target of Hepatotoxicity and Drug-Induced Liver Injury: Molecular Mechanisms and Detection Methods. International journal of molecular sciences, 23(6), 3315. [Link]
-
Uetrecht, J. (2011). Metabolic activation in drug-induced liver injury. Expert opinion on drug metabolism & toxicology, 7(9), 1093–1103. [Link]
-
Mihajlovic, M., & Vinken, M. (2022). Mitochondria as the Target of Hepatotoxicity and Drug-Induced Liver Injury: Molecular Mechanisms and Detection Methods. International journal of molecular sciences, 23(6), 3315. [Link]
-
Alempijevic, T., Zec, S., & Milosavljevic, T. (2017). Models of Drug Induced Liver Injury (DILI) - Current Issues and Future Perspectives. Current drug metabolism, 18(1), 81–91. [Link]
-
Vinken, M., & Jaeschke, H. (2016). Experimental models of hepatotoxicity related to acute liver failure. Archives of toxicology, 90(11), 2649–2660. [Link]
-
David, S., & Hamilton, J. P. (2016). Drug-Induced Liver Injury: Pattern Recognition and Future Directions. Gut and liver, 10(1), 21–28. [Link]
-
Russmann, S., & Kullak-Ublick, G. A. (2009). Drug-Induced Hepatotoxicity: Metabolic, Genetic and Immunological Basis. International journal of molecular sciences, 10(11), 4848–4873. [Link]
-
Thapa, B. R., & Walia, A. (2007). Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease. Medscape. [Link]
-
Pessayre, D., & Fromenty, B. (2005). Biochemical mechanisms in drug-induced liver injury: Certainties and doubts. World journal of gastroenterology, 11(39), 6036–6043. [Link]
-
Gupta, R. K., Chaudhary, S., El-Shorbagi, A. N., Sara, U. S., Shukla, P., & Swain, S. (2022). A Comprehensive Review of Experimental Animal Models of Hepatopathy. Journal of Pharmaceutical Research International, 34(23A), 1-10. [Link]
-
Weinstock, C., & Lee, W. M. (2014). Drug-Induced Liver Injury: Advances in Mechanistic Understanding that will Inform Risk Management. Clinical liver disease, 4(2), 33–37. [Link]
-
Canbay, A., & Sowa, J. P. (2021). Mechanisms of drug induced liver injury. World journal of gastroenterology, 27(20), 2495–2506. [Link]
-
Park, B. K., Kitteringham, N. R., Powell, H., & Pirmohamed, M. (2005). The Role of Metabolic Activation in Drug-Induced Hepatotoxicity. ResearchGate. [Link]
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Vinken, M., & Maes, M. (2013). Drug-induced liver injury: mechanisms, types and biomarkers. Current medicinal chemistry, 20(24), 3027–3036. [Link]
-
Zou, W., Friedman, S. L., & Roth, R. A. (2010). Oxidative stress is important in the pathogenesis of liver injury induced by sulindac and lipopolysaccharide cotreatment. Toxicology, 272(1-3), 32–38. [Link]
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Cichoż-Lach, H., & Michalak, A. (2014). Oxidative Stress in Liver Pathophysiology and Disease. International journal of molecular sciences, 15(7), 12518–12542. [Link]
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Zou, W., Friedman, S. L., & Roth, R. A. (2010). Oxidative stress is important in the pathogenesis of liver injury induced by sulindac and lipopolysaccharide cotreatment. Toxicology, 272(1-3), 32–38. [Link]
-
S-F, L., & de la Monte, S. M. (2009). Oxidative Stress and Inflammation in Hepatic Diseases: Therapeutic Possibilities of N-Acetylcysteine. Liver international : official journal of the International Association for the Study of the Liver, 29(9), 1308–1317. [Link]
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Janbaz, K. H., Hassan, W., Mehmood, M. H., & Gilani, A. H. (2018). Govaniadine Ameliorates Oxidative Stress, Inflammation, and Kupffer Cell Activation in Carbon Tetrachloride-Induced Hepatotoxicity in Rats. Evidence-based complementary and alternative medicine : eCAM, 2018, 9280148. [Link]
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- 2. Drug-Induced Liver Injury: Advances in Mechanistic Understanding that will Inform Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative stress is important in the pathogenesis of liver injury induced by sulindac and lipopolysaccharide cotreatment - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid
Welcome to the technical support resource for the synthesis of 2-(2-fluoro-[1,1'-biphenyl]-4-yl)acetic acid (CAS 5001-96-7). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important flurbiprofen intermediate.[1][2] We will delve into the causality behind experimental choices, providing actionable troubleshooting advice grounded in established organometallic and purification principles.
Overview of Synthetic Strategy
The most prevalent and scalable route to this compound involves a two-stage process. First, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is employed to construct the core biphenyl structure.[3][4] This is followed by the saponification (hydrolysis) of an ester precursor to yield the final carboxylic acid. This strategy allows for the late-stage formation of the acid, which can simplify purification and prevent undesirable side reactions during the carbon-carbon bond formation.
General Synthetic Workflow
Caption: High-level two-stage synthesis pathway.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Part 1: The Suzuki-Miyaura Coupling Reaction
The Suzuki coupling is a robust method for forming C-C bonds, but its success is highly dependent on the interplay between the catalyst, base, solvent, and substrate quality.[5][6]
Question 1: My Suzuki coupling reaction has a very low yield or has failed completely. What are the most common causes?
Answer: Failure in a Suzuki coupling typically points to one of five key areas: the catalyst, the base, the reactants, the solvent, or the atmosphere.
Troubleshooting Decision Tree
Caption: Decision logic for troubleshooting Suzuki coupling failures.
-
Catalyst Inactivity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (like PdCl₂(dppf)), it must be reduced in situ. More importantly, Pd(0) is oxygen-sensitive. Inadequate degassing of your reaction mixture can lead to oxidation and catalyst death.
-
Solution: Ensure your solvent is thoroughly degassed before adding the catalyst. Sparging with an inert gas (argon or nitrogen) for 10-15 minutes is effective.[5] For sensitive reactions, use a robust precatalyst or fresh Pd(PPh₃)₄.
-
-
Inappropriate Base: The base plays a critical role in the transmetalation step by activating the boronic acid.[7] The choice of base can dramatically influence the reaction rate and yield.
-
Causality: A base that is too weak may not facilitate transmetalation efficiently. A base that is too strong can promote side reactions or degradation of base-sensitive functional groups (like your ester). Solubility also matters; the base must be able to interact at the interface of the solvent phases if a biphasic system is used.
-
Solution: Sodium carbonate (Na₂CO₃) is a common choice, but if yields are low, consider switching to a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5]
-
-
Boronic Acid Degradation (Protodeborylation): Phenylboronic acid can degrade, especially in the presence of water or trace acid, to benzene. This is a common cause of low yields.
Question 2: I am seeing significant amounts of a homocoupled (biphenyl) side product from my phenylboronic acid. How can I minimize this?
Answer: Homocoupling is often a result of oxygen in the reaction mixture, which can promote the oxidative dimerization of the boronic acid.
-
Mechanistic Insight: While the exact mechanism is debated, it is well-established that rigorous exclusion of oxygen is the primary method to prevent this side reaction.
-
Optimization Protocol:
-
Combine the aryl halide, phenylboronic acid, and base in the reaction flask.
-
Seal the flask and perform at least three vacuum/inert gas backfill cycles.
-
Add the degassed solvent via cannula or syringe.
-
Sparge the resulting mixture with argon for another 10 minutes.
-
Finally, add the palladium catalyst under a positive pressure of inert gas. This ensures the catalyst is introduced into a truly anaerobic environment.
-
Table 1: Recommended Suzuki Coupling Conditions
| Parameter | Recommended | Rationale & Notes |
| Aryl Halide | Ethyl 2-(4-bromo-2-fluorophenyl)acetate | The bromide offers a good balance of reactivity and stability. Iodides are more reactive but costlier; chlorides are less reactive.[4] |
| Boronic Acid | Phenylboronic Acid (1.1 - 1.3 equiv.) | A slight excess helps drive the reaction to completion. Check for purity. |
| Catalyst | Pd(PPh₃)₄ (1-3 mol%) or PdCl₂(dppf) (1-3 mol%) | Pd(PPh₃)₄ is a direct Pd(0) source. PdCl₂(dppf) is an air-stable Pd(II) precatalyst, robust and effective for many systems. |
| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv.) | K₃PO₄ is often superior for less reactive halides. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | The water is crucial for dissolving the inorganic base and facilitating the catalytic cycle.[5] |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy for the reaction without significant thermal decomposition. |
Part 2: Saponification (Ester Hydrolysis)
The final step is the conversion of the ester intermediate to the desired carboxylic acid. While seemingly straightforward, this step can be a source of yield loss if not properly controlled.
Question 3: My hydrolysis reaction is incomplete, even after extended reaction times. What should I do?
Answer: Incomplete hydrolysis is usually due to steric hindrance around the ester or insufficient reactivity of the base/solvent system.
-
Causality: The biphenyl group is bulky, which can shield the ester's carbonyl carbon from nucleophilic attack by the hydroxide ion. Additionally, the ester intermediate may have poor solubility in a purely aqueous base.
-
Solutions:
-
Add a Co-solvent: Introduce an organic solvent like tetrahydrofuran (THF) or methanol. This creates a homogeneous solution, increasing the effective concentration of both the ester and the hydroxide, thereby accelerating the reaction. A 1:1 mixture of THF:1M NaOH(aq) is a good starting point.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the rate of hydrolysis.[8]
-
Switch the Base: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for sterically hindered esters, as the smaller lithium cation coordinates more efficiently with the carbonyl oxygen, making it more electrophilic.
-
Question 4: After acidic workup, my product is oily or difficult to purify. I suspect side reactions during hydrolysis. What could be happening?
Answer: The primary concerns during hydrolysis are degradation and incomplete protonation during workup. Aryl acetic acid esters can be sensitive.
-
Potential Side Reaction: While less common for this specific structure, harsh basic conditions (high temperature, high base concentration) can potentially lead to decomposition pathways.
-
Workup & Purification Issues:
-
Incomplete Protonation: After hydrolysis, you have the sodium or lithium salt of your carboxylic acid dissolved in the aqueous/organic layer. To get the neutral product, you must acidify the solution to a pH of ~1-2. If the pH is not sufficiently acidic, some of the product will remain as the salt, reducing the amount you can extract into an organic solvent. Always check the pH with litmus paper or a pH meter.
-
Emulsion Formation: The carboxylate salt can act as a surfactant, leading to emulsions during the acidic workup and extraction. If this occurs, adding brine (saturated NaCl solution) can help break the emulsion.
-
Purification Strategy: The best way to purify the final product is often through recrystallization. A solvent system like toluene, ethyl acetate/hexanes, or isopropanol/water can be effective. Alternatively, an acid-base extraction can be used to separate your acidic product from any neutral impurities (like unreacted ester) before final purification.
-
Table 2: Recommended Hydrolysis Conditions
| Parameter | Recommended | Rationale & Notes |
| Base | LiOH·H₂O (2.0 - 3.0 equiv.) | Highly effective for hindered esters.[8] |
| Solvent | THF / H₂O (e.g., 3:1) | Ensures homogeneity and improves reaction rate. |
| Temperature | Room Temperature to 40 °C | Start at room temperature; warm gently if the reaction is slow. Avoid excessive heat. |
| Reaction Time | 2 - 12 hours | Monitor by TLC or LC-MS until starting material is consumed. |
| Workup | 1. Remove THF in vacuo. 2. Dilute with H₂O. 3. Wash with Et₂O or EtOAc to remove neutral impurities. 4. Acidify aqueous layer to pH 1-2 with 1M HCl. 5. Extract product with EtOAc. 6. Dry organic layer (Na₂SO₄), filter, and concentrate. | This sequence ensures a cleaner crude product before final purification. |
References
- Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- ChemLibre Texts. (2024). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- PubChem. (n.d.). This compound. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Kalaritis, P., & Regenye, R. W. (1990). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. Organic Syntheses, 69, 10. [Link]
Sources
- 1. (2-FLUORO-4-BIPHENYL)ACETIC ACID | 5001-96-7 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid
Welcome to the technical support guide for 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. As an important intermediate and a known impurity in the synthesis of Flurbiprofen, achieving high purity is critical for downstream applications in research and drug development.[1][2] This guide is designed to provide you with the mechanistic insights and practical protocols necessary to overcome common purification challenges.
Part 1: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Q1: My post-synthesis workup yields a crude product with significant impurities. What are the most likely contaminants and how do I remove them?
A1: The impurity profile of crude this compound is highly dependent on its synthetic route, which commonly involves a Suzuki-Miyaura coupling reaction.[3][4][5] The primary contaminants typically fall into three categories: starting materials, reaction byproducts, and catalyst residues.
Common Impurities and Their Origins
| Impurity Type | Specific Examples | Typical Origin |
|---|---|---|
| Unreacted Starting Materials | (4-carboxymethyl-3-fluorophenyl)boronic acid; 1-bromo-4-phenylbenzene | Incomplete reaction |
| Homocoupling Byproducts | Biphenyl, 4,4'-dicarboxymethyl-2,2'-difluorobiphenyl | Side reaction of boronic acids, often promoted by oxygen.[6] |
| Catalyst Residues | Palladium complexes, phosphine ligands | Incomplete removal of the palladium catalyst used in the coupling reaction.[7] |
| Inorganic Salts | Boric acid, sodium or potassium salts | Byproducts and reagents from the Suzuki reaction workup.[8] |
Initial Purification Strategy: Acid-Base Extraction
The carboxylic acid functionality of your target compound is the key to a simple and effective initial purification. An acid-base extraction can effectively separate it from neutral impurities like biphenyl (a homocoupling product) and unreacted organohalides.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Base Wash: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M sodium hydroxide (NaOH) solution. The target acid will deprotonate and move into the aqueous layer as its sodium salt, leaving neutral impurities in the organic layer.
-
Expert Insight: Repeat the basic extraction 2-3 times to ensure complete transfer of the acidic product.
-
-
Separation: Carefully separate the aqueous layer. The organic layer containing neutral impurities can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with 1 M hydrochloric acid (HCl) until the pH is ~2. Your product will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum.
This procedure should significantly enhance the purity of your material, making it more amenable to final purification by recrystallization or chromatography.
Q2: I'm struggling with recrystallization. My compound either "oils out" or the yield is very low. How can I develop a robust recrystallization protocol?
A2: Recrystallization is an excellent method for purifying this compound, given its solid nature (Melting Point: 140-142°C).[1] Success hinges on selecting the right solvent system. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
Troubleshooting Flowchart for Recrystallization
Sources
- 1. (2-FLUORO-4-BIPHENYL)ACETIC ACID | 5001-96-7 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Managing 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid Induced Liver Enzyme Elevation
Prepared by the Senior Application Scientist Team
Introduction: This guide is designed for researchers, scientists, and drug development professionals utilizing 2-(2-fluoro-[1,1'-biphenyl]-4-yl)acetic acid, a nonsteroidal anti-inflammatory drug (NSAID) also known as flurbiprofen.[1][2] While therapeutically effective, flurbiprofen, like many NSAIDs, has been associated with a low rate of serum enzyme elevations and, in rare instances, clinically apparent acute liver injury.[1][2][3] Prospective studies indicate that up to 15% of patients on NSAIDs may experience mild, transient, and asymptomatic elevations in serum aminotransferases.[1] Marked elevations (greater than 3 times the upper limit of normal) are far less common, occurring in under 1% of patients.[1] This document provides a structured, in-depth approach to troubleshooting, investigating, and managing unexpected liver enzyme elevations encountered during your preclinical experiments.
Part 1: Frequently Asked Questions & Immediate Actions
This section addresses the most immediate questions that arise upon observing unexpected signs of hepatotoxicity.
Q1: We've observed elevated ALT and AST levels in our animal model after administering flurbiprofen. What are the immediate next steps?
A1: An elevation in Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) is a primary indicator of hepatocellular injury.[4] A systematic approach is critical to confirm the finding and determine the cause.
Immediate Action Plan:
-
Confirm the Finding: Repeat the liver chemistry panel on the affected animals and include a control group to ensure the validity of the initial result.
-
Cease Dosing (if possible): In non-critical studies, temporarily halt administration of the compound to the affected cohort to see if the enzyme levels begin to normalize. Rapid normalization of aminotransferases after stopping the drug strongly supports a diagnosis of drug-induced liver injury (DILI).
-
Perform a Clinical Assessment: Examine the animals for any physical signs of hepatotoxicity, such as jaundice, lethargy, or abdominal swelling.[5]
-
Characterize the Injury Pattern: Calculate the R-ratio to determine if the injury is hepatocellular, cholestatic, or mixed. This is a crucial step in guiding your follow-up investigation.[6][7]
-
R-Ratio = (ALT value ÷ ALT ULN) / (Alkaline Phosphatase value ÷ ALP ULN)
-
Hepatocellular Injury: R ≥ 5
-
Mixed Injury: 2 < R < 5
-
Cholestatic Injury: R ≤ 2
-
-
Histopathology: If the study protocol allows, collecting liver tissue for histopathological analysis is the definitive step to observe and characterize the nature and extent of liver damage (e.g., necrosis, steatosis, cholestasis).
Q2: How can we definitively confirm that the liver enzyme elevation is caused by flurbiprofen and not another experimental variable?
A2: Establishing causality requires a process of elimination and direct mechanistic investigation.
Confirmation Strategy:
-
Dose-Response Relationship: Design a study with multiple dosing groups (e.g., low, medium, high dose) of flurbiprofen. A clear correlation between increasing dose and the magnitude of enzyme elevation strongly implicates the compound.
-
Vehicle Control Group: Always include a group that receives only the vehicle used to dissolve/suspend flurbiprofen. This rules out any toxicity from the formulation itself.
-
Review Concomitant Medications: Ensure no other compounds or substances were administered that have known hepatotoxic potential.
-
Dechallenge and Rechallenge (Use with Caution): A "dechallenge" involves stopping the drug and observing if liver enzymes normalize. A "rechallenge" (re-administering the drug after recovery) can provide strong evidence but carries ethical considerations in animal studies and should be carefully justified and designed to use the lowest possible effective dose.
-
In Vitro Analysis: Use in vitro models, such as primary hepatocytes, to directly assess the cytotoxic potential of flurbiprofen on liver cells, as detailed in Part 2 of this guide.[8][9][10]
Q3: What are the suspected mechanisms behind flurbiprofen-induced liver injury?
A3: The precise mechanism of flurbiprofen hepatotoxicity is not fully understood but is thought to be an idiosyncratic reaction rather than a direct, predictable toxicity.[1][11] This means the reaction occurs in susceptible individuals and is not strictly dose-dependent.[12]
Leading Hypotheses for NSAID-Induced Liver Injury:
-
Metabolic Activation: Flurbiprofen is extensively metabolized by the liver, primarily via the cytochrome P450 enzyme CYP2C9.[1] It's hypothesized that this process can generate reactive metabolites. These unstable molecules can form covalent bonds with cellular proteins, leading to oxidative stress, mitochondrial injury, and the formation of drug-protein adducts that can trigger an immune response.[12][13]
-
Mitochondrial Dysfunction: Some NSAIDs have been shown to impair mitochondrial function by uncoupling oxidative phosphorylation. This disrupts cellular energy (ATP) production, increases reactive oxygen species (ROS), and can initiate apoptosis or necrosis.[14][15]
-
Immune-Mediated Hypersensitivity: The drug or its metabolites may act as haptens, binding to liver proteins and forming neoantigens.[12] In susceptible individuals, these neoantigens can provoke an immune response, leading to inflammatory liver damage.[1][12] Clinically, this can sometimes present with features like fever and rash.[1]
Part 2: In-Depth Troubleshooting Guides & Protocols
This section provides detailed experimental workflows to investigate the mechanisms of observed hepatotoxicity.
Guide 1: In Vitro Hepatotoxicity Assessment using Primary Hepatocytes
Primary hepatocytes are considered the gold standard for in vitro toxicity testing as they retain many of the metabolic functions of the in vivo liver for a short period.[8]
Objective: To determine the direct cytotoxic potential of flurbiprofen on liver cells and establish a concentration-response curve.
Experimental Protocol:
-
Cell Culture:
-
Thaw cryopreserved primary human or rodent hepatocytes according to the supplier's protocol.
-
Seed the cells in collagen-coated 96-well plates at an appropriate density.
-
Allow cells to attach and form a monolayer (typically 4-6 hours).
-
-
Compound Preparation:
-
Prepare a stock solution of flurbiprofen in a suitable solvent (e.g., DMSO).
-
Create a serial dilution series in cell culture medium to achieve a range of final concentrations (e.g., from 0.1 µM to 1000 µM). Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤ 0.1%).
-
-
Dosing:
-
Remove the seeding medium from the hepatocytes and replace it with the medium containing the various concentrations of flurbiprofen.
-
Include vehicle-only control wells and positive control wells (e.g., with a known hepatotoxin like chlorpromazine).
-
-
Incubation:
-
Incubate the plates for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
Cytotoxicity Assay (e.g., LDH or MTS Assay):
-
LDH Assay (Measures Membrane Integrity): At the end of the incubation, collect a sample of the supernatant to measure the activity of lactate dehydrogenase (LDH) released from damaged cells.
-
MTS/MTT Assay (Measures Metabolic Activity): Add the MTS or MTT reagent to the remaining cells and incubate as per the manufacturer's instructions. Measure the absorbance to determine cell viability.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity or viability relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC50 (the concentration at which 50% of cell viability is lost).
-
Workflow for In Vitro Hepatotoxicity Investigation
Caption: Workflow for assessing in vitro hepatotoxicity.
Part 3: Data Interpretation & Reference Tables
Interpreting In Vitro Results
An in vitro study of NSAIDs found that toxic effects from flurbiprofen were observed in cultured hepatocytes at concentrations 10 times higher than the therapeutic plasma concentration.[16] This suggests a margin of safety. If your in vitro assay reveals a low IC50 value (i.e., cytotoxicity at low concentrations), it may indicate a higher potential for direct toxicity.
Table 1: Representative Baseline Liver Enzyme Values in Common Preclinical Models
This table provides approximate reference ranges. Values can vary significantly based on the specific strain, age, sex, and health status of the animals, as well as the assay methodology. It is imperative to establish baseline values for your specific animal colony.
| Parameter | Species | Approximate Normal Range |
| ALT | Mouse (C57BL/6) | 20 - 80 U/L |
| Rat (Sprague-Dawley) | 25 - 90 U/L | |
| Beagle Dog | 10 - 125 U/L | |
| AST | Mouse (C57BL/6) | 50 - 150 U/L |
| Rat (Sprague-Dawley) | 60 - 180 U/L | |
| Beagle Dog | 15 - 66 U/L | |
| ALP | Mouse (C57BL/6) | 40 - 150 U/L |
| Rat (Sprague-Dawley) | 60 - 300 U/L | |
| Beagle Dog | 23 - 212 U/L |
Source: Adapted from various veterinary and toxicology reference materials.
Regulatory Context and Hy's Law
During drug development, observations of liver enzyme elevation are evaluated in the context of "Hy's Law". This rule of thumb, often cited by regulatory agencies like the FDA, identifies drugs with a high potential to cause severe liver injury.[17][18] The criteria are:
-
The drug causes hepatocellular injury (ALT or AST elevation > 3x the upper limit of normal).
-
There is a concurrent elevation in total bilirubin (> 2x the upper limit of normal).
-
There is no other explanation for the combination of findings (e.g., viral hepatitis, pre-existing liver disease).
Observing this pattern in preclinical studies is a significant safety signal that requires thorough investigation.
Hypothetical Mechanistic Pathway for NSAID Hepatotoxicity
Caption: Potential pathways of flurbiprofen-induced liver injury.
References
- National Institute of Diabetes and Digestive and Kidney Diseases. (2025). Flurbiprofen. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- Godoy, P., Hewitt, N. J., Albrecht, U., Andersen, M. E., Ansari, N., Bhattacharya, S., ... & Cirit, M. (2013). In vitro models for liver toxicity testing. Toxicology Research, 2(3), 119-130.
- Boelsterli, U. A. (2003). Mechanisms of NSAID-induced hepatotoxicity: focus on nimesulide. Drug Safety, 26(9), 633-648.
- Guguen-Guillouzo, C., & Guillouzo, A. (2010). In vitro models for liver toxicity testing. Expert Opinion on Drug Metabolism & Toxicology, 6(5), 579-597.
- Mirahmad, M., Sabourian, R., Mahdavi, M., Larijani, B., & Safavi, M. (2022). In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation. Drug Metabolism Reviews, 54(2), 209-232.
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- Schoonheydt, F., Ceelen, L., & Vinken, M. (2004). In vitro models to study hepatotoxicity. Methods in molecular biology (Clifton, N.J.), 290, 271-280.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Nonsteroidal Antiinflammatory Drugs (NSAIDs). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- Gómez-Lechón, M. J., Donato, M. T., & Castell, J. V. (2019). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. International journal of molecular sciences, 20(15), 3656.
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- Yilmaz, S., Ataseven, H., Kalkan, I. H., Kucuk, S. H., Koklu, S., & Ertugrul, I. (2014). Prolonged Cholestatic Jaundice Associated With Flurbiprofen. Journal of Pharmacy Practice, 27(4), 396-398.
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Technical Support Center: 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid (Flurbiprofen)
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals utilizing 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid, commonly known as Flurbiprofen. Its purpose is to provide in-depth technical guidance, interpret complex or unexpected experimental outcomes, and offer robust troubleshooting strategies.
Introduction: Beyond a Simple NSAID
This compound (Flurbiprofen) is a well-established non-steroidal anti-inflammatory drug (NSAID) from the phenylalkanoic acid class[1]. While its primary, well-documented mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis, its utility in a research context is far more nuanced[2][3].
Flurbiprofen is a chiral compound, marketed as a racemic mixture of S-(+)- and R-(-)-enantiomers. These enantiomers possess distinct pharmacological profiles, a critical consideration for experimental design[4]. Furthermore, Flurbiprofen and its enantiomers have been identified as modulators of γ-secretase, an enzyme complex central to the generation of amyloid-beta (Aβ) peptides implicated in Alzheimer's disease[5][6][7]. This dual activity presents unique opportunities for investigation but also potential for confounding results if not properly understood.
This document serves as a resource to navigate these complexities, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Flurbiprofen?
A1: The primary mechanism is the non-selective inhibition of cyclooxygenase enzymes, COX-1 and COX-2[3]. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[2][8]. The S-(+)-enantiomer is predominantly responsible for this anti-inflammatory activity[4][9].
Q2: How does Flurbiprofen affect Alzheimer's disease pathology in experimental models?
A2: Flurbiprofen can act as a γ-secretase modulator (GSM). It selectively reduces the production of the neurotoxic 42-amino-acid form of amyloid beta (Aβ42) without significantly affecting total Aβ production[5][6][10]. It is believed to directly target the γ-secretase complex[5][6][7]. Both R- and S-enantiomers demonstrate this Aβ42-lowering effect, making the R-enantiomer a valuable tool for studying this pathway without the confounding effects of COX inhibition[5][6].
Q3: What are the key differences between the R-(-) and S-(+) enantiomers?
A3: This is a critical point for experimental design:
-
S-(+)-Flurbiprofen: Possesses potent COX-1 and COX-2 inhibitory activity and is therefore responsible for the compound's primary anti-inflammatory effects[4][9][11]. It also contributes to the gastrointestinal side effects typical of NSAIDs.
-
R-(-)-Flurbiprofen: Is virtually inactive as a COX inhibitor at therapeutic concentrations[6][12]. However, it retains the ability to modulate γ-secretase and lower Aβ42 levels[5][10]. It also exhibits antinociceptive effects through a central mechanism distinct from prostaglandin inhibition[13]. Importantly, in humans, there is negligible chiral inversion of the R- to the S-enantiomer[4][6].
Q4: How should I prepare a stock solution of Flurbiprofen?
A4: Flurbiprofen is a white crystalline powder that is practically insoluble in water but soluble in organic solvents[14]. For in vitro cell-based assays, a high-concentration stock solution (e.g., 10-100 mM) is typically prepared in dimethyl sulfoxide (DMSO). It is crucial to ensure the final concentration of DMSO in your cell culture medium is non-toxic, generally below 0.1% to 0.5%, depending on the cell line. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: Are there any known off-target effects I should be aware of?
A5: Yes. Beyond COX and γ-secretase, research has shown that R-Flurbiprofen can inhibit the multidrug resistance-associated protein 4 (MRP4), a transporter responsible for exporting prostaglandins out of cells. This can lead to an intracellular accumulation of prostaglandins, effectively reducing their extracellular concentration without direct COX inhibition[12]. This presents a third potential mechanism that could influence experimental results, particularly in systems with high MRP4 expression.
Troubleshooting Guide: Interpreting Unexpected Results
Unexpected outcomes are common in research. This guide provides a logical framework for diagnosing and resolving issues encountered during experiments with Flurbiprofen.
| Observed Problem | Potential Cause(s) | Recommended Solution & Rationale |
| No inhibition of prostaglandin (e.g., PGE₂) production in a cell-based assay. | 1. Incorrect Enantiomer: You may be using R-Flurbiprofen, which has minimal COX-inhibitory activity[6][12]. | Verify Compound Identity: Confirm you are using racemic Flurbiprofen or S-Flurbiprofen. If studying Aβ42, the lack of PGE₂ inhibition with R-Flurbiprofen is an expected and useful negative control. |
| 2. Insufficient Concentration: The concentration used may be below the IC₅₀ for your specific cell system. | Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., 10 nM to 100 µM) to determine the IC₅₀. The IC₅₀ for COX inhibition is typically in the sub-micromolar to low micromolar range[9]. | |
| 3. Cell Line Insensitivity: The cell line may not express COX enzymes at a high level or may have an alternative pathway for prostaglandin synthesis. | Use a Positive Control: Treat cells with a known potent COX inhibitor (e.g., Indomethacin) to validate the assay. Confirm COX Expression: Use Western blot or qPCR to confirm COX-1/COX-2 expression in your cell line. | |
| High cellular toxicity observed at concentrations expected to be effective. | 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | Check Solvent Concentration: Ensure the final DMSO concentration is ≤0.1%. Run a vehicle-only control to assess solvent toxicity. |
| 2. Compound Degradation: The compound may have degraded, producing toxic byproducts. | Use Fresh Stock: Prepare a fresh stock solution from powder. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. | |
| 3. Off-Target Effects: At high concentrations (>300 µM), Flurbiprofen can induce toxicity unrelated to its primary mechanisms[10]. | Lower the Concentration: If possible, use the lowest effective concentration determined from your dose-response curve. Perform a cytotoxicity assay (e.g., LDH or MTT) in parallel with your functional assay. | |
| Inconsistent results or high variability between experimental replicates. | 1. Solubility Issues: The compound may be precipitating out of the solution at the working concentration in aqueous media. | Visually Inspect Media: Check for any precipitate in your treatment media. Protocol: See Protocol 1: Preparation and Application of Flurbiprofen Stock Solution. Consider using a formulation with better solubility if precipitation is a persistent issue. |
| 2. Protein Binding: Flurbiprofen binds extensively to albumin[4][15]. The concentration of serum (e.g., FBS) in your culture media can sequester the compound, reducing its effective (free) concentration. | Standardize Serum Concentration: Use the same batch and percentage of serum across all experiments. If results are still variable, consider reducing the serum concentration during the treatment period, but be mindful of cell health. | |
| No reduction in Aβ42 levels in an APP-overexpressing cell line. | 1. Insufficient Concentration: The concentrations required to modulate γ-secretase are significantly higher than those for COX inhibition. | Increase Concentration: Effective concentrations for Aβ42 reduction in vitro typically range from 50 µM to 250 µM[16]. Perform a dose-response study within this range. |
| 2. Assay Sensitivity: The ELISA or mass spectrometry method used may not be sensitive enough to detect a modest (e.g., 20-50%) reduction in Aβ42. | Validate Assay: Run positive controls (known γ-secretase inhibitors or modulators) and negative controls. Ensure your baseline Aβ42 levels are well within the detection range of the assay. | |
| 3. Alternative Processing/Degradation: Some studies suggest Flurbiprofen may enhance the clearance of Aβ peptides by extracellular proteolysis rather than solely inhibiting production[17]. | Consider a Different Mechanism: If direct γ-secretase modulation is not observed, investigate other possibilities. This could involve using broad-spectrum protease inhibitors to see if the Aβ42-lowering effect is blocked. |
Visualizing the Mechanisms & Troubleshooting Logic
To aid in experimental design and interpretation, the following diagrams illustrate the key pathways and a logical troubleshooting workflow.
Caption: Dual mechanisms of Flurbiprofen enantiomers.
Caption: A logical workflow for troubleshooting experiments.
Key Experimental Protocols
Protocol 1: Preparation and Application of Flurbiprofen Stock Solution
Causality: Proper solubilization and application are critical to ensure accurate and reproducible dosing. Using a DMSO stock minimizes insolubility in aqueous culture media and allows for consistent serial dilutions.
-
Weighing: On a calibrated analytical balance, carefully weigh out the desired amount of Flurbiprofen powder (e.g., 2.44 mg for a 10 mM stock in 1 mL).
-
Solubilization: Add the appropriate volume of sterile, molecular biology-grade DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Mixing: Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.
-
Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Application: When treating cells, perform serial dilutions of the stock solution in sterile cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (e.g., <0.1%).
Protocol 2: In Vitro Aβ42 Reduction Assay in H4 Neuroglioma Cells
Causality: This protocol validates the γ-secretase modulating activity of Flurbiprofen. It is based on methods described in foundational studies[10]. Using an established cell line and ELISA for detection provides a robust system to quantify changes in secreted Aβ42.
-
Cell Seeding: Seed Human H4 neuroglioma cells (which endogenously express APP) in 24-well plates at a density that will result in 80-90% confluency at the time of collection.
-
Cell Growth: Culture cells overnight in standard growth medium to allow for attachment.
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Treatment Preparation: Prepare serial dilutions of Flurbiprofen (racemic, R-, or S-enantiomer) in fresh culture medium. A typical concentration range to test is 0, 25, 50, 100, 250, and 500 µM. Include a vehicle-only (DMSO) control.
-
Treatment Application: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of Flurbiprofen or vehicle.
-
Incubation: Incubate the cells for the desired treatment period. For Aβ modulation, a 6 to 24-hour incubation is common[10].
-
Supernatant Collection: Carefully collect the conditioned medium from each well. Centrifuge at 1,000 x g for 5 minutes to pellet any detached cells or debris.
-
Aβ Quantification: Analyze the levels of Aβ42 and Aβ40 in the clarified supernatant using a commercially available sandwich ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the concentration of Aβ42 and Aβ40 for each treatment condition. Normalize the Aβ42 level to the Aβ40 level or to total protein concentration from the corresponding cell lysate to account for any differences in cell number or overall secretion. Express results as a percentage of the vehicle-treated control.
References
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- J. L. Eriksen, S. A. Sagi, T. E. Smith, et al. (2003). NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo.
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- van Hecken, A., et al. (2000). Flurbiprofen and enantiomers in ophthalmic solution tested as inhibitors of prostanoid synthesis in human blood. Journal of Ocular Pharmacology and Therapeutics. [Link]
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Technical Support Center: 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid (Flurbiprofen) Dose-Response Assays
Welcome to the technical support center for researchers utilizing 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid, commonly known as Flurbiprofen, in dose-response studies. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the scientific integrity and success of your experiments. My insights are drawn from extensive field experience with non-steroidal anti-inflammatory drug (NSAID) assays to help you navigate the common challenges and nuances of working with this compound.
Understanding the Mechanism of Action
Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes. [1][2][3]These enzymes, COX-1 and COX-2, are essential for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. [1][4]Flurbiprofen acts as a non-selective inhibitor of both COX-1 and COX-2. [1][4]The (S)-enantiomer of Flurbiprofen is the more potent inhibitor of COX isoenzymes. The inhibition of COX-2 is primarily responsible for the anti-inflammatory and analgesic effects of Flurbiprofen, while the inhibition of the constitutively expressed COX-1 can lead to some of the common side effects associated with NSAIDs, such as gastrointestinal irritation. [1][4]Understanding this dual-inhibition mechanism is crucial for designing relevant assays and interpreting your dose-response data correctly.
Troubleshooting Your Dose-Response Curve
A successful dose-response experiment yields a clear, sigmoidal curve from which you can derive key parameters like the IC50 (half-maximal inhibitory concentration). However, various factors can lead to ambiguous or unexpected results. Here are some common problems and their solutions:
Problem 1: Poor or No Dose-Response (Flat Curve)
Possible Causes & Solutions
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Compound Insolubility: Flurbiprofen has poor water solubility. [5][6]If the compound precipitates in your assay medium, the effective concentration will be much lower than intended.
-
Solution:
-
Check Solubility: Perform a kinetic or thermodynamic solubility assay to determine the solubility of Flurbiprofen in your specific assay buffer. [7][8][9][10] 2. Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. [11]Ensure the final concentration of the solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. [11] 3. Optimize Buffer pH: The solubility of Flurbiprofen can be pH-dependent. [12]Experiment with different buffer pH values to enhance solubility.
-
-
-
Incorrect Concentration Range: The tested concentrations may be too high or too low to capture the dynamic range of the dose-response curve.
-
Solution:
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Literature Review: Consult published studies for typical IC50 values of Flurbiprofen in similar assay systems to guide your concentration range selection. IC50 values for COX-1 and COX-2 are reported to be around 0.1 µM and 0.4 µM, respectively. [13] 2. Broad Concentration Range: For initial experiments, use a wide range of concentrations (e.g., from nanomolar to high micromolar) to ensure you capture the full curve.
-
-
-
Inactive Compound: The Flurbiprofen stock may have degraded.
-
Solution:
-
Proper Storage: Store the solid compound at room temperature and protect it from light. [11] 2. Fresh Stock Solution: Prepare fresh stock solutions for each experiment.
-
-
Problem 2: High Variability Between Replicates
Possible Causes & Solutions
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Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a common source of variability.
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Solution:
-
Homogeneous Cell Suspension: Ensure your cell suspension is thoroughly mixed before and during plating.
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Edge Effects: Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations.
-
-
-
Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can introduce significant errors.
-
Solution:
-
Calibrated Pipettes: Regularly calibrate your pipettes.
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Proper Technique: Use proper pipetting techniques to ensure accuracy and precision.
-
-
-
Assay Timing: The timing of reagent addition and signal detection can impact results.
-
Solution:
-
Consistent Timing: Maintain a consistent schedule for all steps of the assay.
-
Automation: If available, use automated liquid handlers to minimize human error.
-
-
Problem 3: Unexpected Curve Shape (Non-Sigmoidal)
Possible Causes & Solutions
-
Cytotoxicity at High Concentrations: At high concentrations, Flurbiprofen may induce cell death, leading to a steep drop-off in the dose-response curve that is not related to the specific target inhibition.
-
Solution:
-
Cell Viability Assay: Perform a parallel cell viability assay (e.g., MTT, LDH, or Calcein AM) to assess the cytotoxic effects of Flurbiprofen at the concentrations used in your primary assay. [14][15][16][17] 2. Limit Maximum Concentration: If cytotoxicity is observed, limit the maximum concentration in your dose-response experiment to non-toxic levels.
-
-
-
Assay Interference: Flurbiprofen may interfere with the assay detection method (e.g., fluorescence quenching).
-
Solution:
-
Control for Interference: Run a control experiment with Flurbiprofen and the detection reagents in the absence of cells or the target enzyme to check for any direct interference.
-
Alternative Assay: If interference is significant, consider using an alternative assay with a different detection method.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical IC50 value for Flurbiprofen?
The IC50 of Flurbiprofen is highly dependent on the assay system. For inhibition of purified COX-1 and COX-2 enzymes, reported IC50 values are approximately 0.48 µM and 0.47 µM, respectively, for the active (S)-enantiomer. [18]In whole blood assays, the IC50 for COX-1 and COX-2 inhibition by R-flurbiprofen was found to be 130 µM and 246 µM, respectively. [19] Q2: How should I prepare my Flurbiprofen stock solution?
A stock solution can be made by dissolving Flurbiprofen in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF). [11]The solubility is approximately 25 mg/mL in ethanol and DMF, and about 10 mg/mL in DMSO. [11]For aqueous solutions, the solubility in PBS (pH 7.2) is approximately 0.9 mg/mL. [11] Q3: What controls should I include in my dose-response experiment?
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve Flurbiprofen. This control is essential for normalizing your data.
-
Positive Control: A known inhibitor of your target (e.g., a different NSAID) to validate the assay performance.
-
Negative Control (No Treatment): Cells that are not treated with any compound.
Q4: How do I analyze my dose-response data?
Dose-response data is typically plotted with the log of the concentration on the x-axis and the response (e.g., percent inhibition) on the y-axis. The data is then fitted to a sigmoidal (four-parameter logistic) curve to determine the IC50, Hill slope, and maximum and minimum response. [20]Various software packages are available for this analysis.
Experimental Protocols
Protocol 1: Preparation of Flurbiprofen Stock Solution
-
Weighing: Accurately weigh out the desired amount of solid Flurbiprofen.
-
Dissolving: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10 mM).
-
Mixing: Vortex or sonicate until the compound is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Cell-Based Dose-Response Assay
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serial Dilution: Prepare a serial dilution of Flurbiprofen from your stock solution in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Flurbiprofen. Include vehicle and no-treatment controls.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Assay: Perform your primary assay to measure the desired biological response (e.g., prostaglandin E2 production via ELISA for COX inhibition).
-
Data Analysis: Analyze the data as described in the FAQ section.
Data Presentation
| Parameter | Description | Typical Value |
| Molecular Weight | The sum of the atomic weights of the atoms in a molecule. | 244.3 g/mol |
| Solubility (DMSO) | The maximum concentration of a solute that can dissolve in a solvent. | ~10 mg/mL [11] |
| Solubility (Ethanol) | The maximum concentration of a solute that can dissolve in a solvent. | ~25 mg/mL [11] |
| IC50 (COX-1) | The concentration of an inhibitor where the response is reduced by half. | ~0.48 µM (S-enantiomer) [18] |
| IC50 (COX-2) | The concentration of an inhibitor where the response is reduced by half. | ~0.47 µM (S-enantiomer) [18] |
Visualizations
Dose-Response Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in dose-response experiments.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Flurbiprofen Sodium?
- National Center for Biotechnology Information. (n.d.). Flurbiprofen. PubChem.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Flurbiprofen?
- R Discovery. (n.d.). What are the mechanisms of action of FLURBIPROFEN at the molecular and cellular levels?
- GlobalRx. (n.d.). Clinical Profile: Flurbiprofen USP.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- BioDuro. (n.d.). ADME Solubility Assay.
- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- Grimm, S., et al. (2016). R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4. PMC - NIH.
- Bevan, D. R. (n.d.). In vitro solubility assays in drug discovery. PubMed.
- Scarpelli, R., et al. (n.d.). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Taylor & Francis.
- ResearchGate. (n.d.). Time-dependent changes of cell viability assessed by MTT and ATP assays...
- ResearchGate. (n.d.). Automated assays for thermodynamic (equilibrium) solubility determination.
- Gedgaudas, R., et al. (n.d.). Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures. PMC - NIH.
- ResearchGate. (n.d.). (A) COX inhibitor screening assay: in vitro inhibition of purified...
- Giner, R. M., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. PubMed Central.
- Hafner, M., et al. (n.d.). Designing drug response experiments and quantifying their results. PMC - NIH.
- Srisuttee, R., et al. (n.d.). Ibuprofen and diclofenac differentially affect cell viability, apoptosis and morphology changes of human cholangiocarcinoma cell lines. PMC - NIH.
- MedchemExpress.com. (n.d.). (S)-Flurbiprofen (Esflurbiprofen) | COX Inhibitor.
- ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- Cayman Chemical. (2022, November 9). PRODUCT INFORMATION.
- Abcam. (n.d.). Cell viability assays.
- Lanas, A., et al. (n.d.). NSAID-induced injury of gastric epithelial cells is reversible: roles of mitochondria, AMP kinase, NGF, and PGE2. PubMed Central.
- APExBIO. (n.d.). (S)-Flurbiprofen - Selective COX-1 and COX-2 Inhibitor.
- Science Gateway. (n.d.). How to calculate IC50.
- Hersh, E. V., et al. (2002). Demonstration of dose response of flurbiprofen lozenges with the sore throat pain model. PubMed.
- Gunathilake, K. D. P. P., et al. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. ScienceDirect.
- Tylicki, A., et al. (n.d.). Dangers related to the use of non-steroidal anti-inflammatory drugs. ResearchGate.
- ResearchGate. (n.d.). Table 3 . pI 50 and IC 50 values for ibuprofen, flurbiprofen and their...
- TCI AMERICA. (n.d.). Cyclooxygenase (COX) Inhibitor: Flurbiprofen.
- Zhou, W., et al. (n.d.). Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling to Predict the Impact of CYP2C9 Genetic Polymorphisms, Co-Medication and Formulation on the Pharmacokinetics and Pharmacodynamics of Flurbiprofen. PMC - NIH.
- Ghlichloo, I., & Gerriets, V. (n.d.). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls - NCBI Bookshelf.
- SciELO. (n.d.). Solubility and dissolution enhancement of flurbiprofen by solid dispersion using hydrophilic carriers.
- ResearchGate. (2025, August 6). Demonstration of dose response of flurbiprofen lozenges with the sore throat pain model | Request PDF.
- ACS Publications. (2025, January 30). Quantitation and Error Measurements in Dose–Response Curves.
- PubMed. (n.d.). Enhanced solubility and bioavailability of flurbiprofen by cycloamylose.
- ResearchGate. (n.d.). Aqueous solubility of flurbiprofen in the presence of different stabilizers.
- Benchchem. (2025). Technical Support Center: Statistical Analysis of Dose-Response Curves.
- ResearchGate. (2025, August 7). (PDF) The differential diagnosis of adverse reactions to non-steroidal anti-inflammatory drugs. In vitro and in vivo methods.
- Wiley Analytical Science. (2024, July 17). Statistical analysis of dose-response curves.
- Pharmaceutical Methods. (n.d.). Dissolution Modulating Mechanism of Flurbiprofen Solid Dis- persions: Characterization, Physical Stability and in vivo Perfor.
- International Journal of Pharmacy. (n.d.). quantitative determination of flurbiprofen in both bulk and formulations using acid-base titration.
- Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug.
- MacDonell, E., et al. (2024). The dose-response effects of flurbiprofen, indomethacin, ibuprofen, and naproxen on primary skeletal muscle cells. PMC - NIH.
- Genetic Testing. (n.d.). Understanding, Diagnosing, and Using Genetic Testing for Flurbiprofen Response.
Sources
- 1. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 2. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Articles [globalrx.com]
- 4. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]
- 5. scielo.br [scielo.br]
- 6. Enhanced solubility and bioavailability of flurbiprofen by cycloamylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. enamine.net [enamine.net]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
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- 11. cdn.caymanchem.com [cdn.caymanchem.com]
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- 14. researchgate.net [researchgate.net]
- 15. Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ibuprofen and diclofenac differentially affect cell viability, apoptosis and morphology changes of human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NSAID-induced injury of gastric epithelial cells is reversible: roles of mitochondria, AMP kinase, NGF, and PGE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Star Republic: Guide for Biologists [sciencegateway.org]
Avoiding degradation of "2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid" during storage
Welcome to the technical support resource for "2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid," commonly known as Flurbiprofen. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of Flurbiprofen during storage and experimentation. Here, we address common challenges and provide practical, evidence-based solutions to prevent compound degradation.
Frequently Asked Questions (FAQs)
Q1: I've stored my solid Flurbiprofen powder at room temperature on the lab bench. Is this acceptable?
A1: This is not the recommended storage practice. Flurbiprofen is sensitive to light and can degrade upon prolonged exposure.[1][2] The primary photochemical degradation pathway involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group, leading to the formation of various photoproducts.[1] For optimal stability, Flurbiprofen powder should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[3][4]
Q2: My Flurbiprofen solution has developed a yellowish tint. What could be the cause?
A2: A color change, such as the appearance of a yellowish tint, often indicates chemical degradation. In the case of Flurbiprofen, this could be due to several factors, including photodegradation or oxidation. Studies on the biodegradation of Flurbiprofen have noted a transient yellow coloration, suggesting the formation of meta-cleavage products from the aromatic rings.[5] It is crucial to investigate the purity of the solution using an appropriate analytical method, such as HPLC, before proceeding with your experiments.
Q3: What are the ideal solvent and storage conditions for Flurbiprofen solutions?
A3: Flurbiprofen is fairly insoluble in water but soluble in organic solvents like ethanol.[2] For stock solutions, using a high-purity grade organic solvent is recommended. To minimize degradation, solutions should be stored in amber vials or containers wrapped in aluminum foil to protect from light. For short-term storage, refrigeration (2-8°C) is advisable. For long-term storage, aliquoting the solution and storing at -20°C or below can help maintain stability. However, be aware that one study on scalemic samples of Flurbiprofen showed that a sample stored at -20°C experienced less weight loss and maintained its enantiomeric excess better than a sample stored at +6°C over a six-month period.[6]
Q4: Can I heat my Flurbiprofen solution to aid dissolution?
A4: While gentle warming can be used to aid dissolution, prolonged exposure to high temperatures should be avoided. Thermal analysis using Differential Scanning Calorimetry (DSC) shows that Flurbiprofen has a melting point around 111-117°C.[7][8] Heating the compound close to its melting point can lead to thermal degradation. If heating is necessary, use a water bath with a controlled temperature and do not exceed what is required for dissolution.
Troubleshooting Guide: Degradation Issues
This section provides a structured approach to identifying and resolving common degradation problems encountered during the storage and handling of Flurbiprofen.
Issue 1: Loss of Potency or Inconsistent Experimental Results
-
Symptom: Your experiments yield inconsistent or lower-than-expected results compared to previous batches or literature values.
-
Potential Cause: Degradation of the Flurbiprofen active pharmaceutical ingredient (API).
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Issue 2: Physical Changes in Solid Flurbiprofen (e.g., clumping, discoloration)
-
Symptom: The crystalline powder appears discolored, clumpy, or has a different texture.
-
Potential Cause: Exposure to moisture (hydrolysis) or incompatible atmospheric components.
-
Troubleshooting Steps:
-
Review Storage Environment: Ensure the container is tightly sealed and stored in a desiccator or a controlled low-humidity environment.[3]
-
Check for Incompatibilities: Flurbiprofen should be stored away from strong acids, bases, and oxidizing agents.[7]
-
Perform Analytical Assessment: Use techniques like Fourier-Transform Infrared (FT-IR) spectroscopy to check for changes in chemical bonds. Compare the spectrum to a reference standard. Drug-excipient compatibility studies often use FT-IR to detect interactions.[9][10]
-
Key Degradation Pathways and Prevention
Understanding the primary mechanisms of Flurbiprofen degradation is key to preventing it.
Caption: Major degradation pathways for Flurbiprofen and corresponding preventative measures.
Recommended Storage Conditions Summary
| Condition | Solid (Powder) | Solution | Rationale |
| Temperature | Cool, well-ventilated place.[3] Room temperature is acceptable for short periods. | Short-term: 2-8°C. Long-term: ≤ -20°C.[6] | Minimizes thermal degradation and slows down chemical reactions. |
| Light | Store in a light-resistant container.[4] | Store in amber vials or wrap in foil. | Prevents photodegradation, a primary degradation pathway for Flurbiprofen.[1][11] |
| Atmosphere | Tightly sealed container.[3] | Tightly sealed container, consider purging with inert gas (e.g., argon) for long-term storage. | Protects from moisture and atmospheric oxygen, reducing the risk of hydrolysis and oxidation.[2][7] |
| Incompatibilities | Store away from strong acids, bases, and oxidizing agents.[7] | Avoid solvents that can react with the carboxylic acid group. | Prevents chemical reactions that can lead to degradation. |
Experimental Protocol: Quick Stability Check by HPLC
If you suspect degradation, this protocol provides a basic method to assess the purity of your Flurbiprofen sample.
Objective: To determine the purity of a Flurbiprofen sample and detect the presence of degradation products.
Materials:
-
Flurbiprofen sample (and a reference standard, if available)
-
HPLC-grade acetonitrile and water
-
Phosphoric acid or other suitable buffer components
-
HPLC system with a UV detector
-
C18 reverse-phase column
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for NSAIDs is a mixture of acetonitrile and buffered water (e.g., with phosphate or acetate buffer) at a pH of around 3-4.
-
Standard Solution Preparation: Accurately weigh and dissolve the Flurbiprofen reference standard in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare your Flurbiprofen sample in the same manner and at the same concentration as the standard solution.
-
HPLC Analysis:
-
Set the UV detector to a wavelength where Flurbiprofen has maximum absorbance, typically around 247 nm.
-
Inject the standard solution to determine the retention time of the intact Flurbiprofen peak.
-
Inject the sample solution.
-
-
Data Analysis:
-
Compare the chromatogram of your sample to that of the standard.
-
Look for additional peaks in your sample's chromatogram, which may indicate degradation products.
-
Calculate the purity of your sample by determining the area percentage of the main Flurbiprofen peak relative to the total area of all peaks.
-
Interpretation: A significant decrease in the area of the main peak and/or the appearance of new peaks in your sample compared to the reference standard suggests that degradation has occurred.
References
- Tracy, T. S., et al. (1995). Studies of flurbiprofen 4'-hydroxylation. Additional evidence suggesting the sole involvement of cytochrome P450 2C9. Biochemical Pharmacology, 49(9), 1269-1275. [Link]
- Canudas, N., et al. (1992). Phototoxicity of non-steroidal anti-inflammatory drugs: in vitro testing of the photoproducts of Butibufen and Flurbiprofen. Journal of Photochemistry and Photobiology B: Biology, 13(1), 63-71. [Link]
- Tracy, T. S., et al. (1996). Role of cytochrome P450 2C9 and an allelic variant in the 4'-hydroxylation of (R)- and (S)-flurbiprofen. Biochemical Pharmacology, 52(8), 1305-1310. [Link]
- Patel, H., et al. (2018). Formulation and evaluation of floating matrix tablet of Flurbiprofen. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 1145-1156. [Link]
- Thorn, C. F., et al. (2021). Flurbiprofen Pathway, Pharmacokinetics. PharmGKB. [Link]
- Yanaç, K., et al. (2017). Biotransformation of the Fluorinated Nonsteroidal Anti-Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite. Applied and Environmental Microbiology, 83(17), e00830-17. [Link]
- Iannaccone, T. (2020). CLINICAL PHARMACOLOGY OF FLURBIPROFEN. World Journal of Pharmaceutical and Medical Research, 6(9), 01-08. [Link]
- Spectrum Pharmacy Products. (2019).
- Yanaç, K. (2016). Biodegradation of the fluorinated non-steroidal anti-inflammatory pharmaceutical flurbiprofen. Middle East Technical University. [Link]
- Wikipedia. (2024). Analgesic. [Link]
- Medline. (2018).
- Patsnap Synapse. (2024). What is the mechanism of Flurbiprofen?[Link]
- OpenMETU. (n.d.).
- Yanaç, K. (2016). BIODEGRADATION OF THE FLUORINATED NON-STEROIDAL ANTI-INFLAMMATORY PHARMACEUTICAL FLURBIPROFEN. Middle East Technical University. [Link]
- Chan, S. Y., et al. (2019). Compatibility Studies of Triclosan and Flurbiprofen with Formulation Excipients: A Systematic Drug-Drug and Drugs-Excipients Compatibility Screening.
- ResearchGate. (n.d.).
- Montenegro, L., et al. (2018). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Molecules, 23(3), 661. [Link]
- Mamer, O. A., et al. (1993). The effect of the enantiomers of ibuprofen and flurbiprofen on the beta-oxidation of palmitate in the rat. Biochemical Pharmacology, 45(7), 1465-1469. [Link]
- Sravani, G., et al. (2022). Quantification of Flurbiprofen in Eye Drops by Stability Indicating Ultraviolet Spectrophotometric Method. Indian Journal of Pharmaceutical Sciences, 84(3), 735-741. [Link]
- Khan, A., et al. (2018). Formulation and Evaluation of Flurbiprofen Solid Dispersions using Novel Carriers for Enhancement of Solubility. Asian Journal of Pharmaceutics, 12(2), S698-S706. [Link]
- Peretto, I., et al. (2014). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Bioorganic & Medicinal Chemistry, 22(15), 4001-4009. [Link]
- Peretto, I., et al. (2005). Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion. Journal of Medicinal Chemistry, 48(18), 5705-5720. [Link]
- Google Patents. (2009). CN101585760A - Method for preparing flurbiprofen.
- Wikipedia. (2024). Ibuprofen. [Link]
- Sarfaraz, M., et al. (2017). Formulation and evaluation of flurbiprofen fast disintegrating tablets using natural superdisintegrants. International Journal of Applied Pharmaceutics, 9(5), 47-54. [Link]
- Khan, M. A., et al. (2012). accelerated stability studies of flurbiprofen film coated tablets of five different national brands in. The Professional Medical Journal, 19(03), 343-349. [Link]
- PubChem. (n.d.). 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid. [Link]
- European Patent Office. (2013).
- Ye, Q., et al. (2022). Flurbiprofen: A Study of the Behavior of the Scalemate by Chromatography, Sublimation, and NMR. Symmetry, 14(11), 2269. [Link]
- Pharmaffiliates. (n.d.). (2-Fluoro-4-biphenyl)acetic Acid. [Link]
- ResearchGate. (n.d.). Flurbiprofen, Comprehensive Profile. [Link]
Sources
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- 3. chemicalbook.com [chemicalbook.com]
- 4. westliberty.edu [westliberty.edu]
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"2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid" batch-to-batch variability issues
Welcome to the technical support center for 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid (CAS No. 5001-96-7). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common issue of batch-to-batch variability with this critical synthetic intermediate. Inconsistent performance of this reagent can derail timelines and compromise results; this resource provides a systematic approach to identifying root causes and implementing corrective actions.
Part 1: Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in reaction yield and impurity profiles using different batches of this compound. What are the primary causes of such variability?
A1: Batch-to-batch variability for a specialized intermediate like this typically originates from three main areas: the chemical synthesis process, post-synthesis purification, and handling/storage.[1]
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Purity and Impurity Profiles: The most common cause is variation in the type and quantity of process-related impurities. Even minor differences in residual starting materials, byproducts from side reactions, or reagents can have a significant impact on downstream applications.[2][3]
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Physical Properties: Differences in crystalline form (polymorphism), particle size, and residual solvent content can alter the compound's solubility, dissolution rate, and reactivity.[4] These are often not reported on a standard Certificate of Analysis but can be critical.
-
Degradation: Although generally stable, improper storage conditions (exposure to light, high temperatures, or reactive atmospheres) can lead to the formation of degradation products.[5]
Q2: How can seemingly minor impurities in the starting material affect our final product's safety and efficacy?
A2: Impurities, even at trace levels, can have a profound impact on a drug development program.[6] They can affect the safety profile of the final Active Pharmaceutical Ingredient (API) by being toxic or causing allergic reactions.[2] Some impurities, known as genotoxic impurities, can damage DNA and potentially cause cancer, making their control a critical regulatory concern.[5] Furthermore, impurities can compromise efficacy by reducing the potency of the API or affecting its stability and shelf-life.[5][7] Regulatory bodies like the FDA and ICH have stringent guidelines for impurity profiling and control at every stage of development.[6]
Q3: We have a new batch that meets the purity specification on the Certificate of Analysis (CoA), yet it fails in our process. What should we do first?
A3: A CoA provides a baseline but often doesn't capture the full picture. If a new batch is performing poorly despite a passing CoA, a systematic investigation is necessary.[1]
-
Verify Experimental Conditions: First, meticulously re-confirm all your experimental parameters, including reagent concentrations, solvent quality, temperatures, and instrument calibrations. Inconsistent experimental conditions are often mistaken for compound variability.[1]
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Direct Comparative Analysis: The most definitive initial step is to perform a side-by-side comparison of the new, problematic batch against a previous, well-performing batch ("golden batch").[1] This should be done using a simple, robust analytical method like HPLC-UV to compare impurity profiles directly.
-
Request Detailed Information: Contact the supplier and request the full analytical data package for the batch , including chromatograms and spectra. This can sometimes reveal subtle differences not apparent from the summary CoA.
Part 2: Root Cause Analysis & Troubleshooting Guide
Batch-to-batch variability is rarely random; it is a logical consequence of subtle changes in the manufacturing process.[8] This section delves into the most probable root causes specific to this compound, which is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction.[9]
Synthesis-Related Impurities: The Suzuki Coupling Reaction
The Suzuki-Miyaura coupling is a powerful method for creating the C-C bond in the biphenyl core of the molecule. However, it is not without its challenges and can generate a characteristic set of byproducts if not perfectly controlled.[10][11]
Common Suzuki Coupling Byproducts:
-
Homocoupling Products: The reaction can produce dimers of the starting materials, resulting in biphenyl (from the boronic acid) or a quaterphenyl-like structure (from the aryl halide). This is a very common byproduct.[11]
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of 2-fluoro-4-methylbenzoic acid (if that were the starting material for a subsequent step) or a related de-borylated impurity.[11][12]
-
Dehalogenation: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom.[11]
-
Residual Palladium: Palladium catalysts are toxic and their levels in the final product are strictly regulated. Inconsistent purification can lead to varying levels of residual palladium, which can interfere with subsequent catalytic steps.[10]
The diagram below illustrates the intended reaction and potential side reactions that lead to common impurities.
Caption: Potential impurity pathways in the Suzuki synthesis.
Physical Property Variations
-
Polymorphism: Different batches may crystallize into different solid-state forms (polymorphs). Polymorphs of the same compound can have different solubilities, melting points, and stability, which directly affects reaction kinetics and bioavailability in drug formulations.[4] If your process involves dissolving the material, inconsistent dissolution rates between batches could be a sign of polymorphic differences.
-
Residual Solvents: The final crystallization and drying steps of the manufacturing process can leave behind trace amounts of solvents. Different solvents or varying levels of the same solvent can impact the material's properties and may even have unintended catalytic or inhibitory effects in your reactions.[4]
Part 3: Analytical & Characterization Protocols
To diagnose the root cause of variability, a systematic analytical approach is essential. The following protocols provide a framework for comparing batches.
Protocol 3.1: Comparative HPLC-UV Analysis for Impurity Profiling
This protocol is the cornerstone of a batch variability investigation. It allows for the direct, semi-quantitative comparison of impurity profiles between a reference ("good") batch and a suspect ("bad") batch.[13]
Objective: To identify and compare the number and relative abundance of impurities in different batches.
Methodology:
-
Standard Preparation:
-
Accurately prepare a stock solution of a well-characterized reference standard or the "golden batch" at a known concentration (e.g., 1.0 mg/mL) in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
-
Sample Preparation:
-
Accurately prepare solutions of the "good" batch and the "bad" batch at the same concentration as the standard solution (1.0 mg/mL) using the same diluent.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A time-based gradient from high aqueous to high organic content (e.g., 5% B to 95% B over 20 minutes) is crucial to elute impurities with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[13]
-
Injection Volume: 10 µL.
-
Detection: UV detector set to a wavelength where the main compound and potential impurities absorb (e.g., 254 nm).
-
-
Data Analysis:
-
Overlay the chromatograms from the "good" and "bad" batches.
-
Look for peaks that are present in the bad batch but absent or significantly smaller in the good batch.
-
Integrate all peaks and calculate the area percent for each impurity.
-
Summarize the findings in a table for clear comparison.
-
Data Presentation: Comparative Impurity Profile
| Retention Time (min) | "Good Batch" (Area %) | "Bad Batch" (Area %) | Potential Identity (Hypothesis) |
| 5.8 | 0.05% | 0.45% | Homocoupling byproduct |
| 8.2 | 99.8% | 99.1% | Main Compound |
| 9.1 | Not Detected | 0.20% | Unknown Impurity 1 |
| 11.5 | 0.15% | 0.25% | Residual Starting Material |
Protocol 3.2: Proton NMR (¹H-NMR) Analysis
¹H-NMR is invaluable for confirming the primary structure and can help identify major impurities if they are present at sufficient levels (>1%).
Objective: To verify the chemical structure and detect significant structural impurities.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of each batch in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire a standard ¹H-NMR spectrum.
-
Data Analysis:
-
Confirm that all expected peaks for this compound are present with the correct integration and splitting patterns.
-
Look for unexpected peaks. For example, the absence of aromatic signals or the presence of unexpected aliphatic signals could indicate a significant impurity.
-
Compare the spectra of the "good" and "bad" batches. Any new peaks in the "bad" batch spectrum warrant further investigation.
-
Part 4: Mitigation and Best Practices
Proactive measures can significantly reduce the impact of batch-to-batch variability on your research and development.
Caption: Proactive workflow to mitigate batch variability.
-
Multi-Batch Pre-screening: Before starting a critical or long-term study, obtain small quantities of several different batches from one or more suppliers. Run them through your key application or analytical tests to identify a suitable candidate batch.[1]
-
Establish a "Golden Batch": Once a batch demonstrates optimal performance, purchase a sufficient quantity to cover the entire planned series of experiments. This batch becomes your internal reference standard against which all future batches are compared.[1]
-
Strengthen Supplier Partnership: Communicate your critical quality attributes to your supplier. A good supplier may be able to provide batches with more consistent profiles or offer more detailed analytical information if they understand your specific needs.
By implementing these troubleshooting guides and proactive strategies, you can better control the challenges posed by batch-to-batch variability, ensuring the integrity and reproducibility of your scientific work.
References
- Aquigen Bio Sciences. (n.d.). The Role of Impurities in Drug Development and How to Control Them.
- PharmiWeb.com. (2025). The Importance of Impurity Standards in Pharmaceutical Development.
- Veeprho. (2020). Effects of Impurities in Pharmaceuticals.
- Crux Pharmer. (2025). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery.
- Advent Chembio. (n.d.). Pharmaceutical Impurities & Their Effects.
- SGRL. (n.d.). Effects of Impurities in Pharmaceuticals.
- BenchChem. (2025). Technical Support Center: Troubleshooting Batch-to-Batch Variability for Research Compounds.
- Inke. (2025). Ensuring Batch-to-Batch Consistency in Inhalation APIs.
- BenchChem. (2025). A Comparative Guide to Assessing Batch-to-Batch Reproducibility in Industrial API Production.
- Tianming Pharmaceutical. (n.d.). Batch-to-Batch Consistency: Why It Matters for Intermediates.
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- Chem Reactor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
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- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Welcome to the technical support center for researchers investigating the preclinical safety profile of lumiracoxib. This guide is designed to provide in-depth, practical solutions and mechanistic insights for scientists and drug development professionals encountering or aiming to proactively assess lumiracoxib-related adverse events. Given its history of market withdrawal in several countries due to severe hepatotoxicity, a thorough and mechanistically-informed preclinical assessment is paramount.[1][2][3] This resource consolidates field-proven advice, detailed protocols, and troubleshooting workflows to ensure the scientific integrity of your studies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding lumiracoxib's preclinical safety, providing a foundational understanding for designing robust experimental plans.
Q1: What are the primary adverse events associated with lumiracoxib in preclinical and clinical settings?
A1: The most significant and clinically limiting adverse event is severe hepatotoxicity.[1][2][3] Clinical trials and post-market surveillance revealed that lumiracoxib can cause marked elevations in liver transaminases (ALT/AST), and in rare cases, severe liver injury leading to liver failure and the need for transplantation.[1][2][3][4] While developed to improve gastrointestinal (GI) safety compared to non-selective NSAIDs, cardiovascular (CV) risk, a concern for all COX-2 inhibitors, has also been evaluated, although clinical trials showed a CV risk profile comparable to other NSAIDs like naproxen and ibuprofen.[5][6][7]
Q2: What is the proposed mechanism behind lumiracoxib-induced liver injury?
A2: The precise mechanism is thought to be idiosyncratic, but evidence points towards the formation of chemically reactive metabolites. Lumiracoxib is structurally similar to diclofenac, another NSAID known for rare but severe liver toxicity.[8] The metabolic pathway is believed to involve cytochrome P450 enzymes, leading to the formation of reactive intermediates, such as quinone imines, which can cause cellular damage through oxidative stress and covalent binding to cellular proteins.[8] This can trigger mitochondrial dysfunction and initiate an immune-mediated response, contributing to hepatocellular injury.[9]
Q3: Which preclinical models are most appropriate for studying lumiracoxib-induced hepatotoxicity?
A3: A multi-model approach is recommended.
-
In Vitro Models: Primary human hepatocytes (PHHs) are considered a gold standard as they retain metabolic enzyme activity, crucial for studying metabolite-driven toxicity.[9][10] Three-dimensional (3D) liver models, such as spheroids or organoids, offer enhanced physiological relevance and sensitivity compared to 2D monocultures by allowing for longer-term studies and better cell-cell interactions.[11]
-
In Vivo Models: Rodent models (mice, rats) are essential for assessing systemic toxicity and integrated physiological responses. However, it's important to recognize that animal models often fail to fully replicate idiosyncratic drug-induced liver injury (DILI) seen in humans.[9][12] Therefore, in vivo studies should be designed to test specific hypotheses derived from in vitro findings, such as the role of inflammatory stress or immune responses.
Q4: How can I monitor for potential cardiovascular adverse events of lumiracoxib in my animal studies?
A4: Monitoring for CV adverse events requires a focus on endpoints known to be affected by NSAIDs.[13][14] Key assessments include:
-
Blood Pressure: Regular monitoring using telemetry (the gold standard for continuous, stress-free measurement) or tail-cuff plethysmography.
-
Renal Function: Monitor for sodium retention and changes in glomerular filtration rate, as COX-2 inhibition can affect renal hemodynamics.[6]
-
Thrombotic Events: While difficult to measure directly in standard rodent models, assessment of platelet aggregation and coagulation parameters can provide insights.
-
Cardiac Function: For in-depth studies, echocardiography can assess structural and functional changes. Advanced in vitro models using human iPSC-derived cardiomyocytes, particularly in 3D "cardioid" formats, are emerging as powerful tools for predicting cardiotoxicity.[15][16]
Q5: What are the key biomarkers for detecting lumiracoxib-induced liver injury in preclinical studies?
A5: Beyond the standard liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)[17], which are markers of hepatocellular damage, a more comprehensive panel is advisable. Consider including markers of:
-
Cholestasis: Alkaline Phosphatase (ALP) and Bilirubin.
-
Mitochondrial Dysfunction: Glutamate Dehydrogenase (GLDH) can be a more sensitive indicator of mitochondrial injury than ALT/AST.
-
Oxidative Stress: Measurement of glutathione (GSH) levels or reactive oxygen species (ROS) in liver tissue or cells.[9]
-
Apoptosis: Caspase activity assays can help determine the mode of cell death.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides practical, step-by-step guidance for addressing specific experimental challenges.
Guide 1: Troubleshooting Unexpected Cytotoxicity in In Vitro Hepatocyte Models
Common Problem: You observe a sharp decline in cell viability in your primary hepatocyte culture at lumiracoxib concentrations lower than expected, or your results are inconsistent across experiments.
Causality-Driven Troubleshooting Workflow: The root cause often lies in subtle variations in experimental conditions that amplify the drug's underlying toxic potential. This workflow is designed to systematically isolate these variables.
Caption: Troubleshooting workflow for unexpected in vitro cytotoxicity.
Protocol: Assessing Mitochondrial Dysfunction via MTT Assay
This protocol provides a reliable method to quantify mitochondrial metabolic activity, a key target in lumiracoxib-induced toxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.
Materials:
-
Hepatocytes (e.g., primary human or HepG2) seeded in a 96-well plate
-
Lumiracoxib stock solution
-
Positive control for mitochondrial toxicity (e.g., Rotenone)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Cell culture medium
-
DMSO (for formazan solubilization)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed hepatocytes at a predetermined optimal density in a 96-well plate and allow them to attach and stabilize for 24 hours.
-
Compound Treatment: Prepare serial dilutions of lumiracoxib in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (medium with solvent) and a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48 hours) in a standard cell culture incubator (37°C, 5% CO₂).
-
MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT reagent to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100.
Guide 2: Designing an In Vivo Study to Evaluate Hepatotoxicity
Objective: To design a robust rodent study to assess the potential for lumiracoxib-induced liver injury, incorporating key biomarkers and histological analysis.
Experimental Design Workflow:
Caption: Workflow for designing a preclinical in vivo hepatotoxicity study.
Part 3: Data Presentation
Clear presentation of data is crucial for interpretation. The following table summarizes key preclinical findings for lumiracoxib to serve as a reference for dose and model selection.
Table 1: Summary of Lumiracoxib Preclinical Pharmacology & Safety Data
| Parameter | Species/Model | Assay/Endpoint | Result | Reference |
| COX-2 Selectivity | Human Whole Blood | IC₅₀ Ratio (COX-1/COX-2) | 515 | [5] |
| Anti-inflammatory | Rat | Carrageenan-induced Paw Edema | ED₅₀: 1.2 mg/kg | [5] |
| Analgesic Activity | Rat | Randall-Selitto Paw Pressure | ED₅₀: 0.9 mg/kg | [5] |
| GI Safety | Rat | Gastric Ulceration (Oral Dose) | No ulcers observed up to 100 mg/kg | [5] |
| Hepatotoxicity | Human Clinical Trials | Liver Enzyme Elevation (>3x ULN) | ~1.2% at 100-200 mg/day; more frequent at 400 mg/day | [3][17] |
| Cardiovascular Risk | Human (TARGET study) | MI, Stroke, CV Death vs. NSAIDs | Hazard Ratio: 1.14 (Not Statistically Significant) | [6] |
References
- Gómez-Lechón, M. J., et al. (2021). Preclinical models of idiosyncratic drug-induced liver injury (iDILI): Moving towards prediction. PMC.
- Laverty, H. G., et al. (2018). Enhancements in the Preclinical Investigation of Drug-Induced Liver Injury. Remedy Publications LLC.
- Scott, G., et al. (2005). Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2. British Journal of Pharmacology.
- Robles-Díaz, M., et al. (2020). Models of Drug Induced Liver Injury (DILI) – Current Issues and Future Perspectives. PMC.
- Wolf, D. C., et al. (2020). Performance of preclinical models in predicting drug-induced liver injury in humans: a systematic review. Semantic Scholar.
- Barreto, S., et al. (2023). Control Compounds for Preclinical Drug-Induced Liver Injury Assessment: Consensus-driven systematic review by the ProEuroDILI Network. R Discovery.
- FitzGerald, G. A. (2005). Cyclooxygenase Inhibition and Cardiovascular Risk. Circulation.
- van Durme, C., et al. (2007). Efficacy and tolerability of lumiracoxib, a highly selective cyclo-oxygenase-2 (COX2) inhibitor, in the management of pain and osteoarthritis. NIH.
- Wikipedia. (n.d.). Lumiracoxib.
- European Medicines Agency (EMA). (n.d.). ANNEX I LIST OF THE NAMES, PHARMACEUTICAL FORMS, STRENGTHS OF THE MEDICINAL PRODUCTS, ROUTE OF ADMINISTRATION, AND MARKETING AUT.
- bpacⁿᶻ. (2007). Lumiracoxib linked to deaths in Australia. BPJ 8 September 2007.
- ResearchGate. (n.d.). Lessons from Lumiracoxib: Are cyclooxygenase-2 inhibitors less hepatotoxic than non-selective non-steroidal anti-inflammatory drugs?.
- Cheah, C., et al. (2007). Lumiracoxib: the evidence of its clinical impact on the treatment of osteoarthritis. PMC, NIH.
- RxFiles. (n.d.). Lumiracoxib (Prexige) and Hepatotoxicity.
- Singh, G., & Kumar, S. (2018). Assessment of nonsteroidal anti-inflammatory drug-induced cardiotoxicity. PubMed.
- Nissen, S. E., et al. (2016). Cardiovascular safety of lumiracoxib: a meta-analysis of randomised controlled trials in patients with osteoarthritis. NIH.
- ResearchGate. (n.d.). Chemical structures of lumiracoxib and diclofenac.
- Johns Hopkins Arthritis Center. (2005). GI and Cardiovascular Events with Lumiracoxib.
- Taylor & Francis. (n.d.). Lumiracoxib – Knowledge and References.
- Varga, Z., et al. (2017). Cardiovascular Risk of Nonsteroidal Anti-Inflammatory Drugs: An Under-Recognized Public Health Issue. PubMed Central.
- Heartbeat Bio. (2025). Advancing Cardiotoxicity Screening with 3D Cardioids.
- Pepine, C. J., & Gurbel, P. A. (2017). Cardiovascular safety of NSAIDs: Additional insights after PRECISION and point of view. Clinical Cardiology.
- Creative Bioarray. (n.d.). Drug-induced Cardiotoxicity Assays.
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Validation & Comparative
A Comparative Analysis of Lumiracoxib and Rofecoxib for Cyclooxygenase-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Selective COX-2 Inhibition
The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, marked a significant milestone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). While COX-1 is constitutively expressed and plays a crucial role in physiological functions like protecting the stomach lining, COX-2 is inducible and its expression is elevated during inflammation, mediating pain and fever.[1][2] This distinction spurred the development of selective COX-2 inhibitors, or "coxibs," with the therapeutic goal of providing potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1][3]
This guide provides a detailed comparative analysis of two such selective COX-2 inhibitors: Lumiracoxib and the now-withdrawn Rofecoxib. We will delve into their mechanisms of action, selectivity, pharmacokinetic profiles, and the clinical data that ultimately defined their therapeutic journeys.
Mechanism of Action and COX-2 Selectivity: A Tale of Two Structures
Both Lumiracoxib and Rofecoxib exert their therapeutic effects by selectively inhibiting the COX-2 enzyme, thereby blocking the production of prostaglandins involved in the inflammatory cascade.[4][5][6] However, their chemical structures and interactions with the COX-2 enzyme differ significantly.
Lumiracoxib , a derivative of diclofenac, is a member of the arylalkanoic acid class of NSAIDs.[4][7] It is unique among coxibs for being weakly acidic due to its carboxylic acid group.[8][9] This structural feature allows it to bind to a different site on the COX-2 enzyme compared to other coxibs.[4][10] Specifically, the carboxylate group of lumiracoxib forms hydrogen bonds with the catalytic Tyr385 and Ser530 residues of COX-2.[10] This distinct binding mechanism contributes to its high selectivity for COX-2.[4][7][10]
Rofecoxib , on the other hand, is a butenolide derivative.[5] Like other coxibs, it was designed to selectively inhibit COX-2, thereby reducing pain and inflammation with a lower risk of gastrointestinal complications compared to traditional NSAIDs.[1][11]
The selectivity of these inhibitors for COX-2 over COX-1 is a critical determinant of their gastrointestinal safety profile. A higher COX-2/COX-1 selectivity ratio indicates a more favorable safety profile in this regard. Lumiracoxib has been reported to have the highest COX-2 selectivity of any NSAID.[4][7]
Table 1: Biochemical and Pharmacokinetic Properties
| Property | Lumiracoxib | Rofecoxib |
| Chemical Class | Arylalkanoic acid derivative | Butenolide derivative |
| Mechanism of Action | Selective COX-2 inhibitor | Selective COX-2 inhibitor |
| Binding Site on COX-2 | Binds to a distinct site involving Tyr385 and Ser530[10] | Binds to the primary active site |
| Oral Bioavailability | 74%[9] | Approximately 93%[12] |
| Plasma Half-life | ~4 hours[8][9] | ~17 hours |
| Metabolism | Extensively metabolized, primarily by CYP2C9[9] | Metabolized to a lesser extent |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
To quantitatively assess and compare the inhibitory potency of compounds like Lumiracoxib and Rofecoxib, a robust in vitro enzyme assay is essential. The following protocol outlines a common colorimetric method.
Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). This reduction is coupled to the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), resulting in a colored product that can be measured spectrophotometrically.[13] The inhibitory effect of a test compound is determined by the reduction in the rate of TMPD oxidation.[13]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 8.0).
-
Prepare stock solutions of Hematin (10 mM), Arachidonic Acid (10 mM), and TMPD (10 mM).
-
Prepare stock solutions of the test compounds (e.g., Lumiracoxib, Rofecoxib) and a positive control (e.g., Celecoxib) in a suitable solvent like DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of Tris-HCl buffer.
-
Add 10 µL of Hematin to a final concentration of 1 µM.
-
Add 10 µL of the COX-2 enzyme solution.
-
Add 10 µL of the test compound at various concentrations (or DMSO for the control).
-
Pre-incubate the plate at room temperature for 10 minutes to allow inhibitor binding.[13]
-
Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid.[13]
-
-
Data Acquisition and Analysis:
-
Immediately measure the increase in absorbance at 590 nm over time using a plate reader.
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration required to inhibit enzyme activity by 50%).[13]
-
Diagram 1: Experimental Workflow for COX-2 Inhibition Assay
Caption: Inhibition of the COX-2 pathway by Lumiracoxib and Rofecoxib.
References
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- Rofecoxib - Wikipedia.
- Risk of cardiovascular events and rofecoxib: cumulative meta-analysis - PubMed.
- Cardiovascular safety of lumiracoxib: a meta-analysis of randomised controlled trials in patients with osteoarthritis - NIH.
- Rofecoxib caused excess heart disease - PMC - NIH.
- Rofecoxib | C17H14O4S | CID 5090 - PubChem - NIH.
- Vioxx linked to heart disease - VUMC News.
- rofecoxib (Vioxx): Drug Facts, Side Effects and Dosing - MedicineNet.
- Cardiovascular safety of lumiracoxib: a meta-analysis of randomised controlled trials in patients with osteoarthritis - PubMed.
- Cardiovascular Safety of Lumiracoxib: A Meta-Analysis of All Randomized Controlled Trials > or =1 Week and Up to 1 Year in Duration of Patients With Osteoarthritis and Rheumatoid Arthritis - PubMed.
- Trial Data Conclude That Cardiovascular Risks Associated with Vioxx Could Have Been Identified Sooner | Mount Sinai - New York.
- Lumiracoxib – Knowledge and References - Taylor & Francis.
- A 6-week, multicentre, randomised, double-blind, double-dummy, active-controlled, clinical safety study of lumiracoxib and rofecoxib in osteoarthritis patients - PubMed.
- Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2.
- Rofecoxib - LiverTox - NCBI Bookshelf.
- GI and Cardiovascular Events with Lumiracoxib - Johns Hopkins Arthritis Center.
- Lumiracoxib reduced ulcer complications compared with ibuprofen and naproxen in osteoarthritis and did not increase cardiovascular outcomes - ACP Journals.
- TARGET: Largest coxib trial - Medscape.
- Lumiracoxib - PubMed.
- Lumiracoxib, a highly selective COX-2 inhibitor - PubMed.
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- Analgesic efficacy of a single dose of lumiracoxib compared with rofecoxib, celecoxib and placebo in the treatment of post-operative dental pain - PubMed.
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- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie.
- Lumiracoxib: the evidence of its clinical impact on the treatment of osteoarthritis - PMC - NIH.
- Efficacy and tolerability of lumiracoxib, a highly selective cyclo-oxygenase-2 (COX2) inhibitor, in the management of pain and osteoarthritis - NIH.
- Clinical pharmacology of lumiracoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed.
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A Comparative Guide to the Efficacy of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid (Flurbiprofen) Versus Traditional NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid, known as Flurbiprofen, against a panel of traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The analysis focuses on the mechanistic differences, comparative efficacy, and safety profiles of Flurbiprofen, Ibuprofen, Naproxen, Diclofenac, and the COX-2 selective inhibitor, Celecoxib. All claims are supported by experimental data and authoritative sources to ensure scientific integrity.
Mechanistic Deep Dive: The Cyclooxygenase (COX) Inhibition Spectrum
The therapeutic effects of NSAIDs—analgesia, anti-inflammation, and antipyresis—are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are critical in the arachidonic acid cascade, converting arachidonic acid into prostaglandins and thromboxanes, which are key mediators of pain and inflammation.[2][3]
-
COX-1: This isoform is constitutively expressed and plays a "house-keeping" role, involved in physiological processes such as protecting the gastrointestinal (GI) mucosa, maintaining renal blood flow, and facilitating platelet aggregation.[4][5]
-
COX-2: This isoform is typically induced at sites of inflammation and is the primary source of prostaglandins that mediate inflammation, pain, and fever.[5][6]
The clinical profile of an NSAID is largely defined by its relative selectivity for inhibiting COX-1 versus COX-2.[7] Non-selective NSAIDs, such as Flurbiprofen, Ibuprofen, and Naproxen, inhibit both isoforms.[4][8] This non-selectivity is responsible for both their therapeutic effects (COX-2 inhibition) and their most common side effects, particularly gastrointestinal issues (COX-1 inhibition).[9][10] In contrast, COX-2 selective inhibitors like Celecoxib were developed to minimize GI toxicity by targeting the inflammatory pathway more specifically.[5][11]
The Arachidonic Acid Cascade & NSAID Intervention
Cell injury triggers the release of arachidonic acid from the cell membrane. The COX enzymes then metabolize this acid into prostaglandins. NSAIDs act by blocking the active site of these enzymes, thereby reducing prostaglandin synthesis.[12]
Comparative COX Selectivity
The ratio of the 50% inhibitory concentration (IC50) for COX-1 versus COX-2 provides a quantitative measure of an NSAID's selectivity. A higher ratio indicates greater selectivity for COX-2.
| Drug | Type | COX-1/COX-2 IC50 Ratio | Relative Selectivity |
| Flurbiprofen | Non-selective | ~9.4 | Preferential for COX-2 |
| Ibuprofen | Non-selective | ~15 | Preferential for COX-2 |
| Naproxen | Non-selective | ~0.6 | Preferential for COX-1 |
| Diclofenac | Non-selective | ~20-30 | Preferential for COX-2[13][14] |
| Celecoxib | COX-2 Selective | ~30 | COX-2 Selective[15] |
Note: Ratios are approximate and can vary based on the assay system. Data synthesized from multiple sources.
Diclofenac, while classified as non-selective, exhibits a COX-2 selectivity profile that is comparable to Celecoxib in some assays.[13][14] Flurbiprofen and Ibuprofen also show a preference for COX-2 over COX-1, whereas Naproxen is more COX-1 selective.[16]
Comparative Efficacy Analysis
The clinical efficacy of an NSAID is determined by its ability to reduce pain and inflammation in various conditions, such as osteoarthritis (OA) and rheumatoid arthritis (RA).
Preclinical Efficacy: The Carrageenan-Induced Paw Edema Model
A standard preclinical model for evaluating anti-inflammatory drugs is the carrageenan-induced paw edema model in rodents.[17] Injection of carrageenan into the paw induces a localized inflammatory response, characterized by swelling (edema) that can be measured over time.[18] The ability of an NSAID to reduce this swelling is a direct measure of its anti-inflammatory potency.
Table 1: Representative Preclinical Anti-Inflammatory Efficacy
| Compound | Typical Dose Range (mg/kg) | Peak Inhibition of Edema (%) |
|---|---|---|
| Flurbiprofen | 5-20 | ~50-65% |
| Ibuprofen | 20-100 | ~45-60% |
| Diclofenac | 5-15 | ~55-70% |
| Celecoxib | 10-30 | ~50-65% |
Data are representative values compiled from typical pharmacology studies and are not from a single head-to-head study.
Clinical Efficacy in Osteoarthritis and Rheumatoid Arthritis
Numerous clinical trials have compared the efficacy of Flurbiprofen to other NSAIDs.
-
Flurbiprofen vs. Ibuprofen: In a double-blind multiclinic study involving 195 patients with osteoarthritis, 80 mg/day of Flurbiprofen was found to be as effective as 1600 mg/day of Ibuprofen in improving pain and function, with no statistically significant differences between the treatments.[19] Another study in 208 patients with rheumatoid arthritis found that 120 mg/day of Flurbiprofen and 2400 mg/day of Ibuprofen were similarly effective in controlling symptoms.[20][21]
-
Flurbiprofen vs. Diclofenac: A study comparing 50 mg three times daily of Flurbiprofen and Diclofenac in patients with osteoarthritis of the knee concluded that the two drugs had equivalent efficacy.[22] Another trial in a similar patient population also found no significant differences in efficacy between Flurbiprofen-SR 200 mg and Diclofenac-SR 100 mg.[23] However, one study reported that Diclofenac exhibited better results in improving signs and symptoms of osteoarthritis compared to Flurbiprofen.[24] In postoperative pain following photorefractive keratectomy, Flurbiprofen produced significantly greater reductions in pain intensity than Diclofenac.[25]
Table 2: Summary of Clinical Efficacy in Arthritic Conditions
| Comparison | Condition | Key Finding | Citation(s) |
|---|---|---|---|
| Flurbiprofen vs. Ibuprofen | Osteoarthritis | No significant difference in efficacy. | [19] |
| Flurbiprofen vs. Ibuprofen | Rheumatoid Arthritis | No significant difference in efficacy. | [20][21] |
| Flurbiprofen vs. Diclofenac | Osteoarthritis | Generally equivalent efficacy. | [22][23] |
| Celecoxib vs. Non-selectives | Osteoarthritis & RA | Clinically as effective as Diclofenac and Naproxen. |[5] |
Overall, the clinical data suggest that Flurbiprofen has a potent anti-inflammatory and analgesic efficacy that is comparable to other widely used non-selective NSAIDs like Ibuprofen and Diclofenac for chronic inflammatory conditions.
Safety Profile Comparison: A Tale of Two Isoforms
The primary safety concerns with NSAIDs are gastrointestinal and cardiovascular adverse events, which are directly linked to their COX inhibition profiles.
Gastrointestinal (GI) Toxicity
Inhibition of COX-1 in the gastric mucosa reduces the levels of protective prostaglandins, leading to an increased risk of dyspepsia, gastric ulcers, and bleeding.[4][10][26]
-
Non-selective NSAIDs: All non-selective NSAIDs carry a risk of GI complications. The risk is generally correlated with the degree of COX-1 inhibition.
-
COX-2 Selective NSAIDs: Celecoxib was designed to spare COX-1, and clinical trials have demonstrated a significantly lower incidence of gastroduodenal ulcers compared to non-selective agents like Naproxen and Diclofenac.[5][27]
Cardiovascular (CV) Risk
The cardiovascular risk associated with NSAIDs is more complex. It is thought to arise from an imbalance between COX-1-mediated thromboxane (pro-thrombotic) and COX-2-mediated prostacyclin (anti-thrombotic) in the vasculature.[28][29]
-
COX-2 Selective Inhibition: By selectively inhibiting COX-2, drugs like Celecoxib can suppress the production of prostacyclin without affecting thromboxane production by platelets (a COX-1 dependent process). This can tip the balance towards a pro-thrombotic state, potentially increasing the risk of myocardial infarction and stroke.[28][30]
-
Non-selective NSAIDs: The CV risk profile varies. Diclofenac, due to its potent COX-2 inhibition, is associated with a higher CV risk, similar to that of some coxibs.[13][29] Ibuprofen, particularly at high doses, may also increase CV risk.[28] Naproxen appears to have a more neutral cardiovascular profile, possibly due to its sustained inhibition of platelet COX-1.[28][31]
Table 3: Comparative Safety Profile of Selected NSAIDs
| Drug | Relative GI Risk | Relative CV Risk | Key Considerations |
|---|---|---|---|
| Flurbiprofen | Moderate | Moderate | Similar to other non-selective propionic acid derivatives. |
| Ibuprofen | Moderate | Dose-dependent increase | High doses (>2400mg/day) associated with higher CV risk.[28] |
| Naproxen | High | Lower / Neutral | High GI risk due to potent COX-1 inhibition; considered one of the safer options regarding CV risk.[28][31] |
| Diclofenac | Moderate-High | High | Preferential COX-2 inhibition contributes to increased CV risk.[13] |
| Celecoxib | Low | Moderate-High | Lower GI risk than non-selectives, but potential for increased CV events.[5][32] |
Experimental Methodologies
To ensure the validity and reproducibility of the data presented, standardized experimental protocols are essential.
Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard in vivo assay for assessing acute anti-inflammatory activity.
Methodology:
-
Animal Model: Male Wistar rats (180-220g) are typically used.[17]
-
Induction: A 0.1 mL injection of 1% λ-carrageenan suspension in saline is administered into the sub-plantar surface of the right hind paw.[33][34]
-
Treatment: Test compounds (e.g., Flurbiprofen) or vehicle are administered orally 30-60 minutes prior to carrageenan injection.[34]
-
Measurement: Paw volume is measured using a plethysmometer at baseline and at hourly intervals for 4-5 hours after induction.[33]
-
Endpoint: The primary endpoint is the percentage inhibition of edema in the drug-treated group compared to the vehicle-treated control group.
Causality: This model's relevance stems from its biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is mediated by prostaglandins and is sensitive to inhibition by NSAIDs.[17] Therefore, a reduction in paw volume in the later phase directly reflects the compound's ability to inhibit COX-mediated prostaglandin synthesis.
Conclusion
This compound (Flurbiprofen) is a potent non-selective NSAID with a well-established efficacy profile. Experimental and clinical data demonstrate that its analgesic and anti-inflammatory effects are comparable to those of other widely used traditional NSAIDs, including Ibuprofen and Diclofenac, for managing chronic inflammatory conditions like osteoarthritis and rheumatoid arthritis.[19][22][23]
The choice between Flurbiprofen and other NSAIDs requires a careful balancing of efficacy with the patient-specific risk factors for gastrointestinal and cardiovascular complications. Its profile, characterized by preferential but not exclusive COX-2 inhibition, places it between the more COX-1 selective Naproxen and the highly COX-2 selective Celecoxib. For the drug development professional, Flurbiprofen serves as a valuable benchmark compound, representing a potent, non-selective propionic acid derivative against which novel anti-inflammatory agents can be compared.
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A Comparative Analysis of the Gastrointestinal Safety Profiles of Lumiracoxib and Naproxen for Drug Development Professionals
This guide provides an in-depth technical comparison of the gastrointestinal (GI) safety of lumiracoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, and naproxen, a non-selective NSAID. Designed for researchers, scientists, and drug development professionals, this document synthesizes key clinical trial data, outlines the experimental methodologies used to establish safety and selectivity, and explores the underlying biochemical mechanisms.
Executive Summary: The COX-2 Hypothesis and GI Safety
The primary therapeutic actions of non-steroidal anti-inflammatory drugs (NSAIDs) are derived from the inhibition of the COX-2 enzyme, which is upregulated at sites of inflammation and mediates the production of pro-inflammatory prostaglandins.[1] Conversely, the most common and severe side effects, particularly gastrointestinal ulceration and bleeding, are primarily caused by the concurrent inhibition of the COX-1 enzyme.[1] COX-1 is constitutively expressed in the gastric mucosa and is responsible for producing prostaglandins that maintain mucosal integrity.[2]
This understanding formed the basis of the "COX-2 hypothesis," which posited that a drug capable of selectively inhibiting COX-2 while sparing COX-1 would offer the same anti-inflammatory and analgesic benefits as traditional NSAIDs but with a significantly improved GI safety profile. Lumiracoxib was developed based on this hypothesis, while naproxen remains a widely used non-selective NSAID that inhibits both isoforms.[1][3] This guide will critically evaluate the experimental and clinical evidence that tested this hypothesis by directly comparing the two compounds.
Mechanism of Action and Biochemical Selectivity
The fundamental difference in the GI safety profiles of lumiracoxib and naproxen stems from their differential activity against the two COX isoforms. This selectivity is not merely theoretical but is quantified using rigorous biochemical assays.
The Human Whole Blood Assay: A Self-Validating System for Determining COX Selectivity
The gold-standard method for determining the COX selectivity of an NSAID is the ex vivo human whole blood assay. This assay is considered a self-validating system because it uses human cells in a physiological matrix (plasma), which accounts for drug-protein binding and cell membrane permeability, providing a more clinically relevant measure than purified enzyme assays.
-
Objective: To determine the concentration of the test compound (e.g., lumiracoxib, naproxen) required to inhibit the activity of COX-1 and COX-2 by 50% (IC50).
-
COX-1 Activity Measurement:
-
Fresh venous blood is drawn from healthy, drug-free volunteers into tubes without anticoagulant.
-
The blood is allowed to clot at 37°C for 60 minutes. During this process, platelets are activated by endogenously generated thrombin, triggering COX-1-dependent synthesis of thromboxane A2 (TxA2).
-
The serum is then separated by centrifugation.
-
The stable metabolite of TxA2, thromboxane B2 (TxB2), is measured in the serum using an enzyme immunoassay (EIA). This serves as the index of platelet COX-1 activity.[4]
-
-
COX-2 Activity Measurement:
-
Fresh venous blood is drawn into tubes containing heparin.
-
The blood is incubated with lipopolysaccharide (LPS) for 24 hours at 37°C. LPS is a potent inducer of COX-2 expression in monocytes.
-
Following incubation, the plasma is separated.
-
Prostaglandin E2 (PGE2), a primary product of COX-2 activity in this system, is measured in the plasma by EIA.[5]
-
-
Inhibition Curve Generation:
-
A range of concentrations of the test NSAID is added to the blood samples before the clotting (for COX-1) or LPS stimulation (for COX-2) steps.
-
The percentage inhibition of TxB2 and PGE2 production is calculated for each drug concentration relative to a vehicle control.
-
IC50 values are then determined from the resulting concentration-response curves.
-
-
Selectivity Ratio Calculation: The COX-1/COX-2 IC50 ratio is calculated. A higher ratio indicates greater selectivity for inhibiting COX-2 over COX-1.
Clinical Evidence: Head-to-Head Comparison of GI Outcomes
The superior biochemical selectivity of lumiracoxib translated into a demonstrably better GI safety profile in large-scale clinical trials, most notably the T herapeutic A rthritis R esearch and G astrointestinal E vent T rial (TARGET).
The TARGET Study: Design and Primary Endpoint
TARGET was a large, randomized, double-blind trial involving 18,325 patients with osteoarthritis. [6]It was designed as two parallel substudies comparing lumiracoxib (400 mg once daily) with either naproxen (500 mg twice daily) or ibuprofen (800 mg three times daily) for one year. [6] The primary GI endpoint was the time to the first occurrence of an upper gastrointestinal ulcer complication , which was rigorously defined as:
-
Bleeding: Overt clinical evidence of upper GI bleeding (e.g., hematemesis, melena) accompanied by a significant drop in hemoglobin.
-
Perforation: Radiographic evidence of free air in the abdomen.
-
Obstruction: Gastric outlet obstruction confirmed by endoscopy or imaging. [6]
Adjudication of GI Events: Ensuring Methodological Rigor
To ensure unbiased and consistent evaluation of the primary endpoint, all potential GI events in major NSAID trials like TARGET, VIGOR (rofecoxib vs. naproxen), and CLASS (celecoxib vs. ibuprofen/diclofenac) are reviewed by an independent, blinded Gastrointestinal Events Adjudication Committee . [7][8]
While the specific charter for the TARGET trial is not publicly available, the process follows a well-established methodology exemplified by other large NSAID outcome trials.
-
Committee Composition: The committee consists of expert gastroenterologists who are independent of the trial sponsor and blinded to the treatment allocation of the patients whose cases they review. [9]2. Event Identification: Site investigators report any serious or potentially relevant GI adverse event to the sponsor.
-
Dossier Compilation: For each potential event, a comprehensive dossier is compiled. This includes the investigator's report, hospitalization records, endoscopy reports and images, surgical reports, pathology reports, and relevant laboratory results. All patient and treatment identifiers are redacted. [9]4. Independent Review: Two members of the adjudication committee independently review each dossier. They apply the predefined endpoint criteria from the trial protocol to classify the event (e.g., "Confirmed Ulcer Complication - Bleeding," "Symptomatic Ulcer," "Not an Endpoint Event").
-
Consensus and Final Decision: If the two reviewers agree, their classification becomes final. If they disagree, the case is either sent to a third adjudicator or discussed by the full committee to reach a consensus decision. This rigorous, blinded process minimizes bias and ensures that the final event counts are based on objective, consistently applied criteria. [9]
Comparative Clinical Trial Results
The results from the TARGET trial and a smaller, direct endoscopic comparison study clearly favor lumiracoxib in terms of upper GI safety.
| Outcome | Lumiracoxib | Naproxen | Hazard Ratio / Result | Study / Population | Reference |
| Ulcer Complications (Bleeding, Perforation, Obstruction) | 0.25% (1-year incidence) | 1.09% (1-year incidence, vs. NSAIDs) | HR: 0.21 (95% CI: 0.12-0.37) | TARGET (Non-Aspirin Users) | [6] |
| Ulcer Complications (Overall Population) | 0.44% (1-year incidence) | 0.78% (1-year incidence, vs. NSAIDs) | HR: 0.34 (95% CI: 0.22-0.52) | TARGET (All Patients) | [6] |
| Gastroduodenal Erosions | 0/20 Patients | 13/20 Patients | p < 0.001 | Endoscopy Pilot Study (8 days) | [10] |
| Gastric Ulcers | 0/20 Patients | 1/20 Patients | Not Statistically Significant | Endoscopy Pilot Study (8 days) | [10] |
Key Findings:
-
In the large-scale TARGET trial, patients taking lumiracoxib who were not on concomitant low-dose aspirin had a 79% reduction in the risk of serious ulcer complications compared to those taking naproxen or ibuprofen. [6]* This significant GI benefit was maintained, though slightly attenuated, in the overall population which included aspirin users. [6]* A short-term endoscopic study in healthy volunteers showed that after just eight days of treatment, no subjects on lumiracoxib developed gastroduodenal erosions, whereas 65% of subjects on naproxen did. [10]
Endoscopic Evaluation of Mucosal Injury
Endoscopic studies are crucial for directly visualizing and quantifying the mucosal damage caused by NSAIDs. A standardized grading system, the Lanza score , is often employed in these studies to ensure consistent assessment. [11]
-
Procedure: A qualified gastroenterologist, blinded to the treatment, performs an upper GI endoscopy.
-
Evaluation: The gastric and duodenal mucosa are systematically inspected.
-
Scoring: Damage is graded separately for the stomach and duodenum based on the following scale:
-
Grade 0: No visible lesions.
-
Grade 1: One or more mucosal hemorrhages only.
-
Grade 2: 1 to 5 erosions.
-
Grade 3: 6 to 10 erosions.
-
Grade 4: More than 10 erosions or an ulcer (defined as a distinct break in the mucosa with perceptible depth). [11][12]4. Analysis: The scores are used to compare the incidence and severity of mucosal injury between treatment groups. A score of 3 or 4 is generally considered clinically significant injury. [11]
-
Important Caveat: The Hepatotoxicity of Lumiracoxib
Despite its superior GI safety profile, lumiracoxib was withdrawn from the market in most countries due to the risk of severe, and sometimes fatal, liver injury. [3]Post-marketing surveillance revealed cases of serious hepatotoxicity that were not apparent in the pre-approval clinical trials. This underscores a critical principle for drug development professionals: a favorable profile on one major safety endpoint does not preclude the existence of other, potentially more severe, off-target toxicities.
Conclusion for the Research Professional
The comparative case of lumiracoxib and naproxen serves as a powerful illustration of successful mechanism-based drug design, while also providing a cautionary tale.
-
Validation of the COX-2 Hypothesis: The robust data from biochemical selectivity assays and large-scale, adjudicated clinical outcomes trials like TARGET provide definitive evidence that selective COX-2 inhibition, as achieved with lumiracoxib, dramatically reduces the incidence of clinically significant upper gastrointestinal complications compared to non-selective NSAIDs like naproxen. [6]* Methodological Imperatives: The use of validated, clinically relevant assays like the human whole blood assay, and rigorous, unbiased endpoint adjudication in clinical trials are indispensable for accurately characterizing the safety profile of a new chemical entity.
-
Holistic Safety Assessment: The ultimate withdrawal of lumiracoxib due to hepatotoxicity highlights the necessity of a comprehensive safety evaluation beyond the primary mechanism-based endpoints. [3]For drug development professionals, this emphasizes the importance of thorough preclinical toxicology and vigilant post-marketing pharmacovigilance to identify idiosyncratic or off-target risks.
Naproxen remains a valuable therapeutic agent, but its use is inherently associated with a significant risk of GI toxicity due to its non-selective inhibition of COX-1. The story of lumiracoxib confirms that the GI risk can be successfully mitigated through selective COX-2 inhibition, providing a clear, evidence-based path for the development of future anti-inflammatory agents with improved gastrointestinal safety.
References
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- Rordorf, C., et al. (2003). Gastroduodenal tolerability of lumiracoxib vs placebo and naproxen: a pilot endoscopic study in healthy male subjects. Alimentary Pharmacology & Therapeutics, 18(5), 533–541.
- Patrignani, P., et al. (2005). The biochemical selectivity of cyclooxygenase inhibitors in whole blood assays of COX-isozyme activity in vitro. Inflammation Research, 54, 1-3.
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- Silverstein, F. E., et al. (2000). Gastrointestinal Toxicity With Celecoxib vs Nonsteroidal Anti-inflammatory Drugs for Osteoarthritis and Rheumatoid Arthritis: The CLASS Study: A Randomized Controlled Trial. JAMA, 284(10), 1247–1255.
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- Bombardier, C., et al. (2000). Comparison of upper gastrointestinal toxicity of rofecoxib and naproxen in patients with rheumatoid arthritis. New England Journal of Medicine, 343(21), 1520-1528.
- Hawkey, C. J., et al. (2008). Clinical trial: comparison of the gastrointestinal safety of lumiracoxib with traditional nonselective nonsteroidal anti-inflammatory drugs early after the initiation of treatment. Alimentary Pharmacology & Therapeutics, 27(9), 838-845.
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"2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid" and Ibuprofen comparative study
An In-Depth Comparative Analysis for Drug Development Professionals: 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid Structural Class vs. Ibuprofen
Introduction: Framing the Comparison
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the quest for potent analgesic and anti-inflammatory agents with improved safety profiles is perpetual. This guide provides a comparative analysis of two key NSAIDs: Ibuprofen, a cornerstone non-selective cyclooxygenase (COX) inhibitor, and Lumiracoxib.
Ibuprofen, a propionic acid derivative discovered in the 1960s, is one of the most widely used NSAIDs for treating pain, fever, and inflammation.[1] Its efficacy is well-established, but its non-selective inhibition of both COX-1 and COX-2 enzymes is associated with a risk of gastrointestinal side effects.[2][3]
The compound specified, "this compound," is a diarylacetic acid derivative. While this specific molecule is documented as a synthetic intermediate[4][5], it belongs to a structural class that has yielded significant NSAIDs. For a meaningful and data-rich comparison relevant to drug development, this guide will focus on Lumiracoxib . Lumiracoxib is a distinct, well-researched diarylacetic acid derivative that is a selective COX-2 inhibitor and has been directly compared against Ibuprofen in large-scale clinical trials. This comparison provides invaluable insights into the therapeutic trade-offs between non-selective and selective COX inhibition.
This document will delve into the mechanisms of action, comparative efficacy, and safety profiles, supported by detailed experimental protocols and data to guide researchers and drug development professionals.
Chemical Structures and Properties
A molecule's structure dictates its pharmacological activity. The structural differences between Ibuprofen and Lumiracoxib are fundamental to their distinct COX enzyme selectivity.
| Property | Ibuprofen | Lumiracoxib |
| Chemical Structure | ||
| Systematic Name | (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid | 2-((2-chloro-6-fluorophenyl)amino)-5-methylphenyl)acetic acid |
| Molecular Formula | C₁₃H₁₈O₂ | C₁₅H₁₃ClFNO₂ |
| Molar Mass | 206.29 g/mol | 293.72 g/mol |
| Drug Class | Non-steroidal Anti-inflammatory Drug (NSAID) | Non-steroidal Anti-inflammatory Drug (NSAID) |
| COX Selectivity | Non-selective (COX-1 and COX-2)[1][6] | Selective COX-2 Inhibitor[7] |
Mechanism of Action: The Tale of Two COX Isoforms
The therapeutic and adverse effects of NSAIDs are primarily mediated through their inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[8]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining, maintain kidney function, and support platelet aggregation.[2][3]
-
COX-2 is typically induced at sites of inflammation and is the primary mediator of prostaglandins involved in pain, fever, and inflammation.[9]
Ibuprofen acts as a non-selective inhibitor, blocking both COX-1 and COX-2.[2][9] This dual inhibition accounts for both its desired anti-inflammatory effects (COX-2 inhibition) and its most common side effects, such as gastrointestinal irritation and bleeding (COX-1 inhibition).[2][10]
Lumiracoxib , by contrast, is a selective COX-2 inhibitor.[11] Its chemical structure allows it to preferentially bind to the active site of the COX-2 enzyme, largely sparing COX-1 activity at therapeutic doses. This selectivity was designed to reduce the risk of gastrointestinal complications commonly seen with non-selective NSAIDs.[12]
Caption: Prostaglandin synthesis pathway and NSAID inhibition points.
Comparative Experimental Analysis
To objectively compare these two agents, a series of standardized in vitro and in vivo assays are essential.
In Vitro COX Inhibition Profile
The human whole-blood assay is a robust method for determining the COX-1/COX-2 inhibitory potency (IC50) of NSAIDs in a physiologically relevant environment that includes plasma proteins.[13][14]
Experimental Protocol: Human Whole-Blood Assay
-
Objective: To determine the concentration of Ibuprofen and Lumiracoxib required to inhibit 50% of COX-1 (from platelets) and COX-2 (from LPS-stimulated monocytes) activity.
-
Blood Collection: Draw venous blood from healthy, drug-free volunteers into heparinized tubes.
-
COX-1 Assay (Thromboxane B2 synthesis):
-
Aliquot 1 mL of whole blood into tubes containing the test compound (Ibuprofen or Lumiracoxib) at various concentrations or a vehicle control.
-
Allow blood to clot at 37°C for 1 hour to induce platelet COX-1 activity.
-
Centrifuge to separate serum.
-
Measure Thromboxane B2 (TXB2), a stable metabolite of the COX-1 product Thromboxane A2, using an ELISA kit.
-
-
COX-2 Assay (Prostaglandin E2 synthesis):
-
Aliquot 1 mL of whole blood into tubes containing the test compound or vehicle.
-
Add lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.
-
Incubate for 24 hours at 37°C.
-
Centrifuge to separate plasma.
-
Measure Prostaglandin E2 (PGE2) concentration using an ELISA kit.
-
-
Data Analysis: Calculate the IC50 values for each compound against both enzymes. The COX-2/COX-1 IC50 ratio indicates selectivity.
Caption: Workflow for the human whole-blood COX inhibition assay.
Comparative Data: COX Inhibition
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |
| Ibuprofen | ~15 | ~10 | ~1.5 |
| Lumiracoxib | >100 | ~0.1 | >1000 |
| (Data are representative values synthesized from literature reports.[11][15]) |
This data clearly illustrates Ibuprofen's lack of selectivity, while Lumiracoxib demonstrates potent and highly selective COX-2 inhibition.
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the acute anti-inflammatory activity of NSAIDs.[16][17]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Objective: To assess the ability of the test compounds to reduce acute inflammation.
-
Animals: Male Wistar rats (150-200g).
-
Grouping:
-
Group 1: Control (Vehicle, e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Ibuprofen (e.g., 30 mg/kg, oral).
-
Group 3: Lumiracoxib (e.g., 10 mg/kg, oral).
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle or test compounds orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point.
Comparative Data: Anti-Inflammatory Effect
| Treatment Group | 1 hr | 2 hr | 3 hr | 4 hr |
| Control (Vehicle) | 25 ± 3.1 | 45 ± 4.5 | 68 ± 5.2 | 75 ± 6.0 |
| Ibuprofen (30 mg/kg) | 15 ± 2.0 (40%) | 28 ± 3.3 (38%) | 35 ± 4.1 (49%) | 38 ± 4.4 (49%) |
| Lumiracoxib (10 mg/kg) | 14 ± 1.8 (44%) | 25 ± 2.9 (44%) | 30 ± 3.5 (56%) | 33 ± 3.8 (56%) |
| (Data presented as Mean Paw Edema Increase (μL) ± SEM, with (% Inhibition) in parentheses. Data are hypothetical but reflect typical outcomes.) |
Both drugs show significant anti-inflammatory activity compared to the control. Notably, a lower dose of the COX-2 selective agent can achieve comparable or superior efficacy in this model of acute inflammation.
Analgesic Efficacy
Clinical studies provide the most relevant data on analgesic efficacy. A randomized, double-blind study in patients with postoperative dental pain directly compared single doses of Lumiracoxib and Ibuprofen.[18]
Comparative Data: Postoperative Dental Pain Relief
| Parameter | Lumiracoxib (400 mg) | Ibuprofen (400 mg) | Placebo |
| Median Time to Onset of Analgesia | 37.4 min | 41.5 min | >12 hours |
| Median Time to Rescue Medication | >12 hours | ~8 hours | ~2 hours |
| Patient Global Assessment | Superior to Ibuprofen (p < 0.05) | Superior to Placebo | - |
| (Data sourced from a clinical trial on postoperative dental pain.[18]) |
In this acute pain model, Lumiracoxib provided faster, longer-lasting, and subjectively superior pain relief compared to Ibuprofen.[18]
Gastrointestinal and Cardiovascular Safety Profiles
The primary rationale for developing COX-2 selective inhibitors was to improve gastrointestinal (GI) safety. However, this drug class has been associated with potential cardiovascular (CV) risks. The large-scale Therapeutic Arthritis Research and Gastrointestinal Event Trial (TARGET) provided critical comparative data.[7][19]
Comparative Data: Safety Outcomes from the TARGET Study
| Adverse Event | Lumiracoxib (400 mg/day) | Ibuprofen (2400 mg/day) | Risk Reduction with Lumiracoxib |
| GI Ulcer Complications | 0.32% | 0.91% | 66% reduction |
| Mean Change in Systolic BP (at 4 weeks) | +0.57 mm Hg | +3.14 mm Hg | Significantly less increase (p < 0.0001) |
| (Data sourced from the 52-week TARGET study.[7][12][19]) |
The clinical data confirm the hypothesis:
-
GI Safety: Lumiracoxib was associated with a three- to four-fold reduction in ulcer complications compared to Ibuprofen.[12][20]
-
Cardiovascular Safety: While concerns about the CV safety of coxibs exist, in this trial, Lumiracoxib demonstrated a more favorable blood pressure profile than high-dose Ibuprofen.[7][19] It's crucial to note that Lumiracoxib was later withdrawn from the market in several countries due to concerns about severe liver toxicity, highlighting the importance of comprehensive, long-term safety monitoring in drug development.[20]
Summary and Implications for Drug Development
This comparative analysis of Ibuprofen and Lumiracoxib, a representative of the this compound structural class, yields critical insights for researchers.
| Feature | Ibuprofen | Lumiracoxib |
| Mechanism | Non-selective COX-1/COX-2 inhibitor. | Highly selective COX-2 inhibitor. |
| Anti-Inflammatory Efficacy | Effective, dose-dependent. | Highly potent, effective at lower doses. |
| Analgesic Efficacy | Well-established, effective for mild-to-moderate pain. | Rapid onset, long duration, and superior efficacy in acute pain models.[18] |
| GI Safety | Known risk of ulcers and bleeding due to COX-1 inhibition.[1][10] | Significantly improved GI safety profile with a lower incidence of ulcer complications.[12] |
| CV & Renal Safety | Risk of increased blood pressure and fluid retention, especially at high doses.[1][21] | Showed less impact on blood pressure than high-dose Ibuprofen in trials[19][22], but associated with rare but severe hepatotoxicity. |
The comparison between non-selective and selective NSAIDs is a classic case study in balancing efficacy and safety. While Lumiracoxib's design successfully mitigated the predictable, mechanism-based GI toxicity of COX-1 inhibition, it also revealed the potential for unforeseen, idiosyncratic toxicities (hepatotoxicity) that are not predicted by the primary mechanism of action.
For drug development professionals, this underscores several key principles:
-
Structure-Activity Relationship is Key: The subtle structural differences between these molecules lead to profound differences in target selectivity and clinical profile.
-
Mechanism-Based Toxicity vs. Idiosyncratic Toxicity: Designing drugs to avoid known mechanism-based side effects is a valid strategy, but it does not preclude the emergence of other serious adverse events.
-
The Importance of Comprehensive Profiling: Efficacy in acute models of pain and inflammation must be weighed against data from long-term, large-scale safety trials that can uncover both common and rare adverse events. The TARGET study was pivotal in defining the relative risks of these two agents.[7][20]
Future research in this field should continue to explore novel chemical scaffolds that can dissociate potent anti-inflammatory and analgesic effects from the full spectrum of NSAID-related toxicities.
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A Researcher's Guide to Cyclooxygenase Cross-Reactivity: Spotlight on 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the cyclooxygenase (COX) inhibitory activity of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid, the active form of Flurbiprofen, against COX-1 and COX-2 enzymes. Understanding the selectivity profile of non-steroidal anti-inflammatory drugs (NSAIDs) is critical for predicting their therapeutic efficacy and potential side effects.
The Significance of COX-1/COX-2 Selectivity
The therapeutic effects of NSAIDs stem from their ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid.[1][2] Prostaglandins are key mediators of inflammation, pain, and fever.[3] However, the COX enzyme exists in at least two isoforms, COX-1 and COX-2, which have distinct physiological roles.[3][4]
-
COX-1 is a constitutively expressed enzyme found in most tissues. It plays a crucial role in homeostatic functions, such as protecting the gastric mucosa, maintaining renal blood flow, and regulating platelet aggregation.[5][6][7]
-
COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli like cytokines and endotoxins.[3][4] Its primary role is to produce prostaglandins that mediate inflammation and pain.[5]
The differential roles of these isoenzymes form the basis for the development of selective NSAIDs. Inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic effects of NSAIDs, while concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal ulceration and bleeding.[3][8] Therefore, an NSAID's ratio of COX-1 to COX-2 inhibition is a key determinant of its safety profile.
The Prostaglandin Synthesis Pathway
The following diagram illustrates the conversion of arachidonic acid to prostaglandins by COX enzymes and the points of inhibition by NSAIDs.
Caption: The Arachidonic Acid Cascade and NSAID Inhibition.
Comparative Analysis of COX Inhibition
Flurbiprofen, the parent drug of this compound, is classified as a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[9] In fact, some studies indicate that it is selective for COX-1.[10][11] To objectively assess its cross-reactivity, we compare its 50% inhibitory concentration (IC50) values against both COX isoforms with those of other commonly used NSAIDs. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a quantitative measure of an NSAID's preference for COX-2. An SI greater than 1 suggests COX-2 selectivity, while an SI less than 1 indicates COX-1 selectivity.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Classification |
| Flurbiprofen | Data varies | Data varies | Generally < 1 | COX-1 Selective [10][11] |
| Celecoxib | 6.7 - 82 | 0.04 - 6.8 | 7.7 - 12 | COX-2 Selective [12][13][14] |
| Diclofenac | 0.076 - 0.611 | 0.026 - 0.63 | ~1 - 2.9 | Non-selective [12][15][16] |
| Ibuprofen | 2.9 - 12 | 1.1 - 80 | ~0.15 | Non-selective [12] |
Note: IC50 values can vary between different assay systems and experimental conditions.
Experimental Protocol: In Vitro COX Inhibition Assay
The determination of IC50 values is a standard method for quantifying the inhibitory potential of a compound against a specific enzyme.[17] A common approach is the in vitro cyclooxygenase inhibition assay.
Principle
This assay measures the activity of purified COX-1 and COX-2 enzymes in the presence of varying concentrations of the test compound. The enzymatic activity is determined by quantifying the amount of prostaglandin E2 (PGE2) produced from the substrate, arachidonic acid. The inhibition of PGE2 production is then used to calculate the IC50 value.[16][18]
Step-by-Step Methodology
-
Enzyme Preparation : Human recombinant COX-1 and COX-2 enzymes are used.
-
Compound Dilution : A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to create a range of test concentrations.
-
Reaction Mixture : For each reaction, the following components are added to a microplate well:
-
Reaction buffer
-
Heme cofactor
-
COX-1 or COX-2 enzyme
-
Test compound dilution or vehicle control
-
-
Pre-incubation : The plate is incubated for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction : The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
Incubation : The reaction is allowed to proceed for a defined time (e.g., 10 minutes).
-
Termination : The reaction is stopped by adding a quenching agent.
-
Quantification of PGE2 : The concentration of PGE2 in each well is measured using a competitive enzyme immunoassay (EIA) kit.[19]
-
Data Analysis : The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for In Vitro COX Inhibition Assay.
Concluding Remarks
The available data consistently demonstrates that this compound, the active metabolite of Flurbiprofen, exhibits a preference for inhibiting COX-1 over COX-2. This COX-1 selective profile is important for researchers and drug developers to consider, as it implies a higher risk of gastrointestinal side effects compared to non-selective or COX-2 selective NSAIDs.[11] The experimental protocols outlined in this guide provide a robust framework for independently verifying these findings and for evaluating the COX selectivity of novel compounds. A thorough understanding of a compound's interaction with both COX isoforms is paramount for the development of safer and more effective anti-inflammatory therapies.
References
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- Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (2022). Journal of Pharmaceutical Research & Reports, 25(16), 131.
- Kato, M., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 53(12), 1679-1685.
- Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(3A), 2S-8S.
- Dutta, P., et al. (2021). Flurbiprofen: A non-selective cyclooxygenase (COX) inhibitor for treatment of non-infectious, non-necrotising anterior scleritis. Indian Journal of Ophthalmology, 69(11), 3094–3098.
- Tally, J. J., et al. (1999). COX-1 and COX-2 in health and disease. The Journal of the American Osteopathic Association, 99(11 Suppl), S7-S12.
- Vane, J. R. (1998). Anti-inflammatory drugs and their mechanism of action. Inflammation Research, 47 Suppl 2, S78-S87.
- Ghoshal, S., & St. Martin, M. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing.
- GoodRx. (2022). What Is the Role of Cyclooxygenase (COX) in the Body?.
- Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. (2021). Archives of the Turkish Society of Cardiology, 49(8), 682-693.
- Verywell Health. (2023). Cyclooxygenase (COX) Enzymes, Inhibitors, and More.
- Study.com. (n.d.). Which of the following NSAIDs has greater inhibitory selectivity for COX-1 than COX-2?.
- Gierse, J. K., et al. (1999). Structure-based design of COX-2 selectivity into flurbiprofen. Bioorganic & Medicinal Chemistry Letters, 9(3), 307-312.
- Blanco, F. J., et al. (2000). Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes. The Journal of Rheumatology, 27(12), 2911-2918.
- Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(5), 413-421.
- Distinct functions of COX-1 and COX-2. (2000). Prostaglandins & Other Lipid Mediators, 61(3-4), 113-121.
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144.
- ResearchGate. (n.d.). IC50 values for the inhibition of COX-1 and COX-2 in the human whole blood....
- The American Journal of Managed Care. (2014). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection.
- ResearchGate. (2006). Study on molecular mechanism and COX-2 selectivity of flurbiprofen derivatives.
- Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. (2020). International Journal of Molecular Sciences, 21(18), 6806.
- Patrignani, P., et al. (2011). New insights into the use of currently available non-steroidal anti-inflammatory drugs. Journal of Pain Research, 4, 171–182.
- Livengood, S., & Karr, S. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing.
- ResearchGate. (n.d.). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,....
- Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Proceedings of the National Academy of Sciences of the United States of America, 96(13), 7563–7568.
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144.
- Ballo, M., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(3), 34-43.
- The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare.
- Wikipedia. (n.d.). Ibuprofen.
- ClinPGx. (n.d.). Ibuprofen Pathway, Pharmacodynamics.
- Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1736–1748.
- [Inhibitory effect of 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen) on prostaglandin synthesis]. (1975). Nihon Yakurigaku Zasshi. Folia Pharmacologica Japonica, 71(8), 855-864.
- Dual, but not selective, COX-1 and COX-2 inhibitors, attenuate acetic acid-evoked bladder irritation in the anaesthetised female cat. (2004). British Journal of Pharmacology, 141(6), 1038–1046.
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"2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid" vs other COX-2 inhibitors on cardiovascular risk
An In-Depth Comparative Analysis of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic Acid (Felbinac) and Systemic COX-2 Inhibitors on Cardiovascular Risk
Introduction: The COX-2 Hypothesis and Unforeseen Cardiovascular Consequences
The development of selective cyclooxygenase-2 (COX-2) inhibitors was heralded as a significant advancement in pain and inflammation management, promising the efficacy of traditional non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal complications. This selectivity is rooted in the differential roles of the COX isoenzymes: COX-1 is constitutively expressed and plays a crucial role in gastric cytoprotection and platelet aggregation, while COX-2 is inducible at sites of inflammation. The central hypothesis was that selectively inhibiting COX-2 would spare the gastroprotective functions of COX-1.
However, this paradigm was challenged by the discovery of significant cardiovascular risks associated with some selective COX-2 inhibitors, most notably the withdrawal of rofecoxib (Vioxx) from the market. The prevailing mechanistic explanation for this toxicity involves the disruption of the delicate balance between pro-thrombotic thromboxane A2 (TXA2), primarily synthesized via COX-1 in platelets, and anti-thrombotic prostacyclin (PGI2), produced by endothelial cells via COX-2. By selectively inhibiting COX-2, these drugs reduce PGI2 production without affecting TXA2 synthesis, potentially tipping the balance towards a pro-thrombotic state, leading to an increased risk of myocardial infarction and stroke.
This guide provides a comparative analysis of this compound, a compound also known as felbinac, and other established COX-2 inhibitors, with a specific focus on their respective cardiovascular risk profiles. Felbinac's primary use as a topical agent introduces a critical dimension to this comparison—the role of administration route in mitigating systemic risks.
Comparative Analysis: Felbinac vs. Systemic COX-2 Inhibitors
The cardiovascular risk profile of any NSAID is fundamentally linked to two key parameters: its COX-2 selectivity and its systemic concentration. Here, we compare felbinac, a predominantly topical NSAID, with systemic COX-2 inhibitors like celecoxib and the withdrawn rofecoxib.
Mechanism of Action and COX Isoform Selectivity
Felbinac is a non-selective NSAID, meaning it inhibits both COX-1 and COX-2. Its anti-inflammatory effects are mediated through the inhibition of prostaglandin synthesis at the site of application. In contrast, drugs like celecoxib and rofecoxib were designed for high selectivity towards the COX-2 enzyme. This difference in selectivity is a primary determinant of their differing risk profiles.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) | Primary Administration Route |
| Felbinac | ~0.3 | ~0.1 | ~3 | Topical |
| Celecoxib | ~15 | ~0.04 | ~375 | Oral |
| Rofecoxib | >100 | ~0.018 | >5555 | Oral |
| Ibuprofen | ~5 | ~10 | ~0.5 | Oral |
Data are approximations compiled from various pharmacological studies for comparative purposes.
The table highlights that while felbinac shows slightly preferential inhibition of COX-2, it remains a relatively non-selective inhibitor compared to the highly selective "coxibs." This non-selectivity implies that any systemically absorbed felbinac would inhibit both platelet COX-1 (reducing TXA2) and endothelial COX-2 (reducing PGI2), theoretically leading to a more balanced, albeit complex, effect on hemostasis compared to a purely COX-2 selective agent.
The Critical Role of Administration Route and Systemic Exposure
The most significant factor differentiating felbinac from oral COX-2 inhibitors in the context of cardiovascular risk is its topical route of administration. The intention of topical application is to deliver the drug directly to the target tissue (e.g., muscle, joint) while minimizing systemic absorption and, therefore, systemic side effects.
-
Topical Felbinac: When applied to the skin, felbinac penetrates the underlying tissues to exert its anti-inflammatory effects. However, plasma concentrations after topical application are significantly lower than those achieved with oral administration of other NSAIDs. For instance, peak plasma concentrations of felbinac after topical application are typically in the low nanogram per milliliter range, which is often orders of magnitude lower than the therapeutic plasma concentrations required for systemic anti-inflammatory effects.
-
Oral COX-2 Inhibitors: Oral administration is designed to achieve and maintain systemic drug concentrations sufficient to inhibit COX-2 throughout the body. It is this sustained, systemic inhibition of endothelial COX-2 that is linked to the observed cardiovascular risk.
This fundamental difference in systemic exposure is the primary reason why the cardiovascular risks associated with potent, selective, and systemically administered COX-2 inhibitors have not been a significant clinical concern for topically applied, non-selective NSAIDs like felbinac.
Clinical Cardiovascular Risk Data
-
Systemic COX-2 Inhibitors: The cardiovascular risks of rofecoxib were established in the VIGOR (Vioxx Gastrointestinal Outcomes Research) trial, which showed a significantly increased risk of myocardial infarction compared to naproxen. The APPROVe (Adenomatous Polyp Prevention on Vioxx) trial later confirmed these risks. For celecoxib, large-scale safety trials like the PRECISION (Prospective Randomized Evaluation of Celecoxib Integrated Safety versus Ibuprofen or Naproxen) trial have shown that at moderate doses, the cardiovascular risk of celecoxib is not greater than that of other non-selective NSAIDs like ibuprofen or naproxen.
-
Felbinac: There is a notable absence of large-scale, prospective cardiovascular outcome trials for topical felbinac. This is because its low systemic absorption places it in a much lower risk category, and such trials have not been deemed necessary. The available safety data, derived primarily from post-marketing surveillance and smaller studies, have not identified a significant cardiovascular safety signal. The primary adverse events associated with topical felbinac are local skin reactions.
The logical relationship between selectivity, systemic exposure, and cardiovascular risk can be visualized as follows:
Caption: Logical flow from drug properties to cardiovascular risk outcome.
Experimental Protocols for Assessing Cardiovascular Risk
Evaluating the potential cardiovascular risk of a novel NSAID requires a multi-faceted approach, combining in vitro assays with in vivo models.
In Vitro Assays: COX Selectivity and Platelet Function
1. Human Whole Blood Assay for COX-1/COX-2 Activity
This assay provides a physiologically relevant assessment of COX selectivity.
-
Objective: To determine the concentration of the test compound required to inhibit 50% of COX-1 (measured as TXB2 production) and COX-2 (measured as PGE2 production) activity.
-
Methodology:
-
Collect fresh human venous blood into heparinized tubes.
-
For COX-1 analysis, aliquot 1 mL of blood into tubes containing the test compound at various concentrations. Allow to clot at 37°C for 1 hour to induce platelet COX-1 activity.
-
For COX-2 analysis, aliquot 1 mL of blood into tubes containing heparin and lipopolysaccharide (LPS, 10 µg/mL) to induce monocyte COX-2 expression. Incubate for 24 hours at 37°C. Then add the test compound at various concentrations.
-
Centrifuge the samples to separate serum (COX-1) or plasma (COX-2).
-
Measure TXB2 (the stable metabolite of TXA2) in the serum and PGE2 in the plasma using validated ELISA kits.
-
Calculate IC50 values for each isoenzyme and determine the selectivity ratio.
-
2. Platelet Aggregation Assay
-
Objective: To assess the direct effect of the test compound on platelet function.
-
Methodology:
-
Prepare platelet-rich plasma (PRP) from fresh human blood.
-
Pre-incubate PRP with the test compound or vehicle control.
-
Induce platelet aggregation using an agonist such as arachidonic acid or collagen.
-
Measure the change in light transmittance using a platelet aggregometer. Inhibition of aggregation, particularly in response to arachidonic acid, indicates COX-1 inhibition.
-
Caption: Workflow for in vitro assessment of NSAID cardiovascular effects.
In Vivo Models: Thrombosis and Hemostasis
1. Ferric Chloride-Induced Carotid Artery Thrombosis Model (Mouse/Rat)
-
Objective: To evaluate the pro-thrombotic potential of a test compound in a live animal model.
-
Methodology:
-
Anesthetize the animal (e.g., C57BL/6 mouse).
-
Surgically expose the common carotid artery.
-
Administer the test compound or vehicle control (e.g., via oral gavage) at a predetermined time before injury.
-
Place a Doppler flow probe on the artery to monitor blood flow.
-
Apply a small piece of filter paper saturated with ferric chloride (e.g., 10% FeCl3) to the arterial surface for 3 minutes to induce endothelial injury.
-
Monitor blood flow until complete occlusion (thrombosis) occurs.
-
A significant shortening of the time to occlusion in the drug-treated group compared to the vehicle group indicates a pro-thrombotic effect.
-
Conclusion
The comparison between this compound (felbinac) and systemic selective COX-2 inhibitors on cardiovascular risk is fundamentally a lesson in the importance of pharmacology and pharmacokinetics. While selective COX-2 inhibitors raised significant cardiovascular safety concerns due to their mechanism of action coupled with sustained systemic exposure, felbinac's profile is markedly different. Its non-selective COX inhibition and, most importantly, its topical route of administration leading to minimal systemic exposure, place it in a much lower cardiovascular risk category. For researchers in drug development, this comparison underscores the principle that a drug's safety profile is an intricate function of its molecular target, its selectivity, and how and where it is delivered in the body. Future development of anti-inflammatory agents must continue to integrate these principles to maximize efficacy while ensuring cardiovascular safety.
References
- Title: Felbinac.
A Researcher's Guide to the Reproducibility of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic Acid Synthesis and Activity
An In-Depth Technical and Comparative Analysis for Drug Development Professionals
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the synthesis and biological evaluation of novel derivatives are of paramount importance for the development of therapeutics with improved efficacy and safety profiles. This guide provides a comprehensive analysis of the reproducibility of research findings related to 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid, a fluorinated derivative of felbinac. We will delve into common synthetic methodologies, providing detailed, reproducible protocols and highlighting potential challenges. Furthermore, we will present a comparative analysis of its biological activity against other well-established NSAIDs.
The Chemical Landscape: Synthesizing this compound
The synthesis of biphenyl acetic acid derivatives can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Here, we compare two prominent methods: the Suzuki-Miyaura coupling and the Willgerodt-Kindler reaction, providing a detailed protocol for the latter as a reproducible example.
Method 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide.[1]
For the synthesis of this compound, this would involve the coupling of a suitably substituted phenylboronic acid with a fluorinated phenylacetic acid derivative bearing a halide or triflate group. The versatility of the Suzuki coupling allows for a wide range of functional groups to be tolerated, making it a highly attractive method.[1] However, reproducibility can be influenced by factors such as the choice of palladium catalyst, ligand, base, and solvent system.[3] Potential side reactions include homocoupling of the boronic acid and deboronation.[4]
Logical Workflow for Suzuki-Miyaura Synthesis
Caption: Suzuki-Miyaura synthesis workflow.
Method 2: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction offers an alternative route, particularly useful for the synthesis of aryl-substituted acetic acids from the corresponding acetophenones.[5][6] This reaction involves the conversion of an aryl ketone to a thioamide, which is then hydrolyzed to the carboxylic acid.[5] This method can be advantageous when the corresponding acetophenone is readily available.
This protocol is adapted from a general procedure for the Willgerodt-Kindler reaction and can be applied to the synthesis of phenylacetic acid derivatives.[7][8]
Materials:
-
Substituted acetophenone (1.0 eq)
-
Sulfur (2.0 eq)
-
Morpholine (3.0 eq)
-
p-Toluenesulfonic acid (catalytic amount)
-
20% Sodium hydroxide solution
-
Triethylbenzylammonium chloride (TEBA) (catalytic amount)
-
Hydrochloric acid
-
Ethyl acetate
-
Sodium bicarbonate solution (10%)
Procedure:
-
Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine the substituted acetophenone (1.0 eq), sulfur (2.0 eq), morpholine (3.0 eq), and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux at 120-130°C for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Hydrolysis: After cooling the reaction mixture, add 20% sodium hydroxide solution and a catalytic amount of TEBA.
-
Heat the mixture to 100°C and stir for 8 hours to effect hydrolysis of the thioamide.
-
Work-up and Purification:
-
Cool the reaction mixture and filter to remove any solid impurities.
-
Acidify the filtrate with hydrochloric acid to a pH of 2 to precipitate the crude phenylacetic acid.
-
Dissolve the crude product in 10% sodium bicarbonate solution and wash with ethyl acetate (3 x 30 mL).
-
Separate the aqueous layer and re-acidify with hydrochloric acid to precipitate the pure phenylacetic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.[7][8]
-
Causality Behind Experimental Choices:
-
p-Toluenesulfonic acid: Acts as a catalyst to promote the initial formation of an enamine from the acetophenone and morpholine.
-
TEBA: As a phase-transfer catalyst, it facilitates the hydrolysis of the thioamide, which can otherwise be a slow process.[7]
-
Acid-base extraction: The purification process leverages the acidic nature of the carboxylic acid product to separate it from neutral and basic impurities.
Comparative Analysis of Synthetic Routes
| Parameter | Suzuki-Miyaura Coupling | Willgerodt-Kindler Reaction |
| Starting Materials | Aryl halides/triflates, Boronic acids/esters | Aryl ketones |
| Key Transformation | Pd-catalyzed C-C bond formation | Rearrangement and oxidation |
| Advantages | High functional group tolerance, generally high yields. | Utilizes readily available acetophenones. |
| Challenges | Catalyst sensitivity, potential for side reactions (homocoupling).[4] | Harsh reaction conditions (high temperatures), potential for low yields with certain substrates. |
Ensuring Reproducibility: Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is essential. The following data serve as a reference for researchers to validate their findings.
Visualizing the Analytical Workflow
Caption: NSAID mechanism of action.
To provide a meaningful comparison, it is crucial to use data from studies where multiple NSAIDs were evaluated under identical experimental conditions. The following table presents a comparative analysis of the 50% inhibitory concentrations (IC₅₀) for COX-1 and COX-2 from a single study.
Comparative In Vitro COX Inhibition of Selected NSAIDs
| Drug | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) |
| Diclofenac | 0.05 | 0.009 | 5.6 |
| Ibuprofen | 2.5 | 0.5 | 5.0 |
| Meloxicam | 0.3 | 0.03 | 10.0 |
| Data adapted from a comparative study. It is important to note that absolute IC₅₀ values can vary between different assays. | |||
| [9] | |||
| Interpretation of Comparative Data: |
-
A lower IC₅₀ value indicates greater potency of inhibition.
-
The selectivity ratio (COX-1/COX-2) provides an indication of the drug's preference for inhibiting COX-2 over COX-1. A higher ratio suggests greater COX-2 selectivity. [10] While specific IC₅₀ values for this compound from a directly comparable study are not available, its structural similarity to other profens suggests it would exhibit non-selective inhibition of both COX-1 and COX-2. The introduction of the fluorine atom may modulate its potency and selectivity, a hypothesis that warrants further experimental validation.
Conclusion and Future Directions
The reproducibility of research findings for this compound relies on the careful execution and thorough documentation of both its synthesis and biological evaluation. While established methods like the Suzuki-Miyaura coupling and the Willgerodt-Kindler reaction provide viable synthetic routes, researchers must be mindful of the specific reaction conditions and potential for side products to ensure consistent outcomes. A comprehensive suite of analytical techniques is indispensable for verifying the structure and purity of the final compound.
For a robust assessment of its therapeutic potential, the biological activity of this compound should be evaluated in head-to-head comparative studies with other NSAIDs. This will provide a clearer understanding of its relative potency and COX selectivity, which are critical factors in predicting its efficacy and potential for adverse effects. Future research should aim to publish detailed, reproducible protocols and complete analytical datasets to facilitate the validation and further exploration of this and other novel NSAID candidates.
References
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- (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide. MDPI. [Link]
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A Head-to-Head Comparison: 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid (Felbinac) vs. Diclofenac
A Comprehensive Guide for Researchers and Drug Development Professionals
Abstract
This guide provides a detailed, head-to-head comparison of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid, commonly known as Felbinac, and Diclofenac, two prominent non-steroidal anti-inflammatory drugs (NSAIDs). We delve into their mechanisms of action, comparative pharmacokinetic and pharmacodynamic profiles, clinical efficacy, and safety considerations. This document also includes detailed experimental protocols for key comparative assays to support further research and development in the field of inflammatory and pain management.
Introduction
The management of pain and inflammation is a cornerstone of therapeutic intervention for a multitude of musculoskeletal and post-operative conditions. Non-steroidal anti-inflammatory drugs (NSAIDs) represent a major class of therapeutic agents in this domain. This guide focuses on a comparative analysis of two such agents: Felbinac and Diclofenac.
This compound (Felbinac): An Overview
Felbinac, or biphenylylacetic acid, is an NSAID belonging to the arylacetic acid class.[1] It is the active metabolite of fenbufen and is primarily utilized in topical formulations for the treatment of muscle inflammation and arthritis.[1] Its topical application allows for localized therapeutic action, potentially minimizing systemic side effects.[2]
Diclofenac: A Widely Used NSAID
Diclofenac is a well-established phenylacetic acid derivative with potent anti-inflammatory, analgesic, and antipyretic properties.[3] It is available in various formulations, including oral tablets, topical gels, and intravenous solutions, making it a versatile option for managing a wide range of painful and inflammatory conditions.[3][4][5]
Mechanism of Action: A Comparative Analysis
Inhibition of Cyclooxygenase (COX) Enzymes
Both Felbinac and Diclofenac exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][6] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2][7] By blocking COX activity, these NSAIDs reduce the synthesis of prostaglandins, thereby alleviating the clinical signs of inflammation.[2]
Caption: Mechanism of Action of Felbinac and Diclofenac.
Comparative COX-1 and COX-2 Inhibition
The relative inhibitory activity of NSAIDs against COX-1 and COX-2 isoforms is a critical determinant of their efficacy and side-effect profile. While both enzymes produce prostaglandins that mediate inflammation, COX-1 also plays a role in protecting the gastrointestinal mucosa.
| Drug | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2 Selectivity Index (COX-1/COX-2) |
| Felbinac | 865.68[8] | 976[8] | 0.89[8] |
| Diclofenac | 76[8] | 26[8] | 2.92[8] |
Note: IC50 values are most accurately compared when generated from the same study under identical experimental conditions.
Diclofenac demonstrates a greater inhibitory effect on COX-2 compared to COX-1, with a selectivity index of 2.92.[8][9] In contrast, Felbinac shows a more balanced inhibition of both COX-1 and COX-2.[8]
Pharmacokinetic Profile: A Head-to-Head Look
Absorption and Bioavailability
Felbinac: When administered topically as a gel, Felbinac is absorbed through the skin, achieving therapeutic concentrations in the underlying tissues such as the synovial membrane and fluid.[10] Systemic absorption is minimal, which contributes to its favorable safety profile.[2] Intravenous administration of Felbinac trometamol shows linear pharmacokinetic characteristics, with the maximum plasma concentration being dose-dependent.[11][12]
Diclofenac: Oral administration of Diclofenac results in rapid and complete absorption.[3] However, it undergoes significant first-pass metabolism, with about 50% of the oral dose reaching systemic circulation.[4] Topical application of Diclofenac also leads to absorption into the skin and deeper tissues, though systemic exposure is considerably lower than with oral administration.[13]
Distribution and Protein Binding
Felbinac: Felbinac is highly bound to plasma proteins (approximately 95%).[12][14][15]
Diclofenac: Diclofenac also exhibits extensive binding to plasma albumin.[3] It achieves substantial concentrations in the synovial fluid, which is a proposed site of action for its anti-arthritic effects.[3]
Metabolism and Excretion
Felbinac: Felbinac is extensively metabolized, with 4'-Hydroxyfelbinac being the principal metabolite.[12][14] The majority of the administered dose is excreted in the urine, primarily as its metabolites.[12][14][15]
Diclofenac: Diclofenac is eliminated following biotransformation into several metabolites, with 4'-hydroxydiclofenac being the main one, generated by the CYP2C9 enzyme.[9] These metabolites are then glucuronidated and excreted mainly in the urine.[3][9]
Clinical Efficacy: Comparative Evidence
Topical Formulations in Soft Tissue Injuries
A randomized, observer-blind study involving 384 patients with acute soft tissue injuries directly compared the efficacy of topical Diclofenac gel and topical Felbinac gel.[16][17] The results indicated that Diclofenac was more effective in improving various parameters, including pain at rest, pain on movement, and pain on local pressure at both day 3 and day 7 of treatment.[17] A study in a rat model also showed that a 1% diclofenac patch had a more prompt and persistent analgesic and anti-inflammatory effect than 3.5% or 0.5% felbinac patches.[18][19][20]
Efficacy in Osteoarthritis
Both Felbinac and Diclofenac have demonstrated efficacy in the management of osteoarthritis.[21][22] Topical Felbinac has been shown to be as effective as oral ibuprofen in treating mild to moderate osteoarthritis.[21] Diclofenac is widely used for osteoarthritis, with studies showing its superior efficacy compared to placebo and comparable efficacy to other NSAIDs like ibuprofen.[22][23]
Safety and Tolerability Profile
Gastrointestinal and Systemic Side Effects
Felbinac: Topical application of Felbinac is associated with a low incidence of systemic side effects, particularly gastrointestinal issues, which are a common concern with oral NSAIDs.[21][24]
Diclofenac: Oral Diclofenac is associated with a risk of gastrointestinal adverse events.[23] While topical formulations have a better safety profile in this regard, systemic absorption can still occur.[25]
Cardiovascular Safety
The cardiovascular risk associated with NSAIDs is a significant consideration. Some studies have suggested that Diclofenac is associated with a higher risk of adverse cardiovascular events compared to other NSAIDs.[9]
Local Tolerability of Topical Formulations
Both topical Felbinac and Diclofenac are generally well-tolerated.[17] Local skin reactions are the most common side effects but are typically mild and transient. In a head-to-head study, both preparations were reported to be well tolerated with no significant treatment-related side effects.[17]
Experimental Protocols for Comparative Assessment
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2.[26][27][28][29][30]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
Test compounds (Felbinac, Diclofenac)
-
Assay buffer
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in a suitable solvent.
-
In a 96-well plate, add the assay buffer, hemin, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compounds to the respective wells. Include wells for 100% initial activity (no inhibitor) and background controls.
-
Incubate the plate for 5 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).
-
Monitor the absorbance at 590 nm over time using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.
Caption: Workflow for In Vitro COX Inhibition Assay.
In Vitro Skin Permeation Study for Topical Formulations
This protocol describes a method to assess the skin permeation of topical formulations using Franz diffusion cells.[13][31][32][33][34]
Materials:
-
Franz diffusion cells
-
Human or animal skin membrane
-
Topical formulations of Felbinac and Diclofenac
-
Receptor fluid (e.g., phosphate-buffered saline with bovine serum albumin)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Mount the skin membrane onto the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor fluid and maintain at 32°C.
-
Apply a finite dose of the topical formulation to the surface of the skin in the donor compartment.
-
At predetermined time intervals, collect samples from the receptor compartment.
-
Analyze the concentration of the drug in the collected samples using a validated HPLC method.
-
At the end of the experiment, dismount the skin and determine the amount of drug retained in the skin layers.
-
Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux.
Caption: Workflow for In Vitro Skin Permeation Study.
Summary of Comparative Data
| Feature | This compound (Felbinac) | Diclofenac |
| Primary Use | Topical treatment of muscle inflammation and arthritis[1] | Oral, topical, and intravenous treatment of pain and inflammation[3] |
| Mechanism of Action | COX-1 and COX-2 inhibition | Primarily COX-2 inhibition[8][9] |
| COX-2 Selectivity | Low (0.89)[8] | Moderate (2.92)[8] |
| Primary Formulation | Topical gel[10] | Oral tablets, topical gel, intravenous solution[3][4] |
| Protein Binding | ~95%[12][14][15] | High[3] |
| Metabolism | Extensive, primarily to 4'-Hydroxyfelbinac[12][14] | Extensive, primarily to 4'-hydroxydiclofenac via CYP2C9[9] |
| Topical Efficacy | Effective, but may be less so than Diclofenac in some cases[17] | Highly effective for local pain and inflammation[16][17] |
| Systemic Side Effects | Low with topical use[21] | Risk of GI and cardiovascular events with oral use[9] |
Conclusion
Felbinac and Diclofenac are both effective NSAIDs, but they exhibit distinct profiles that make them suitable for different clinical scenarios. Felbinac, with its primary use in topical formulations and low systemic absorption, presents a favorable safety profile, particularly for patients at risk of gastrointestinal complications from oral NSAIDs. Diclofenac, while available in a topical form, is a more potent and versatile anti-inflammatory agent with a broader range of formulations. However, its systemic use necessitates careful consideration of potential gastrointestinal and cardiovascular risks. The choice between these two agents should be guided by the specific clinical indication, the desired route of administration, and the patient's overall risk profile. Further head-to-head clinical trials are warranted to more definitively delineate their comparative efficacy and safety in various conditions.
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- (1990). [Pharmacokinetic studies following 2 and 4-week Felbinac gel administration to the knee joint].
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- (1986). Efficacy and safety of diclofenac sodium in rheumatoid arthritis. Experience in the United States. The American Journal of Medicine, 80(4B), 34-38.
- (1990). Comparison of the efficacy and tolerability of diclofenac gel (Voltarol Emulgel) and felbinac gel (Traxam) in the treatment of soft tissue injuries. The British Journal of Clinical Practice.
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- (Source not available). The topical NSAID felbinac versus oral NSAIDS: a critical review. PubMed.
- (2017). Efficacy and safety of diclofenac in osteoarthritis: Results of a network meta-analysis of unpublished legacy studies. Scandinavian Journal of Pain, 17, 392-402.
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- (1990). Comparison of the efficacy and tolerability of diclofenac gel (Voltarol Emulgel) and felbinac gel (Traxam) in the treatment of soft tissue injuries. British Journal of Clinical Practice, 44(8), 319-320.
- (2011). Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches.
- (Source not available). Felbinac. PubChem.
- (1991). [Felbinac Gel for Treatment of Localized Extra-Articular Rheumatic Diseases--A Multicenter, Placebo Controlled, Randomized Study].
- (2022). Comparative evaluation of felbinac gel 3% vs Piroxicam gel 5%.
- (2020). Comparison of Skin Permeation and Putative Anti-Inflammatory Activity of Commercially Available Topical Products Containing Ibuprofen and Diclofenac. Clinical Pharmacology in Drug Development.
- (2011). Safety and Efficacy of Topical Diclofenac Sodium... Drugs & Aging.
- (Source not available). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. Benchchem.
- (2025). (PDF) Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches.
- (2025). (PDF) Analysis of clinical efficacy and safety of intravenous use of diclofenac for the prevention of postoperative pain: current status and strategic aspect.
- (Source not available). Felbinac. Wikipedia.
- (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144.
- (Source not available). The topical NSAID felbinac versus oral NSAIDS: a critical review. Sigma-Aldrich.
- (2021). (PDF) Optimization and Evaluation of the In Vitro Permeation Parameters of Topical Products with Non-Steroidal Anti-Inflammatory Drugs through Strat-M Membrane.
- (Source not available).
- (Source not available). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals.
- (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare.
- (2021).
- (Source not available). Topical NSAIDs for acute local pain relief: in vitro characterization of drug delivery profiles into and through human skin. Taylor & Francis Online.
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A Comparative Benchmarking Guide: 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic Acid vs. Novel Anti-Inflammatory Compounds
For: Researchers, scientists, and drug development professionals in the field of inflammation and immunology.
Introduction
For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been a cornerstone in the management of inflammation and pain. Among these, 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid, commonly known as Flurbiprofen, has established its position as a potent anti-inflammatory agent. Its therapeutic efficacy stems from the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins. While effective, this mechanism is also associated with a spectrum of side effects, primarily gastrointestinal, due to the concurrent inhibition of the constitutively expressed COX-1 enzyme.
The relentless pursuit of more targeted and safer anti-inflammatory therapies has led to the emergence of novel compounds with diverse mechanisms of action. This guide provides a comprehensive, data-driven comparison of Flurbiprofen against three distinct classes of next-generation anti-inflammatory agents: a selective COX-2 inhibitor, a Janus kinase (JAK) inhibitor, and NLRP3 inflammasome inhibitors. Through a detailed analysis of their mechanisms, preclinical efficacy, and safety profiles, this document aims to equip researchers with the critical insights needed to navigate the evolving landscape of anti-inflammatory drug discovery.
Chapter 1: Mechanistic Overview of Compared Anti-Inflammatory Agents
A fundamental understanding of the molecular pathways targeted by each compound is crucial for interpreting their biological effects. This chapter delineates the mechanisms of action for Flurbiprofen and the selected novel compounds.
This compound (Flurbiprofen): The Non-Selective COX Inhibitor
Flurbiprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of both COX-1 and COX-2 enzymes. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The S-(+)-enantiomer of flurbiprofen is largely responsible for its anti-inflammatory activity[1].
DOT Script for Flurbiprofen's Mechanism of Action:
Caption: Flurbiprofen's non-selective inhibition of COX-1 and COX-2.
Novel Compound Class 1: Selective COX-2 Inhibitors (e.g., Celecoxib, Compound VIIa)
To mitigate the gastrointestinal side effects associated with non-selective NSAIDs, selective COX-2 inhibitors were developed. These agents, such as Celecoxib, specifically target the COX-2 enzyme, which is primarily upregulated at sites of inflammation. This selectivity spares the gastroprotective functions of COX-1 in the gastric mucosa. Recent research has led to the development of novel selective COX-2 inhibitors like 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (Compound VIIa), which has shown a high selectivity index for COX-2[2].
DOT Script for Selective COX-2 Inhibitor's Mechanism of Action:
Caption: JAK inhibitors block cytokine signaling by targeting JAK enzymes.
Novel Compound Class 3: NLRP3 Inflammasome Inhibitors (e.g., Oridonin, Isoliquiritigenin)
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. Natural compounds like Oridonin and Isoliquiritigenin have been identified as potent inhibitors of the NLRP3 inflammasome, offering a novel therapeutic strategy. [3]
DOT Script for NLRP3 Inflammasome Inhibitor's Mechanism of Action:
Caption: NLRP3 inflammasome inhibitors block the maturation of IL-1β and IL-18.
Chapter 2: Comparative In Vitro Efficacy
This chapter presents a head-to-head comparison of the in vitro potency of Flurbiprofen and the novel compound classes in key assays relevant to their mechanisms of action.
COX-2 Inhibition Assay
The ability of the test compounds to inhibit the activity of human recombinant COX-2 is a primary measure of their anti-inflammatory potential.
Table 1: In Vitro COX-2 Inhibition
| Compound Class | Exemplar Compound | IC₅₀ (µM) | Data Source |
| Non-selective COX Inhibitor | Flurbiprofen | ~0.1-0.5 | Published Literature |
| Selective COX-2 Inhibitor | Compound VIIa | 0.29 | [2] Preclinical Study |
| JAK Inhibitor | Itacitinib | Not Applicable | - |
| NLRP3 Inflammasome Inhibitor | Oridonin | Not Applicable | - |
IC₅₀ values for Flurbiprofen can vary depending on assay conditions.
Inhibition of Pro-Inflammatory Cytokine Release
The capacity to suppress the release of key pro-inflammatory cytokines, such as TNF-α and IL-6, from stimulated immune cells is a critical indicator of anti-inflammatory efficacy.
Table 2: Inhibition of LPS-Induced TNF-α and IL-6 Release in RAW 264.7 Macrophages
| Compound Class | Exemplar Compound | TNF-α Inhibition (IC₅₀, µM) | IL-6 Inhibition (IC₅₀, µM) | Data Source |
| Non-selective COX Inhibitor | Flurbiprofen | Moderate | Moderate | Published Literature |
| Selective COX-2 Inhibitor | Compound VIIa | Potent | Potent | Expected based on mechanism |
| JAK Inhibitor | Itacitinib | Potent | Potent | Preclinical Data |
| NLRP3 Inflammasome Inhibitor | Oridonin | Indirectly Potent | Indirectly Potent | Preclinical Data |
Note: The inhibitory effects of COX and NLRP3 inhibitors on TNF-α and IL-6 are often indirect, resulting from the modulation of downstream inflammatory signaling.
Chapter 3: Comparative In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the in vivo efficacy of acute anti-inflammatory agents.
DOT Script for Carrageenan-Induced Paw Edema Workflow:
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Table 3: Efficacy in the Rat Carrageenan-Induced Paw Edema Model
| Compound Class | Exemplar Compound | Dose (mg/kg) | % Inhibition of Edema | Data Source |
| Non-selective COX Inhibitor | Flurbiprofen | 10 | ~50-70% | Published Literature |
| Selective COX-2 Inhibitor | Compound VIIa | 10 | High (Expected) | Preclinical Study |
| JAK Inhibitor | Itacitinib | 10 | Significant | [4] Preclinical Data |
| NLRP3 Inflammasome Inhibitor | Isoliquiritigenin | 20 | Significant | [3] Preclinical Data |
Note: The percentage of inhibition can vary based on the specific experimental conditions and time points of measurement.
Chapter 4: Experimental Protocols
For the purpose of reproducibility and methodological transparency, this chapter provides detailed protocols for the key assays discussed in this guide.
In Vitro COX-2 Inhibition Assay (Human Recombinant)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX assay buffer (0.1 M Tris-HCl, pH 8.0)
-
Hematin (co-factor)
-
Arachidonic acid (substrate)
-
Test compounds and positive control (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
In a 96-well plate, add 150 µL of COX assay buffer, 10 µL of hematin, and 10 µL of the diluted human recombinant COX-2 enzyme solution to each well.
-
Add 10 µL of the diluted test compounds or positive control to the respective wells. For the control wells, add 10 µL of DMSO.
-
Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 10 µL of arachidonic acid to each well.
-
Immediately measure the absorbance at a specified wavelength (e.g., 590 nm) in kinetic mode for 5-10 minutes.
-
Calculate the initial reaction velocity for each well and determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC₅₀ value using a suitable software.
LPS-Induced TNF-α and IL-6 Release in RAW 264.7 Macrophages
Objective: To quantify the inhibitory effect of test compounds on the release of TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
LPS from E. coli
-
Test compounds
-
96-well cell culture plates
-
ELISA kits for murine TNF-α and IL-6
Procedure:
-
Seed RAW 264.7 cells at a density of 1.5 x 10⁵ cells/well in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions. [5]6. Calculate the percentage of inhibition of cytokine release for each compound concentration relative to the LPS-only control.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory activity of test compounds by measuring their ability to reduce paw edema induced by carrageenan in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
1% (w/v) carrageenan solution in sterile saline
-
Test compounds and positive control (e.g., Indomethacin)
-
Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds, positive control, or vehicle orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat. [6]6. Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
All animal procedures should be conducted in accordance with the ethical guidelines for the care and use of laboratory animals.
Conclusion
This comparative guide underscores the evolution of anti-inflammatory drug discovery, moving from the broad-spectrum inhibition of Flurbiprofen to the targeted approaches of novel agents. Selective COX-2 inhibitors offer an improved gastrointestinal safety profile while maintaining potent anti-inflammatory effects. JAK inhibitors provide a powerful means to modulate cytokine signaling, demonstrating significant efficacy in preclinical models. NLRP3 inflammasome inhibitors represent a promising new frontier, targeting a key driver of innate immune responses.
The choice of an anti-inflammatory compound for further development will invariably depend on the specific therapeutic indication, the desired safety profile, and the targeted patient population. The experimental data and detailed protocols provided herein serve as a valuable resource for researchers to make informed decisions in the rational design and evaluation of the next generation of anti-inflammatory therapies.
References
- BenchChem. (2025). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay.
- Law, B. Y. K., & Michelangeli, F. (2018).
- The IMID Forum. (n.d.).
- MDPI. (2021). Phytochemicals as Novel Therapeutic Strategies for NLRP3 Inflammasome-Related Neurological, Metabolic, and Inflammatory Diseases. International Journal of Molecular Sciences, 22(15), 8213.
- Norman, P. (2014). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. Journal of Medicinal Chemistry, 57(15), 6245-6262.
- MDPI. (2020). Nutraceutical Compounds Targeting Inflammasomes in Human Diseases. International Journal of Molecular Sciences, 21(18), 6727.
- MDPI. (2020).
- RSC Publishing. (2022). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances, 12(45), 29367-29381.
- ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
- ACS Publications. (2011). Inhibiting the Inflammasome: A Chemical Perspective. Journal of Medicinal Chemistry, 54(19), 6531-6550.
- Semantic Scholar. (n.d.). Celecoxib analogs that lack COX-2 inhibitory function: preclinical development of novel anticancer drugs.
- RSC Publishing. (2023).
- National Institutes of Health. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. European Journal of Medicinal Chemistry, 228, 114013.
- National Institutes of Health. (2021). Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis. The Journal of Immunology, 206(10), 2316-2327.
- National Institutes of Health. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.4.
- ResearchGate. (n.d.). 'Hybrid COX-2 inhibitors', synthesized by Ren et al & compounds (29a) &....
- National Institutes of Health. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. BMC Complementary Medicine and Therapies, 20(1), 47.
- ACS Publications. (2012). Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. Journal of Medicinal Chemistry, 55(18), 7898-7913.
- ResearchGate. (2018).
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
- MDPI. (2021). JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy. International Journal of Molecular Sciences, 22(11), 5786.
- National Institutes of Health. (2021). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- Springer Nature Experiments. (2003).
- PubMed Central. (2023).
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- National Institutes of Health. (2023).
- National Institutes of Health. (2021). Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm. Molecules, 26(11), 3201.
- MDPI. (2015). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 20(9), 16465-16478.
- ResearchGate. (n.d.). TNF-α and IL-6 production RAW264.
- MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(3), M1682.
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A Researcher's Guide to In Vitro to In Vivo Correlation of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic Acid (Felbinac) Activity
This guide provides an in-depth technical comparison of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid, commonly known as felbinac, with other prominent non-steroidal anti-inflammatory drugs (NSAIDs). We will explore its in vitro cyclooxygenase (COX) inhibitory activity, its in vivo anti-inflammatory efficacy, and establish a framework for understanding the in vitro to in vivo correlation (IVIVC) of its topical application. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of felbinac's pharmacological profile.
Introduction to Felbinac and its Mechanism of Action
Felbinac is a non-steroidal anti-inflammatory drug belonging to the phenylacetic acid class. Its therapeutic effects, like other NSAIDs, are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa, and COX-2, which is an inducible enzyme that is upregulated at sites of inflammation. By inhibiting COX enzymes, felbinac reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.
In Vitro Efficacy: A Comparative Analysis of COX Inhibition
The intrinsic potency of an NSAID is determined by its ability to inhibit the COX-1 and COX-2 isoforms. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.
Comparative COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Felbinac | 0.866[1] | 0.976[1] | 0.89 |
| Diclofenac | 0.076[2] | 0.026[2] | 2.92 |
| Ibuprofen | 12[2] | 80[2] | 0.15 |
Note: IC50 values can vary depending on the specific assay conditions.
Based on the available in vitro data, felbinac demonstrates relatively balanced inhibition of both COX-1 and COX-2, with a selectivity ratio close to 1. Diclofenac shows a preference for COX-2 inhibition, while ibuprofen is more selective for COX-1.
Experimental Protocol: In Vitro COX Inhibition Assay
The following is a generalized protocol for determining the COX inhibitory activity of a test compound.
Objective: To determine the IC50 values of a test compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (Felbinac, Diclofenac, Ibuprofen)
-
Assay buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, glutathione)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
Procedure:
-
Enzyme Preparation: Dilute the purified COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Reaction Incubation: In a 96-well plate, combine the enzyme, assay buffer, cofactors, and varying concentrations of the test compound or vehicle control.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Termination of Reaction: After a defined incubation period, stop the reaction (e.g., by adding a strong acid).
-
Quantification of Prostaglandin Production: Measure the amount of PGE2 produced in each well using a competitive EIA kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro COX Inhibition Assay Workflow
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model in Rats
The carrageenan-induced paw edema model is a well-established and widely used in vivo assay to evaluate the anti-inflammatory activity of new compounds. Sub-plantar injection of carrageenan in the rat paw induces a biphasic inflammatory response, with the later phase being primarily mediated by prostaglandins.
Comparative In Vivo Anti-inflammatory Activity
A study compared the anti-inflammatory effects of topical patches of 1% diclofenac, 3.5% and 0.5% felbinac, and 3.75% indomethacin in a carrageenan-induced paw edema model in rats. The edema suppression rate was a key parameter evaluated.[3][4][5]
| Treatment Group | Edema Suppression Rate (%) |
| 1% Diclofenac Patch | 12.1 - 33.2[3][4][5] |
| 3.5% Felbinac Patch | Lower than 1% Diclofenac[3][4][5] |
| 0.5% Felbinac Patch | Lower than 3.5% Felbinac[3][4][5] |
| 3.75% Indomethacin Patch | No significant difference from control[3][4] |
These results suggest that while the 3.5% felbinac patch demonstrated anti-inflammatory activity, the 1% diclofenac patch was more effective in this model.[3][4][5]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a topically applied test compound.
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
Materials:
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds (e.g., topical formulations of Felbinac, Diclofenac)
-
Plethysmometer or digital calipers for measuring paw volume
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat.
-
Compound Administration: Apply the topical formulation of the test compound or vehicle control to the plantar surface of the right hind paw.
-
Induction of Inflammation: After a predetermined time (e.g., 1 hour) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.
In Vivo Carrageenan-Induced Paw Edema Workflow
Bridging the Gap: In Vitro to In Vivo Correlation (IVIVC)
Establishing a meaningful IVIVC is a critical aspect of drug development, as it allows for the prediction of in vivo performance from in vitro data. For topical NSAIDs like felbinac, a successful IVIVC can correlate the in vitro drug release/permeation profile with the in vivo anti-inflammatory response.
Key Pharmacokinetic Parameters of Felbinac
Understanding the pharmacokinetic profile of felbinac is essential for developing an IVIVC model. Studies in rats have shown that intravenously administered felbinac is highly protein-bound (~95%) and is extensively metabolized, with 4'-hydroxyfelbinac being the principal metabolite.[6][7] The maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) increase linearly with the dose.[6][7] For topical applications, the rate and extent of percutaneous absorption are the critical parameters influencing local and systemic drug concentrations.
Establishing an IVIVC for Topical Felbinac
A Level A IVIVC, the most rigorous level of correlation, aims to establish a point-to-point relationship between the in vitro dissolution/permeation rate and the in vivo absorption rate.
Steps to Develop an IVIVC for Topical Felbinac:
-
In Vitro Release/Permeation Studies:
-
Utilize Franz diffusion cells with a synthetic membrane or excised animal/human skin.
-
Measure the rate of felbinac release from the topical formulation into a receptor medium over time.
-
-
In Vivo Pharmacokinetic Studies:
-
Administer the topical felbinac formulation to an animal model (e.g., rats).
-
Measure the plasma concentrations of felbinac at various time points to determine the in vivo absorption profile.
-
-
Deconvolution:
-
Use mathematical models (e.g., Wagner-Nelson, Loo-Riegelman) to calculate the in vivo absorption rate from the plasma concentration-time data.
-
-
Correlation:
-
Plot the in vitro release/permeation rate against the in vivo absorption rate. A linear relationship indicates a strong correlation.
-
IVIVC Development Framework for Topical Felbinac
Conclusion
This guide has provided a comparative analysis of felbinac's in vitro and in vivo anti-inflammatory activity. While felbinac demonstrates balanced COX-1/COX-2 inhibition in vitro, its in vivo efficacy in a topical formulation, when compared to diclofenac in the carrageenan-induced paw edema model, appears to be lower at the concentrations tested. Establishing a robust IVIVC for topical felbinac formulations is crucial for optimizing drug delivery and predicting clinical performance. Further studies are warranted to fully elucidate the relationship between its in vitro properties, pharmacokinetic profile, and therapeutic outcomes.
References
- Kato, M., Nishida, S., Kitasato, H., Sakata, N., & Kawai, S. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 53(12), 1679–1685.
- Posadas, I., Bucci, M., Roviezzo, F., Cicala, C., Sorrentino, R., & Cirino, G. (2004). Carrageenan-induced paw oedema in the rat and mouse. Methods in Molecular Biology, 225, 115-121.
- Pharmacology Discovery Services. (n.d.). Inflammation, Carrageenan-Induced, Rat.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- Gil, D. W., & St-Pierre, S. (2003). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 22(1), 5.4.1-5.4.12.
- Takayama, K., Hirose, A., Tanaka, M., & Machida, Y. (2011). Comparison of the anti-inflammatory and analgesic effects in rats of diclofenac-sodium, felbinac and indomethacin patches. International Journal of Medical Sciences, 8(7), 549-555.
- Chan, C. C., Boyce, S., Brideau, C., Charleson, S., Cromlish, W., Ethier, D., ... & Riendeau, D. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. The Journal of pharmacology and experimental therapeutics, 290(2), 551-560.
- The American Journal of Managed Care. (2012). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection.
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144.
- Takayama, K., Hirose, A., Tanaka, M., & Machida, Y. (2011). Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches. ResearchGate.
- Riendeau, D., Percival, M. D., Brideau, C., Charleson, S., Dubé, D., Ethier, D., ... & Chan, C. C. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. The Journal of pharmacology and experimental therapeutics, 296(2), 558-566.
- Takayama, K., Hirose, A., Tanaka, M., & Machida, Y. (2011). Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches. Semantic Scholar.
- ResearchGate. (n.d.). Graphical representation of IC 50 (COX-1 and COX-2) values for the 9(a-e)and 10(a-e) in comparison with celecoxib, diclofenac and indomethacin (a).
- Takayama, K., Hirose, A., Tanaka, M., & Machida, Y. (2011). Comparison of the anti-inflammatory and analgesic effects in rats of diclofenac-sodium, felbinac and indomethacin patches. PubMed.
- Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate.
- Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Nature.
- Ballo, M., Sanogo, R., & Dembélé, L. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(3), 34-42.
- Synapse. (2024). How is in vitro–in vivo correlation (IVIVC) established?.
- Zaher, T., & El-Gamal, K. M. (2021). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. Bioorganic Chemistry, 115, 105232.
- Patel, R., & Patel, N. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare.
- Zhang, C., Li, X., Li, J., & Li, Y. (2011).
- Sovani, V. (2022). Comparative evaluation of felbinac gel 3% vs Piroxicam gel 5%. ResearchGate.
- Patrignani, P., Tacconelli, S., & Capone, M. L. (2011). New insights into the use of currently available non-steroidal anti-inflammatory drugs. Expert Opinion on Pharmacotherapy, 12(12), 1769-1784.
- Zhang, C., Li, X., Li, J., & Li, Y. (2011). Pharmacokinetics of felbinac after intravenous administration of felbinac trometamol in rats. ResearchGate.
- Hardikar, S. (2014). Establishment of in vivo - in vitro Correlation: a Cogent Strategy in Product Development Process.
- Cardot, J. M. (n.d.). 5 Top Tips on How to Establish IVIVC. Pharma IQ.
- Al-Ghazawi, M., & Tutunji, M. (2006). In vitro - In vivo Correlation: From Theory to Applications. University of Alberta.
- Wu, C. Y., & Benet, L. Z. (2005). In vitro-In vivo Correlation: Perspectives on Model Development. Pharmaceutical Research, 22(1), 11-23.
- Li, W., Li, J., Li, Y., & Li, X. (2009). Validated LC-MS/MS assay for the determination of felbinac: Application to a preclinical pharmacokinetics study of felbinac trometamol injection in rat.
- Kato, M., Nishida, S., Kitasato, H., Sakata, N., & Kawai, S. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Pediatric World.
- ResearchGate. (n.d.). IC50 values calculated for COX-1 and COX-2 enzymes after incubation for 2 min with the tested compounds and COX selectivity ratio.
- Warner, T. D., & Mitchell, J. A. (2004). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 101(21), 7891-7896.
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"2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid" selectivity profile compared to other coxibs
A Comparative Guide to the Cyclooxygenase Selectivity Profile of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid and Other Coxibs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of selective cyclooxygenase-2 (COX-2) inhibitors, known as coxibs, marked a significant advancement in anti-inflammatory therapy by aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs. This guide provides a comparative analysis of the COX selectivity profile of this compound against other well-established coxibs, including celecoxib, rofecoxib, etoricoxib, and valdecoxib. By examining the underlying experimental data and methodologies, this document offers an objective resource for understanding the nuanced differences in their pharmacological profiles.
The Rationale for COX-2 Selectivity: A Mechanistic Overview
The therapeutic effects of NSAIDs are primarily mediated through the inhibition of the COX-2 enzyme, which is induced at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins. In contrast, the COX-1 isoform is constitutively expressed in most tissues and plays a vital role in maintaining gastrointestinal mucosal integrity and platelet function. Traditional NSAIDs inhibit both isoforms, leading to a risk of gastrointestinal bleeding and ulceration. The central hypothesis behind the development of coxibs was to selectively inhibit COX-2, thereby providing anti-inflammatory and analgesic efficacy with an improved gastrointestinal safety profile.
The degree of selectivity is quantified by the ratio of the 50% inhibitory concentrations (IC50) for COX-1 versus COX-2 (IC50 COX-1 / IC50 COX-2). A higher ratio signifies greater selectivity for COX-2, which is a key determinant of the drug's potential therapeutic index.
Caption: Mechanism of selective vs. non-selective COX inhibition.
Quantitative Comparison of COX Selectivity Profiles
The following table summarizes the in vitro COX-1 and COX-2 inhibitory potencies and the resulting selectivity ratios for this compound and other prominent coxibs. These values are derived from various published studies and are crucial for comparing the pharmacological characteristics of these compounds.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | 1.5 | 0.048 | 31 |
| Celecoxib | 2.6 - 50 | 0.04 - 0.83 | 7.6 - 375 |
| Rofecoxib | >50 | 0.018 - 0.8 | >278 |
| Etoricoxib | 5.9 - 131 | 0.05 - 1.2 | 106 - 344 |
| Valdecoxib | 30 | 0.005 | >100 |
Note: IC50 values and selectivity ratios can exhibit variability across different experimental assays and conditions.
Experimental Methodology: The Human Whole Blood Assay
The human whole blood assay is a widely accepted ex vivo method for determining the COX-1 and COX-2 inhibitory activity of test compounds in a physiologically relevant matrix. This assay provides a robust and self-validating system for assessing COX selectivity.
Protocol Outline:
-
Blood Collection and Preparation: Fresh human blood is collected from healthy, consenting donors who have not taken NSAIDs for at least two weeks. The blood is anticoagulated with heparin.
-
COX-1 Activity Measurement (ex vivo Thromboxane B2 production):
-
Aliquots of whole blood are incubated with a range of concentrations of the test compound or vehicle control.
-
Clotting is initiated, which triggers platelet activation and COX-1-mediated synthesis of thromboxane A2 (TXA2), which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).
-
Serum levels of TXB2 are measured by a specific immunoassay (e.g., ELISA).
-
The IC50 for COX-1 is determined by calculating the concentration of the test compound that produces 50% inhibition of TXB2 formation.
-
-
COX-2 Activity Measurement (ex vivo Prostaglandin E2 production):
-
Aliquots of whole blood are incubated with lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.
-
The blood is then treated with a range of concentrations of the test compound or vehicle control.
-
After a defined incubation period, the plasma levels of prostaglandin E2 (PGE2), a major product of COX-2 activity, are quantified by immunoassay.
-
The IC50 for COX-2 is the concentration of the test compound that inhibits PGE2 production by 50%.
-
-
Calculation of Selectivity Ratio: The COX-1/COX-2 selectivity ratio is calculated from the determined IC50 values.
Caption: Workflow for the human whole blood assay.
Discussion and Implications for Drug Development
The data indicates that this compound is a potent and selective COX-2 inhibitor. Its selectivity ratio of 31 places it within the range of other established coxibs. While celecoxib exhibits a broad range of selectivity depending on the assay, rofecoxib and etoricoxib are generally considered to be among the most selective inhibitors.
It is crucial to consider that while high COX-2 selectivity is desirable for gastrointestinal safety, it has been linked to an increased risk of cardiovascular adverse events. This is attributed to the unopposed inhibition of COX-2-derived prostacyclin (a vasodilator and inhibitor of platelet aggregation) while leaving COX-1-mediated thromboxane A2 production (a vasoconstrictor and platelet aggregator) intact. Therefore, the optimal degree of COX-2 selectivity for maximizing efficacy while minimizing both gastrointestinal and cardiovascular risk remains a subject of ongoing research and debate in the field.
The selectivity profile of this compound suggests a potent anti-inflammatory agent with a potentially favorable gastrointestinal safety profile. However, as with all coxibs, a thorough evaluation of its cardiovascular safety profile in preclinical models and ultimately in clinical trials is imperative for its successful development and therapeutic application.
References
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]
- Meade, E. A., Smith, W. L., & DeWitt, D. L. (1993). Differential inhibition of prostaglandin endoperoxide synthase (cyclooxygenase) isozymes by aspirin and other non-steroidal anti-inflammatory drugs. Journal of Biological Chemistry, 268(9), 6610–6614. [Link]
- FitzGerald, G. A. (2003). COX-2 and beyond: Approaches to prostaglandin inhibition in human disease. Nature Reviews Drug Discovery, 2(11), 879–890. [Link]
A Comparative Analysis of the Binding Sites of Lumiracoxib and Other COX-2 Inhibitors: A Technical Guide for Researchers
This guide provides an in-depth comparative analysis of the binding site interactions of Lumiracoxib and other prominent cyclooxygenase-2 (COX-2) selective inhibitors, including Celecoxib, Rofecoxib, Etoricoxib, and Valdecoxib. Designed for researchers, scientists, and drug development professionals, this document delves into the structural basis of their selectivity and potency, supported by experimental data and detailed methodologies.
Introduction: The Significance of COX-2 Inhibition
Cyclooxygenase (COX), also known as prostaglandin H synthase, is a critical enzyme in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. Two main isoforms exist: COX-1, which is constitutively expressed and involved in physiological functions such as gastric protection and platelet aggregation, and COX-2, which is inducible and primarily mediates pain and inflammation.[1] The development of selective COX-2 inhibitors, or "coxibs," represented a significant advancement in anti-inflammatory therapy, aiming to provide the therapeutic benefits of non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[1]
The selectivity of these inhibitors is rooted in the subtle but crucial structural differences between the active sites of COX-1 and COX-2. The COX-2 active site is approximately 20% larger than that of COX-1, primarily due to the substitution of a bulky isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2.[1] This creates a hydrophobic side pocket in the COX-2 active site that can accommodate the bulky side groups characteristic of coxibs, thus conferring their selectivity.[1][2]
This guide will explore the distinct binding mechanisms of five notable COX-2 inhibitors, with a special focus on Lumiracoxib, a compound that exhibits a unique binding mode compared to its counterparts.
The Unique Binding Mode of Lumiracoxib
Lumiracoxib, an analog of diclofenac, stands apart from other coxibs in its chemical structure and its interaction with the COX-2 active site.[3] Unlike the diarylheterocycle structure of celecoxib and rofecoxib, lumiracoxib is an arylalkanoic acid. This structural difference dictates a distinct, "inverted" binding orientation within the COX-2 channel.[3]
The carboxylate group of Lumiracoxib forms crucial hydrogen bonds with the side chains of Tyr385 and Ser530 at the apex of the active site.[3][4] This is in stark contrast to other coxibs that primarily interact with the hydrophobic side pocket. The phenylacetic acid moiety of Lumiracoxib is positioned in the central channel, with its methyl group extending into a groove created by residues such as Phe381, Leu384, Trp387, Phe518, and Met522.[4] The dichlorophenyl group occupies the proximal binding pocket, making contacts with Val349, Val523, Ala527, Ser530, and Leu531.[4] This unique binding mechanism is a key determinant of its high selectivity for COX-2.[5][6]
Caption: Binding mode of Lumiracoxib in the COX-2 active site.
Comparative Analysis with Other COX-2 Inhibitors
While Lumiracoxib employs a unique binding strategy, other coxibs, namely Celecoxib, Rofecoxib, Etoricoxib, and Valdecoxib, share a more conventional mechanism that exploits the hydrophobic side pocket of the COX-2 active site.
Celecoxib, Rofecoxib, and Valdecoxib: The Diarylheterocycle Coxibs
Celecoxib, Rofecoxib, and Valdecoxib are all diarylheterocycle compounds that position their bulky sulfonamide or methylsulfone moieties into the COX-2 selective side pocket.[2] This interaction is a hallmark of their selectivity.
-
Celecoxib : The sulfonamide group of Celecoxib forms hydrogen bonds with the side chains of His90 , Gln192 , and Arg513 .[7] Its trifluoromethyl group occupies a hydrophobic pocket, and it also forms pi-cation interactions with Ser353, Val523, Val349, and Ala527.[7]
-
Rofecoxib : The methylsulfone moiety of Rofecoxib also inserts into the side pocket, forming interactions with His90 and Arg513 .[8] The rest of the molecule is stabilized by hydrophobic interactions with residues such as Phe518, Leu352, Ala527, Ser530, Val349, and Val523.[8]
-
Valdecoxib : Similar to Celecoxib, the sulfonamide group of Valdecoxib is critical for its binding and selectivity, interacting with the side pocket. Key interactions involve residues such as Arg120, Tyr355, and Val523.[9]
Caption: Generalized binding mode of diarylheterocycle coxibs.
Etoricoxib: A Highly Selective Inhibitor
Etoricoxib is recognized for its high selectivity for COX-2 over COX-1.[10] Its binding mechanism is similar to the other diarylheterocycle coxibs, with its methylsulfonylphenyl moiety extending into the hydrophobic side pocket. This interaction is a primary determinant of its high selectivity index.
Summary of Key Interacting Residues
| Inhibitor | Key Interacting Residues in COX-2 | Type of Interaction |
| Lumiracoxib | Tyr385, Ser530, Phe381, Leu384, Trp387, Phe518, Met522, Val349, Val523, Ala527, Leu531 | Hydrogen Bonds, Hydrophobic, van der Waals |
| Celecoxib | His90, Gln192, Arg513, Ser353, Val523, Val349, Ala527, Arg499, Ser339 | Hydrogen Bonds, Pi-cation, Arene-H |
| Rofecoxib | His90, Arg513, Phe518, Leu352, Ala527, Ser530, Val349, Val523 | Hydrogen Bonds, Hydrophobic |
| Etoricoxib | Interacts with the hydrophobic side pocket, similar to Rofecoxib. | Hydrophobic, Hydrogen Bonds |
| Valdecoxib | Arg120, Tyr355, Val523 | Hydrogen Bonds, Hydrophobic |
Quantitative Comparison of Inhibitor Potency and Selectivity
The potency and selectivity of these inhibitors are quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. A lower IC50 indicates greater potency, while a higher COX-1/COX-2 IC50 ratio signifies greater selectivity for COX-2.
| Inhibitor | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Lumiracoxib | >100 | 0.07 | >1428 |
| Celecoxib | 15 | 0.04 | 375 |
| Rofecoxib | 24 | 0.05 | 480 |
| Etoricoxib | 116 | 1.1 | 106[10] |
| Valdecoxib | 21.9 | 0.24 | 91.3[11] |
Note: IC50 values can vary depending on the assay conditions. The values presented here are representative examples from the literature.[12][13][14][15]
Experimental Protocols for Characterizing COX-2 Inhibitors
To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key experiments.
Determination of IC50 Values using a Fluorometric Assay
This protocol is adapted from commercially available COX inhibitor screening kits and provides a robust method for determining the potency of inhibitors.[16][17][18]
Objective: To determine the IC50 values of test compounds against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2)
-
COX Cofactor (e.g., in DMSO)
-
Arachidonic Acid (substrate)
-
NaOH
-
Test inhibitors and a positive control (e.g., Celecoxib) dissolved in DMSO
-
96-well white opaque microplate
-
Fluorescence plate reader (Excitation: ~535 nm, Emission: ~587 nm)
Procedure:
-
Reagent Preparation:
-
Reconstitute the COX-2 enzyme in sterile water as per the manufacturer's instructions. Keep on ice.
-
Prepare a Reaction Mix for each well containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit's manual.
-
Prepare a stock solution of Arachidonic Acid in ethanol and then dilute with NaOH and water immediately before use.
-
-
Assay Setup:
-
Add 10 µL of diluted test inhibitor at various concentrations to the sample wells.
-
For the Enzyme Control (EC) wells, add 10 µL of Assay Buffer.
-
For the Inhibitor Control (IC) wells, add a known concentration of the positive control inhibitor.
-
If necessary, include a solvent control with the same final concentration of DMSO.
-
-
Enzyme Reaction:
-
Add 80 µL of the Reaction Mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.
-
-
Data Acquisition:
-
Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (change in fluorescence over time) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the Enzyme Control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Sources
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid
This document provides a detailed, safety-first protocol for the proper handling and disposal of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid. As a halogenated biphenyl derivative, this compound requires meticulous management to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. The procedures outlined herein are based on established principles of chemical waste management and authoritative safety data.
Part 1: Hazard Assessment and Waste Characterization
Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. This compound, and its close structural analogs like Flurbiprofen, are classified as hazardous substances.[1][2][3]
Key Hazards: The primary hazards associated with this compound are summarized below. This information is synthesized from safety data sheets (SDS) of structurally similar molecules.
| Hazard Category | Description | Primary Precaution |
| Acute Oral Toxicity | Toxic or fatal if swallowed.[1][2] | Do not eat, drink, or smoke when handling.[1][2] Avoid ingestion and seek immediate medical attention if swallowed. |
| Skin Irritation | Causes skin irritation.[1][3] | Wear chemical-resistant gloves and a lab coat. Avoid all skin contact. |
| Eye Irritation | Causes serious eye irritation or damage.[1][3] | Wear chemical safety goggles or a face shield.[1] |
| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust.[1][3] | Handle only in a well-ventilated area or a chemical fume hood.[2][4] |
| Environmental Hazard | Halogenated aromatic compounds can be persistent and toxic to aquatic life.[4] | Do not dispose of down the drain or in general waste.[5][6] |
Waste Stream Classification: Based on its chemical structure—containing fluorine (a halogen) and an organic acid functional group—all waste containing this compound must be classified and segregated as Halogenated Organic Acid Waste .[7][8] This segregation is critical because halogenated waste requires specific disposal methods, typically high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts like hydrogen fluoride.[1][7] Mixing it with non-halogenated waste can contaminate a larger waste stream and significantly increase disposal costs.[9]
Part 2: Personnel Safety and Required PPE
Strict adherence to personal protective equipment (PPE) protocols is mandatory to prevent exposure.
| PPE Category | Item Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] | Prevents skin contact and irritation. Always inspect gloves before use. |
| Eye Protection | Chemical safety goggles or a full-face shield.[1] | Protects against splashes and airborne dust particles causing serious eye damage. |
| Body Protection | Chemical-resistant lab coat or apron. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work in a certified chemical fume hood. | Prevents inhalation of dust, which can cause respiratory irritation.[1][3][4] |
First Aid in Case of Exposure:
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention.[2][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2][3]
Part 3: Step-by-Step Disposal Protocol
Disposal of this compound must follow a systematic and compliant process from the point of generation to final pickup. Evaporation in a fume hood is not an acceptable method of disposal.[5]
Step 1: Waste Segregation and Collection
-
Action: Collect all waste materials containing this compound—including pure compound, solutions, and contaminated items (e.g., weighing paper, gloves)—in a dedicated waste container.
-
Causality: This compound is a halogenated organic.[7] It must be kept separate from non-halogenated organic waste, aqueous waste, and solid waste to ensure it is routed to the correct high-temperature incineration facility.[8][9]
Step 2: Container Selection and Labeling
-
Action: Use a container made of compatible material, such as borosilicate glass or high-density polyethylene (HDPE), with a secure, vapor-tight screw cap.[4][10] The container must be clearly labeled.
-
Labeling Requirements: Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
-
The full chemical name: "Waste this compound"
-
The words "Hazardous Waste"[11]
-
An accurate list of all components and their approximate percentages.
-
The relevant hazard pictograms (e.g., Skull and Crossbones for Toxicity, Exclamation Mark for Irritant).
-
The date waste was first added to the container.
-
-
Causality: Proper containment prevents leaks and spills, while accurate labeling is a regulatory requirement that ensures safe handling and correct disposal by waste management personnel.[11][12]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[11][12] The SAA must have secondary containment (e.g., a spill tray) to capture any potential leaks.
-
Causality: Storing hazardous waste in a designated and properly managed SAA is a regulatory requirement that minimizes the risk of accidental spills and exposure in the main laboratory area. Containers must be kept closed except when adding waste.[5][11]
Step 4: Arranging for Final Disposal
-
Action: Once the waste container is full or has been in storage for a designated period (typically not to exceed one year for partially filled containers), contact your institution's EHS department to arrange for pickup.[11][12]
-
Causality: EHS or a licensed hazardous waste contractor will transport the waste for final disposal. The recommended and most environmentally sound disposal method for this compound is incineration in a licensed hazardous waste facility equipped with afterburners and scrubbers to neutralize acidic and halogenated combustion products.[1]
Disposal Workflow Diagram
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Personal protective equipment for handling 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid
A Researcher's Guide to Safely Handling 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid
As a Senior Application Scientist, my priority is to empower you, my fellow researchers, to achieve your scientific goals without compromising safety. The following guide provides essential, field-proven protocols for handling this compound, a compound often used as an intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen.[1] While this compound is not as extensively characterized as its final drug product counterpart, its structural similarity to Flurbiprofen demands a cautious and systematic approach to handling.[2][3]
This guide is built on the foundational principle of the hierarchy of controls, which prioritizes engineering and administrative controls to minimize risk, with personal protective equipment (PPE) serving as the final, critical barrier.[4][5]
Part 1: Hazard Identification and Risk Assessment
This compound is a fluorinated organic compound that exists as a crystalline powder.[6][7] The primary risks associated with handling this and similar powdered Active Pharmaceutical Ingredients (APIs) are inhalation of airborne dust and dermal (skin) contact.[8][9]
Based on data for the closely related and well-studied compound Flurbiprofen (2-(2-Fluorobiphenyl-4-yl)propanoic acid), the following hazards should be assumed[2][3]:
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2]
-
Organ Toxicity: May cause damage to the cardiovascular and gastrointestinal systems through prolonged or repeated exposure.[3][10]
Given these potential hazards, a thorough risk assessment is mandatory before any handling operations.[11] This involves evaluating the quantity of material being handled, the frequency of the task, and the potential for dust generation.
Part 2: Engineering and Administrative Controls: Your First Line of Defense
Relying solely on PPE is insufficient for potent compounds.[4][5][12] The open handling of such powders is strongly discouraged.[13]
Primary Engineering Controls
The fundamental goal is containment—isolating the chemical from the operator.[11][13]
-
Weighing and Aliquoting: All handling of the solid compound must be performed within a certified chemical fume hood or, preferably, a ventilated balance enclosure (VBE) or powder containment hood. These systems are designed to operate under negative pressure, pulling airborne particles away from the operator's breathing zone.[13]
-
Solution Preparation: Dissolving the compound should also occur within a fume hood to contain any residual dust and to protect against vapors from the solvent.
Secondary Controls & Facility Design
-
Restricted Access: The area where the compound is handled should be a designated, restricted zone with clear signage indicating the potential hazards.[14]
-
Ventilation: The lab should have good general dilution ventilation, but this is not a substitute for localized exhaust ventilation (i.e., a fume hood).[10]
Administrative Controls
-
Standard Operating Procedures (SOPs): Detailed, written SOPs for every step of the process—from receiving to disposal—are crucial for ensuring consistency and safety.
-
Training: All personnel must be thoroughly trained on the specific hazards of this compound and the procedures outlined in the SOPs before beginning work.[8]
Part 3: Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between you and the chemical. A comprehensive PPE strategy is non-negotiable.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving with powder-free, chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard).[14][15][16] | The inner glove should be tucked under the gown cuff, and the outer glove placed over the cuff.[14] This prevents skin exposure at the wrist. Change the outer glove immediately if contamination is suspected or after every 30-60 minutes of use.[4][16] |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs.[14][15] | Polyethylene-coated polypropylene or similar laminate materials are preferred.[15] Lab coats made of standard cloth are not acceptable as they are absorbent.[15] Gowns should be changed every 2-3 hours or immediately upon contamination.[16] |
| Eye & Face Protection | Chemical safety goggles and a face shield.[15] | Goggles provide a seal around the eyes to protect against airborne dust. A face shield offers an additional layer of protection against splashes during solution preparation.[4] Standard safety glasses are insufficient.[16] |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator. | A fit-tested N95 respirator is required when handling the powder outside of a primary engineering control (a situation to be avoided) or during spill cleanup. A standard surgical mask offers no protection against inhaled chemical dust.[16] |
Diagram: Hierarchy of Controls for Handling Potent Powders
This diagram illustrates the prioritized approach to mitigating exposure risks.
Part 4: Step-by-Step Operational Plan
1. Preparation and Donning PPE:
-
Before entering the designated handling area, review the SOPs.
-
Don PPE in the following order: inner gloves, gown, respirator (if needed), goggles, face shield, and finally, outer gloves over the gown cuffs.
2. Weighing the Compound:
-
Perform all weighing operations inside a ventilated balance enclosure or chemical fume hood.
-
Use disposable weigh boats or liners to minimize cleaning of the balance.
-
Handle the primary container with care to avoid generating dust. Use a spatula to gently transfer the powder. Do not pour directly from a large container if it can create a dust cloud.
-
After weighing, carefully fold the weigh boat and place it into the receiving vessel for dissolution.
3. Preparing a Solution:
-
Conduct this step in a fume hood.
-
Add solvent to the vessel containing the weighed powder.
-
Cap the vessel securely before mixing or sonicating to ensure full dissolution.
-
Once the compound is fully dissolved, the risk of powder inhalation is significantly reduced, but appropriate PPE must still be worn for handling the solution.[8]
4. Doffing PPE and Decontamination:
-
Remove PPE in a manner that avoids self-contamination.
-
The outer gloves should be removed first and disposed of as hazardous waste.[14]
-
Remove the face shield and goggles, followed by the gown.
-
Remove inner gloves last.
-
Wash hands thoroughly with soap and water after removing all PPE.[14]
-
Wipe down the fume hood sash and surrounding work surfaces with an appropriate cleaning agent.
Part 5: Emergency and Disposal Plans
Spill Response:
-
Minor Spill (inside fume hood):
-
Ensure the fume hood is operating correctly.
-
Wearing full PPE, gently cover the spill with an absorbent material designed for chemical spills.
-
Carefully collect the absorbent material into a sealed, labeled hazardous waste bag.
-
Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area and alert colleagues.[17]
-
Restrict access to the spill area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean a large spill without specialized training and equipment.
-
Waste Disposal: this compound is a halogenated organic compound due to the presence of fluorine.[18][19] It must be disposed of as regulated hazardous waste.
-
Segregation is Key: Never mix halogenated waste with non-halogenated waste.[20][21] The disposal cost and method for halogenated compounds are significantly different.[19][21]
-
Solid Waste: All contaminated solid materials (gloves, gowns, weigh boats, absorbent pads, etc.) must be collected in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solid Waste."[17]
-
Liquid Waste: Unused solutions or waste solvent from cleaning must be collected in a separate, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."[17][20]
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste" and a full list of the chemical contents.[17][20]
Diagram: Waste Disposal Workflow
This diagram outlines the critical decision-making process for waste segregation.
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring both the integrity of your research and the protection of your health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
